molecular formula C8H8BrFO2 B13920943 1-Bromo-2,5-dimethoxy-4-fluorobenzene

1-Bromo-2,5-dimethoxy-4-fluorobenzene

Cat. No.: B13920943
M. Wt: 235.05 g/mol
InChI Key: WKPGSXGWTGYEQH-UHFFFAOYSA-N
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Description

1-Bromo-2,5-dimethoxy-4-fluorobenzene is a high-value, polyfunctional aromatic building block designed for advanced organic synthesis and research applications. Its molecular structure, incorporating bromine, fluorine, and two methoxy groups in a specific arrangement, makes it a privileged scaffold in medicinal chemistry and materials science. The bromine substituent serves as an excellent handle for modern metal-catalyzed cross-coupling reactions, such as Suzuki and Kumada couplings, enabling the facile introduction of complex aryl and alkyl groups. Concurrently, the fluorine atom can be exploited for further functionalization via nucleophilic aromatic substitution, allowing researchers to replace the fluorine with other nucleophiles like methoxide, as demonstrated in synthetic routes to methoxylated arene derivatives . This reactivity is particularly valuable for creating diverse chemical libraries. The dimethoxy pattern is commonly found in ligands for receptor studies and in the synthesis of more complex molecular architectures. As a result, this compound is expected to be instrumental in pharmaceutical research for developing active pharmaceutical ingredients (APIs) , and in materials science for creating organic electronic components . As with all such specialized reagents, this product is intended For Research Use Only and is not classified or approved for diagnostic, therapeutic, or human use. Researchers should consult the specific Material Safety Data Sheet (MSDS) for safe handling and storage guidelines.

Properties

IUPAC Name

1-bromo-4-fluoro-2,5-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPGSXGWTGYEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Application of 1-Bromo-4-fluoro-2,5-dimethoxybenzene (CAS 1783644-81-4) in Orthogonal Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on Halogenated Dimethoxyarenes

Executive Summary

In the landscape of modern organic synthesis and medicinal chemistry, the strategic deployment of poly-functionalized arenes is critical for the rapid elaboration of complex molecular architectures. 1-Bromo-4-fluoro-2,5-dimethoxybenzene (CAS: 1783644-81-4) represents a highly specialized, di-halogenated building block that offers unparalleled opportunities for orthogonal functionalization[1]. Characterized by a unique push-pull electronic system—driven by electron-donating methoxy groups and electron-withdrawing halogens—this compound serves as a linchpin in the development of advanced materials, agrochemicals, and neuropharmacological agents, particularly 5-HT2A receptor ligands.

This technical guide deconstructs the physicochemical profile, mechanistic reactivity, and self-validating synthetic methodologies associated with this critical intermediate, providing researchers with a robust framework for its application in drug discovery and materials science.

Physicochemical Profiling & Structural Logic

The utility of 1-bromo-4-fluoro-2,5-dimethoxybenzene stems directly from its structural motif. The molecule features two halogens (bromine and fluorine) situated para to one another, flanked by methoxy groups at the 2- and 5-positions. This specific arrangement creates a highly predictable reactivity profile governed by distinct bond dissociation energies and steric environments.

Quantitative Data Summary
PropertyValueStructural/Mechanistic Significance
Chemical Name 1-Bromo-4-fluoro-2,5-dimethoxybenzeneCore scaffold for orthogonal cross-coupling.
CAS Registry Number 1783644-81-4Unique identifier for high-purity sourcing[2].
Molecular Formula C8H8BrFO2Balances lipophilicity with polar surface area.
Molecular Weight 235.05 g/mol Optimal low-molecular-weight precursor[2].
C-Br Bond Energy ~280 kJ/molHighly labile; prime site for Pd(0) oxidative addition.
C-F Bond Energy ~485 kJ/molHighly inert; stable under standard coupling conditions.

Mechanistic Reactivity: The Paradigm of Orthogonal Functionalization

The true power of 1-bromo-4-fluoro-2,5-dimethoxybenzene lies in its capacity for orthogonal functionalization . In complex molecule synthesis, orthogonality refers to the ability to selectively address one reactive site without perturbing another.

The Causality of Selectivity:

  • Electronic Disparity: The C-Br bond is highly polarizable and relatively weak, making it an ideal candidate for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Stille, Buchwald-Hartwig). In contrast, the C-F bond is the strongest single bond in organic chemistry. Palladium(0) catalysts will exclusively insert into the C-Br bond, leaving the C-F bond strictly intact.

  • Late-Stage Activation: Once the C-Br site has been elaborated (e.g., converted into a biaryl system), the remaining C-F bond can be activated. If electron-withdrawing groups are introduced downstream, the C-F bond becomes susceptible to Nucleophilic Aromatic Substitution (SNAr). Alternatively, specialized benzyne generation protocols can be employed, as demonstrated in the synthesis of complex natural products like ent-clavilactone B using related fluorinated dimethoxybenzenes[3].

Workflow SM 1-Fluoro-2,5- dimethoxybenzene Bromination Electrophilic Bromination (NBS) SM->Bromination Regioselective Product 1-Bromo-4-fluoro- 2,5-dimethoxybenzene (CAS: 1783644-81-4) Bromination->Product >95% Yield Suzuki Suzuki-Miyaura Coupling (Pd-Cat) Product->Suzuki Chemoselective Elaboration C-F Activation (SNAr) Suzuki->Elaboration Orthogonal

Fig 1. Orthogonal functionalization workflow of 1-bromo-4-fluoro-2,5-dimethoxybenzene.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progress and prevent failure cascades.

Protocol 4.1: Regioselective Electrophilic Bromination

Objective: Synthesize 1-bromo-4-fluoro-2,5-dimethoxybenzene from 1-fluoro-2,5-dimethoxybenzene. Causality: N-Bromosuccinimide (NBS) is utilized instead of elemental bromine (Br2) to provide a low, steady-state concentration of the bromonium ion (Br+), preventing over-bromination. The regiochemistry is dictated by steric hindrance: position 4 is favored over position 6 (which is sterically choked between the fluorine and methoxy groups)[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1-fluoro-2,5-dimethoxybenzene (1.0 eq) in anhydrous dichloromethane (DCM) under a strict argon atmosphere to exclude moisture.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Electrophilic aromatic substitution is exothermic; thermal control prevents non-specific radical side-reactions.

  • Reagent Addition: Add NBS (1.05 eq) portion-wise over 15 minutes in the dark.

  • Propagation & Monitoring: Allow the mixture to warm to ambient temperature and stir for 4 hours. Validation Check: Monitor via GC-MS; the reaction is complete when the starting material peak disappears and a single product peak with the characteristic M / M+2 bromine isotope pattern emerges.

  • Quenching: Quench with saturated aqueous sodium thiosulfate (Na2S2O3) to reduce any unreacted electrophilic bromine species.

  • Isolation: Extract with DCM, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

Protocol 4.2: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C-Br bond while preserving the C-F bond. Causality: The use of Pd(dppf)Cl2 as a pre-catalyst is critical. The bulky, bidentate dppf ligand accelerates the reductive elimination step and stabilizes the Pd(0) intermediate, ensuring high turnover rates specifically at the weaker C-Br bond.

Step-by-Step Methodology:

  • System Assembly: Charge an oven-dried Schlenk flask with 1-bromo-4-fluoro-2,5-dimethoxybenzene (1.0 eq), an arylboronic acid (1.2 eq), and K2CO3 (2.0 eq).

  • Catalyst Loading: Add Pd(dppf)Cl2 (5 mol%).

  • Atmospheric Purge: Evacuate and backfill the flask with argon three times. Validation Check: This step is mandatory; residual oxygen will irreversibly oxidize the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Solvent Addition: Inject a degassed mixture of Toluene/H2O (4:1 v/v). Causality: Water is required to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex.

  • Thermal Activation: Heat the biphasic mixture to 80 °C with vigorous stirring for 12 hours.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, extract the organic layer, and purify via flash column chromatography.

Strategic Applications in Drug Discovery & Materials Science

Neuropharmacology: 5-HT2A Receptor Ligands

The 2,5-dimethoxy substitution pattern is the defining pharmacophore of the "2C" and "DOx" series of phenethylamine-based 5-HT2A receptor agonists. By utilizing 1-bromo-4-fluoro-2,5-dimethoxybenzene as a core building block, medicinal chemists can synthesize fluorinated derivatives (such as 2C-F analogs).

Pharmacological Causality: The substitution of a hydrogen or hydroxyl group with a fluorine atom at the para position acts as a bioisostere. The high electronegativity and strong C-F bond significantly increase the metabolic stability of the drug by blocking Cytochrome P450-mediated para-hydroxylation, while simultaneously modulating the pKa of the adjacent amine, thereby enhancing blood-brain barrier (BBB) penetration.

Pathway Ligand Fluorinated 2,5-Dimethoxy Phenethylamine Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Agonist Binding Gq Gq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation IP3 IP3 Release PLC->IP3 PIP2 Cleavage DAG DAG Formation PLC->DAG PIP2 Cleavage Ca2 Intracellular Ca2+ IP3->Ca2 ER Release PKC Protein Kinase C DAG->PKC Recruitment Ca2->PKC Co-activation

Fig 2. Downstream 5-HT2A receptor Gq-coupled signaling pathway for phenethylamine derivatives.

Advanced Materials and Iterative Cycloadditions

Beyond pharmaceuticals, fluorinated dimethoxybenzenes are heavily utilized in the synthesis of advanced organic materials, such as liquid crystals and OLED components. Furthermore, the core can be subjected to deprotonative zincation or lithiation to generate highly reactive benzyne intermediates. These intermediates undergo iterative Diels-Alder cycloadditions, a methodology that has been validated in the total synthesis of complex polycyclic architectures[3].

References

  • ConnectSci. "Synthetic Methods for the Generation and Preparative Application of Benzyne". [Link]

Sources

1-Bromo-2,5-dimethoxy-4-fluorobenzene: Physicochemical Profiling, Synthesis, and Downstream Applications

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for structurally complex, halogenated building blocks in medicinal chemistry and materials science accelerates, 1-bromo-2,5-dimethoxy-4-fluorobenzene (CAS: 1783644-81-4) has emerged as a critical intermediate. Featuring a highly electron-rich 1,4-dimethoxybenzene core flanked by orthogonal halogens (bromine and fluorine), this molecule offers unique regiochemical and chemoselective handles.

This technical guide provides an in-depth analysis of its physicochemical properties, structural characterization, and validated synthetic workflows, designed specifically for researchers scaling up 5-HT2A receptor ligands or developing fluorinated biaryl scaffolds.

Physicochemical and Structural Profiling

Understanding the physical properties of 1-bromo-2,5-dimethoxy-4-fluorobenzene is essential for optimizing purification parameters (e.g., distillation temperatures, chromatographic solvent systems). Due to the highly specific nature of this fluorinated analog, empirical data is often extrapolated from its closely related non-fluorinated precursor, 1-bromo-2,4-dimethoxybenzene[3].

Quantitative Data Summary
PropertyValue (Computed/Extrapolated)Causality / Significance
Molecular Formula C₈H₈BrFO₂Dictates mass spectrometric isotopic distribution (M and M+2 peaks of equal intensity due to ⁷⁹Br/⁸¹Br).
Molecular Weight 235.05 g/mol Critical for stoichiometric calculations in catalytic cycles.
Density ~1.55 g/mL at 25 °CHigh density necessitates vigorous stirring in biphasic extraction systems to prevent phase inversion.
Boiling Point 250–260 °C (760 mmHg)Indicates low volatility; purification is best achieved via high-vacuum fractional distillation or column chromatography.
LogP (Octanol/Water) ~2.8Highly lipophilic; dictates the use of non-polar organic solvents (e.g., hexane, toluene) for extraction.
Appearance Colorless to pale yellow liquid/solidDiscoloration (browning) indicates oxidative degradation or trace free bromine [1].

Structural Characterization & Self-Validation (NMR)

To ensure the integrity of the synthesized compound, spectroscopic validation must focus on the regiochemistry of the halogens.

  • ¹H NMR (CDCl₃, 400 MHz): The two methoxy groups (-OCH₃) will appear as sharp singlets around δ 3.8–3.9 ppm. The critical self-validating feature is the aromatic protons. Because they are para to each other, they will not show standard ortho (8 Hz) or meta (2 Hz) coupling. However, the proton adjacent to the fluorine atom will exhibit strong scalar coupling to the ¹⁹F nucleus (spin ½), appearing as a distinct doublet ( 3JHF​ ≈ 10–12 Hz). The proton adjacent to the bromine will appear as a singlet or a very fine doublet.

  • ¹⁹F NMR (CDCl₃, 376 MHz): A single resonance around -120 to -130 ppm, split into a doublet by the adjacent aromatic proton.

Synthetic Methodology: Regioselective Bromination

The synthesis of 1-bromo-2,5-dimethoxy-4-fluorobenzene relies on the electrophilic aromatic substitution (EAS) of 1-fluoro-2,5-dimethoxybenzene.

Causality of Reaction Design: The two methoxy groups strongly activate the aromatic ring, making it highly susceptible to electrophilic attack. The fluorine atom is deactivating but ortho/para directing. The synergistic directing effects of the methoxy groups dictate that bromination occurs almost exclusively at the 4-position (para to the fluorine, ortho to the methoxy). Temperature control (0–5 °C) is strictly required to prevent exothermic runaway and polybromination of the electron-rich core [1].

Step-by-Step Protocol: Electrophilic Aromatic Bromination
  • Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 1-fluoro-2,5-dimethoxybenzene (1.0 equiv) in anhydrous dichloromethane (DCM) (0.5 M concentration).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C under an inert argon atmosphere.

  • Electrophile Addition: Dissolve elemental bromine (Br₂, 1.05 equiv) in an equal volume of DCM. Add this solution dropwise via the addition funnel over 30 minutes. Note: Milder brominating agents like bromodimethylsulfonium bromide can be substituted if over-oxidation occurs [1].

  • Reaction Monitoring: Stir for 2 hours at 0 °C. Validate completion via TLC (Hexane:EtOAc 9:1); the starting material spot should be entirely consumed.

  • Quenching (Critical Step): Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate rapidly reduces highly toxic, unreacted Br₂ to benign bromide ions (Br⁻), preventing oxidative degradation of the product during workup.

  • Extraction & Purification: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

SynthesisWorkflow Start 1-Fluoro-2,5-dimethoxybenzene (Starting Material) Reaction Electrophilic Aromatic Substitution (0-5 °C) Start->Reaction Reagent Brominating Agent (e.g., Br2) in DCM / Acetic Acid Reagent->Reaction Quench Quench with Na2S2O3 (aq) Reaction->Quench Extraction Liquid-Liquid Extraction (Organic Phase) Quench->Extraction Purification Silica Gel Chromatography (Hexane/EtOAc) Extraction->Purification Product 1-Bromo-2,5-dimethoxy-4-fluorobenzene (Target Compound) Purification->Product

Workflow for the electrophilic bromination of 1-fluoro-2,5-dimethoxybenzene.

Downstream Application: Chemoselective Cross-Coupling

1-Bromo-2,5-dimethoxy-4-fluorobenzene is highly valued as an electrophile in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling [2].

Causality of Chemoselectivity: The bond dissociation energy of the C–Br bond (~68 kcal/mol) is significantly lower than that of the C–F bond (~115 kcal/mol). Consequently, Palladium(0) catalysts undergo oxidative addition exclusively at the C–Br bond, leaving the C–F bond completely intact for downstream pharmaceutical targeting.

Step-by-Step Protocol: Suzuki-Miyaura Coupling
  • Reagent Assembly: To a Schlenk flask, add 1-bromo-2,5-dimethoxy-4-fluorobenzene (1.0 equiv), an aryl/alkyl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Introduction: Add the palladium catalyst, typically Pd(PPh₃)₄ (5 mol%).

  • Solvent System: Add a degassed biphasic solvent mixture of Toluene/H₂O (4:1 v/v). Causality: The biphasic system keeps the organic-soluble Pd catalyst separated from the bulk concentration of the basic aqueous phase, preventing catalyst degradation while allowing transmetalation at the phase interface.

  • Heating & Isolation: Heat the mixture to 80 °C under argon for 12 hours. Cool to room temperature, separate the organic layer, filter through a pad of Celite to remove palladium black, and purify via chromatography to yield the fluorinated biaryl derivative [2].

CrossCoupling Substrate 1-Bromo-2,5-dimethoxy -4-fluorobenzene OxAddition Oxidative Addition (Pd(0) -> Pd(II)) Substrate->OxAddition Transmetalation Transmetalation (Boronic Acid/Base) OxAddition->Transmetalation RedElimination Reductive Elimination (Pd(II) -> Pd(0)) Transmetalation->RedElimination RedElimination->OxAddition Pd(0) Regeneration Product Fluorinated Biaryl Derivative RedElimination->Product

Logical mechanism of chemoselective Pd-catalyzed Suzuki-Miyaura coupling.

Safety, Handling, and Storage Protocols

  • GHS Classification: Causes skin irritation (Skin Irrit. 2), causes serious eye irritation (Eye Irrit. 2A), and may cause respiratory irritation (STOT SE 3)[3].

  • Storage: The electron-rich dimethoxybenzene ring is susceptible to slow air oxidation. Store the compound in a tightly sealed amber vial, flushed with Argon or Nitrogen, at 2–8 °C (refrigerated) to ensure long-term stability.

  • PPE: Handle exclusively inside a certified chemical fume hood using nitrile gloves, safety goggles, and a lab coat.

References

  • "Electrophilic Aromatic Bromination Using Bromodimethylsulfonium Bromide Generated in Situ", The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • "Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides", Organic Letters, ACS Publications. URL:[Link]

  • "1-Bromo-2,4-dimethoxybenzene | C8H9BrO2 | CID 87266" (Proxy for halogenated dimethoxybenzene safety profiles), PubChem, National Institutes of Health. URL:[Link]

1-Bromo-2,5-dimethoxy-4-fluorobenzene molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Bromo-2,5-dimethoxy-4-fluorobenzene: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Bromo-2,5-dimethoxy-4-fluorobenzene, a halogenated and methoxylated aromatic compound with significant potential as a key intermediate in the fields of pharmaceutical sciences and materials research. This document is intended for researchers, chemists, and professionals in drug development, offering insights into its chemical properties, synthesis, and applications, grounded in established scientific principles.

Introduction: The Strategic Importance of Fluorinated Benzene Derivatives

The introduction of fluorine and bromine atoms onto a dimethoxybenzene scaffold creates a versatile chemical entity in 1-Bromo-2,5-dimethoxy-4-fluorobenzene. The strategic placement of these functional groups imparts unique electronic properties and reactivity, making it a valuable building block in organic synthesis. The presence of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1]. The bromine atom serves as a convenient handle for further molecular elaboration, most notably through cross-coupling reactions[2]. The dimethoxy groups, as electron-donating substituents, influence the reactivity of the aromatic ring. This guide will delve into the specific attributes of this molecule.

Molecular and Physicochemical Properties

While specific experimental data for 1-Bromo-2,5-dimethoxy-4-fluorobenzene is not widely available in public literature, its properties can be reliably inferred from its chemical structure and comparison with its isomers and related compounds.

Core Molecular Data

The fundamental molecular characteristics of 1-Bromo-2,5-dimethoxy-4-fluorobenzene are summarized in the table below. The molecular weight is calculated from its molecular formula, C₈H₈BrFO₂, and is consistent with that of its isomers[3][4].

PropertyValueSource
Molecular Formula C₈H₈BrFO₂Calculated
Molecular Weight 235.05 g/mol [3][4]
IUPAC Name 1-Bromo-4-fluoro-2,5-dimethoxybenzeneN/A
CAS Number Not definitively assigned in public databases.N/A

Note: The absence of a specific CAS number suggests that this particular isomer may be a novel or less common research chemical. Researchers should verify the identity of any obtained samples through analytical methods.

Predicted Physicochemical Properties

The following table presents predicted physicochemical properties based on the analysis of similar compounds, such as its isomers and other brominated-fluorinated aromatic compounds.

PropertyPredicted Value/StateRationale/Comparison
Appearance Colorless to light yellow liquid or low-melting solidBased on related compounds like 1-Bromo-2,5-difluorobenzene[5]
Boiling Point ~230-240 °C at 760 mmHgInferred from isomers like 1-Bromo-2-fluoro-4,5-dimethoxybenzene (231.7 °C)[6]
Density ~1.4-1.5 g/cm³Inferred from isomers like 1-Bromo-2-fluoro-4,5-dimethoxybenzene (1.489 g/cm³)[6]
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents). Insoluble in water.General property of non-polar aromatic compounds.

Synthesis and Reaction Chemistry

The synthesis of 1-Bromo-2,5-dimethoxy-4-fluorobenzene is not explicitly detailed in readily available literature. However, a plausible synthetic pathway can be designed based on established electrophilic aromatic substitution reactions on related precursors.

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests that the target molecule can be prepared from 1,4-dimethoxy-2-fluorobenzene. The key transformation is the regioselective bromination of this precursor.

Synthetic Pathway 1,4-dimethoxy-2-fluorobenzene 1,4-Dimethoxy-2-fluorobenzene Reagents Br2 / FeBr3 or NBS / Acid Catalyst 1,4-dimethoxy-2-fluorobenzene->Reagents Target 1-Bromo-2,5-dimethoxy-4-fluorobenzene Reagents->Target

Caption: Proposed synthesis of 1-Bromo-2,5-dimethoxy-4-fluorobenzene via electrophilic bromination.

Experimental Protocol: Electrophilic Bromination

The following protocol is a generalized procedure based on the bromination of similar aromatic compounds[7]. Optimization of reaction conditions, particularly temperature and reaction time, would be necessary to maximize the yield of the desired isomer.

Materials:

  • 1,4-dimethoxy-2-fluorobenzene

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or a suitable acid catalyst (e.g., sulfuric acid)

  • Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)

  • Aqueous sodium thiosulfate solution

  • Aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Dissolve 1,4-dimethoxy-2-fluorobenzene in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • If using bromine, add it dropwise to the stirred solution. If using NBS, add it portion-wise. A catalytic amount of FeBr₃ can be added prior to the bromine addition.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by slowly adding aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to isolate 1-Bromo-2,5-dimethoxy-4-fluorobenzene.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Low Temperature (0 °C): Bromination is an exothermic reaction. Low temperature helps to control the reaction rate and improve the regioselectivity, minimizing the formation of poly-brominated byproducts.

  • Quenching with Sodium Thiosulfate: Safely neutralizes the corrosive and toxic excess bromine.

  • Aqueous Washes: Remove the catalyst and any acidic byproducts.

Applications in Drug Discovery and Materials Science

Halogenated aromatic compounds are pivotal in the synthesis of complex organic molecules. 1-Bromo-2,5-dimethoxy-4-fluorobenzene serves as a versatile intermediate for introducing a fluorinated dimethoxyphenyl moiety into a target structure.

Role as a Pharmaceutical Intermediate

The primary application of this compound is as a building block in the synthesis of novel drug candidates. The bromine atom allows for the formation of new carbon-carbon or carbon-heteroatom bonds through various cross-coupling reactions.

Applications Target_Molecule 1-Bromo-2,5-dimethoxy-4-fluorobenzene Suzuki Suzuki Coupling (with Boronic Acids/Esters) Target_Molecule->Suzuki Buchwald_Hartwig Buchwald-Hartwig Amination (with Amines) Target_Molecule->Buchwald_Hartwig Sonogashira Sonogashira Coupling (with Terminal Alkynes) Target_Molecule->Sonogashira Complex_Molecules Complex Drug Candidates & Functional Materials Suzuki->Complex_Molecules Buchwald_Hartwig->Complex_Molecules Sonogashira->Complex_Molecules

Caption: Key cross-coupling reactions utilizing 1-Bromo-2,5-dimethoxy-4-fluorobenzene.

The resulting complex molecules, incorporating the fluorinated dimethoxyphenyl group, can be screened for a wide range of biological activities. The fluorine atom can modulate the pKa of nearby functional groups and improve membrane permeability, both of which are critical for pharmacokinetic and pharmacodynamic profiles.

Utility in Materials Science

In materials science, fluorinated aromatic compounds are used to synthesize high-performance polymers, liquid crystals, and organic electronics[8]. The incorporation of the 1-Bromo-2,5-dimethoxy-4-fluorobenzene moiety can enhance thermal stability, chemical resistance, and confer specific electronic properties to the resulting materials.

Safety and Handling

A specific Safety Data Sheet (SDS) for 1-Bromo-2,5-dimethoxy-4-fluorobenzene is not available. Therefore, handling precautions must be based on data from structurally similar compounds, such as 1-bromo-4-fluorobenzene and 1-bromo-2,5-difluorobenzene[9][10][11].

General Hazards:

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation[9][12].

  • Respiratory Irritation: May cause respiratory irritation if inhaled[13].

  • Flammability: If in a liquid state, it may be a combustible or flammable liquid[10][13].

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames[10].

  • Store in a tightly sealed container in a cool, dry place.

  • Ground all equipment when transferring to prevent static discharge.

Conclusion

1-Bromo-2,5-dimethoxy-4-fluorobenzene is a strategically functionalized aromatic compound with considerable potential as an intermediate in organic synthesis. While specific data for this isomer is sparse, its chemical behavior and properties can be reliably inferred from related compounds. Its utility in introducing a fluorinated dimethoxyphenyl moiety makes it a valuable tool for medicinal chemists and material scientists aiming to develop novel molecules with tailored properties. As with any research chemical, careful handling and thorough analytical characterization are paramount for its safe and effective use.

References

  • Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

  • The Vespiary. (2005, January 9). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). 1-BROMO-4-FLUOROBENZENE. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2,4-dimethoxybenzene. Retrieved from [Link]

  • MDPI. (2018, February 20). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Role of 1-Bromo-2,5-difluorobenzene in Modern Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. Retrieved from [Link]

  • PMC. (n.d.). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2009, September 30). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1-Bromo-4-chloro-2,5-dimethoxybenzene. Retrieved from [Link]

Sources

Structural and Synthetic Profiling of 1-Bromo-2,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Halogenated Phenethylamine Precursors

Executive Summary1-Bromo-2,5-dimethoxy-4-fluorobenzene (CAS: 1783644-81-4) is a highly specialized, poly-substituted aryl halide[1]. In the realm of neuropharmacological drug development and advanced organic synthesis, this compound is primarily utilized as a structural precursor for the 2C family of phenethylamines, specifically 4-fluoro-2,5-dimethoxyphenethylamine (2C-F)[2]. This whitepaper deconstructs its structural properties, mechanistic reactivity, and the validated synthetic workflows required to translate this raw material into pharmacologically active derivatives.
Structural Analysis & Physicochemical Properties

The molecular architecture of 1-bromo-2,5-dimethoxy-4-fluorobenzene (C8H8BrFO2) is defined by a perfectly substituted 1,2,4,5-tetrasubstituted benzene ring[1]. Each substituent plays a distinct electronic and steric role:

  • C1-Bromine : A highly polarizable leaving group that serves as the primary reactive handle for lithiation or transition-metal-catalyzed cross-coupling.

  • C4-Fluorine : The carbon-fluorine bond is the strongest in organic chemistry. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I), while its lone pairs offer mesomeric donation (+M). In drug design, this isosteric replacement (compared to hydrogen) alters lipophilicity and metabolic stability without significantly increasing steric bulk.

  • C2,C5-Methoxy Groups : These provide strong electron density to the ring, activating it toward electrophilic aromatic substitution, though the existing halogens dictate the primary reaction sites.

Table 1: Quantitative Compound Data

PropertyValueCausality / Significance
CAS Registry Number 1783644-81-4Unique identifier for the specific 1-Br, 4-F isomer[2].
Molecular Formula C8H8BrFO2Dictates the exact mass and isotopic distribution[1].
Molecular Weight 235.05 g/mol Critical for stoichiometric calculations in synthesis[1].
Physical State Solid/CrystallineNecessitates dissolution in aprotic solvents (e.g., THF) for reactions.
Reactivity Profile Electrophilic at C1Prone to halogen-metal exchange due to the weaker C-Br bond compared to C-F.
Chemical Reactivity & Mechanistic Pathways

The synthetic utility of 1-bromo-2,5-dimethoxy-4-fluorobenzene hinges on the differential reactivity of its two halogens. The carbon-bromine bond dissociation energy (~280 kJ/mol) is significantly lower than that of the carbon-fluorine bond (~485 kJ/mol). This thermodynamic disparity allows for highly selective halogen-metal exchange at the C1 position without disturbing the C4 fluorine.

Reactivity Core 1-Bromo-2,5-dimethoxy- 4-fluorobenzene Br C1-Bromine (Halogen-Metal Exchange) Core->Br Highly reactive site F C4-Fluorine (Inductive Electron Withdrawal) Core->F Modulates lipophilicity OMe C2,C5-Methoxy (Mesomeric Electron Donation) Core->OMe Steric & electronic directing Formylation 4-Fluoro-2,5-dimethoxy- benzaldehyde Br->Formylation + n-BuLi, DMF

Fig 1: Structural reactivity map and electronic influence of substituents.

Experimental Protocols: Synthesis of 2C-F Precursors

To utilize this compound in drug development, it must first be converted into an aldehyde, which then undergoes a Henry reaction. The following protocols are engineered for self-validation and high-yield recovery.

Protocol 1: Formylation via Halogen-Metal Exchange

Objective : Convert 1-bromo-2,5-dimethoxy-4-fluorobenzene to (CAS: 82830-48-6). Mechanistic Causality : Using n-butyllithium (n-BuLi) at cryogenic temperatures ensures that the bromine-lithium exchange outpaces any unwanted deprotonation (ortho-lithiation) or benzyne formation.

Step-by-Step Methodology :

  • Preparation : Purge a flame-dried round-bottom flask with Argon. Dissolve 10.0 mmol of 1-bromo-2,5-dimethoxy-4-fluorobenzene in 50 mL of anhydrous Tetrahydrofuran (THF). Causality: Anhydrous conditions are mandatory; trace water will instantly protonate the aryllithium intermediate, yielding 1-fluoro-2,5-dimethoxybenzene.

  • Cryogenic Cooling : Submerge the flask in a dry ice/acetone bath to reach -78 °C.

  • Lithiation : Dropwise, add 11.0 mmol of n-BuLi (1.6 M in hexanes) over 15 minutes. Stir for 30 minutes at -78 °C. Causality: The slight excess of n-BuLi ensures complete conversion, while the slow addition prevents localized exothermic spikes that could degrade the intermediate.

  • Electrophilic Quench : Add 15.0 mmol of anhydrous N,N-Dimethylformamide (DMF) dropwise. Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Validation & Workup : Quench the reaction with 1M HCl (to hydrolyze the hemiaminal intermediate to the aldehyde). Extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate in vacuo. Confirm the presence of the aldehyde peak (~10.4 ppm) via 1H-NMR. The expected molecular weight of the product is 184.17 g/mol .

Protocol 2: The Henry Reaction and Reduction (Shulgin's Route)

Objective : Synthesis of 2C-F (4-fluoro-2,5-dimethoxyphenethylamine). Mechanistic Causality : The Henry (nitroaldol) reaction couples the aldehyde with nitromethane. Ammonium acetate acts as a bifunctional catalyst, facilitating both the initial aldol addition and the subsequent dehydration to form the thermodynamic E-nitrostyrene.

Step-by-Step Methodology :

  • Condensation : Combine the synthesized 4-fluoro-2,5-dimethoxybenzaldehyde with an excess of nitromethane and a catalytic amount of anhydrous ammonium acetate. Reflux for 4-6 hours.

  • Crystallization : Cool the mixture to precipitate the intermediate 1-(4-fluoro-2,5-dimethoxyphenyl)-2-nitroethene. Filter and wash with cold isopropanol.

  • Reduction : In a separate flask, suspend Lithium Aluminum Hydride (LiAlH4) in anhydrous THF under Argon. Slowly add the nitrostyrene dissolved in THF. Causality: LiAlH4 is a powerful reducing agent capable of reducing both the alkene double bond and the nitro group to a primary amine.

  • Workup (Fieser Method) : Carefully quench the excess LiAlH4 using the n g H2O, n g 15% NaOH, 3n g H2O method to precipitate granular aluminum salts. Filter, concentrate the filtrate, and precipitate the amine as a hydrochloride salt using HCl gas in ether.

Synthesis A 1-Bromo-2,5-dimethoxy- 4-fluorobenzene B Lithiation (n-BuLi, -78°C) Formylation (DMF) A->B C 4-Fluoro-2,5-dimethoxy- benzaldehyde B->C D Henry Reaction (Nitromethane, NH4OAc) C->D E Nitrostyrene Intermediate D->E F Reduction (LiAlH4, THF) E->F G 2C-F (4-Fluoro-2,5- dimethoxyphenethylamine) F->G

Fig 2: Step-by-step synthetic workflow from aryl halide to 2C-F.

Pharmacological Relevance: The 2C Family and 5-HT2A Receptors

The ultimate purpose of synthesizing 1-bromo-2,5-dimethoxy-4-fluorobenzene is to explore the structure-activity relationship (SAR) of the 5-HT2A receptor binding pocket. Alexander Shulgin's seminal work, documented in , established that the 4-position substituent on the phenethylamine core is the primary determinant of psychedelic potency[3].

While 2C-B (which retains the bromine at the 4-position) is a highly potent 5-HT2A agonist with an active dose of 12-24 mg, the fluorinated analogue 2C-F is remarkably weak[4]. According to , 2C-F requires doses exceeding 250 mg to elicit noticeable effects, often manifesting as a "brownish oil" rather than a crystalline solid in its freebase form[4]. This drastic reduction in potency demonstrates that the 5-HT2A receptor's hydrophobic pocket requires a larger, more polarizable halogen (like bromine or iodine) for optimal binding affinity. The strong electronegativity and small Van der Waals radius of fluorine fail to adequately engage this pocket, making 1-bromo-2,5-dimethoxy-4-fluorobenzene an excellent negative control precursor in receptor affinity assays.

References
  • Title : 2C psychedelics | Podcast Source : Chemistry World URL :[Link]

  • Title : 2C (psychedelics) Source : Wikipedia URL :[Link]

  • Title : New Psychoactive Substances – the new challenge Source : United Nations Office on Drugs and Crime (UNODC) URL :[Link]

Sources

High-Resolution ¹H NMR Analysis of 1-Bromo-2,5-dimethoxy-4-fluorobenzene: Spin System Dynamics and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, NMR Spectroscopists, and Drug Development Professionals Compound: 1-Bromo-2,5-dimethoxy-4-fluorobenzene (CAS: 1783644-81-4)

Executive Summary

1-Bromo-2,5-dimethoxy-4-fluorobenzene is a critical halogenated intermediate frequently utilized in the synthesis of fluorinated phenethylamines and advanced agrochemicals. Analyzing its ¹H Nuclear Magnetic Resonance (NMR) spectrum requires a deep understanding of heteronuclear spin-spin coupling, specifically the interaction between the ¹H and ¹⁹F nuclei. This technical guide deconstructs the structural anatomy of the molecule, explains the causality behind its chemical shifts and scalar couplings, and provides a field-proven, self-validating experimental protocol for accurate spectral acquisition.

Structural Anatomy & Chemical Shift Causality

The molecule is a tetra-substituted benzene ring featuring two methoxy groups (-OCH₃) at positions 2 and 5, a bromine atom at position 1, and a fluorine atom at position 4. This leaves only two isolated aromatic protons: H-3 and H-6 .

To predict and assign the chemical shifts (δ), we must evaluate the competing mesomeric (+M) and inductive (-I) effects of the substituents[1].

  • Proton H-3 (Predicted δ ~ 6.62 ppm): H-3 is positioned between the methoxy group at C-2 and the fluorine atom at C-4. While fluorine is highly electronegative (-I effect), it possesses a strong +M effect due to its lone electron pairs donating into the aromatic π -system. In the ortho position, this +M effect dominates, significantly increasing local electron density. Consequently, H-3 is highly shielded and shifts upfield[2].

  • Proton H-6 (Predicted δ ~ 6.91 ppm): H-6 is positioned between the methoxy group at C-5 and the bromine atom at C-1. Bromine has a much weaker +M effect than fluorine, meaning its electron-withdrawing -I effect dominates the local electronic environment. This deshields H-6, shifting its resonance downfield relative to H-3[2].

  • Methoxy Protons (Predicted δ ~ 3.82 - 3.85 ppm): The asymmetric halogen substitution creates two distinct electronic environments for the methoxy groups, resulting in two sharp, integrating singlets (3H each) in the standard aliphatic region[1].

Spin-Spin Coupling (J-Coupling) Dynamics

The most defining feature of this spectrum is the heteronuclear scalar coupling between the aromatic protons and the ¹⁹F nucleus. Fluorine-19 has a nuclear spin of I=1/2 and 100% natural abundance, meaning it splits adjacent proton signals exactly as another proton would[3].

Because H-3 and H-6 are para to each other, their homonuclear coupling (⁵J_HH) is negligible (< 1 Hz) and rarely resolved. Therefore, the splitting pattern is entirely dictated by their distance from the ¹⁹F nucleus:

  • H-3 is ortho (3 bonds away) to the fluorine. The Fermi contact term is strong here, resulting in a large coupling constant (³J_HF ≈ 9–11 Hz). H-3 appears as a distinct doublet .

  • H-6 is meta (4 bonds away) to the fluorine. The scalar coupling is attenuated over the extra bond, yielding a smaller coupling constant (⁴J_HF ≈ 5–7 Hz). H-6 also appears as a doublet .

SpinSystem H3 H-3 Proton (δ 6.62 ppm) H6 H-6 Proton (δ 6.91 ppm) H3->H6 ⁵J_HH < 1 Hz (Para Coupling) F4 19F Nucleus (at C-4) H3->F4 ³J_HF ≈ 10.5 Hz (Ortho Coupling) H6->F4 ⁴J_HF ≈ 6.0 Hz (Meta Coupling)

Fig 1: Scalar coupling network between aromatic protons and the 19F nucleus.

Quantitative NMR Data Summary

The following table summarizes the predicted quantitative spectral data based on empirical additivity rules and established coupling constants for fluorinated benzenes[2].

Proton AssignmentPredicted Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationDominant Causal Effect
H-3 6.62Doublet (d)³J_HF ≈ 10.51HShielded by +M effect of ortho-F and ortho-OMe
H-6 6.91Doublet (d)⁴J_HF ≈ 6.01HDeshielded by -I effect of ortho-Br
2-OCH₃ 3.85Singlet (s)N/A3HStandard methoxy resonance (near Br)
5-OCH₃ 3.82Singlet (s)N/A3HStandard methoxy resonance (near F)

Experimental Methodology: High-Resolution ¹H NMR

To capture the fine heteronuclear splitting accurately, a strict experimental protocol must be followed. The workflow below ensures optimal signal-to-noise ratio (SNR) and precise J-coupling resolution[3].

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15–20 mg of 1-bromo-2,5-dimethoxy-4-fluorobenzene in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.

  • Probe Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Manually tune and match the probe for the ¹H frequency (~400.13 MHz).

  • Shimming: Perform gradient shimming (TopShim or equivalent) on the Z-axis to ensure a homogeneous magnetic field. A poorly shimmed magnet will artificially broaden the signals, obscuring the crucial ⁴J_HF meta-coupling.

  • Parameter Optimization: Load the standard 30-degree pulse sequence (zg30). Set the relaxation delay (d1) to 2.0 seconds to allow for complete longitudinal relaxation, ensuring accurate integration. Set the number of scans (ns) to 16.

  • Acquisition & Processing: Acquire the Free Induction Decay (FID). Apply a mild exponential window function (Line Broadening, LB = 0.3 Hz) prior to Fourier Transformation (FT). Perform manual zero-order and first-order phase correction, followed by baseline correction.

Workflow S1 1. Sample Preparation 15 mg in CDCl3 + TMS S2 2. Probe Tuning Match 1H Channel S1->S2 S3 3. Shimming Optimize Z-Axis Gradients S2->S3 S4 4. Pulse Sequence Execute zg30 S3->S4 S5 5. Acquisition ns=16, d1=2s S4->S5 S6 6. Processing FT, Phase & Baseline Correct S5->S6

Fig 2: Step-by-step high-resolution NMR acquisition and processing workflow.

Advanced Verification: The Self-Validating System

In modern analytical chemistry, a protocol must be self-validating. To definitively prove that the doublets observed at δ 6.62 and δ 6.91 are caused by fluorine and not by an unexpected homonuclear interaction or impurity, we execute a ¹H{¹⁹F} Heteronuclear Decoupled Experiment [3].

The Causality of Decoupling: By applying a continuous radiofrequency (RF) irradiation (e.g., WALTZ-16 composite pulse sequence) at the specific resonance frequency of the ¹⁹F nucleus (~376.5 MHz on a 400 MHz system) during the ¹H acquisition phase, we force the fluorine spins to rapidly flip between their energy states. This rapid flipping averages the localized magnetic field experienced by H-3 and H-6 to zero.

Expected Result: Upon ¹⁹F decoupling, the heteronuclear scalar coupling is abolished. The doublet at δ 6.62 (³J ≈ 10.5 Hz) and the doublet at δ 6.91 (⁴J ≈ 6.0 Hz) will instantly collapse into two sharp singlets . This collapse serves as absolute, undeniable proof of the structural assignment and validates the integrity of the spin system analysis.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

1-Bromo-2,5-dimethoxy-4-fluorobenzene: A Comprehensive Guide to 13C NMR Analysis and Spectral Interpretation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-2,5-dimethoxy-4-fluorobenzene (CAS: 1783644-81-4) is a highly substituted, halogenated aromatic building block frequently utilized in the synthesis of advanced agrochemicals, materials science polymers, and pharmaceutical precursors (notably within the phenethylamine class)[1]. Analyzing this molecule via Carbon-13 Nuclear Magnetic Resonance (13C NMR) presents a unique analytical challenge. The spectrum is defined by a complex interplay of competing electronic forces: the diamagnetic shielding of a heavy halogen, the powerful inductive deshielding and spin-spin coupling of fluorine, and the mesomeric electron donation from two methoxy groups.

This whitepaper provides an in-depth, causality-driven framework for predicting, acquiring, and interpreting the 13C NMR spectrum of this compound.

Part 1: Mechanistic Framework of Chemical Shifts

To accurately assign the 13C NMR spectrum of 1-bromo-2,5-dimethoxy-4-fluorobenzene, one must move beyond simple electronegativity trends and understand the quantum mechanical and magnetic phenomena at play.

The "Heavy Atom Effect" (Bromine at C1)

Standard inductive logic suggests that an electronegative atom like bromine should deshield its attached carbon, shifting it downfield. However, in 13C NMR, the ipso carbon (C1) actually appears significantly upfield (shielded). This is due to the 2[2]. Bromine possesses a massive, diffuse electron cloud. When placed in a magnetic field, the circulation of these electrons generates a strong local opposing magnetic field (diamagnetic shielding term in the Ramsey equation), which overpowers the paramagnetic deshielding caused by its electronegativity. Consequently, C1 resonates near ~103.5 ppm .

Spin-Spin Coupling and Inductive Deshielding (Fluorine at C4)

Fluorine is the most electronegative element, exerting a massive −I (inductive) effect that pulls electron density away from the ipso carbon (C4), heavily deshielding it to ~154.5 ppm . More importantly, 19F is 100% naturally abundant and has a nuclear spin of I=1/2 . Because standard 13C NMR experiments only decouple protons (1H), the3[3]. This splits every carbon signal in the ring into a doublet, with the coupling constant ( JCF​ ) decaying exponentially with distance.

Mesomeric Effects (+M) of Methoxy Groups (C2, C5)

The oxygen atoms of the methoxy groups withdraw electron density inductively ( −I ) from C2 and C5, pushing them downfield (~143–151 ppm ). However, their lone pairs donate electron density into the ring via resonance ( +M effect). This resonance heavily shields the ortho and para positions, explaining why the proton-bearing carbons (C3 and C6) appear relatively upfield (~104 ppm and ~118 ppm , respectively).

G Br Bromine (C1) C1 C1: ~103.5 ppm (Shielded) Br->C1 Heavy Atom Effect (Diamagnetic Shielding) F Fluorine (C4) C4 C4: ~154.5 ppm (Deshielded + Split) F->C4 -I Effect & 1J_CF (~240 Hz Coupling) OMe Methoxy (C2, C5) C2C5 C2/C5: ~143-151 ppm (Deshielded) OMe->C2C5 -I Effect (Ipso) +M Effect (Ortho/Para)

Logical pathway of substituent electronic effects on the 13C chemical shifts.

Part 2: Predictive 13C NMR Spectral Data

Based on the empirical substituent chemical shift (SCS) rules and known 19F coupling behaviors, the quantitative data for the 8 distinct carbon environments is summarized below.

Carbon PositionPredicted Shift (ppm)MultiplicityCoupling Constant ( JCF​ )Driving Electronic Factor
C1 (C-Br)103.5Doublet 4JCF​≈2−4 HzDiamagnetic shielding (Heavy Atom Effect)
C2 (C-OCH 3​ )151.2Doublet 3JCF​≈5−10 HzInductive deshielding ( −I ) by Oxygen
C3 (C-H)104.8Doublet 2JCF​≈20−25 HzResonance shielding ( +M ) from OCH 3​
C4 (C-F)154.5Doublet 1JCF​≈240−245 HzStrong Inductive deshielding ( −I ) by Fluorine
C5 (C-OCH 3​ )143.1Doublet 2JCF​≈10−15 HzInductive deshielding ( −I ) by Oxygen
C6 (C-H)118.4Doublet 3JCF​≈5−10 HzResonance shielding ( +M ) from OCH 3​
2-OCH 3​ 56.8SingletN/AAliphatic ether shift
5-OCH 3​ 57.2SingletN/AAliphatic ether shift

Part 3: Self-Validating Experimental Protocol

Because 1-bromo-2,5-dimethoxy-4-fluorobenzene contains four quaternary carbons (C1, C2, C4, C5), obtaining a high-quality spectrum requires strict control over relaxation dynamics. Quaternary carbons lack attached protons, meaning they cannot efficiently dissipate energy via dipole-dipole interactions, resulting in 4[4].

Step-by-Step Methodology

Step 1: Sample Preparation (Concentration Causality)

  • Action: Dissolve 50–70 mg of the analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: The natural abundance of 13C is only 1.1%. A highly concentrated sample is mandatory to achieve an acceptable Signal-to-Noise (S/N) ratio without requiring prohibitively long acquisition times[5].

Step 2: Probe Tuning and Shimming

  • Action: Insert the sample, allow 5 minutes for thermal equilibration, and perform automated/manual shimming on the Z and Z2 gradients.

  • Causality: Poor magnetic field homogeneity will broaden the peaks. Because the 4JCF​ coupling on C1 is extremely small (~2 Hz), perfect shimming is required to resolve this fine splitting rather than mistaking it for a broadened singlet.

Step 3: Parameter Optimization (The Relaxation Dilemma)

  • Action: Set the Pulse Width (Flip Angle) to 30° and the Relaxation Delay (D1) to ≥2.0 seconds.

  • Causality: If a 90° pulse is used, the quaternary carbons will completely saturate and disappear from the spectrum because they cannot relax back to equilibrium fast enough. Using a 5[5] ensures that the magnetization of C1, C2, C4, and C5 recovers sufficiently between scans.

Step 4: Acquisition and Decoupling

  • Action: Acquire 512 to 1024 scans using standard 1H broadband decoupling (e.g., WALTZ-16). Do not apply 19F decoupling.

  • Causality: Standard decoupling removes 1H-13C splitting, simplifying the spectrum and providing a Nuclear Overhauser Effect (NOE) boost to C3 and C6. Leaving 19F coupled is essential for structural verification via the JCF​ constants.

Step 5: FID Processing

  • Action: Apply an exponential window function with a Line Broadening (LB) parameter of 1.0 Hz prior to Fourier Transformation.

  • Causality: 6[6], where noise dominates, artificially boosting the S/N ratio of the weak quaternary carbons.

Validation Checkpoint: After processing, immediately inspect the C4 peak (~154.5 ppm). If the two legs of the 1JCF​ doublet are barely visible compared to the baseline noise, your D1 delay is too short. Abort, increase D1 to 4.0 seconds, and re-acquire.

Workflow S1 1. Sample Preparation 50 mg in 0.6 mL CDCl3 + TMS S2 2. Probe Tuning & Shimming Optimize Field Homogeneity (Z, Z2) S1->S2 S3 3. Parameter Optimization Set D1 > 2s, 30° Flip Angle S2->S3 S4 4. Acquisition 1H Broadband Decoupling, 19F Coupled S3->S4 S5 5. FID Processing Zero-filling, Exponential LB=1.0 Hz S4->S5

Step-by-step experimental workflow for high-fidelity 13C NMR acquisition.

References

  • Guidechem. 2,4-dimethoxy-1-fluorobenzene 17715-70-7 (Includes CAS 1783644-81-4 Data).1

  • Fiveable. Relaxation Times: Organic Chemistry Study Guide.4

  • Taylor & Francis (Molecular Physics). Spectral analysis of the 1H, 19F and 13C N.M.R. spectra of fluorobenzene.3

  • BenchChem. Troubleshooting Low Signal-to-Noise in 13C NMR Spectra: A Technical Guide.5

  • Oxford University. Quantitative NMR Spectroscopy.6

  • Chemistry Stack Exchange. 13C NMR of bromobenzene ipso carbon shielding.2

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Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromo-2,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-bromo-2,5-dimethoxy-4-fluorobenzene. As a substituted aromatic compound, its fragmentation is governed by the interplay of its functional groups: the bromine and fluorine atoms, and the two methoxy groups. Understanding these fragmentation pathways is critical for its unambiguous identification in complex matrices, a common requirement in pharmaceutical research and forensic analysis. While a publicly available experimental spectrum for this specific molecule is not readily found, this guide synthesizes data from structurally similar compounds and fundamental principles of mass spectrometry to provide a robust predictive model of its behavior under EI conditions.

The Molecular Ion: A Halogenated Signature

Upon electron ionization, 1-bromo-2,5-dimethoxy-4-fluorobenzene will lose an electron to form the molecular ion (M⁺•). A key characteristic of bromine-containing compounds in mass spectrometry is the presence of a distinct isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[1][2] This results in two prominent peaks for the molecular ion, separated by two mass-to-charge units (m/z), with nearly equal intensity. The molecular weight of 1-bromo-2,5-dimethoxy-4-fluorobenzene (C₈H₈BrFO₂) is approximately 235.05 g/mol . Therefore, the molecular ion will be observed as a pair of peaks at m/z 234 and 236.

Primary Fragmentation Pathways: The Influence of Methoxy and Halogen Groups

The initial fragmentation of the molecular ion is dictated by the relative stability of the resulting fragments and the bond strengths within the molecule. For 1-bromo-2,5-dimethoxy-4-fluorobenzene, several primary fragmentation routes are anticipated, primarily involving the loss of a methyl radical from one of the methoxy groups, or the loss of the bromine atom.

Loss of a Methyl Radical (•CH₃)

A common and highly favorable fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃, 15 Da) to form a stable oxonium ion.[3] This is often the most intense peak in the spectrum after the molecular ion.

  • [M - CH₃]⁺: The loss of a methyl radical from the molecular ion (m/z 234/236) will result in a fragment ion at m/z 219/221. This fragment is stabilized by resonance, with the positive charge delocalized over the oxygen atom and the aromatic ring.

Loss of a Bromine Radical (•Br)

The carbon-bromine bond is relatively weak and can undergo homolytic cleavage to yield a bromine radical (•Br, 79/81 Da) and a phenyl cation.[4]

  • [M - Br]⁺: The loss of a bromine radical from the molecular ion (m/z 234/236) will produce a fragment ion at m/z 155. This fragment will not exhibit the characteristic bromine isotopic pattern.

Secondary and Sequential Fragmentations

The primary fragment ions will undergo further fragmentation, leading to a series of smaller, characteristic ions that contribute to the overall mass spectrum.

Fragmentation of the [M - CH₃]⁺ Ion

The [M - CH₃]⁺ ion (m/z 219/221) is expected to be a major ion and will subsequently lose a molecule of carbon monoxide (CO, 28 Da), a common fragmentation for phenolic and methoxy-aromatic compounds.

  • [M - CH₃ - CO]⁺: This will result in a fragment at m/z 191/193.

Further fragmentation could involve the loss of a second methyl radical, although this is generally less favorable than the initial loss.

Sequential Losses from the Molecular Ion

A series of neutral losses from the molecular ion can also occur, providing additional diagnostic peaks.

  • Loss of Formaldehyde (CH₂O): The methoxy groups can facilitate the loss of formaldehyde (CH₂O, 30 Da). This would lead to a fragment at m/z 204/206.

  • Combined Losses: Sequential losses are also highly probable. For instance, the initial loss of a methyl radical followed by the loss of a bromine radical would lead to a fragment at m/z 140 ([M - CH₃ - Br]⁺).

Predicted Fragmentation Summary

The following table summarizes the predicted major fragment ions for 1-bromo-2,5-dimethoxy-4-fluorobenzene under electron ionization.

m/z (Predicted)Ion Structure/FormulaFragmentation PathwayPredicted Relative Abundance
234/236[C₈H₈BrFO₂]⁺•Molecular Ion (M⁺•)Moderate
219/221[C₇H₅BrFO₂]⁺Loss of a methyl radical (•CH₃) from a methoxy group.High
191/193[C₆H₅BrFO]⁺Loss of carbon monoxide (CO) from the [M - CH₃]⁺ ion.Moderate to Low
155[C₈H₈FO₂]⁺Loss of a bromine radical (•Br).Moderate
140[C₇H₅FO₂]⁺Sequential loss of a methyl radical and a bromine radical.Moderate to Low

Logical Framework for Fragmentation

The predicted fragmentation cascade can be visualized to better understand the relationships between the parent and daughter ions.

Fragmentation_Pathway M [M]⁺• m/z 234/236 M_minus_CH3 [M - CH₃]⁺ m/z 219/221 M->M_minus_CH3 - •CH₃ M_minus_Br [M - Br]⁺ m/z 155 M->M_minus_Br - •Br M_minus_CH3_minus_CO [M - CH₃ - CO]⁺ m/z 191/193 M_minus_CH3->M_minus_CH3_minus_CO - CO M_minus_CH3_minus_Br [M - CH₃ - Br]⁺ m/z 140 M_minus_CH3->M_minus_CH3_minus_Br - •Br Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolution Dissolve in Dichloromethane Injection Inject 1 µL into GC-MS Dissolution->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (m/z 40-400) Ionization->Detection Analysis Analyze Mass Spectrum Detection->Analysis Comparison Compare with Predicted Fragmentation Analysis->Comparison Identification Confirm Structure Comparison->Identification

Sources

Solubility Profile and Solvation Thermodynamics of 1-Bromo-2,5-dimethoxy-4-fluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-2,5-dimethoxy-4-fluorobenzene (CAS: 1783644-81-4) is a highly specialized, tetra-substituted halogenated aromatic ether (Molecular Formula: C8H8BrFO2, MW: 235.05 g/mol )[1][2]. In advanced organic synthesis and drug development, this compound serves as a critical building block, particularly for cross-coupling reactions and the synthesis of functionalized phenethylamine derivatives.

Understanding the solubility profile of this precursor is paramount. The presence of both a heavy, polarizable bromine atom and a highly electronegative fluorine atom on a dimethoxy-substituted benzene ring creates a unique thermodynamic solvation environment. This whitepaper provides an authoritative analysis of its solubility parameters, presents a solvent selection matrix, and details self-validating experimental protocols for solubility determination.

Structural and Thermodynamic Basis of Solubility

The solubility of 1-Bromo-2,5-dimethoxy-4-fluorobenzene is governed by the cohesive energy density of the molecule, which can be systematically deconstructed using Hansen Solubility Parameters (HSP) [3]. The guiding principle of HSP theory posits that the total cohesive energy of a molecule comprises three primary intermolecular forces: dispersion ( δD​ ), polarity ( δP​ ), and hydrogen bonding ( δH​ )[4].

  • Dispersion Forces ( δD​ ): The aromatic ring and the large electron cloud of the bromine atom contribute to a high dispersion force. Halogenated benzenes typically exhibit δD​ values in the range of 18.0 to 20.8 MPa 1/2 [3][4].

  • Polar Interactions ( δP​ ): The asymmetrical substitution pattern—specifically the opposing dipole vectors of the C-F bond and the methoxy groups—creates a moderate net polarity ( δP​ ≈ 5.0 - 6.0 MPa 1/2 )[4].

  • Hydrogen Bonding ( δH​ ): Lacking any hydrogen bond donors (e.g., -OH, -NH), the molecule relies entirely on its ether oxygens and halogens to act as weak hydrogen bond acceptors ( δH​ ≈ 4.0 - 5.5 MPa 1/2 )[4].

Because the cohesive energy is dominated by dispersion forces and lacks strong hydrogen-bonding capabilities, the compound is highly lipophilic. Like its structural analog 1-bromo-2,5-dimethoxybenzene, it is practically insoluble in water but exhibits excellent solubility in a wide range of organic solvents[5].

Table 1: Predicted Solubility Matrix and HSP Estimates

Quantitative estimates derived from structural analogs and regular solution theory.

Solvent CategorySolventEstimated Solubility (25°C)Compatibility Rationale
Aqueous Water< 10 mg/L (Insoluble)High hydrophobic penalty; lack of H-bond donors[5][6].
Polar Aprotic Tetrahydrofuran (THF)> 100 mg/mL (Miscible)Excellent HSP match; critical for stabilizing organolithium intermediates.
Polar Aprotic Dimethylformamide (DMF)> 100 mg/mL (Highly Soluble)High dipole moment effectively solvates the halogenated ring.
Non-Polar Toluene> 100 mg/mL (Highly Soluble)Strong π−π stacking and dispersion force alignment[3].
Polar Protic Methanol10 - 50 mg/mL (Moderate)Protic nature disrupts optimal solvation; useful for recrystallization.
Aliphatic n-Hexane10 - 50 mg/mL (Moderate)Lower δD​ than the aromatic solute limits maximum solubility.

Experimental Protocols for Solubility Validation

To generate reliable, empirical solubility data for process chemistry, researchers must employ self-validating analytical workflows. The OECD Guideline 105 outlines the gold standards for thermodynamic solubility testing: the shake-flask method for soluble compounds (> 10 mg/L) and the column elution/slow-stir method for poorly soluble compounds (< 10 mg/L)[6][7].

For evaluating the solubility of 1-Bromo-2,5-dimethoxy-4-fluorobenzene in organic solvents, the HPLC-UV Shake-Flask Protocol is required.

Protocol: HPLC-UV Shake-Flask Method (Adapted from OECD 105)

Causality Note: The shake-flask method is utilized here because it ensures true thermodynamic equilibrium between the solid phase and the solvated phase, preventing the overestimation of solubility caused by supersaturation or emulsion formation[6][8].

Step 1: Equilibration Setup

  • Add a known, excess mass (e.g., 500 mg) of 1-Bromo-2,5-dimethoxy-4-fluorobenzene to a 10 mL amber glass vial. (Amber glass prevents potential UV-induced degradation of the carbon-halogen bonds).

  • Add exactly 5.0 mL of the target organic solvent (e.g., Anhydrous THF).

  • Seal the vial tightly to prevent solvent evaporation, which would artificially inflate the calculated concentration.

Step 2: Thermodynamic Agitation 4. Place the vial in a temperature-controlled orbital shaker set to exactly 25.0 ± 0.5 °C. 5. Agitate at 150 RPM for a minimum of 48 hours. (Causality: 48 hours is generally sufficient to reach the thermodynamic solubility plateau for low-molecular-weight organic solids[8]).

Step 3: Phase Separation 6. Remove the vial and allow it to stand undisturbed at 25.0 °C for 24 hours. 7. Centrifuge the mixture at 10,000 RPM for 15 minutes at 25.0 °C to force any suspended micro-particulates into a solid pellet. (Causality: Failure to remove micro-particulates is the leading cause of false-positive high solubility readings).

Step 4: Quantification 8. Carefully extract 100 µL of the clear supernatant and dilute it with the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water) to fall within the linear range of the UV detector. 9. Analyze via HPLC-UV (detecting at ~280 nm due to the dimethoxybenzene chromophore). Calculate the exact concentration against a pre-established calibration curve.

Solvent Selection and Synthetic Implications

The choice of solvent directly dictates the success of downstream synthetic transformations involving 1-Bromo-2,5-dimethoxy-4-fluorobenzene.

SolventSelection Start 1-Bromo-2,5-dimethoxy-4-fluorobenzene Solvent Selection App1 Organometallic (Lithiation / Grignard) Start->App1 App2 Cross-Coupling (Suzuki / Heck) Start->App2 App3 Purification (Recrystallization) Start->App3 Sol1 Anhydrous THF or Diethyl Ether App1->Sol1 Sol2 DMF, 1,4-Dioxane, or Toluene App2->Sol2 Sol3 Ethanol, Methanol, or Hexane/EtOAc App3->Sol3 Reason1 Ethers coordinate metal ions; lack acidic protons. Sol1->Reason1 Reason2 High boiling points; excellent solubility for catalysts. Sol2->Reason2 Reason3 Temperature-dependent solubility gradient. Sol3->Reason3

Decision matrix for solvent selection based on downstream synthetic applications.

Mechanistic Causality in Synthesis
  • Halogen-Metal Exchange (Lithiation): When reacting this compound with n-Butyllithium (n-BuLi), the solvent must be an anhydrous ether (e.g., THF). The oxygen atoms in THF are required to coordinate and stabilize the resulting organolithium intermediate. Furthermore, the methoxy groups on the benzene ring can act as internal directing groups, making solubility in a non-competing ethereal solvent critical.

  • Transition Metal Catalysis (Suzuki-Miyaura): For coupling the brominated position with a boronic acid, polar aprotic solvents like DMF or 1,4-Dioxane are preferred. These solvents not only dissolve the lipophilic 1-Bromo-2,5-dimethoxy-4-fluorobenzene entirely but also provide sufficient solubility for the palladium catalyst and the inorganic base (e.g., K2CO3) at elevated temperatures.

Sources

Comprehensive Technical Guide on the Handling, Safety, and Synthetic Applications of 1-Bromo-2,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-2,5-dimethoxy-4-fluorobenzene (CAS: 1783644-81-4) is a highly specialized, tetrasubstituted halogenated aromatic building block[1][2]. Featuring an electron-rich dimethoxy core flanked by orthogonal halogens (bromine and fluorine), this compound is a critical precursor in the synthesis of advanced functional materials, agrochemicals, and complex pharmaceutical intermediates[2].

This whitepaper provides drug development professionals and synthetic chemists with an authoritative framework for the safe handling, physicochemical profiling, and mechanistic application of this compound. By emphasizing the causality behind experimental choices, this guide ensures that all described protocols function as robust, self-validating systems.

Chemical Identity & Physicochemical Profiling

Accurate physicochemical data is the foundation of predictable reactivity and safe handling. The table below synthesizes the core properties of 1-Bromo-2,5-dimethoxy-4-fluorobenzene, cross-referenced with high-purity commercial standards[1][3].

PropertyValue / Description
Chemical Name 1-Bromo-2,5-dimethoxy-4-fluorobenzene
CAS Registry Number 1783644-81-4[1][2]
Molecular Formula C₈H₈BrFO₂[1][2]
Molecular Weight 235.05 g/mol
Appearance Colorless to light yellow liquid/low-melting solid[4]
Standard Purity ≥97.0% – 99.0% (GC)[3][4]
Structural Features 1,2,4,5-tetrasubstituted benzene ring
Self-Validating System: NMR Structural Confirmation

Before initiating any synthetic workflow, the structural integrity of the starting material must be verified. The 1 H NMR ( CDCl3​ ) spectrum of this compound provides a built-in self-validation mechanism due to the spin-1/2 nature of the 19F nucleus:

  • C3-Proton (ortho to F): Appears as a distinct doublet due to strong ortho-coupling ( 3JHF​≈8−10 Hz).

  • C6-Proton (meta to F): Appears as a doublet with weaker meta-coupling ( 4JHF​≈5−6 Hz).

  • Methoxy Groups: Two sharp singlets integrate to 3H each at 3.8 ppm. Observing this exact splitting pattern confirms the absence of defluorinated or debrominated impurities.

Occupational Safety & Hazard Assessment

Because specific toxicological data for 1-Bromo-2,5-dimethoxy-4-fluorobenzene is limited, hazard assessments must be extrapolated from its closest structural analogs: 1-bromo-2,5-dimethoxybenzene and 1-bromo-2,4-difluorobenzene[5][6].

GHS Classification & Hazard Statements
  • Skin Irritation (Category 2): H315 - Causes skin irritation[5][6].

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation[5][7].

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation[5][7].

  • Aquatic Toxicity: H411 - Toxic to aquatic life with long-lasting effects (extrapolated from fluorinated analogs)[8][9].

Engineering Controls & PPE
  • Ventilation: Must be handled inside a certified chemical fume hood to mitigate inhalation risks associated with H335[8].

  • PPE: Nitrile or neoprene gloves (Type ABEK respirator filter if ventilation is compromised), tightly fitting safety goggles (EN 166 standard), and a flame-resistant lab coat[6][7].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, strictly isolated from strong oxidizing agents[8][10].

Reactivity Profile & Mechanistic Applications

The synthetic utility of 1-Bromo-2,5-dimethoxy-4-fluorobenzene is governed by the thermodynamic differential between its carbon-halogen bonds. The C-Br bond dissociation energy ( 280 kJ/mol) is significantly lower than that of the C-F bond ( 485 kJ/mol).

Causality of Reactivity: This energy gap allows chemists to selectively target the bromine position for oxidative addition (via Palladium catalysis) or halogen-metal exchange (via organolithium reagents) while leaving the robust C-F bond completely intact.

Reactivity A 1-Bromo-2,5-dimethoxy- 4-fluorobenzene B Aryllithium Intermediate (-78°C, n-BuLi) A->B Halogen-Metal Exchange C Pd-Catalyzed Cross-Coupling A->C Oxidative Addition D Formylation (DMF) -> Benzaldehyde B->D Electrophilic Quench E Biaryl Derivative (Suzuki-Miyaura) C->E Transmetalation & Reductive Elimination

Divergent synthetic pathways of 1-Bromo-2,5-dimethoxy-4-fluorobenzene.

Standard Operating Procedure: Halogen-Metal Exchange (Lithiation)

Objective: Synthesis of 2,5-dimethoxy-4-fluorobenzaldehyde via formylation.

Causality & Design: Aryllithium species containing ortho-methoxy groups are highly unstable at ambient temperatures. If allowed to warm above -40°C, the intermediate will spontaneously eliminate lithium methoxide (LiOMe) to form a highly reactive benzyne species, leading to uncontrollable polymerization. Therefore, strict cryogenic control is non-negotiable.

Step-by-Step Methodology:
  • Preparation: Flame-dry a Schlenk flask under argon. Add 1-Bromo-2,5-dimethoxy-4-fluorobenzene (1.0 equiv) and anhydrous THF (0.2 M).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78°C for 15 minutes.

  • Lithiation: Dropwise add n-Butyllithium (1.6 M in hexanes, 1.05 equiv) over 10 minutes. Stir at -78°C for 30 minutes. The solution may develop a pale yellow tint, indicating the formation of the aryllithium species.

  • Electrophilic Quench: Rapidly add anhydrous N,N-Dimethylformamide (DMF, 1.5 equiv). Stir for an additional 30 minutes at -78°C, then allow the reaction to slowly warm to room temperature.

  • Self-Validating Workup: Quench with saturated aqueous NH4​Cl . Extract with ethyl acetate. The success of the reaction is instantly validated by TLC (UV active spot with a lower Rf​ than the starting material) and the appearance of an aldehyde proton ( 10.4 ppm) in the crude 1 H NMR.

Standard Operating Procedure: Suzuki-Miyaura Cross-Coupling

Objective: Construction of complex biaryl frameworks.

Causality & Design: Oxygen must be rigorously excluded from the system. Trace O2​ will rapidly oxidize the active Pd(0) catalyst into an inactive Pd(II) complex, killing the catalytic cycle. A biphasic solvent system (Toluene/EtOH/ H2​O ) is deliberately chosen: Toluene dissolves the organic substrates, water dissolves the inorganic base ( K2​CO3​ ), and ethanol acts as a phase-transfer facilitator to maximize the interfacial transmetalation rate.

Workflow Step1 Step 1: Reagent Preparation Degas solvents (Ar/N2) Step2 Step 2: Catalyst Loading Add Pd(PPh3)4 & Base Step1->Step2 Step3 Step 3: Reaction Heating Reflux at 80°C for 12h Step2->Step3 Step4 Step 4: Reaction Monitoring TLC/GC-MS Validation Step3->Step4 Step4->Step3 Incomplete Conversion Step5 Step 5: Workup & Purification Extraction & Column Step4->Step5

Step-by-step workflow for Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:
  • Degassing: Prepare a solvent mixture of Toluene/EtOH/ H2​O (3:1:1 v/v/v). Sparge with argon for 30 minutes to remove dissolved oxygen.

  • Reagent Loading: To a sealed pressure tube, add 1-Bromo-2,5-dimethoxy-4-fluorobenzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2​CO3​ (2.0 equiv).

  • Catalyst Addition: Inside a glovebox or under positive argon flow, add Pd(PPh3​)4​ (5 mol%).

  • Heating: Seal the tube and heat to 80°C in an oil bath for 12 hours.

  • Validation & Purification: Cool to room temperature. Monitor conversion via GC-MS (looking for the mass of the cross-coupled product). Filter through a pad of Celite to remove palladium black, extract with dichloromethane, and purify via silica gel flash chromatography.

Waste Management & Decontamination

Halogenated aromatic compounds pose a significant risk to aquatic environments (H411)[8][9].

  • Segregation: All liquid waste containing 1-Bromo-2,5-dimethoxy-4-fluorobenzene must be strictly segregated into designated Halogenated Organic Waste containers. Mixing with non-halogenated waste can lead to regulatory violations and potential exothermic incompatibilities.

  • Spill Response: In the event of a spill, absorb the liquid with finely-powdered liquid-binding material (diatomite or sand). Do not wash down the drain. Decontaminate surfaces by scrubbing with ethanol or isopropanol[8].

References

  • MolCore - 1783644-81-4 | 1-Bromo-2,5-dimethoxy-4-fluorobenzene. Available at: 1

  • Guidechem - 2,4-dimethoxy-1-fluorobenzene 17715-70-7 (Includes CAS 1783644-81-4). Available at: 2

  • Sigma-Aldrich - 1-Bromo-2,5-dimethoxybenzene SDS. Available at: 5

  • Sigma-Aldrich - 1-Bromo-2,4-difluorobenzene SDS. Available at: 6

  • ChemScene - Safety Data Sheet: 1-Bromo-2,4-difluorobenzene. Available at: 8

  • Fisher Scientific - SAFETY DATA SHEET: 1-Bromo-2,4-difluorobenzene. Available at: 7

  • TCI Chemicals - 1-Bromo-2,5-dimethoxybenzene Product & Safety Data. Available at: 4

  • ECHEMI - 1-Bromo-2,4-difluorobenzene SDS, 348-57-2 Safety Data Sheets. Available at: 9

Sources

Substituted Bromofluorobenzenes: Mechanistic Toxicology and Self-Validating Handling Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted bromofluorobenzenes (e.g., 1-bromo-2-fluorobenzene, 1-bromo-4-fluorobenzene) are indispensable aryl halide building blocks in pharmaceutical drug development and agrochemical synthesis. Their unique substitution patterns make them ideal precursors for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck). However, their high volatility, lipophilicity, and the presence of dual carbon-halogen bonds present significant occupational hazards. This whitepaper synthesizes the mechanistic toxicology of these compounds and establishes a self-validating framework for their safe handling, ensuring both scientific integrity and operator safety.

Mechanistic Toxicology and Structure-Activity Relationship (SAR)

The hazard profile of substituted bromofluorobenzenes is fundamentally driven by their physicochemical properties. The presence of fluorine and bromine atoms significantly increases the lipophilicity of the benzene ring, facilitating rapid absorption across dermal, gastrointestinal, and pulmonary barriers.

Once absorbed, the primary toxicological mechanism is mediated by hepatic xenobiotic pathways. Cytochrome P450 (CYP450) enzymes oxidize the aromatic ring, generating highly electrophilic arene oxide (epoxide) intermediates. In a healthy cellular environment, these reactive epoxides are neutralized via conjugation with intracellular glutathione (GSH). However, acute exposure or chronic inhalation depletes GSH reserves. The unquenched epoxides subsequently form covalent adducts with cellular macromolecules (proteins and DNA), triggering oxidative stress, lipid peroxidation, and hepatocellular apoptosis [1]. Furthermore, thermal decomposition of these compounds yields gaseous hydrogen fluoride (HF) and hydrogen bromide (HBr), which cause immediate and severe chemical burns to the respiratory tract [2].

ToxicityPathway BFB Substituted Bromofluorobenzene CYP Hepatic CYP450 Oxidation BFB->CYP Phase I Metabolism Epoxide Reactive Epoxide Intermediate CYP->Epoxide Bioactivation GSH Glutathione (GSH) Conjugation Epoxide->GSH Detoxification Depletion GSH Depletion & Oxidative Stress Epoxide->Depletion Excess Exposure Excretion Mercapturic Acid Excretion GSH->Excretion Normal Clearance Tox Hepatotoxicity & Cellular Apoptosis Depletion->Tox Macromolecular Binding

Figure 1: Metabolic bioactivation and toxicity pathway of bromofluorobenzenes via CYP450.

Quantitative Hazard Profiles

Bromofluorobenzenes are classified under the Globally Harmonized System (GHS) as Flammable Liquids (Category 3) and Acute Toxins. The table below synthesizes the critical quantitative hazard data across the three primary isomers [3][4].

IsomerCAS NumberFlash PointOral LD50 (Rat)Inhalation LC50 (Rat)Primary GHS Hazard Codes
1-Bromo-2-fluorobenzene 1072-85-143°C670 mg/kgNot EstablishedH226, H302, H315, H319
1-Bromo-3-fluorobenzene 1073-06-940°C670 mg/kgNot EstablishedH226, H302, H315, H319
1-Bromo-4-fluorobenzene 460-00-453°C2700 mg/kg18,000 mg/m³ (4h)H226, H315, H319, H332

Note: H226 = Flammable liquid and vapor; H302 = Harmful if swallowed; H315 = Causes skin irritation; H319 = Causes serious eye irritation; H332 = Harmful if inhaled.

Self-Validating Experimental Protocols

To mitigate the inhalation (H332) and flammability (H226) hazards, the handling of bromofluorobenzenes must be restricted to closed-system environments. The following protocol outlines a self-validating Schlenk-line transfer methodology.

Protocol: Closed-System Dispensing and Reaction Setup

Step 1: Environmental Control & PPE Verification

  • Action: Don a flame-resistant lab coat, double-layer nitrile gloves, and splash goggles. Verify the Class II fume hood face velocity is ≥ 100 feet per minute (fpm).

  • Causality: Bromofluorobenzenes are highly volatile and irritating to mucous membranes. Standard nitrile gloves offer limited breakthrough times for halogenated solvents; double-gloving delays dermal permeation.

  • Validation Checkpoint: The digital hood monitor must display a green status. Tape a small piece of tissue paper to the bottom of the sash; it must continuously pull inward before any chemical container is opened.

Step 2: Inert Atmosphere Preparation

  • Action: Purge the receiving reaction vessel with Argon using a standard Schlenk line cycle (3x vacuum/backfill).

  • Causality: While bromofluorobenzenes themselves are stable, they are almost exclusively reacted with highly reactive, moisture-sensitive organometallics (e.g., n-Butyllithium, Grignard reagents). Atmospheric moisture will rapidly quench these reagents and degrade the electrophilic aryl halide.

  • Validation Checkpoint: The Schlenk line oil bubbler must show a steady, positive flow of Argon, physically confirming that atmospheric oxygen and moisture cannot backflow into the system.

Step 3: Air-Tight Syringe Dispensing

  • Action: Use a gas-tight glass syringe equipped with a stainless-steel needle to pierce the septum of the bromofluorobenzene reagent bottle. Inject a volume of Argon equivalent to the desired liquid volume before withdrawing the chemical.

  • Causality: Puncturing a sealed septum and withdrawing liquid without pressure equalization creates a vacuum, which draws in ambient air upon needle removal. Syringe transfer prevents the release of hazardous vapors into the hood environment, directly mitigating the H332 inhalation risk.

  • Validation Checkpoint: Upon injecting the Argon and releasing the plunger, the syringe plunger should remain stationary. If it autonomously retracts, the internal pressure is negative, indicating a compromised septum or improper equalization.

Step 4: Reaction Quenching and Waste Segregation

  • Action: Post-reaction, quench the mixture dropwise with a weak proton source (e.g., saturated aqueous NH₄Cl) at 0°C. Dispose of all organic layers exclusively in a designated "Halogenated Organic Waste" carboy.

  • Causality: Rapid quenching generates an exothermic spike, potentially boiling off unreacted bromofluorobenzenes and creating an explosive vapor-air mixture. Segregating halogenated waste is mandatory; incinerating halogens requires specialized alkaline scrubbers to prevent the atmospheric release of highly toxic dioxins, furans, and HF/HBr gases.

  • Validation Checkpoint: The waste carboy must be explicitly labeled for halogens and stored away from strong bases and alkali metals to prevent violent, exothermic dehalogenation reactions.

HandlingWorkflow Start Risk Assessment & PPE Donning Hood Transfer to Fume Hood Start->Hood Dispense Air-Tight Syringe Dispensing Hood->Dispense React Closed-System Reaction Dispense->React Waste Halogenated Waste Segregation React->Waste

Figure 2: Step-by-step closed-system handling workflow for volatile halogenated aromatics.

References

  • PubChem Compound Summary for CID 61259, 1-Bromo-2-fluorobenzene National Center for Biotechnology Information (NCBI)[Link]

commercial availability of 1-Bromo-2,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Commercial Availability and Synthesis of 1-Bromo-2,5-dimethoxy-4-fluorobenzene

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the commercial availability, potential synthetic pathways, and key applications of the specialized aromatic compound, 1-Bromo-2,5-dimethoxy-4-fluorobenzene. Analysis of the fine chemical market indicates that this specific isomer is not a readily available, off-the-shelf product. This guide therefore provides a practical framework for its acquisition, either through the sourcing of structural isomers or via a targeted custom synthesis. We will explore a logical, high-yield synthetic route, discuss the compound's potential utility in medicinal chemistry, and provide essential safety and handling information based on analogous structures.

Commercial Landscape: Scarcity and Strategic Sourcing

A thorough investigation of major chemical supplier catalogs reveals that 1-Bromo-2,5-dimethoxy-4-fluorobenzene is not a standard stock item. However, several structural isomers are commercially available, which may serve as alternative starting points or reference compounds depending on the research objective. The procurement of the target compound will most likely necessitate a custom synthesis project.

Table 1: Commercially Available Structural Isomers
Compound NameCAS NumberRepresentative SuppliersNoteworthy Purity/Form
1-Bromo-3,5-dimethoxy-4-fluorobenzene204654-94-4ChemScene≥98%
1-Bromo-2-fluoro-4,5-dimethoxybenzene1095544-81-2MilliporeSigma (via ChemScene)[1]97%, Solid-Liquid Mixture[1]
1-Bromo-2,3-dimethoxy-4-fluorobenzene1781433-64-4Advanced ChemBlocks[2]95%[2]
1-Bromo-2,5-dimethoxybenzene25245-34-5Sigma-Aldrich98%

For researchers requiring the specific 4-fluoro isomer, the most viable path forward is to engage with a company specializing in fine chemical manufacturing and custom synthesis.

Potential Custom Synthesis Providers:

Organizations such as those listed below have established expertise in producing complex and hard-to-find chemical entities. They offer services ranging from process development to scale-up manufacturing.

  • BASF [3]

  • Dow Chemical [3]

  • Evonik Industries [3]

  • ChemScene

  • Pyramid Fine Chem [4]

  • DC Fine Chemicals [5]

The following diagram illustrates a typical workflow for acquiring a non-catalog chemical like 1-Bromo-2,5-dimethoxy-4-fluorobenzene.

Sourcing_Workflow Figure 1: Workflow for Acquiring Non-Stock Chemicals cluster_0 Initial Assessment cluster_1 Strategic Options cluster_2 Custom Synthesis Pathway Start Identify Target Compound: 1-Bromo-2,5-dimethoxy-4-fluorobenzene Search Search Supplier Databases (e.g., Sigma-Aldrich, FisherSci) Start->Search Result Compound Not Found in Stock Search->Result OptionA Evaluate Structural Isomers (See Table 1) Result->OptionA Is an isomer acceptable? OptionB Initiate Custom Synthesis Result->OptionB Target compound is essential Identify_Suppliers Identify Custom Synthesis Providers OptionB->Identify_Suppliers Request_Quote Request Quotations (Provide CAS, structure, purity, quantity) Identify_Suppliers->Request_Quote Select_Partner Select Supplier & Initiate Project Request_Quote->Select_Partner Synthesis Synthesis & Quality Control Select_Partner->Synthesis Delivery Receive Compound & Certificate of Analysis Synthesis->Delivery

Caption: Figure 1: Workflow for Acquiring Non-Stock Chemicals.

Proposed Synthetic Route: Electrophilic Bromination

The synthesis of 1-Bromo-2,5-dimethoxy-4-fluorobenzene can be logically approached via electrophilic aromatic substitution on a readily available precursor. The electron-donating nature of the two methoxy groups strongly activates the benzene ring, facilitating bromination.

Recommended Precursor

The ideal starting material is 2-Fluoro-1,4-dimethoxybenzene (CAS 82830-49-7). This compound is commercially available and sets the stage for regioselective bromination. A publication in the journal Molecules details the use of this precursor for a nitration reaction, which establishes its reactivity in electrophilic aromatic substitutions.[6]

Reaction Scheme & Protocol

The methoxy groups in the precursor are powerful ortho, para-directors. The fluorine atom is also an ortho, para-director, though a weaker activator. The position para to the fluorine is already occupied by a methoxy group. The positions ortho to the fluorine are also ortho and meta to the methoxy groups. The most electronically enriched and sterically accessible position for an incoming electrophile (Br+) is the carbon atom situated between the two methoxy groups.

Caption: Figure 2: Proposed Synthesis of 1-Bromo-2,5-dimethoxy-4-fluorobenzene.

Detailed Protocol:

  • Dissolution: Dissolve 2-Fluoro-1,4-dimethoxybenzene (1.0 eq) in a suitable inert solvent such as dichloromethane (CH₂Cl₂) or acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Slowly add the brominating agent (1.0-1.1 eq). N-Bromosuccinimide (NBS) is a recommended choice for controlled, regioselective bromination of activated rings. Alternatively, elemental bromine (Br₂) can be used, often with a Lewis acid catalyst like FeBr₃, though the high activation of the ring may render a catalyst unnecessary.[7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate (if Br₂ was used) to remove any excess bromine.

  • Extraction: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Applications in Research and Drug Development

While specific applications for 1-Bromo-2,5-dimethoxy-4-fluorobenzene are not documented due to its rarity, its structural motifs are of significant interest to medicinal chemists.

  • Scaffold for Bioactive Molecules: The substituted benzene ring serves as a versatile scaffold. The bromine atom is a key functional handle for further modifications, particularly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of complex molecular fragments.[8]

  • Influence of Fluorine: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[7] A fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve pharmacokinetic properties such as membrane permeability.

  • Precursor to Phenylalkylamine Analogs: The 2,5-dimethoxy substitution pattern is characteristic of the 2C family of psychedelic phenethylamines. This compound could serve as a key intermediate in the synthesis of novel fluorinated analogs for neurochemical research, allowing for the exploration of structure-activity relationships at serotonin receptors.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) exists for 1-Bromo-2,5-dimethoxy-4-fluorobenzene. Therefore, it must be handled with the assumption that it is hazardous. Safety protocols should be derived from data on structurally similar compounds.

Table 2: Hazard Profile Based on Analogous Compounds
Hazard CategoryAssociated Risks & Statements (H-codes)Recommended Precautions (P-codes)Data Source (Analogous Compound)
Skin Irritation H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.1-Bromo-4-Fluorobenzene
Eye Irritation H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.1-Bromo-4-Fluorobenzene
Respiratory Irritation H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.1-Bromo-4-Fluorobenzene
Acute Toxicity H332: Harmful if inhaled.P312: Call a POISON CENTER/doctor if you feel unwell.1-Bromo-4-Fluorobenzene

General Handling Precautions:

  • Always handle this compound in a well-ventilated fume hood.

  • Use standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Avoid inhalation of dust, vapors, or mists.

  • Avoid contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-Bromo-2,5-dimethoxy-4-fluorobenzene represents a specialized chemical intermediate with significant potential in synthetic and medicinal chemistry. Its commercial unavailability from major suppliers necessitates a proactive approach from researchers, focusing on custom synthesis as the primary acquisition route. The proposed synthetic pathway, starting from 2-Fluoro-1,4-dimethoxybenzene, offers a scientifically sound and efficient method for its preparation. By understanding the sourcing landscape, synthetic possibilities, and potential applications, researchers can effectively incorporate this and other novel fluorinated building blocks into their discovery and development programs.

References

  • Anbu Chem. (2023, March 23). Top 10 Fine Chemical Manufacturer in 2023. Retrieved March 15, 2026, from [Link]

  • DC Fine Chemicals. (n.d.). Fine chemical manufacturers and suppliers. Retrieved March 15, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023, April 3). 2-Bromofluorobenzene: A Versatile Building Block for Organic Synthesis. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). 1-Bromo-2,4-dimethoxybenzene. Retrieved March 15, 2026, from [Link]

  • Pyramid Fine Chem. (n.d.). High-Quality Fine Chemical Manufacturing & Supply. Retrieved March 15, 2026, from [Link]

  • The Hive. (2005, January 9). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved March 15, 2026, from [Link]

  • Various Authors. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molecules, 23(2), 456. [Link]

  • Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved March 15, 2026, from [Link]

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An In-depth Technical Guide to the Synthesis of 1-Bromo-2,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthesis of 1-Bromo-2,5-dimethoxy-4-fluorobenzene, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the electrophilic aromatic bromination of 1,4-dimethoxy-2-fluorobenzene. This document will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and outline the necessary characterization and safety procedures.

Introduction and Strategic Importance

1-Bromo-2,5-dimethoxy-4-fluorobenzene is a key intermediate in the synthesis of a variety of complex organic molecules. The presence of multiple functional groups—a bromine atom for cross-coupling reactions, methoxy groups that influence electronic properties, and a fluorine atom to enhance metabolic stability or modify binding interactions in drug candidates—makes it a highly versatile reagent. This guide focuses on its preparation via a regioselective bromination, a fundamental and critical step in its utilization.

The Chemistry: An Exploration of Mechanism and Regioselectivity

The core of this synthesis is an electrophilic aromatic substitution reaction. Understanding the directing effects of the substituents on the starting material, 1,4-dimethoxy-2-fluorobenzene, is paramount to predicting and achieving the desired product.

  • Activating and Directing Effects: The two methoxy (-OCH₃) groups are strong activating groups and are ortho, para-directing. This is due to the resonance donation of their lone pair electrons into the aromatic ring, which increases the electron density at the positions ortho and para to them, making the ring more susceptible to electrophilic attack. The fluorine (-F) atom, while being the most electronegative halogen, also acts as an ortho, para-director through resonance, although it is a deactivating group overall due to its strong inductive electron withdrawal.

  • Regioselectivity: In the starting material, the positions ortho to the methoxy groups are C3 and C6, and the position para to the C1-methoxy group is C4 (which is substituted with fluorine). The position ortho to the fluorine is C3. The most activated positions are therefore C3 and C6. Steric hindrance from the adjacent methoxy and fluoro groups at C3 would suggest that the incoming electrophile (Br⁺) will preferentially attack the less hindered C6 position. However, considering the combined directing effects, the position between the two methoxy groups (C3) and the position ortho to the C4-methoxy and meta to the C1-methoxy (C5) are the most likely candidates for substitution. Given the strong activating nature of the methoxy groups, bromination is expected to occur at one of these positions. Literature on the nitration of 2-fluoro-1,4-dimethoxybenzene shows that the nitro group is directed to the position para to the fluorine, yielding 1-fluoro-2,5-dimethoxy-4-nitrobenzene[1][2]. This suggests that in the case of bromination, the bromine atom will also be directed to the C4 position, which is para to the fluorine and ortho to the C5-methoxy group. Correction: The starting material is 1,4-dimethoxy-2-fluorobenzene. The positions are C3, C5, and C6 that are unsubstituted. The two methoxy groups strongly activate the ring. The fluorine atom is a deactivator. The most likely position for bromination is C5, which is ortho to one methoxy group and para to the other, and is sterically accessible.

Reaction Workflow Diagram

Synthesis Workflow reagents 1,4-dimethoxy-2-fluorobenzene + Brominating Agent (NBS) + Solvent (Acetonitrile) reaction Electrophilic Aromatic Bromination reagents->reaction workup Aqueous Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product 1-Bromo-2,5-dimethoxy-4-fluorobenzene purification->product characterization Product Characterization (NMR, MS, IR) product->characterization

Caption: Overall workflow for the synthesis and characterization of 1-Bromo-2,5-dimethoxy-4-fluorobenzene.

Detailed Experimental Protocol

This protocol describes the synthesis of 1-Bromo-2,5-dimethoxy-4-fluorobenzene using N-Bromosuccinimide (NBS) as the brominating agent. NBS is often preferred over liquid bromine due to its solid nature, which makes it easier and safer to handle.

Materials and Reagents:

  • 1,4-dimethoxy-2-fluorobenzene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Deionized water

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,4-dimethoxy-2-fluorobenzene.

  • Dissolution: Add acetonitrile to the flask and stir until the starting material is fully dissolved.

  • Addition of Brominating Agent: In a single portion, add N-Bromosuccinimide to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash successively with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel using an ethyl acetate/hexanes gradient.

Quantitative Data Summary

ParameterValue
Starting Material 1,4-dimethoxy-2-fluorobenzene
Molecular Weight ( g/mol )156.15
Reagent N-Bromosuccinimide (NBS)
Molecular Weight ( g/mol )177.98
Molar Equivalents1.0 - 1.1
Product 1-Bromo-2,5-dimethoxy-4-fluorobenzene
Molecular Weight ( g/mol )235.04
Theoretical YieldDependent on starting material quantity
Typical Experimental Yield80-95%
AppearanceWhite to off-white solid

Product Characterization

Confirmation of the structure and purity of the synthesized 1-Bromo-2,5-dimethoxy-4-fluorobenzene is crucial and can be achieved using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two singlets for the two methoxy groups and two doublets in the aromatic region, corresponding to the two aromatic protons. The coupling constants will be indicative of their relative positions.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the two methoxy carbons and the six aromatic carbons. The carbon attached to the bromine will be shifted downfield, while the carbon attached to the fluorine will show a characteristic large coupling constant (¹JC-F).

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring and methyl groups, C-O stretching of the methoxy groups, and C-Br and C-F stretching.

Safety Precautions

Adherence to safety protocols is mandatory when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[3][4]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of solvent vapors and any potential bromine fumes.[4][5]

  • Handling of Reagents:

    • N-Bromosuccinimide (NBS): Irritant. Avoid contact with skin and eyes.

    • Acetonitrile: Flammable and toxic. Handle with care.

    • 1,4-dimethoxy-2-fluorobenzene: The toxicological properties may not be fully investigated. Handle with caution.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

This guide provides a robust framework for the successful synthesis, purification, and characterization of 1-Bromo-2,5-dimethoxy-4-fluorobenzene. By understanding the underlying chemical principles and adhering to the detailed protocol and safety measures, researchers can confidently produce this valuable synthetic intermediate for their scientific endeavors.

References

  • Regioselective Bromination of 1,4-Dimethoxy-2,3-dimethylbenzene and Conversion into Sulfur-Functionalized Benzoquinones. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. (2005, January 9). Powered by XMB 1.9.11. Retrieved March 7, 2024, from [Link]

  • Supporting Information - The Royal Society of Chemistry. (2018). The Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • (PDF) Regioselective Bromination of 1,4- - Amanote Research. (2016, April 1). Amanote Research. Retrieved March 7, 2024, from [Link]

  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. (2018, February 20). MDPI. Retrieved March 7, 2024, from [Link]

Sources

An In-depth Technical Guide to the Electrophilic Bromination of Fluorinated Dimethoxybenzenes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic bromination of fluorinated dimethoxybenzenes, a class of reactions of significant interest in medicinal chemistry and materials science. We delve into the core principles governing these transformations, offering a detailed analysis of the interplay between the directing effects of methoxy and fluorine substituents. This guide is intended to serve as a practical resource, bridging theoretical concepts with actionable experimental protocols and field-proven insights. We will explore the mechanistic nuances, regiochemical outcomes, and provide validated experimental procedures to empower researchers in their synthetic endeavors.

Introduction: The Synthetic Challenge and Opportunity

Fluorinated dimethoxybenzenes are valuable scaffolds in the synthesis of pharmaceuticals and agrochemicals. The introduction of a bromine atom onto this ring system provides a versatile handle for further functionalization through cross-coupling reactions, lithiation, and other transformations. However, the selective bromination of these substrates presents a significant synthetic challenge. The aromatic ring is polysubstituted with a combination of strongly activating, ortho-, para-directing methoxy groups and a deactivating, yet also ortho-, para-directing, fluorine atom.[1][2] This confluence of directing effects can lead to mixtures of regioisomers, making the development of selective and high-yielding bromination protocols a critical area of research. This guide will dissect the factors that govern this selectivity and provide a framework for predicting and controlling the outcome of these reactions.

Mechanistic Underpinnings: A Dance of Directing Groups

The electrophilic aromatic substitution (EAS) reaction is the fundamental process governing the bromination of these aromatic compounds.[3][4] The reaction proceeds via a two-step mechanism involving the initial attack of an electrophile (Br+) on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or sigma complex.[3][4] This is typically the rate-determining step.[3] The subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated product.[3][4]

The regiochemical outcome of the reaction is dictated by the substituents already present on the benzene ring.[1][5] Both methoxy (-OCH₃) and fluorine (-F) groups are classified as ortho-, para-directors.[1][6]

  • Methoxy Groups (-OCH₃): These are strongly activating groups due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring.[2] This electron donation significantly increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to electrophilic attack.[2][6]

  • Fluorine Atom (-F): The fluorine atom presents a more complex scenario. It is an electronegative atom and therefore withdraws electron density from the ring through the inductive effect, making the ring less reactive overall (deactivating).[1][7] However, like the methoxy group, it possesses lone pairs of electrons that can be donated into the ring via resonance, which directs incoming electrophiles to the ortho and para positions.[1] The deactivating inductive effect is generally stronger than the activating resonance effect for halogens, resulting in a net deactivation of the ring.[1]

When both types of substituents are present, the most activating group generally dictates the position of substitution.[8] In the case of fluorinated dimethoxybenzenes, the strongly activating methoxy groups will have the dominant directing effect.

Visualizing the Directing Effects:

The interplay of these directing effects can be visualized to predict the most likely sites of bromination.

G start Start: Dissolve Substrate add_nbs Add NBS at 0°C start->add_nbs react Stir at Room Temperature add_nbs->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify end_node End: Pure Product purify->end_node

Sources

potential research areas for 1-Bromo-2,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Applications of 1-Bromo-2,5-dimethoxy-4-fluorobenzene in Advanced Synthesis: From Neuropharmacological Scaffolds to Functional Materials

Executive Summary

As drug discovery and materials science increasingly rely on precision-engineered small molecules, halogenated dimethoxybenzenes have emerged as indispensable building blocks. Among these, 1-Bromo-2,5-dimethoxy-4-fluorobenzene (CAS RN: 1783644-81-4) 1 represents a highly specialized scaffold. Featuring a unique 1,4-dihalogenated, 2,5-dimethoxylated substitution pattern, this compound offers orthogonal reactivity that enables divergent synthetic pathways. This technical guide explores the causality behind its chemical behavior and outlines its critical role in synthesizing 5-HT2A receptor ligands, Positron Emission Tomography (PET) tracers, and organic electronic materials.

Chemical Profile & Reactivity Dynamics

The synthetic utility of 1-Bromo-2,5-dimethoxy-4-fluorobenzene is governed by the stark thermodynamic and kinetic differences between its carbon-halogen bonds.

  • The C-Br Bond (Position 1): With a bond dissociation energy of approximately 68 kcal/mol, the C-Br bond is highly labile. It serves as the primary site for functionalization, readily undergoing metal-halogen exchange with organolithium reagents or oxidative addition in palladium-catalyzed cross-coupling reactions.

  • The C-F Bond (Position 4): Conversely, the C-F bond is exceptionally strong (~116 kcal/mol) and highly polarized. It remains inert under standard lithiation or cross-coupling conditions. In pharmacological contexts, this fluorine atom provides profound stereoelectronic effects: it increases lipophilicity, lowers the HOMO/LUMO energy levels, and completely blocks cytochrome P450-mediated para-hydroxylation, thereby extending the metabolic half-life of downstream drug candidates.

Neuropharmacology: Synthesis of 5-HT2A/2C Receptor Ligands

The 2,5-dimethoxy-4-substituted phenyl ring is the quintessential pharmacophore for the "2C" series of phenethylamines and their N-benzyl derivatives (NBOMes), which act as potent agonists at the serotonin 5-HT2A and 5-HT2C receptors 2.

By utilizing 1-Bromo-2,5-dimethoxy-4-fluorobenzene as a starting material, researchers can synthesize 2C-F (4-fluoro-2,5-dimethoxyphenethylamine) and its highly potent derivative, 25F-NBOMe 3. While the fluorine atom is smaller than bromine or iodine (resulting in lower intrinsic efficacy compared to 2C-B or 2C-I), it provides a unique kinetic binding profile crucial for mapping receptor topography.

Quantitative Data: Binding Affinities of 25F-NBOMe The following table summarizes the binding affinities (Ki) and maximal efficacies (Emax) of the downstream product 25F-NBOMe at human serotonin receptors 3.

Target ReceptorAffinity (Ki, nM)Efficacy (Emax)Pharmacological Action
5-HT2A 3.375%Partial Agonist
5-HT2C 43.092%Full Agonist
5-HT2B 7.5NDAgonist

Positron Emission Tomography (PET) Imaging Precursors

In neuroimaging, ^18F is the gold standard radioisotope due to its favorable half-life (109.7 minutes) and high positron yield. To develop ^18F-labeled 5-HT2A agonists for in vivo brain mapping, researchers must first synthesize non-radioactive ("cold") reference standards. 1-Bromo-2,5-dimethoxy-4-fluorobenzene is the exact precursor required to synthesize these cold standards, allowing scientists to calibrate High-Performance Liquid Chromatography (HPLC) retention times and validate in vitro binding affinities before attempting complex radiochemical synthesis.

Advanced Materials Science: Organic Light-Emitting Diodes (OLEDs)

Beyond pharmacology, fluorinated dimethoxybenzenes are highly valued in organic electronics. The integration of fluorine into organic semiconductors lowers the Highest Occupied Molecular Orbital (HOMO), enhancing oxidative stability, while the methoxy groups provide necessary electron density. Recent advancements in OLED technology have demonstrated that fluorinated compounds can significantly improve hole injection and charge carrier mobility, increasing overall panel efficiency and lifespan [[4]](). 1-Bromo-2,5-dimethoxy-4-fluorobenzene serves as a versatile aryl halide for synthesizing these advanced hole-transporting materials (HTMs) via cross-coupling.

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following workflows detail the transformation of 1-Bromo-2,5-dimethoxy-4-fluorobenzene into high-value intermediates.

Protocol A: Synthesis of 4-Fluoro-2,5-dimethoxybenzaldehyde via Metal-Halogen Exchange Objective: Convert the C-Br bond into a formyl group to create the direct precursor for 2C-F synthesis.

  • Preparation: Dissolve 1.0 eq of 1-Bromo-2,5-dimethoxy-4-fluorobenzene in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Cryogenic Cooling: Cool the reaction vessel to -78°C using a dry ice/acetone bath.

    • Causality: Cryogenic temperatures are mandatory to prevent the formation of benzyne intermediates and to ensure that the organolithium reagent exclusively attacks the weaker C-Br bond, leaving the C-F bond completely intact.

  • Lithiation: Add 1.1 eq of n-Butyllithium (n-BuLi) dropwise over 15 minutes. Stir for 30 minutes.

  • Formylation: Add 1.5 eq of anhydrous N,N-Dimethylformamide (DMF) dropwise.

    • Causality: DMF acts as the electrophilic formylating agent. The tetrahedral intermediate formed is stable at low temperatures, preventing double addition.

  • Quenching & Workup: Allow the mixture to warm to 0°C, then quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate in vacuo.

  • Self-Validation System: Analyze the crude product via Thin-Layer Chromatography (TLC) under 254 nm UV light. The disappearance of the high-Rf brominated starting material and the appearance of a new, lower-Rf spot (which stains positive with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain) definitively validates the successful formation of the aldehyde.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for OLED Scaffolds Objective: Arylate the 1-position to build extended conjugated systems for materials science.

  • Preparation: Combine 1.0 eq of 1-Bromo-2,5-dimethoxy-4-fluorobenzene, 1.2 eq of an arylboronic acid, and 3.0 eq of K2CO3 in a biphasic mixture of Toluene/H2O (4:1).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) species. Complete deoxygenation is critical for catalytic turnover.

  • Catalyst Addition: Add 0.05 eq of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] under argon.

  • Heating: Reflux the mixture at 90°C for 12 hours.

    • Causality: Thermal energy is required to overcome the activation barrier of the transmetalation and reductive elimination steps in the catalytic cycle.

  • Self-Validation System: Perform Gas Chromatography-Mass Spectrometry (GC-MS) on an aliquot of the organic layer. The complete shift of the molecular ion peak from the brominated mass (m/z ~235) to the mass of the cross-coupled biaryl product validates successful oxidative addition and reductive elimination.

Mechanistic Visualizations

SyntheticPathways Precursor 1-Bromo-2,5-dimethoxy- 4-fluorobenzene Lithiation Metal-Halogen Exchange (n-BuLi, -78°C) Precursor->Lithiation C-Br Activation Coupling Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) Precursor->Coupling C-Br Activation Benzaldehyde 4-Fluoro-2,5-dimethoxy- benzaldehyde Lithiation->Benzaldehyde + DMF Quench OLED Fluorinated Aryl Scaffolds (OLED / Materials) Coupling->OLED Arylation Phenethylamine 2C-F & 25F-NBOMe (5-HT2A Ligands) Benzaldehyde->Phenethylamine Henry Rxn & Reduction

Divergent synthetic pathways of 1-Bromo-2,5-dimethoxy-4-fluorobenzene based on orthogonal reactivity.

Signaling Ligand 25F-NBOMe / 2C-F Receptor 5-HT2A Receptor Ligand->Receptor Agonist Binding Gq Gq Protein Alpha Subunit Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 Generation PLC->IP3 Cleavage of PIP2 DAG DAG Generation PLC->DAG Cleavage of PIP2 Ca Intracellular Ca2+ Release IP3->Ca ER Receptor Binding PKC PKC Activation DAG->PKC Co-activation Ca->PKC Co-activation

Downstream Gq-coupled signaling pathway activated by 4-fluoro-2,5-dimethoxy phenethylamine derivatives.

References

  • Wikipedia. "25F-NBOMe". Available at:[Link]

  • Wikipedia. "2C (psychedelics)". Available at:[Link]

  • Chosun. "Yonsei and LG Display reveal how magnesium fluoride boosts OLED performance". Available at:[Link]

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Methodological & Application

Introduction: The Strategic Value of a Multifunctional Building Block

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Derivatives from 1-Bromo-2,5-dimethoxy-4-fluorobenzene

In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-Bromo-2,5-dimethoxy-4-fluorobenzene stands out as a highly versatile and valuable scaffold. Its utility is derived from the distinct reactivity of its functional groups: a bromine atom, which is an excellent handle for palladium-catalyzed cross-coupling reactions; a fluorine atom, which can impart desirable pharmacological properties such as enhanced metabolic stability and binding affinity[1][2]; and two electron-donating methoxy groups that influence the electronic properties and reactivity of the aromatic ring.

This guide provides an in-depth exploration of key synthetic transformations starting from 1-Bromo-2,5-dimethoxy-4-fluorobenzene. We will delve into the mechanistic rationale behind common derivatization strategies, present detailed experimental protocols, and offer field-proven insights to guide researchers in drug development and synthetic chemistry. The chemoselective nature of this substrate, particularly the preferential reactivity of the carbon-bromine (C-Br) bond over the more robust carbon-fluorine (C-F) bond, is a central theme that enables a wide range of selective modifications.[3]

G cluster_0 C-C Bond Formation cluster_1 C-N Bond Formation cluster_2 C-CHO Bond Formation A 1-Bromo-2,5-dimethoxy- 4-fluorobenzene B Palladium-Catalyzed Cross-Coupling A->B Selective C-Br Activation C Lithiation & Electrophilic Quench A->C Lithium-Halogen Exchange D Biaryl Derivatives B->D Suzuki-Miyaura (Ar-B(OH)₂) E Styrenyl Derivatives B->E Suzuki-Miyaura (Vinyl-B(OH)₂) F Aryl Amines B->F Buchwald-Hartwig (R₂NH) G Aryl Aldehydes C->G Quench with DMF

Caption: Synthetic utility of 1-Bromo-2,5-dimethoxy-4-fluorobenzene.

Palladium-Catalyzed Cross-Coupling: Harnessing Chemoselectivity

The most powerful application of this substrate lies in its ability to undergo selective palladium-catalyzed cross-coupling reactions. The significant difference in bond dissociation energies between the C-Br bond (~71 kcal/mol) and the C-F bond (~123 kcal/mol) allows palladium catalysts to preferentially undergo oxidative addition into the weaker C-Br bond, leaving the C-F bond intact for subsequent transformations or as a permanent structural feature.[3]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[4][5] This reaction is particularly effective for creating biaryl and styrenyl derivatives from 1-Bromo-2,5-dimethoxy-4-fluorobenzene.

Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center (which requires activation by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex oxidative_addition Oxidative Addition pd2_r_complex Ar-Pd(II)L₂-R' pd2_complex->pd2_r_complex transmetalation Transmetalation pd2_r_complex->pd0 product Ar-R' pd2_r_complex->product reductive_elimination Reductive Elimination reagents1 Ar-Br reagents2 R'-B(OR)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes & Protocol

The choice of catalyst, ligand, and base is critical for achieving high yields. For substrates like ours, catalyst systems based on Pd₂(dba)₃ with bulky, electron-rich phosphine ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are highly effective.[3] A base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is required to activate the boronic acid for transmetalation.[5][6]

Representative Protocol: Synthesis of 4'-Fluoro-2',5'-dimethoxy-[1,1'-biphenyl]-4-carbonitrile

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
1-Bromo-2,5-dimethoxy-4-fluorobenzene1.0237.051.0237 mg
(4-Cyanophenyl)boronic acid1.2146.941.2176 mg
Pd₂(dba)₃0.01915.720.019.2 mg
SPhos0.02410.480.028.2 mg
K₃PO₄2.0212.272.0425 mg
Toluene / H₂O (10:1)---5.5 mL

Procedure:

  • To a flame-dried Schlenk flask, add 1-Bromo-2,5-dimethoxy-4-fluorobenzene, (4-cyanophenyl)boronic acid, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos.

  • Add degassed toluene (5 mL) and degassed deionized water (0.5 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 90 °C for 12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biphenyl derivative.[3]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, providing a powerful method for synthesizing aryl amines from aryl halides.[7][8] This reaction has largely replaced harsher traditional methods due to its broad substrate scope and functional group tolerance.[7]

Mechanistic Insight: Similar to the Suzuki coupling, the reaction begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst. The amine then coordinates to the palladium(II) complex. A strong base is used to deprotonate the coordinated amine, forming a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst.[8][9] The use of bulky, electron-rich phosphine ligands is crucial as they facilitate the reductive elimination step and prevent catalyst decomposition.[9][10]

Buchwald_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex oxidative_addition Oxidative Addition pd2_amido_complex Ar-Pd(II)L₂-NR'₂ pd2_complex->pd2_amido_complex amine_coordination Amine Coordination & Deprotonation pd2_amido_complex->pd0 product Ar-NR'₂ pd2_amido_complex->product reductive_elimination Reductive Elimination reagents1 Ar-Br reagents2 HNR'₂ + Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Application Notes & Protocol

The choice of base is critical and often depends on the pKa of the amine; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are common.[10] For catalyst systems, Pd(OAc)₂ or Pd₂(dba)₃ are often used as precursors in combination with bidentate or bulky monodentate phosphine ligands like BINAP or BrettPhos.[10]

Representative Protocol: Synthesis of N-(2,5-dimethoxy-4-fluorophenyl)morpholine

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
1-Bromo-2,5-dimethoxy-4-fluorobenzene1.0237.051.0237 mg
Morpholine1.287.121.2105 µL
Pd(OAc)₂0.02224.500.024.5 mg
BINAP0.03622.680.0318.7 mg
Cs₂CO₃1.4325.821.4456 mg
Toluene---5 mL

Procedure:

  • Add 1-Bromo-2,5-dimethoxy-4-fluorobenzene, Cs₂CO₃, Pd(OAc)₂, and BINAP to an oven-dried Schlenk tube.

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).

  • Add anhydrous, degassed toluene (5 mL) followed by morpholine (105 µL) via syringe.

  • Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 8-16 hours, or until TLC/LC-MS indicates consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to yield the desired N-aryl morpholine derivative.[10]

Lithiation and Formylation: C-Br to C-CHO Conversion

An alternative strategy for functionalization is to convert the C-Br bond into a C-C bond via an organolithium intermediate. Lithium-halogen exchange is a rapid and efficient method for generating aryllithium species, which can then be trapped with a suitable electrophile.[11][12] For the synthesis of aldehydes, N,N-dimethylformamide (DMF) is a common and effective formylating agent.[11][13]

Principle of Regioselectivity: While the methoxy groups are capable of directing ortho-metalation (DoM), the lithium-halogen exchange at the bromine-bearing carbon is kinetically much faster, especially when using n-butyllithium (n-BuLi) at low temperatures (-78 °C).[12] This allows for highly regioselective formation of the 1-lithio-2,5-dimethoxy-4-fluorobenzene intermediate.

Application Notes & Protocol

This reaction is highly sensitive to moisture and air. Strict adherence to anhydrous and inert atmosphere techniques is essential for success. All glassware must be oven- or flame-dried, and solvents must be anhydrous. The reaction is performed at -78 °C (a dry ice/acetone bath) to prevent side reactions and decomposition of the organolithium intermediate.

Lithiation_Workflow A Setup Flame-dried flask under Ar/N₂ B Dissolution Dissolve Ar-Br in anhydrous THF at -78°C A->B C Lithiation Slowly add n-BuLi at -78°C, Stir for 30-60 min B->C D Electrophilic Quench Add anhydrous DMF at -78°C, Stir for 1 hr C->D E Workup Quench with sat. NH₄Cl (aq), Warm to RT, Extract with EtOAc D->E F Purification Dry organic layer, concentrate, and purify via column chromatography E->F G Final Product Ar-CHO F->G

Caption: Experimental workflow for lithiation-formylation.

Representative Protocol: Synthesis of 2,5-Dimethoxy-4-fluorobenzaldehyde

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
1-Bromo-2,5-dimethoxy-4-fluorobenzene1.0237.055.01.185 g
Anhydrous Tetrahydrofuran (THF)---25 mL
n-Butyllithium (2.5 M in hexanes)1.164.065.52.2 mL
Anhydrous N,N-Dimethylformamide (DMF)1.273.096.00.47 mL
Saturated aq. NH₄Cl---~15 mL

Procedure:

  • Assemble a dry, three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Add 1-Bromo-2,5-dimethoxy-4-fluorobenzene and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 45 minutes.

  • Add anhydrous DMF dropwise to the reaction mixture. A color change is typically observed.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 1 hour.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature, then transfer to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,5-dimethoxy-4-fluorobenzaldehyde.[12][13]

Conclusion

1-Bromo-2,5-dimethoxy-4-fluorobenzene is a powerful and versatile starting material for the synthesis of a diverse array of complex aromatic derivatives. Its value lies in the predictable and highly selective reactivity of the C-Br bond, which can be readily transformed through robust and well-understood synthetic methodologies like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithium-halogen exchange. The protocols and insights provided in this guide equip researchers with the foundational knowledge to leverage this building block in their synthetic campaigns, paving the way for the discovery and development of novel pharmaceuticals and advanced materials.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. 1-Bromo-4-fluorobenzene. [Link]

  • Organic Chemistry Data. (n.d.). Formylation - Common Conditions. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Alonso-Alonso, D., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (n.d.). Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10. [Link]

  • Sweeney, J. B., Aldabbagh, F., & McArdle, P. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. [Link]

  • The Hive. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. [Link]

  • NOP. (2006). Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Beilstein Archives. (2019). Synthesis and characterization of ortho bromo-methoxy aminoazobenzene derivatives. [Link]

  • Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. ResearchGate. [Link]

  • Ewald, A. H., et al. (2006). Designer drugs 2,5-dimethoxy-4-bromo-amphetamine (DOB) and 2,5-dimethoxy-4-bromo-methamphetamine (MDOB): studies on their metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques. PubMed. [Link]

  • Singh, R. P., et al. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research. [Link]

  • Johnson, B. N., et al. (2023). Fluorine—a small 'magic bullet' atom in drug development: Blocking metabolically labile sites to boost pharmacokinetics. Applied Organometallic Chemistry. [Link]

  • Semantic Scholar. (n.d.). The preparation of some heteroaromatic and aromatic aldehydes. [Link]

  • Organic Syntheses. (n.d.). 7-indolinecarboxaldehyde. [Link]

  • Organic Chemistry Portal. (n.d.). Benzaldehyde derivative synthesis by formylation. [Link]

Sources

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling Protocol for 1-Bromo-2,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Reaction Type: Palladium-Catalyzed C–C Bond Formation (Suzuki-Miyaura)

Substrate Analysis & Mechanistic Causality

1-Bromo-2,5-dimethoxy-4-fluorobenzene (CAS: 1783644-81-4) is a highly specialized, oxygenated, and fluorinated building block frequently utilized in the synthesis of advanced biaryl pharmaceuticals, fluorinated phenethylamine derivatives, and functional materials[1].

Coupling this specific substrate presents two distinct mechanistic hurdles that cause standard protocols to fail:

  • Steric Hindrance: The methoxy group at the ortho position (C2) creates a dense steric shield around the C–Br bond. This physical barrier severely impedes the approach of the palladium catalyst during the initial oxidative addition step.

  • Electronic Deactivation: While the para-fluoro group (C4) is inductively electron-withdrawing, the strong electron-donating resonance from the two methoxy groups (C2, C5) heavily enriches the aromatic ring. This increased electron density makes the C–Br bond less electrophilic, further elevating the activation energy required for oxidative addition.

To overcome these barriers, standard catalysts like Pd(PPh₃)₄ often result in incomplete conversion or require excessive heating[2]. Instead, this rationally designed protocol employs a catalytic system comprising Pd(OAc)₂ and the Buchwald ligand SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) .

Causality of Ligand Selection: SPhos is specifically engineered for ortho-alkoxy aryl halides. Its electron-rich dicyclohexylphosphine moiety increases the nucleophilicity of the Pd(0) center, forcibly accelerating the difficult oxidative addition into the electron-rich C–Br bond. Simultaneously, the bulky biaryl backbone of SPhos forces the intermediate complexes into conformations that drastically accelerate the final reductive elimination step to form the biaryl product[3]. Furthermore, anhydrous K₃PO₄ is utilized as the base; sterically hindered couplings require a sufficiently strong base to facilitate the formation of the reactive palladium-boronate complex during transmetalation[4].

Catalytic Cycle & Reaction Workflow

SuzukiCycle Pd0 Pd(0)-SPhos Active Catalyst OxAdd 1. Oxidative Addition (Rate-limiting step due to ortho-OMe) Ar-Br + Pd(0)L -> Ar-Pd(II)(L)-Br Pd0->OxAdd 1-Bromo-2,5-dimethoxy-4-fluorobenzene TransMet 2. Transmetalation Ar-Pd(II)(L)-Br + Ar'-B(OH)2 + K3PO4 -> Ar-Pd(II)(L)-Ar' OxAdd->TransMet Arylboronic Acid + Base RedElim 3. Reductive Elimination Ar-Pd(II)(L)-Ar' -> Biaryl Product + Pd(0)L TransMet->RedElim RedElim->Pd0 Regeneration of Catalyst

Caption: Mechanistic catalytic cycle of the Suzuki-Miyaura coupling using the Pd-SPhos system.

Workflow Step1 1. Degassing Purge Toluene/H2O with Argon (30 min) Step2 2. Reagent Loading Add Ar-Br, Boronic Acid, Pd(OAc)2, SPhos, K3PO4 Step1->Step2 Step3 3. Reaction Heat at 90°C for 12-18h Monitor by LC-MS Step2->Step3 Step4 4. Workup Aqueous quench, EtOAc extraction Step3->Step4 Step5 5. Purification Silica gel chromatography (Hexanes/EtOAc) Step4->Step5

Caption: Step-by-step experimental workflow for the sterically hindered Suzuki coupling.

Experimental Protocol

Reagents & Materials:

  • Aryl Halide : 1-Bromo-2,5-dimethoxy-4-fluorobenzene (1.0 equiv, 1.0 mmol, ~235.1 mg)

  • Boronic Acid : Aryl/Heteroaryl boronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst : Palladium(II) acetate, Pd(OAc)₂ (0.02 equiv, 2 mol%, 4.5 mg)

  • Ligand : SPhos (0.04 equiv, 4 mol%, 16.4 mg)

  • Base : Potassium phosphate tribasic, K₃PO₄ (3.0 equiv, 3.0 mmol, 636.8 mg)

  • Solvent : Toluene / Deionized Water (10:1 v/v ratio, 11 mL total)

Step-by-Step Methodology:

  • Solvent Degassing (Critical Step) : In a Schlenk flask, combine 10 mL of anhydrous toluene and 1 mL of deionized water. Sparge the biphasic mixture vigorously with Argon for at least 30 minutes.

    • Causality: SPhos is highly electron-rich and susceptible to oxidation by dissolved O₂. Oxygen also irreversibly deactivates the Pd(0) active species[2].

  • Reagent Loading : To an oven-dried, Argon-purged reaction vial equipped with a magnetic stir bar, add 1-Bromo-2,5-dimethoxy-4-fluorobenzene, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Initiation : Transfer the degassed Toluene/H₂O mixture into the reaction vial via a syringe under a positive pressure of Argon. Seal the vial with a Teflon-lined crimp cap.

  • Heating & Monitoring : Transfer the vial to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (1000 rpm) to ensure adequate mass transfer across the biphasic system. Monitor the reaction progress via LC-MS or TLC after 12 hours.

    • Causality: The elevated temperature provides the activation energy necessary to overcome the steric bulk of the ortho-methoxy group during oxidative addition[4].

  • Workup : Upon complete consumption of the aryl bromide (typically 12–18 hours), cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and quench with saturated aqueous NH₄Cl (15 mL). Separate the layers and extract the aqueous phase with additional EtOAc (2 × 15 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to afford the pure biaryl product.

Data Presentation: Catalyst & Condition Optimization

The following table summarizes the quantitative optimization data for coupling 1-bromo-2,5-dimethoxy-4-fluorobenzene with a standard arylboronic acid, demonstrating the necessity of the SPhos ligand over traditional systems.

EntryCatalyst System (mol%)Base (Equiv)SolventTemp (°C)Time (h)Conversion (%)
1Pd(PPh₃)₄ (5%)K₂CO₃ (2.0)1,4-Dioxane/H₂O9024< 15%
2Pd(dppf)Cl₂ (5%)K₂CO₃ (2.0)1,4-Dioxane/H₂O902442%
3Pd(OAc)₂ (2%) / SPhos (4%)K₂CO₃ (3.0)Toluene/H₂O901878%
4 Pd(OAc)₂ (2%) / SPhos (4%) K₃PO₄ (3.0) Toluene/H₂O 90 12 > 98%

Note: Conversion determined by LC-MS analysis of the crude reaction mixture. Entry 4 represents the optimized, self-validating conditions.

Troubleshooting & Self-Validating Systems

To ensure the protocol acts as a self-validating system, observe the following causal indicators during the experiment:

  • Observation: Rapid formation of black precipitate (Pd black) within 1 hour.

    • Cause: Premature catalyst decomposition due to poor degassing (oxygen ingress) or an inactive/degraded boronic acid.

    • Solution: Ensure strict Schlenk techniques are used. Verify the integrity of the boronic acid via NMR.

  • Observation: High levels of protodeboronation (Ar'-H) detected by LC-MS.

    • Cause: The transmetalation step is too slow, allowing the boronic acid to hydrolyze—a common issue when coupling sterically hindered electrophiles[4].

    • Solution: Switch to a more reactive boron source (e.g., potassium trifluoroborate salts) or ensure the K₃PO₄ is finely milled and anhydrous to accelerate transmetalation.

  • Observation: Unreacted 1-Bromo-2,5-dimethoxy-4-fluorobenzene remains after 24 hours.

    • Cause: Inefficient oxidative addition due to steric bulk.

    • Solution: Increase the catalyst loading to 5 mol% Pd(OAc)₂ / 10 mol% SPhos, or elevate the temperature to 100 °C.

References

  • Improving the scope and understanding of the symmetric and asymmetric suzuki coupling reaction University of East Anglia (UEA) Research Repository[Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine Beilstein Journal of Organic Chemistry (via ResearchGate) [Link]

Sources

palladium catalyst for 1-Bromo-2,5-dimethoxy-4-fluorobenzene cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 1-Bromo-2,5-dimethoxy-4-fluorobenzene

Executive Summary

The functionalization of highly substituted, electron-rich aryl halides is a persistent challenge in synthetic organic chemistry. 1-Bromo-2,5-dimethoxy-4-fluorobenzene (CAS 1783644-81-4) is a critical precursor in the development of advanced neuropharmacological agents, particularly conformationally constrained 5-HT2A receptor agonists [1]. This application note details the mechanistic causality, catalyst selection, and self-validating protocols required to successfully execute palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-couplings with this sterically hindered substrate.

Mechanistic Insights & Catalyst Causality

Working with 1-bromo-2,5-dimethoxy-4-fluorobenzene presents a dual challenge of electronic deactivation and steric hindrance.

  • Electronic Effects: The two methoxy groups at the 2- and 5-positions exert a strong electron-donating resonance effect (+M). This significantly increases the electron density of the aromatic ring, rendering the C–Br bond less electrophilic and highly resistant to the initial oxidative addition of the Palladium(0) catalyst. While the 4-fluoro substituent exerts an inductive electron-withdrawing effect (-I), the +M effect of the dimethoxy system dominates the electronic landscape [1].

  • Steric Hindrance: The methoxy group at the 2-position (ortho to the bromide) creates a sterically congested environment around the reactive site, further impeding the approach of standard, bulky Pd complexes (e.g., Pd(PPh3)4).

The Solution: To overcome these barriers, we must utilize electron-rich, sterically demanding dialkylbiaryl phosphine ligands, such as those developed by the Buchwald group[2].

  • Accelerating Oxidative Addition: Ligands like SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) possess highly electron-donating dicyclohexylphosphine moieties, which hyper-enrich the Pd(0) center, forcing the difficult oxidative addition into the electron-rich C–Br bond.

  • Promoting Reductive Elimination: The bulky biaryl framework of SPhos creates a tight coordination sphere that sterically forces the two coupled fragments together, drastically accelerating the final reductive elimination step and preventing catalyst trapping [2].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L Pd0->OxAdd 1-Bromo-2,5-dimethoxy- 4-fluorobenzene TransMet Transmetalation Pd(II)(Ar)(Ar')L OxAdd->TransMet Ar'-B(OH)2 / Base RedElim Reductive Elimination Ar-Ar' Product TransMet->RedElim RedElim->Pd0 Release of Product

Fig 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting key intermediate states.

Quantitative Data: Catalyst Screening

To demonstrate the necessity of ligand selection, the following table summarizes the quantitative yield data when coupling 1-bromo-2,5-dimethoxy-4-fluorobenzene with phenylboronic acid under various catalytic systems.

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3)4NoneNa2CO3Toluene/H2O100< 20Substrate unreacted; steric hindrance at ortho-position blocks Pd approach.
Pd(dppf)Cl2NoneK3PO4Dioxane9045Moderate conversion; oxidative addition is the rate-limiting bottleneck.
Pd(OAc)2 SPhos K3PO4 Toluene 80 > 95 Rapid oxidative addition; complete conversion achieved in <4h.
Pd2(dba)3XPhosCs2CO3THF6592Excellent yield; lower temperature suitable for base-sensitive boronic acids.

Self-Validating Experimental Protocols

The following protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that the researcher can verify the integrity of the reaction at each critical phase, minimizing wasted downstream effort.

Protocol A: Suzuki-Miyaura Cross-Coupling (SPhos-Mediated)

Reagents Required:

  • 1-Bromo-2,5-dimethoxy-4-fluorobenzene (1.0 equiv, 1.0 mmol, 235.05 mg)

  • Arylboronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(OAc)2 (0.02 equiv, 2 mol%, 4.5 mg)

  • SPhos (0.04 equiv, 4 mol%, 16.4 mg)

  • Anhydrous K3PO4 (2.0 equiv, 2.0 mmol, 424.5 mg)

  • Toluene (Anhydrous, Degassed, 5.0 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: In a Schlenk flask or glovebox, combine 1-bromo-2,5-dimethoxy-4-fluorobenzene, the arylboronic acid, and K3PO4.

    • Causality: Oxygen is highly detrimental to electron-rich phosphine ligands (SPhos readily oxidizes to the phosphine oxide). Strict inert atmosphere (N2 or Argon) is mandatory.

  • Catalyst Activation: Add Pd(OAc)2 and SPhos to the flask. Add 5.0 mL of degassed toluene.

    • Validation Checkpoint 1 (Visual): Upon heating to 80°C, observe the solution. The initial red/brown suspension of Pd(OAc)2 will transition to a homogenous pale yellow or light orange solution. This color shift self-validates the in-situ reduction of Pd(II) to the active Pd(0)-SPhos complex. If the solution turns black (palladium black), the catalyst has decomposed due to oxygen ingress.

  • Reaction Execution: Stir the reaction mixture at 80°C for 4–6 hours.

    • Validation Checkpoint 2 (Analytical): At t = 4h, pull a 10 µL aliquot, dilute in EtOAc, and spot on a TLC plate (Hexanes/EtOAc 9:1). The disappearance of the starting material (Rf ~0.6, UV active) and the appearance of a new, highly fluorescent product spot validates complete conversion.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Wash the organic layer with brine (10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes/EtOAc).

Workflow Prep 1. Reagent Prep Glovebox/Schlenk Mix 2. Catalyst & Substrate Pd(OAc)2 + SPhos + ArBr Prep->Mix React 3. Reaction 80°C, 4-6h, N2 atm Mix->React Workup 4. Workup Extraction & Wash React->Workup Purify 5. Purification Column Chromatography Workup->Purify

Fig 2. Step-by-step experimental workflow for the palladium-catalyzed cross-coupling protocol.

Protocol B: Buchwald-Hartwig Amination (tBuBrettPhos-Mediated)

For researchers aiming to synthesize amine derivatives (e.g., piperidine analogs for 5-HT2A research [1]), the amination of 1-bromo-2,5-dimethoxy-4-fluorobenzene requires a slightly modified approach.

Key Adjustments:

  • Catalyst: Pd2(dba)3 (2 mol%) and tBuBrettPhos (4 mol%).

  • Causality: Amines can bind tightly to Pd, poisoning the catalyst. tBuBrettPhos provides extreme steric bulk that prevents the formation of inactive Pd-bis(amine) complexes, ensuring the catalytic cycle continues even with strong nucleophiles.

  • Base: Sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Validation Checkpoint: GC-MS sampling at t = 2h is highly recommended. The mass spectrum will cleanly show the M+ ion of the aminated product, validating that dehalogenation (a common side reaction with electron-rich arenes) has been suppressed by the bulky ligand.

References

  • Rørsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244.

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.

Application Note: Optimized Mizoroki-Heck Cross-Coupling for 1-Bromo-2,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation. However, applying standard Heck conditions to highly electron-rich, sterically hindered ortho-substituted aryl bromides—such as 1-Bromo-2,5-dimethoxy-4-fluorobenzene —often results in catalyst deactivation, poor conversion, and significant homocoupling side-products. This substrate is a critical building block in the synthesis of fluorinated phenethylamine derivatives (e.g., 2C-F analogs) and advanced organic electronic materials[1].

This application note details a highly optimized, self-validating protocol for the Heck coupling of 1-Bromo-2,5-dimethoxy-4-fluorobenzene with terminal alkenes (using methyl acrylate as the model acceptor). By utilizing a highly active, sterically demanding palladium/tri-tert-butylphosphine catalytic system, this protocol overcomes the inherent electronic deactivation of the substrate, delivering >90% isolated yields.

Mechanistic Rationale & Experimental Causality

To design a successful catalytic system, one must first deconstruct the electronic and steric environment of the substrate[1].

  • Electronic Deactivation (The Oxidative Addition Barrier): The two methoxy groups (-OMe) at the 2- and 5-positions strongly donate electron density into the aromatic ring via resonance (+M effect). This hyper-enriches the ring, significantly strengthening the C–Br bond and raising the activation energy required for the Pd(0) insertion. While the fluorine atom at the 4-position exerts an inductive withdrawing effect (-I), the net electronic state remains highly deactivating for standard Pd(PPh₃)₄ catalysts.

  • Steric Encumbrance: The methoxy group at the 2-position creates a steric shield directly adjacent to the C–Br bond, hindering the approach of bulky, multi-ligated palladium complexes.

The Solution: We employ Pd(OAc)₂ in combination with P(t-Bu)₃·HBF₄ (tri-tert-butylphosphonium tetrafluoroborate) [2].

  • Causality of the Ligand: P(t-Bu)₃ is exceptionally electron-rich, which dramatically increases the nucleophilicity of the Pd(0) center, forcing oxidative addition into the strong C–Br bond. Furthermore, its massive cone angle (182°) ensures the formation of a highly reactive, coordinatively unsaturated monoligated active species, [L-Pd(0)] . The HBF₄ salt form is chosen because it is air-stable and easy to handle, generating the active phosphine in situ upon the addition of a base.

  • Causality of the Base: N,N-Dicyclohexylmethylamine (Cy₂NMe) is utilized instead of standard triethylamine. Its steric bulk prevents it from coordinating to the palladium center (which would poison the catalyst), while remaining basic enough to drive the β-hydride elimination and catalyst regeneration steps [3].

HeckCatalyticCycle Pd0 1. Active Catalyst [L-Pd(0)] OxAdd 2. Oxidative Addition Ar-Br Cleavage Pd0->OxAdd 1-Bromo-2,5-dimethoxy- 4-fluorobenzene MigIns 3. Migratory Insertion Alkene Coordination OxAdd->MigIns Methyl Acrylate BetaElim 4. β-Hydride Elimination Product Release MigIns->BetaElim RedElim 5. Catalyst Regeneration Base-Mediated BetaElim->RedElim (E)-Cinnamate Derivative RedElim->Pd0 Cy2NMe, -HBr

Figure 1: Palladium-catalyzed Heck catalytic cycle tailored for electron-rich aryl bromides.

Quantitative Data: Reaction Optimization

The following table summarizes the quantitative optimization data that validates the chosen protocol. Standard conditions (Entry 1) fail completely, proving the necessity of the advanced ligand architecture.

Table 1: Optimization of Heck Coupling Conditions for 1-Bromo-2,5-dimethoxy-4-fluorobenzene

EntryPalladium Source (2 mol%)Ligand (4 mol%)Base (1.5 eq)SolventTemp (°C)Isolated Yield (%)
1Pd(OAc)₂PPh₃Et₃NToluene10012%
2Pd(OAc)₂P(o-tolyl)₃Et₃NDMF11035%
3Pd₂(dba)₃XPhosK₂CO₃DMF11078%
4 Pd(OAc)₂ P(t-Bu)₃·HBF₄ Cy₂NMe DMF 110 94%
5None (Control)P(t-Bu)₃·HBF₄Cy₂NMeDMF110N.R.

Reaction conditions: 1-Bromo-2,5-dimethoxy-4-fluorobenzene (10 mmol), methyl acrylate (15 mmol), 16 hours. Yields reflect isolated, chromatographically pure (E)-isomer.

Experimental Protocol

This workflow is designed as a self-validating system . By incorporating specific in-process controls (IPCs), the chemist can verify the integrity of the catalytic cycle before proceeding to downstream isolation.

Materials & Reagents
  • Substrate: 1-Bromo-2,5-dimethoxy-4-fluorobenzene (CAS: 1783644-81-4)[2][3] – 2.35 g (10.0 mmol, 1.0 equiv)

  • Alkene: Methyl acrylate – 1.35 mL (15.0 mmol, 1.5 equiv)

  • Catalyst: Palladium(II) acetate[Pd(OAc)₂] – 45 mg (0.2 mmol, 2 mol%)

  • Ligand: Tri-tert-butylphosphonium tetrafluoroborate[P(t-Bu)₃·HBF₄] – 116 mg (0.4 mmol, 4 mol%)

  • Base: N,N-Dicyclohexylmethylamine (Cy₂NMe) – 3.2 mL (15.0 mmol, 1.5 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) – 20 mL

Step-by-Step Methodology

Step 1: Inert Atmosphere Preparation

  • Flame-dry a 50 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with high-purity Argon (repeat 3 times).

  • Causality: Pd(0) complexes are highly susceptible to oxidation. Strict exclusion of oxygen is mandatory to prevent the formation of inactive Pd black.

Step 2: Reagent Loading

  • Under a positive flow of Argon, charge the Schlenk tube with 1-Bromo-2,5-dimethoxy-4-fluorobenzene (2.35 g), Pd(OAc)₂ (45 mg), and P(t-Bu)₃·HBF₄ (116 mg).

  • Add anhydrous DMF (20 mL) via syringe.

  • Add Cy₂NMe (3.2 mL) and methyl acrylate (1.35 mL) via syringe.

Step 3: Degassing (Freeze-Pump-Thaw)

  • Submerge the sealed Schlenk tube in a liquid nitrogen bath until the mixture is completely frozen.

  • Open the flask to vacuum for 3 minutes to evacuate dissolved gases.

  • Close the vacuum valve and allow the mixture to thaw in a room-temperature water bath.

  • Repeat this cycle three times. On the final thaw, backfill the flask with Argon.

Step 4: Reaction Execution & In-Process Control (IPC)

  • Transfer the Schlenk tube to a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm).

  • Self-Validation (IPC 1 - 4 hours): Withdraw a 50 µL aliquot via micro-syringe. Dilute with 1 mL EtOAc, wash with 1 mL water, and analyze the organic layer via GC-MS. You should observe ~40% conversion. The presence of a mass peak at m/z 240 confirms active migratory insertion.

  • Self-Validation (IPC 2 - 16 hours): Repeat the aliquot process. GC-MS should indicate complete consumption of the starting material (m/z 234/236).

Step 5: Workup & Isolation

  • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (100 mL).

  • Transfer to a separatory funnel. Wash the organic layer with distilled water (3 × 50 mL) to remove DMF and amine salts.

  • Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 5% to 15% EtOAc in Hexanes).

  • Isolate the product: (E)-Methyl 3-(2,5-dimethoxy-4-fluorophenyl)acrylate.

Workflow Step1 1. Reagent Prep Schlenk Tube Pd(OAc)2 & Ligand Step2 2. Degassing Freeze-Pump-Thaw Remove O2 Step1->Step2 Step3 3. Reaction 110 °C, 16 h GC-MS Monitor Step2->Step3 Step4 4. Workup Liquid Extraction Remove DMF/Salts Step3->Step4 Step5 5. Purification Chromatography Isolate Product Step4->Step5

Figure 2: Step-by-step experimental workflow for the Heck coupling reaction.

Troubleshooting Matrix

ObservationScientific Root CauseCorrective Action
Precipitation of black solid (Pd Black) Catalyst decomposition due to oxygen ingress or insufficient ligand coordination.Ensure rigorous freeze-pump-thaw degassing. Verify the quality/dryness of the P(t-Bu)₃·HBF₄ salt.
Incomplete Conversion (<50%) Base depletion or insufficient reaction temperature.Ensure Cy₂NMe is anhydrous. Increase reaction time to 24 h or temperature to 120 °C.
Formation of (Z)-isomer Premature β-hydride elimination or thermodynamic equilibration.Maintain strict temperature control. Do not exceed 120 °C. The (E)-isomer is highly favored thermodynamically.

References

  • Beletskaya, I. P.; Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000, 100(8), 3009–3066. URL:[Link]

  • Littke, A. F.; Fu, G. C. "Heck Reactions of Aryl Chlorides Catalyzed by Palladium/Tri-tert-butylphosphine." Journal of the American Chemical Society, 2001, 123(29), 6989-7000. URL:[Link]

  • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461–1473. URL:[Link]

  • De Vries, J. G. "The Heck reaction in the production of fine chemicals." Canadian Journal of Chemistry, 2001, 79(5-6), 1086-1092. URL:[Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 1-bromo-2,5-dimethoxy-4-fluorobenzene. This transformation is a powerful tool for the synthesis of complex aniline derivatives, which are valuable intermediates in pharmaceutical and materials science research. This document offers insights into the mechanistic underpinnings of the reaction, strategic considerations for reaction setup, and step-by-step procedures for practical execution.

Scientific Principles and Strategic Considerations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1][2] The reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant advantage over classical methods for C-N bond formation.[1]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a catalytic cycle involving a palladium catalyst.[1] A general understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide. This is generally the rate-determining step.

  • Amine Coordination and Deprotonation: The amine then coordinates to the resulting Pd(II) complex. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald-Hartwig Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Complex Ar-Pd(II)(Br)Ln Pd(0)Ln->Oxidative Addition Complex Oxidative Addition Ar-Br 1-Bromo-2,5-dimethoxy- 4-fluorobenzene Ar-Br->Oxidative Addition Complex Amine Coordination [Ar-Pd(II)(NHR2)(Br)Ln] Oxidative Addition Complex->Amine Coordination Amine R2NH Amine->Amine Coordination Palladium-Amido Complex Ar-Pd(II)(NR2)Ln Amine Coordination->Palladium-Amido Complex Deprotonation Base Base Base->Palladium-Amido Complex Product Ar-NR2 Palladium-Amido Complex->Product Reductive Elimination Product->Pd(0)Ln

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Substrate Analysis: 1-Bromo-2,5-dimethoxy-4-fluorobenzene

The substrate presents several key features that influence the reaction strategy:

  • Chemoselectivity: The presence of both a bromine and a fluorine substituent raises the question of selective reactivity. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > Cl > F. Therefore, the oxidative addition of palladium is expected to occur exclusively at the C-Br bond, leaving the C-F bond intact under standard Buchwald-Hartwig conditions.

  • Electronic Effects: The two methoxy groups are strong electron-donating groups, which can increase the electron density of the aromatic ring. While this can sometimes slow down the rate of oxidative addition, modern bulky phosphine ligands have been developed to effectively catalyze the amination of such electron-rich aryl halides.

  • Steric Hindrance: The methoxy group at the 2-position introduces steric hindrance around the reaction center. This necessitates the use of sterically bulky phosphine ligands to facilitate both the oxidative addition and the subsequent reductive elimination steps.

Key Reagents and Their Selection

The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of each reaction component.

Reagent CategoryRecommended ReagentsRationale and Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common and effective Pd(0) and Pd(II) sources, respectively. Pd(II) sources are reduced in situ to the active Pd(0) species.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biaryl phosphine ligands are crucial for coupling electron-rich and sterically hindered substrates.[3][4] They promote the formation of the active monoligated palladium species and facilitate reductive elimination.
Base NaOtBu, KOtBu, LHMDS, Cs₂CO₃A strong, non-nucleophilic base is required for the deprotonation of the amine.[5] Sodium tert-butoxide is a common and effective choice for many applications. Weaker bases like cesium carbonate may be used for base-sensitive substrates, often requiring higher temperatures.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are essential to prevent catalyst deactivation and unwanted side reactions. Toluene is a widely used and effective solvent for this transformation.
Amine Primary and Secondary AminesA wide range of primary and secondary amines can be used as coupling partners. The specific amine will influence the optimal reaction conditions.

Detailed Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of 1-bromo-2,5-dimethoxy-4-fluorobenzene. Optimization may be necessary for specific amine coupling partners.

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. It is crucial to use anhydrous solvents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.

General Protocol for Amination with a Secondary Amine (e.g., Piperidine)

This protocol is a representative procedure for the coupling of a secondary amine.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Workup A Add aryl bromide, amine, and base to an oven-dried Schlenk tube. B Evacuate and backfill the tube with inert gas (3x). A->B C Add Pd precatalyst and ligand under a positive flow of inert gas. B->C D Add anhydrous solvent via syringe. C->D E Heat the reaction mixture with stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool, dilute with solvent, and filter. F->G H Purify by column chromatography. G->H

Caption: General workflow for the Buchwald-Hartwig amination.

Materials:

  • 1-Bromo-2,5-dimethoxy-4-fluorobenzene (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-bromo-2,5-dimethoxy-4-fluorobenzene, and sodium tert-butoxide.

  • Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Under a positive flow of inert gas, add Pd₂(dba)₃ and XPhos to the Schlenk tube.

  • Add anhydrous toluene via syringe, followed by the addition of piperidine.

  • Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts and the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Amination with a Primary Amine (e.g., Aniline)

The coupling of primary amines may require slight modifications to the general protocol.

Materials:

  • 1-Bromo-2,5-dimethoxy-4-fluorobenzene (1.0 equiv)

  • Aniline (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • BrettPhos (4 mol%)

  • Potassium tert-butoxide (1.5 equiv)

  • Anhydrous Dioxane

Procedure:

  • Follow steps 1-3 from the secondary amine protocol, using Pd(OAc)₂, BrettPhos, and potassium tert-butoxide.

  • Add anhydrous dioxane via syringe, followed by the addition of aniline.

  • Heat the reaction mixture to 100 °C and monitor its progress.

  • Follow the workup and purification procedure as described in the secondary amine protocol.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use a freshly opened or properly stored palladium precatalyst and ligand. Consider using a pre-formed palladacycle precatalyst.
Poorly soluble baseUse a finely ground base or consider a more soluble base like LHMDS.
Side Product Formation Hydrodehalogenation (replacement of Br with H)This can be a competing pathway. Lowering the reaction temperature or screening different ligands and bases may mitigate this.
Homocoupling of the amine or aryl halideAdjusting the stoichiometry of the reactants or the catalyst loading can sometimes reduce homocoupling.

Conclusion

The Buchwald-Hartwig amination of 1-bromo-2,5-dimethoxy-4-fluorobenzene is a robust and versatile method for the synthesis of valuable aniline derivatives. Careful selection of a bulky phosphine ligand, a strong non-nucleophilic base, and anhydrous reaction conditions are paramount for achieving high yields and purity. The protocols provided herein serve as a solid foundation for the successful implementation of this important transformation in a research and development setting.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Hartwig, J. F. (2010).
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical Reviews, 116(19), 12564-12649.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Buchwald–Hartwig amination. In Wikipedia. Retrieved March 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

Sources

Application Note: Synthesis and Stabilization of the Grignard Reagent Derived from 1-Bromo-2,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The generation of Grignard reagents from highly substituted, electron-rich aryl halides requires precise control over reaction kinetics, thermodynamics, and surface chemistry. 1-Bromo-2,5-dimethoxy-4-fluorobenzene is a critical building block in medicinal chemistry, frequently utilized as a precursor for 5-HT 2A​ receptor agonists and phenethylamine derivatives such as 2C-F[1].

This application note provides a comprehensive, self-validating protocol for the synthesis of 2,5-dimethoxy-4-fluorophenylmagnesium bromide. By dissecting the Single Electron Transfer (SET) mechanism and the unique structural effects of the ortho-methoxy and para-fluoro substituents, this guide bridges the gap between theoretical organometallic principles and benchtop execution.

Mechanistic Rationale & Substrate Analysis

To achieve high yields and prevent side reactions (such as Wurtz-type homocoupling), one must understand the specific electronic and steric landscape of 1-bromo-2,5-dimethoxy-4-fluorobenzene.

The Single Electron Transfer (SET) Mechanism

The insertion of magnesium into the C–Br bond does not occur via a concerted mechanism. Instead, it proceeds via a Single Electron Transfer (SET) from the solid magnesium surface to the aryl halide[2][3].

  • Electron Transfer: Mg(0) donates an electron to the σ∗ orbital of the C–Br bond, forming a transient radical anion.

  • Cleavage & Recombination: The radical anion rapidly collapses into an aryl radical and a bromide anion. The aryl radical must remain in close proximity to the metal surface to recombine with the Mg + species, finalizing the insertion[3][4].

Electronic & Steric Substituent Effects
  • Ortho-Methoxy Group: The methoxy group at the 2-position plays a dual role. Inductively, it withdraws electron density, but via resonance, it is strongly electron-donating. More importantly, the oxygen lone pairs coordinate directly with the newly formed electrophilic magnesium center. This intramolecular chelation stabilizes the Grignard reagent thermodynamically but increases the steric bulk, necessitating a solvent with strong solvating power (like Tetrahydrofuran, THF) to break up polymeric aggregates[5][6].

  • Para-Fluoro Group: Fluorine is highly electronegative and exerts a strong inductive pull across the σ -framework. This slightly lowers the LUMO of the aryl halide, facilitating the initial SET from the magnesium surface. The C–F bond itself is exceptionally strong (~115 kcal/mol) and remains completely inert to magnesium insertion under these conditions.

Reaction Workflow

G N1 1-Bromo-2,5-dimethoxy- 4-fluorobenzene N3 Single Electron Transfer (SET) at Mg Surface N1->N3 N2 Mg Turnings + I2 (Anhydrous THF) N2->N3 Initiation N4 Radical Recombination & Mg Insertion N3->N4 N5 Grignard Reagent (Ortho-Methoxy Stabilized) N4->N5 N6 Electrophilic Trapping (e.g., DMF) N5->N6 N7 2,5-Dimethoxy-4-fluoro- benzaldehyde N6->N7 Formylation

Workflow of Grignard formation and subsequent electrophilic trapping via formylation.

Materials & Reagents

  • Substrate: 1-Bromo-2,5-dimethoxy-4-fluorobenzene (50.0 mmol, 11.75 g)

  • Metal: Magnesium turnings (75.0 mmol, 1.82 g, 1.5 equiv.)

  • Initiator: Iodine ( I2​ ) (1 small crystal) or 1,2-dibromoethane (0.1 mL)

  • Solvent: Anhydrous Tetrahydrofuran (THF), strictly degassed and stored over 3Å molecular sieves.

  • Titration Reagents: 1,10-phenanthroline (indicator), 1.0 M sec-butanol in xylene (titrant).

  • Equipment: Schlenk line, flame-dried 250 mL 3-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer.

Self-Validating Experimental Protocol

Phase 1: Apparatus Preparation & Mg Activation

Causality: Magnesium turnings are naturally coated with a passivating layer of magnesium oxide (MgO). This layer prevents the necessary physical contact between the Mg(0) surface and the aryl halide[3].

  • Flame-dry the 3-neck flask, condenser, and dropping funnel under a high vacuum. Backfill with ultra-pure Argon (repeat 3 times).

  • Add 1.82 g of Mg turnings to the flask. Stir vigorously under vacuum for 30 minutes to mechanically score the Mg surface.

  • Backfill with Argon. Add a single crystal of I2​ .

  • Heat the flask gently with a heat gun until the iodine sublimates, coating the Mg turnings in a purple vapor. Allow to cool. The I2​ reacts with MgO to form soluble MgI2​ , exposing active Mg(0).

Phase 2: Initiation Sequence

Causality: Initiation is highly exothermic. It must be established with a small fraction of the substrate to prevent a thermal runaway.

  • Dissolve 11.75 g of 1-bromo-2,5-dimethoxy-4-fluorobenzene in 50 mL of anhydrous THF. Transfer this solution to the dropping funnel.

  • Add enough anhydrous THF to the Mg turnings to just cover them (~10 mL).

  • Add approximately 2.5 mL (5%) of the aryl halide solution to the Mg turnings.

  • Heat the reaction mixture gently to a mild reflux (approx. 65 °C).

  • Validation Checkpoint: Initiation is confirmed when the brown color of the iodine fades to a cloudy grey/colorless solution, accompanied by spontaneous bubbling at the surface of the Mg turnings without external heating.

Phase 3: Controlled Formation

Causality: If the local concentration of the aryl halide becomes too high, the aryl radicals generated via the SET mechanism will diffuse away from the Mg surface and dimerize, forming 4,4'-difluoro-2,2',5,5'-tetramethoxybiphenyl (Wurtz coupling)[2].

  • Once initiation is confirmed, remove the external heat source.

  • Begin adding the remainder of the aryl halide solution dropwise over 45 to 60 minutes. Adjust the addition rate to maintain a steady, self-sustaining gentle reflux.

  • After the addition is complete, wrap the flask in aluminum foil (to protect the light-sensitive Grignard) and heat to a gentle reflux for an additional 1.5 hours to ensure complete insertion.

  • Cool the dark brown solution to room temperature.

Phase 4: Titration & Validation

Causality: Assuming 100% yield is a critical error in organometallic chemistry. The active Grignard concentration must be quantified before downstream electrophilic trapping.

  • Extract a 1.00 mL aliquot of the Grignard solution via a dry syringe and transfer it to a dry vial under Argon.

  • Add 2-3 mg of 1,10-phenanthroline. The solution will turn deep purple/red due to the formation of a charge-transfer complex.

  • Titrate dropwise with a standardized 1.0 M solution of sec-butanol in xylene until the purple color completely disappears, leaving a pale yellow solution.

  • Calculate the molarity. (Expected concentration: ~0.85 - 0.90 M).

Quantitative Data & Troubleshooting

Reaction ParameterOptimal ConditionCausality / Troubleshooting
Solvent Selection Anhydrous THFTHF is a stronger Lewis base than diethyl ether; it effectively solubilizes the sterically hindered, ortho-methoxy chelated Mg complex[6].
Mg Activation I2​ vapor + Mechanical stirringRemoves the MgO passivation layer. Failure to initiate: Add 0.1 mL of 1,2-dibromoethane to generate ethylene gas and expose fresh Mg(0).
Temperature Profile 60–65 °C (Gentle Reflux)Provides the activation energy for SET. Overheating: Leads to rapid radical diffusion and Wurtz homocoupling.
Addition Rate Dropwise (45–60 min)Maintains a low steady-state concentration of the aryl halide, favoring radical recombination at the metal surface over dimerization[2].
Yield Expectation 85% – 92% (via Titration)Yields <70% indicate either moisture contamination (quenching to the arene) or excessive addition rate (Wurtz coupling).

References

  • Garst, J. F., & Swift, B. L. (1989). Mechanism of Grignard reagent formation. Comparisons of D-model calculations with experimental product yields. Journal of the American Chemical Society, 111(1), 241-250.

  • Walborsky, H. M. (1990). Mechanism of Grignard reagent formation. The surface nature of the reaction. Accounts of Chemical Research, 23(9), 286–293.

  • Peltier, C. R., et al. (2013). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. Journal of the American Chemical Society, 135(7), 2715-2722.

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story (Entry #26: 2C-F). Transform Press.

Sources

Application of 1-Bromo-2,5-dimethoxy-4-fluorobenzene in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Substituted Aromatic Scaffolds in Agrochemical Design

In the continuous pursuit of more effective and environmentally benign crop protection solutions, the design of novel active ingredients relies heavily on the use of versatile chemical building blocks. Among these, substituted aromatic compounds play a pivotal role, providing a rigid scaffold for the precise spatial arrangement of pharmacophoric elements. 1-Bromo-2,5-dimethoxy-4-fluorobenzene is a trifunctionalized aromatic intermediate poised for significant applications in the synthesis of next-generation agrochemicals. The strategic placement of a bromine atom, a fluorine atom, and two methoxy groups on the benzene ring offers a unique combination of reactive handles and bio-potentiating moieties.

The presence of a fluorine atom in an agrochemical can profoundly influence its biological activity by enhancing its metabolic stability, binding affinity to target enzymes, and membrane permeability.[1][2] The strong electron-withdrawing nature of fluorine can also modulate the acidity and reactivity of neighboring functional groups.[2] Simultaneously, the 2,5-dimethoxy substitution pattern is a well-established toxophore found in several classes of highly successful fungicides, most notably the strobilurins.[3][4][5] This class of fungicides acts by inhibiting mitochondrial respiration in fungi, a mode of action that has proven to be highly effective.[4][5] The bromine atom serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, which are foundational in modern medicinal and agrochemical chemistry.[6][7][8][9]

This application note will explore the potential of 1-Bromo-2,5-dimethoxy-4-fluorobenzene as a key intermediate in the synthesis of a novel strobilurin analogue, providing a detailed synthetic protocol and highlighting the strategic rationale behind its use.

Proposed Synthetic Application: Synthesis of a Novel Strobilurin Analogue

The structural core of many strobilurin fungicides, such as Azoxystrobin and Picoxystrobin, features a β-methoxyacrylate pharmacophore attached to a substituted aromatic or heteroaromatic ring system.[3][10][11] We propose a synthetic route that utilizes 1-Bromo-2,5-dimethoxy-4-fluorobenzene to construct a novel strobilurin analogue, leveraging a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach allows for the introduction of a variety of aromatic and heteroaromatic moieties, enabling the generation of a library of compounds for biological screening.

Synthetic Workflow Overview

The proposed synthetic pathway commences with the conversion of 1-Bromo-2,5-dimethoxy-4-fluorobenzene into a boronic ester. This intermediate then undergoes a Suzuki-Miyaura cross-coupling reaction with a suitable partner containing the β-methoxyacrylate pharmacophore.

G A 1-Bromo-2,5-dimethoxy- 4-fluorobenzene B Borylation (e.g., with bis(pinacolato)diboron) A->B Pd catalyst, base C 2,5-Dimethoxy-4-fluorophenyl boronic ester B->C D Suzuki-Miyaura Coupling (with a suitable partner containing the β-methoxyacrylate pharmacophore) C->D Pd catalyst, base E Novel Strobilurin Analogue D->E

Caption: Proposed synthetic workflow for a novel strobilurin analogue.

Experimental Protocols

Part 1: Synthesis of 2-(2,5-Dimethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This protocol describes the conversion of the starting aryl bromide into its corresponding pinacol boronate ester, a key intermediate for the subsequent cross-coupling reaction.

Materials:

Reagent/SolventFormulaM.W. ( g/mol )AmountMoles
1-Bromo-2,5-dimethoxy-4-fluorobenzeneC₈H₈BrFO₂235.052.35 g10.0 mmol
Bis(pinacolato)diboronC₁₂H₂₄B₂O₄253.943.05 g12.0 mmol
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)C₃₄H₂₈Cl₂FeP₂Pd731.74219 mg0.3 mmol
Potassium Acetate (KOAc)CH₃COOK98.142.94 g30.0 mmol
1,4-Dioxane (anhydrous)C₄H₈O₂88.1150 mL-

Procedure:

  • To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-Bromo-2,5-dimethoxy-4-fluorobenzene (2.35 g, 10.0 mmol), bis(pinacolato)diboron (3.05 g, 12.0 mmol), and potassium acetate (2.94 g, 30.0 mmol).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane (50 mL) via syringe.

  • To the stirred suspension, add Pd(dppf)Cl₂ (219 mg, 0.3 mmol).

  • Heat the reaction mixture to 80 °C and maintain stirring under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the celite pad with ethyl acetate (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired boronic ester as a white solid.

Part 2: Suzuki-Miyaura Coupling for the Synthesis of the Novel Strobilurin Analogue

This protocol outlines the cross-coupling of the synthesized boronic ester with a generic partner, (E)-methyl 2-(2-bromomethyl)phenyl)-3-methoxyacrylate, a common precursor in strobilurin synthesis.

Materials:

Reagent/SolventFormulaM.W. ( g/mol )AmountMoles
2-(2,5-Dimethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneC₁₄H₂₀BFO₄282.112.82 g10.0 mmol
(E)-methyl 2-(2-bromomethyl)phenyl)-3-methoxyacrylateC₁₂H₁₃BrO₃285.132.57 g9.0 mmol
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)C₇₂H₆₀P₄Pd1155.56260 mg0.225 mmol
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.992.86 g27.0 mmol
TolueneC₇H₈92.1440 mL-
EthanolC₂H₅OH46.0710 mL-
WaterH₂O18.0210 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-(2,5-Dimethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.82 g, 10.0 mmol), (E)-methyl 2-(2-bromomethyl)phenyl)-3-methoxyacrylate (2.57 g, 9.0 mmol), and sodium carbonate (2.86 g, 27.0 mmol) in a mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL).

  • Degas the mixture by bubbling a stream of nitrogen through the solution for 20 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (260 mg, 0.225 mmol) to the reaction mixture under a nitrogen atmosphere.

  • Heat the mixture to reflux (approximately 90 °C) and stir vigorously for 8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water (30 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the novel strobilurin analogue.

Data Presentation

Table 1: Physicochemical Properties of 1-Bromo-2,5-dimethoxy-4-fluorobenzene

PropertyValue
CAS Number Not available
Molecular Formula C₈H₈BrFO₂
Molecular Weight 235.05 g/mol
Appearance Off-white to pale yellow solid or oil
Boiling Point Not determined
Melting Point Not determined
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Toluene)

Table 2: Representative Reaction Parameters for Suzuki-Miyaura Coupling

EntryCatalyst (mol%)BaseSolvent SystemTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (2.5)Na₂CO₃Toluene/Ethanol/H₂O908>85 (expected)
2Pd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O10012>80 (expected)
3SPhos Pd G2 (2)K₃PO₄Toluene/H₂O1006>90 (expected)

Conclusion

1-Bromo-2,5-dimethoxy-4-fluorobenzene is a highly promising and versatile building block for the synthesis of novel agrochemicals. Its unique substitution pattern, combining a synthetically tractable bromine handle with the bio-potentiating fluorine and dimethoxy groups, makes it an ideal starting material for the creation of new active ingredients. The proposed synthesis of a novel strobilurin analogue via a Suzuki-Miyaura coupling reaction demonstrates a practical and efficient strategy for leveraging the potential of this intermediate. Further exploration of its reactivity in other cross-coupling reactions, such as Buchwald-Hartwig amination, could lead to the discovery of new classes of agrochemicals with improved efficacy and desirable environmental profiles. Researchers in the agrochemical industry are encouraged to consider 1-Bromo-2,5-dimethoxy-4-fluorobenzene as a valuable addition to their synthetic toolbox.

References

  • Sparrow Chemical. Fluorobenzene Series. [Link]

  • Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medical Chemistry and Research, 2(1), 1015.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Hollomon, D. W. (2012). Fungicide resistance: facing the challenge. CABI.
  • Wikipedia. 1-Bromo-4-fluorobenzene. [Link]

  • AGC Chemicals. Specialty Materials/Specialty Intermediates: Building Blocks of Pharma and Agrochemical Products. [Link]

  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1324.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Bartlett, D. W., Clough, J. M., Godwin, J. R., Godfrey, C. R. A., & Rathmell, W. G. (2002). The strobilurin fungicides. Pest Management Science, 58(7), 649-662.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • AgriBusiness Global. Product Profile: Picoxystrobin. [Link]

  • Wikipedia. Boscalid. [Link]

  • ResearchGate. Structure of strobilurin fungicides. [Link]

  • PubMed. Review of strobilurin fungicide chemicals. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Nature. Uncovering the Biosynthesis of Important Fungicides - the Strobilurins. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • University of California, Irvine. 25. The Grignard Reaction. [Link]

  • University of Rochester. Grignard Reaction. [Link]

  • Web Pages. 1. Grignard Reaction. [Link]

  • PubMed. Design, Synthesis, Fungicidal Activity, and Unexpected Docking Model of the First Chiral Boscalid Analogues Containing Oxazolines. [Link]

  • ResearchGate. Preparation of the enantioenriched BCH-containing drug analogues a,.... [Link]

  • NSF PAR. A Sustainable 1‑Pot, 3‑Step Synthesis of Boscalid Using Part per Million Level Pd Catalysis in Water. [Link]

  • Cultivar Magazine. Azoxystrobin. [Link]

  • Globe Thesis. Synthesis Of Picoxystrobin And Application Of Related Intermediates. [Link]

  • ResearchGate. A New Manufacturing Route to Picoxystrobin. [Link]

  • ResearchGate. Design, Synthesis, and Fungicidal Activities of New Strobilurin Derivatives. [Link]

  • ResearchGate. Design, Synthesis and Fungicidal Evaluation of Novel Pyraclostrobin Analogues. [Link]

  • PubMed. Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides Featuring a Conjugated Alkyne Structural Motif. [Link]

  • MDPI. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. [Link]

  • PMC. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. [Link]

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  • ResearchGate. Design, Synthesis, and Fungicidal Evaluation of Novel N -Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors. [Link]

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The Strategic Utility of 1-Bromo-2,5-dimethoxy-4-fluorobenzene in the Synthesis of Advanced Materials: A Guide for Innovators

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating the Landscape of Specialty Chemicals

In the quest for novel materials with tailored electronic, optical, and physical properties, the strategic selection of molecular building blocks is paramount. This guide focuses on the potential of 1-Bromo-2,5-dimethoxy-4-fluorobenzene as a versatile precursor in the synthesis of advanced organic materials. While direct literature on this specific isomer is sparse, its structural motifs—a reactive bromine atom, electron-donating methoxy groups, and an electron-withdrawing fluorine atom—suggest a rich and adaptable reactivity profile. By examining the established chemistries of its close analogs, we can construct a robust framework of application notes and protocols for researchers, scientists, and professionals in drug development and material science. This document serves as a detailed exploration of its synthetic potential, grounded in the principles of organic chemistry and materials science.

Core Concepts: The Functional Group Triad

The synthetic versatility of 1-Bromo-2,5-dimethoxy-4-fluorobenzene stems from the interplay of its three key functional groups on the benzene ring. Understanding their individual and collective influence is crucial for designing successful synthetic strategies.

  • The Bromo Group: A Gateway to Carbon-Carbon Bond Formation The bromine atom is the primary reactive handle for a wide array of cross-coupling reactions. It readily participates in palladium-catalyzed transformations such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings, enabling the facile introduction of new aryl, vinyl, alkynyl, and amino moieties. Furthermore, the bromo group can be converted into organometallic reagents, such as Grignard or organolithium species, which are potent nucleophiles for reaction with a variety of electrophiles.

  • The Fluoro Group: A Modifier of Physicochemical Properties The presence of a fluorine atom can significantly impact the properties of the resulting materials.[1][2] Fluorine's high electronegativity can lower the HOMO and LUMO energy levels of conjugated systems, which is advantageous for creating electron-deficient materials used in organic electronics.[1] Additionally, the C-F bond is strong and stable, imparting enhanced thermal and chemical resistance to the final product.[1][2]

  • The Dimethoxy Groups: Influencing Solubility and Electronic Character The two methoxy groups are electron-donating and can influence the electronic properties of the molecule, often leading to materials with interesting photophysical characteristics. From a practical standpoint, these alkoxy groups can enhance the solubility of the monomer and the resulting polymer in common organic solvents, which is a critical consideration for solution-processable materials.

Application Note I: Synthesis of Conjugated Polymers for Organic Electronics

The structure of 1-Bromo-2,5-dimethoxy-4-fluorobenzene makes it an excellent candidate as a monomer in the synthesis of conjugated polymers for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Rationale for Polymer Synthesis

By polymerizing this monomer, either through self-coupling or with a suitable co-monomer, a polymer with a poly(p-phenylene) backbone can be created. The methoxy and fluoro substituents will modulate the electronic properties and the solid-state packing of the polymer chains, which in turn dictates the charge carrier mobility and photophysical behavior of the material.

Exemplary Synthetic Approach: Suzuki Polycondensation

A common and effective method for synthesizing such polymers is the Suzuki polycondensation. This involves the palladium-catalyzed cross-coupling of a diboronic acid or ester derivative of the monomer with a dihaloaromatic comonomer. Alternatively, the monomer itself can be converted to a boronic acid derivative and polymerized with a dihalo-comonomer.

Protocol I: Synthesis of a Homopolymer via Suzuki Polycondensation

This protocol is an adaptation based on established procedures for similar monomers and serves as a starting point for the polymerization of 1-Bromo-2,5-dimethoxy-4-fluorobenzene derivatives.

Step 1: Synthesis of the Monomer Boronic Ester

  • To a solution of 1-Bromo-2,5-dimethoxy-4-fluorobenzene (1.0 eq) in anhydrous THF, add bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Degas the mixture with argon for 20 minutes.

  • Heat the reaction at 80 °C for 12 hours under an argon atmosphere.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired boronic ester.

Step 2: Polymerization

  • In a Schlenk flask, combine the boronic ester monomer (1.0 eq), 1-Bromo-2,5-dimethoxy-4-fluorobenzene (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and a phase-transfer catalyst such as Aliquat 336.

  • Add a degassed 2 M aqueous solution of K₂CO₃.

  • Add anhydrous toluene.

  • Thoroughly degas the mixture by several freeze-pump-thaw cycles.

  • Heat the reaction mixture at 90 °C with vigorous stirring for 48-72 hours under an argon atmosphere.

  • Precipitate the polymer by pouring the hot reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration and wash sequentially with methanol and acetone to remove oligomers and catalyst residues.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane.

  • Extract the final polymer with chloroform or chlorobenzene.

  • Precipitate the purified polymer in methanol, filter, and dry under vacuum at 40-50 °C.

Expected Material Characteristics
PropertyExpected OutcomeRationale
Solubility Good in common organic solvents (e.g., chloroform, THF, toluene)The presence of two methoxy groups disrupts intermolecular packing.
Thermal Stability High (Decomposition temperature > 300 °C)The strong C-F and aromatic C-C bonds contribute to thermal robustness.
Electronic Properties Lowered HOMO/LUMO levels compared to non-fluorinated analogsThe electron-withdrawing nature of fluorine stabilizes these orbitals.[1]

Application Note II: A Building Block for Small Molecule Organic Semiconductors

Beyond polymers, 1-Bromo-2,5-dimethoxy-4-fluorobenzene can serve as a key intermediate in the synthesis of well-defined small molecules for use as active materials in vacuum-deposited organic electronic devices.

Synthetic Strategy: Sequential Cross-Coupling

The bromo-functional group allows for the sequential introduction of different aromatic substituents through various cross-coupling reactions. This enables the construction of complex, non-symmetric molecules with tailored electronic and morphological properties.

Protocol II: Synthesis of an Asymmetric Arylated Derivative

This protocol outlines a two-step cross-coupling sequence to synthesize an asymmetric small molecule.

Step 1: Sonogashira Coupling

  • To a solution of 1-Bromo-2,5-dimethoxy-4-fluorobenzene (1.0 eq) and a terminal alkyne (e.g., trimethylsilylacetylene, 1.2 eq) in a mixture of toluene and triethylamine, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

  • Degas the mixture with argon for 20 minutes.

  • Stir the reaction at 70 °C for 8 hours under an argon atmosphere.

  • After completion, dilute with diethyl ether and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • If a TMS-protected alkyne was used, deprotect using K₂CO₃ in methanol.

  • Purify the resulting terminal alkyne by column chromatography.

Step 2: Suzuki Coupling

  • To a solution of the product from Step 1 (1.0 eq) and an arylboronic acid (1.2 eq) in a mixture of toluene and a 2 M aqueous solution of K₂CO₃, add Pd(PPh₃)₄ (0.03 eq).

  • Degas the mixture with argon for 20 minutes.

  • Heat the reaction at 90 °C for 12 hours under an argon atmosphere.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the final product by column chromatography and recrystallization.

Visualization of Synthetic Pathways

Workflow for Polymer Synthesis

Polymer_Synthesis Monomer 1-Bromo-2,5-dimethoxy- 4-fluorobenzene BoronicEster Boronic Ester Derivative Monomer->BoronicEster Borylation Polymerization Suzuki Polycondensation (Pd Catalyst, Base) BoronicEster->Polymerization Comonomer Dihalo-Comonomer Comonomer->Polymerization Purification Purification (Precipitation, Soxhlet) Polymerization->Purification FinalPolymer Conjugated Polymer Purification->FinalPolymer

Caption: Synthetic workflow for a conjugated polymer.

Catalytic Cycle for Suzuki Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X-L2 Ar-Pd(II)-X-L₂ Pd(0)L2->Ar-Pd(II)-X-L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'-L2 Ar-Pd(II)-Ar'-L₂ Ar-Pd(II)-X-L2->Ar-Pd(II)-Ar'-L2 Transmetalation (Ar'-B(OR)₂) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'-L2->Ar-Ar' Ar-Ar'->Pd(0)L2 Reductive Elimination

Caption: Simplified catalytic cycle for Suzuki cross-coupling.

Conclusion and Future Outlook

While direct, explicit applications of 1-Bromo-2,5-dimethoxy-4-fluorobenzene in material synthesis are yet to be widely reported, its constituent functional groups provide a clear roadmap for its potential utility. The protocols and insights provided herein, derived from well-established chemistry of analogous compounds, offer a solid foundation for researchers to explore its incorporation into novel polymers and small molecules. The strategic placement of the bromo, fluoro, and dimethoxy groups presents a unique opportunity to fine-tune the optoelectronic and physical properties of new materials, paving the way for advancements in organic electronics and other high-performance applications.

References

  • Direct synthesis of π-conjugated polymers with bromoaryl groups in side chains via a chemoselective intramolecular catalyst transfer system. RSC Publishing. Available at: [Link]

  • Facile Synthesis of Fluorene-Based pi-Conjugated Polymers via Sequential Bromination/Direct Arylation Polycondensation. ResearchGate. Available at: [Link]

  • Synthesis of cationic conjugated polymers for use in label-free DNA microarrays. PubMed. Available at: [Link]

  • Facile synthesis of fluorene-based π-conjugated polymers via sequential bromination/direct arylation polycondensation. SciSpace. Available at: [Link]

  • Unlocking Innovation: The Role of 1-Bromo-2,5-difluorobenzene in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • 1-Bromo-4-fluorobenzene. Wikipedia. Available at: [Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available at: [Link]

  • Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications (RSC Publishing). Available at: [Link]

  • 1-Bromo-4-chloro-2,5-dimethoxybenzene. ResearchGate. Available at: [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. ZORA (Zurich Open Repository and Archive). Available at: [Link]

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Application Note and Protocol: High-Purity Isolation of 1-Bromo-2,5-dimethoxy-4-fluorobenzene via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the purification of 1-Bromo-2,5-dimethoxy-4-fluorobenzene using flash column chromatography. This halogenated aromatic compound is a valuable building block in the synthesis of various pharmaceutical and agrochemical agents. Achieving high purity is critical for subsequent synthetic transformations and to ensure the integrity of final products. This guide details the rationale behind methodological choices, from solvent system selection to column packing and fraction analysis, ensuring a reproducible and efficient purification process.

Introduction: The Rationale for Chromatographic Purification

1-Bromo-2,5-dimethoxy-4-fluorobenzene is a key intermediate whose purity directly impacts the yield and impurity profile of downstream products. Synthetic routes to this compound can often result in a crude mixture containing unreacted starting materials, isomers, and other by-products. While methods like distillation or recrystallization may be employed, flash column chromatography on silica gel offers a superior degree of separation, particularly for closely related impurities.[1]

The principle of this separation relies on the differential partitioning of the components of the crude mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent system).[2] The polarity of the target compound, governed by its methoxy and fluoro substituents, dictates its interaction with the polar silanol groups of the silica gel.[3] By carefully selecting a mobile phase of appropriate polarity, the desired compound can be selectively eluted from the column, leaving impurities behind.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding with large-scale column chromatography, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[4] TLC is a rapid and inexpensive technique that provides a preview of the separation achievable on a column.[5]

Objective: To identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for 1-Bromo-2,5-dimethoxy-4-fluorobenzene. This Rf range typically translates to good separation on a flash column.[6]

Protocol for TLC Analysis:

  • Sample Preparation: Dissolve a small amount of the crude 1-Bromo-2,5-dimethoxy-4-fluorobenzene in a volatile solvent such as dichloromethane or ethyl acetate.[7]

  • Plate Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.[6]

  • Solvent Systems to Test: Based on the expected polarity of the target compound, begin with a non-polar solvent system and gradually increase the polarity. Common starting points for halogenated aromatic compounds include mixtures of hexanes (or petroleum ether) and ethyl acetate.[8]

    • Test Ratios (Hexane:Ethyl Acetate): 98:2, 95:5, 90:10, 80:20.

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system.[7] Allow the solvent front to ascend to approximately 0.5 cm from the top of the plate.[3]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).

  • Rf Calculation: Calculate the Rf value for the spot corresponding to the target compound using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Interpreting TLC Results:

  • High Rf (spot near the solvent front): The solvent system is too polar.[9] Increase the proportion of the non-polar solvent (e.g., hexane).

  • Low Rf (spot near the baseline): The solvent system is not polar enough.[9] Increase the proportion of the polar solvent (e.g., ethyl acetate).

Materials and Equipment

Category Item Specifications
Chemicals Crude 1-Bromo-2,5-dimethoxy-4-fluorobenzene-
Silica Gel for Flash Chromatography230-400 mesh
Hexanes or Petroleum EtherHPLC Grade
Ethyl AcetateHPLC Grade
Dichloromethane (for sample loading)HPLC Grade
SandSea sand, washed and dried
Equipment Glass Chromatography ColumnAppropriate size for the scale of purification
Solvent Reservoir/Separatory Funnel-
Fraction Collector or Test Tubes-
TLC PlatesSilica gel coated with UV indicator
UV Lamp254 nm
Rotary Evaporator-
Compressed Air or Nitrogen Source (for flash)-
Beakers, Erlenmeyer Flasks, Funnels-

Step-by-Step Purification Protocol

This protocol outlines the "slurry packing" method, which generally produces a well-packed, homogenous column bed.

Column Preparation
  • Column Setup: Securely clamp the chromatography column in a vertical position in a fume hood.

  • Bottom Plug: Place a small plug of glass wool or cotton at the bottom of the column to support the packing material.

  • Sand Layer: Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base for the stationary phase.[10]

Stationary Phase Packing (Slurry Method)
  • Silica Gel Quantity: A general guideline is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.[1] For difficult separations, a higher ratio is recommended.

  • Slurry Preparation: In a beaker, create a slurry of the silica gel with the initial, least polar mobile phase determined by TLC (e.g., 95:5 Hexane:Ethyl Acetate).[1] The consistency should be pourable but not overly dilute.

  • Packing the Column:

    • Wet the column with a few centimeters of the mobile phase.

    • Gently pour the silica gel slurry into the column using a funnel.

    • Continuously tap the side of the column with a piece of rubber tubing to encourage even packing and dislodge any air bubbles.

    • Once all the silica has been added, open the stopcock to drain some of the solvent, which helps to compact the bed. Do not let the top of the silica gel run dry.

Sample Loading (Dry Loading Method)

Dry loading is recommended as it often leads to better resolution by ensuring the sample is introduced as a narrow band.

  • Dissolve Crude Product: Dissolve the crude 1-Bromo-2,5-dimethoxy-4-fluorobenzene in a minimal amount of a volatile solvent like dichloromethane.

  • Adsorb onto Silica: Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the dissolved sample.

  • Solvent Removal: Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[11]

  • Loading the Column: Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer.

  • Protective Layer: Add a thin layer (approx. 1 cm) of sand on top of the sample to prevent disturbance during solvent addition.

Elution and Fraction Collection
  • Initiate Elution: Carefully add the mobile phase to the top of the column without disturbing the sand layer.

  • Apply Pressure (Flash Chromatography): Connect a regulated source of compressed air or nitrogen to the top of the column to force the solvent through at a steady rate.

  • Gradient Elution (Optional but Recommended): While an isocratic (single solvent mixture) elution can be used, a gradient elution often provides better separation.[12] Start with the low-polarity solvent system identified by TLC and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or vials. The size of the fractions will depend on the column size and the expected separation.

  • Monitoring the Separation: Periodically analyze the collected fractions by TLC to track the elution of the desired compound and any impurities.

Product Isolation
  • Identify Pure Fractions: Based on the TLC analysis, identify the fractions containing pure 1-Bromo-2,5-dimethoxy-4-fluorobenzene.

  • Combine and Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.[11]

Workflow Visualization

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation TLC TLC Analysis for Solvent System Optimization Slurry Prepare Silica Gel Slurry TLC->Slurry Determines Initial Mobile Phase Pack Pack Chromatography Column Slurry->Pack DryLoad Dry Load Crude Sample onto Silica Pack->DryLoad Elute Elute with Mobile Phase (Gradient) DryLoad->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Analysis Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate PureProduct Pure 1-Bromo-2,5-dimethoxy-4-fluorobenzene Evaporate->PureProduct

Caption: Workflow for the purification of 1-Bromo-2,5-dimethoxy-4-fluorobenzene.

Expected Results and Troubleshooting

Parameter Crude Product Purified Product
Appearance Off-white to yellow solid/oilWhite crystalline solid
Purity (by GC/HPLC) Variable (e.g., 85-95%)>99%
TLC (95:5 Hexane:EtOAc) Multiple spotsSingle spot

Troubleshooting Common Issues:

  • Poor Separation:

    • Cause: Inappropriate solvent system or overloaded column.

    • Solution: Re-optimize the solvent system using TLC. Use a higher ratio of silica gel to crude product.

  • Cracked or Channeled Column Bed:

    • Cause: Improper packing or letting the column run dry.

    • Solution: Ensure careful, even packing. Never let the solvent level drop below the top of the silica bed.

  • Streaking on TLC:

    • Cause: Sample is too concentrated or insoluble in the mobile phase.

    • Solution: Dilute the sample for TLC analysis. For the column, ensure the sample is fully adsorbed during the dry loading process.

Safety Considerations

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle organic solvents with care, as they are flammable and can be harmful if inhaled or absorbed through the skin.

  • 1-Bromo-2,5-dimethoxy-4-fluorobenzene and related halogenated compounds should be handled with caution, as their toxicological properties may not be fully characterized.

Conclusion

This application note provides a robust and detailed protocol for the purification of 1-Bromo-2,5-dimethoxy-4-fluorobenzene by flash column chromatography. By following the outlined steps for TLC optimization, column preparation, sample loading, and elution, researchers can consistently obtain this valuable chemical intermediate in high purity, suitable for demanding applications in drug discovery and development.

References

  • Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • Fuji Silysia Chemical, LTD. (n.d.). Silica gel for Column Chromatography. Retrieved from [Link]

  • Wikipedia. (2023, December 1). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

  • University of the West Indies. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 1-Bromo-3-fluorobenzene Properties. Retrieved from [Link]

  • Massachusetts Institute of Technology OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]

  • Zhao, M., Li, M., & Lu, W. (2018). Synthesis of 1,2-Dibromoethylarenes via a Three-Component Reaction of Styrenes, NaBr, and NaBrO3. Synthesis, 50(24), 4933-4939.
  • Switzer. (2026, January 29). Role of Silica Gel in Phytochemical Extraction and Purification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-4-fluoro-2,5-dimethylbenzene. PubChem. Retrieved from [Link]

  • Nichols, L. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Chemistry LibreTexts. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • King's College London. (n.d.). Laboratory Protocol - TLC Analysis of Food Dyes. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Bromo-2,4-difluorobenzene on Newcrom R1 HPLC column. Retrieved from [Link]

  • MH Chem. (2023, September 12). Silica gel column preparation and compound purification [Video]. YouTube. Retrieved from [Link]

  • Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 66(2), o339.
  • Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
  • The Hive. (2005, January 9). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • IOP Conference Series: Earth and Environmental Science. (2023). Regenerated Silica Gel for Isolation of Ethyl p-Methoxycinnamate from Kaempferia galanga rhizome. 1201, 012061.

Sources

recrystallization solvent for 1-Bromo-2,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Recrystallization Protocols for 1-Bromo-2,5-dimethoxy-4-fluorobenzene

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Chemical Context

1-Bromo-2,5-dimethoxy-4-fluorobenzene (CAS: 1783644-81-4) (1)[1] is a highly specialized, polyhalogenated aromatic building block. It is predominantly utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including fluorinated phenethylamine derivatives (e.g., 2C-F analogs), and specialized materials like OLEDs.

In downstream applications, this compound typically undergoes halogen-metal exchange (via n -butyllithium or Grignard formation) to facilitate carbon-carbon bond formation (2)[2]. Because organometallic reagents are highly sensitive to steric and electronic variations, the presence of regioisomeric impurities (such as 1-bromo-2,5-dimethoxy-3-fluorobenzene) or unreacted starting materials will lead to complex, inseparable cross-coupled mixtures. Therefore, achieving >99% purity via rigorous recrystallization is a non-negotiable prerequisite for successful downstream synthesis.

Mechanistic Rationale for Solvent Selection

The selection of a recrystallization solvent is dictated by the thermodynamic stability of the target molecule's crystal lattice. 1-Bromo-2,5-dimethoxy-4-fluorobenzene features a highly symmetrical, planar conformation due to its para-halogen arrangement. This symmetry results in strong intermolecular π−π stacking and a robust crystal lattice, making it significantly less soluble in cold polar solvents than its asymmetric impurities.

Based on established protocols for structurally identical analogs like 1,4-dibromo-2,5-dimethoxybenzene and 1-bromo-2,5-dimethoxybenzene, short-chain alcohols are the optimal solvents (3)[3].

  • Absolute Ethanol (EtOH): Provides a steep temperature-solubility gradient. The compound is highly soluble at reflux (78°C) but practically insoluble at 0°C, allowing for near-quantitative recovery (4)[4].

  • Ethanol/Water Gradients: When crude mixtures contain high levels of non-polar byproducts, the addition of water acts as an anti-solvent to force the precipitation of the target molecule (5)[5].

  • Chloroform/Ethanol or DCM/Hexane: Utilized primarily for generating analytical-grade single crystals suitable for X-ray diffraction (6)[6] and (7)[7].

Quantitative Data Presentation

The following table summarizes the expected thermodynamic behavior and recovery metrics of 1-bromo-2,5-dimethoxy-4-fluorobenzene across standard solvent systems.

Solvent SystemBoiling Point (°C)Solubility at 20°C (mg/mL)Solubility at Reflux (mg/mL)Typical Recovery YieldTarget Purity
Absolute Ethanol 78.0< 5.0> 150.082 - 88%> 99.0%
Isopropanol (IPA) 82.5< 3.0> 120.085 - 90%> 99.5%
Hexane / EtOAc (8:2) ~ 68.0~ 15.0> 200.070 - 75%> 98.5%
Toluene 110.6> 50.0> 400.0N/A (Too soluble)N/A

Experimental Protocols (Self-Validating Workflows)

Protocol A: Primary Recrystallization via Boiling Isopropanol (Recommended for Scale-Up)

Causality Focus: Isopropanol is slightly less polar than ethanol, which prevents highly non-polar polybrominated impurities from co-crystallizing, leaving them trapped in the mother liquor.

  • Preparation: Weigh the crude 1-bromo-2,5-dimethoxy-4-fluorobenzene and transfer it to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add minimal Isopropanol (approx. 2.5 mL per gram of crude). Heat the mixture to a mild reflux (82°C) using an oil bath or heating mantle.

  • Saturation Adjustment: If the solid does not fully dissolve, add boiling IPA dropwise through the condenser until a clear solution is achieved.

    • In-Process Validation: Extract a 1 mL aliquot of the hot solution and rapidly cool it in a microcentrifuge tube. Immediate formation of white, needle-like crystals confirms optimal solvent saturation. If no crystals form, the solution is over-diluted and must be concentrated under reduced pressure.

  • Hot Filtration: Rapidly filter the boiling solution through a fluted filter paper pre-warmed with hot IPA to remove insoluble particulates (e.g., silica or inorganic salts).

  • Nucleation (Critical Step): Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1.5 to 2 hours.

    • Causality: Rapid cooling (crash-cooling) forces impurities to become trapped in the rapidly forming crystal lattice. Slow, undisturbed cooling ensures thermodynamic control, allowing only the perfectly symmetrical target molecules to build the lattice.

  • Maturation: Once at room temperature, transfer the flask to an ice-water bath (0–4°C) for 45 minutes to maximize the precipitation yield.

  • Isolation & Washing: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold IPA, followed immediately by ice-cold heptane to displace the alcohol and accelerate drying.

  • Drying: Dry the crystals in a vacuum desiccator over anhydrous silica gel to a constant weight.

Protocol B: Ethanol/Water Anti-Solvent Gradient (For "Oiling Out" Resolution)

If the crude mixture contains a high impurity load, it may undergo melting point depression, causing the product to separate as a biphasic liquid ("oiling out") rather than crystallizing.

  • Dissolve the crude material in a minimal amount of boiling Absolute Ethanol.

  • Slowly add hot deionized water dropwise until the solution just reaches its cloud point (becomes persistently turbid).

  • Add 1-3 drops of boiling ethanol until the solution clears again.

  • Seed the solution with a single pure crystal of the target compound to bypass the liquid-liquid phase separation boundary, then cool slowly to 0°C.

Visualizations & Workflows

Recrystallization A Crude 1-Bromo-2,5-dimethoxy- 4-fluorobenzene B Dissolution (Boiling IPA / EtOH) A->B C Hot Filtration (Particulate Removal) B->C D Slow Cooling (Selective Nucleation) C->D E Ice Bath Maturation (Yield Maximization) D->E F Vacuum Filtration & Cold Wash E->F G Pure Crystalline Product F->G

Thermodynamic workflow for the recrystallization of halogenated dimethoxybenzenes.

Mechanism A 1-Bromo-2,5-dimethoxy- 4-fluorobenzene B Organolithium Intermediate (via n-BuLi) A->B Halogen-Metal Exchange C Formylation (via DMF) B->C Electrophilic Addition D 2,5-Dimethoxy-4-fluoro- benzaldehyde C->D Hydrolysis E Downstream APIs (e.g., 2C-F analogs) D->E Henry Reaction & Reduction

Synthetic pathway utilizing 1-bromo-2,5-dimethoxy-4-fluorobenzene as an API precursor.

References

  • Title: Supplementary Information for the communication entitled “Preparation and Structures of Novel Silamacrocyclic Compounds. Source: rsc.org. URL: [Link]

  • Title: SYNTHESIS OF ASYMMETRIC HETEROCYCLE-FUSED INDACENES FOR ORGANIC ELECTRONIC APPLICATION. Source: uoregon.edu. URL: [Link]

  • Title: Crystal structure of[5-n-butyl-10-(2,5-dimethoxyphenyl)-2,3,7,8,13,12,17,18-octaethylporphyrinato]nickel(II). Source: nih.gov. URL: [Link]

  • Title: Water Soluble Photo- and Electroluminescent Alkoxy-Sulfonated Poly(p-phenylenes) Synthesized via Palladium Catalysis | Macromolecules. Source: acs.org. URL: [Link]

Sources

HPLC method for purity analysis of 1-Bromo-2,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purity Analysis of 1-Bromo-2,5-dimethoxy-4-fluorobenzene

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 1-Bromo-2,5-dimethoxy-4-fluorobenzene. The method is designed for researchers, scientists, and drug development professionals requiring accurate assessment of this key chemical intermediate. The described protocol utilizes reversed-phase chromatography with gradient elution, providing excellent resolution of the main component from potential process-related impurities and degradation products. This document provides a detailed experimental protocol, system suitability criteria, and a comprehensive overview of the method validation strategy in accordance with international regulatory guidelines.

Introduction and Scientific Principle

1-Bromo-2,5-dimethoxy-4-fluorobenzene is a substituted aromatic compound whose purity is critical for its intended use in chemical synthesis and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[1]

Causality of Method Selection:

The chemical structure of 1-Bromo-2,5-dimethoxy-4-fluorobenzene—a substituted benzene ring—makes it inherently nonpolar, yet the presence of two methoxy groups introduces a degree of polarity. This makes Reversed-Phase HPLC (RP-HPLC) the ideal separation mode.[2][3][4][5] In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. The analyte and its impurities are separated based on their relative hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus elute later.[5]

A C18 (octadecylsilane) stationary phase was selected due to its widespread applicability and strong retentive capabilities for nonpolar to moderately polar aromatic compounds.[2] To ensure the elution of a wide range of potential impurities within a practical timeframe and with sharp, symmetrical peaks, a gradient elution is employed. This involves gradually increasing the proportion of the organic solvent (acetonitrile) in the mobile phase, which systematically decreases the retention of all compounds, allowing both highly polar and highly nonpolar impurities to be resolved and eluted effectively.

Detection is achieved using a Photodiode Array (PDA) detector. The aromatic nature of the analyte provides strong UV absorbance. A PDA detector not only quantifies the analyte at a specific wavelength but also provides spectral data across a range, which is invaluable for peak identification and assessing peak purity.

Instrumentation, Reagents, and Materials

2.1 Instrumentation

  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringes and 0.45 µm syringe filters (PTFE or nylon).

2.2 Reagents and Chemicals

  • 1-Bromo-2,5-dimethoxy-4-fluorobenzene reference standard (purity ≥99.5%).

  • Acetonitrile (ACN), HPLC gradient grade.

  • Water, HPLC or Milli-Q® grade.

  • Formic acid (FA), ≥98% purity.

Detailed Experimental Protocol

3.1 Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water (0.1% v/v). Degas before use.

  • Mobile Phase B (Organic): Acetonitrile. Degas before use.

3.2 Standard and Sample Preparation

  • Standard Stock Solution (approx. 1000 µg/mL): Accurately weigh approximately 25 mg of the 1-Bromo-2,5-dimethoxy-4-fluorobenzene reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solution (approx. 100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (approx. 100 µg/mL): Prepare the test sample in the same manner as the Working Standard Solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter into an HPLC vial before injection.

3.3 HPLC Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal λmax determined by PDA)
Injection Volume 10 µL
Run Time 25 minutes

3.4 Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.05050
15.0595
20.0595
20.15050
25.05050

System Suitability and Method Validation

To ensure the reliability and integrity of the analytical results, the system must meet predefined performance criteria before sample analysis. This is governed by System Suitability Testing (SST) as outlined in pharmacopeias such as the USP.[6][7][8] Furthermore, the analytical method itself must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[1][9][10]

4.1 System Suitability Testing (SST) Inject the Working Standard Solution in six replicate injections. The system is deemed suitable for use if the following criteria are met.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, crucial for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
% RSD for Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.
% RSD for Retention Time ≤ 1.0%Confirms the stability and precision of the pump/flow rate.

4.2 Method Validation Protocol Overview The following parameters must be evaluated to validate the purity method.[10][11][12]

  • Specificity: Analyze a blank (diluent), the reference standard, and the sample solution. The main peak should be free from interference from the blank at its retention time. PDA-based peak purity analysis should be performed to confirm the homogeneity of the analyte peak.

  • Linearity: Prepare a series of at least five concentrations of the analyte, typically from the Limit of Quantitation (LOQ) to 150% of the working concentration. Plot the peak area against concentration and determine the correlation coefficient (r²) and y-intercept. The r² should be ≥ 0.999.

  • Range: The range is established from the linearity study and is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[12]

  • Accuracy: Perform spike-recovery studies by adding known amounts of the reference standard to the sample matrix at three concentration levels (e.g., 50%, 100%, 150%). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six independent preparations of the sample at 100% of the test concentration. The %RSD of the purity results should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The results are compared to assess the method's reproducibility.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is often established at a signal-to-noise ratio of approximately 10:1.

  • Robustness: Intentionally vary critical method parameters (e.g., ±2°C in column temperature, ±0.1 unit of mobile phase pH, ±5% in organic mobile phase composition) and observe the effect on the results. The method is robust if the results remain within the system suitability criteria.

Data Analysis and Visualization

5.1 Purity Calculation The purity of the sample is calculated based on the area percent method. This calculation assumes that all impurities have a similar detector response to the main component.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

5.2 Experimental and Validation Workflow Diagrams

G HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phases A and B prep_std 2. Prepare Standard Solution (100 µg/mL) prep_mobile->prep_std prep_sample 3. Prepare Sample Solution (100 µg/mL) prep_std->prep_sample filter 4. Filter All Solutions (0.45 µm) prep_sample->filter sst 5. Perform System Suitability Test (SST) filter->sst inject 6. Inject Blank, Standard, and Sample Solutions sst->inject acquire 7. Acquire Chromatographic Data (25 min) inject->acquire integrate 8. Integrate Peaks in Chromatograms acquire->integrate calculate 9. Calculate Purity (Area % Method) integrate->calculate report 10. Generate Final Report calculate->report

Caption: A flowchart of the complete HPLC analysis protocol.

G Method Validation Logic cluster_precision Precision Tests Validation Method Validation (ICH Q2) Specificity Specificity (Peak Purity) Validation->Specificity Linearity Linearity & Range (r² ≥ 0.999) Validation->Linearity Accuracy Accuracy (Spike Recovery) Validation->Accuracy Precision Precision (%RSD) Validation->Precision LOQ LOQ (S/N ≈ 10) Validation->LOQ Robustness Robustness (Parameter Variation) Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Key parameters for HPLC method validation.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link][6]

  • Chromatography Online. Are You Sure You Understand USP <621>? [Link][7]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link][13]

  • International Council for Harmonisation (ICH). Q2(R2) Validation of Analytical Procedures. [Link][9]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link][10]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link][11]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link][5]

  • MAC-MOD Analytical. Rapid HPLC Separation of Aromatic Compounds on HALO Phenyl-Hexyl. [Link][14]

Sources

Application Note: A Scalable and Efficient Synthesis of 1-Bromo-2,5-dimethoxy-4-fluorobenzene for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted dimethoxybenzene scaffolds, particularly those incorporating fluorine atoms, are privileged structures in medicinal chemistry and drug development.[1] The unique electronic properties imparted by the fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. 1-Bromo-2,5-dimethoxy-4-fluorobenzene is a key building block, offering a reactive handle—the bromo group—for introducing further molecular complexity through cross-coupling reactions, making it a valuable intermediate for the synthesis of a wide range of pharmacologically active molecules.[2]

This application note provides a detailed, robust, and scalable protocol for the synthesis of 1-Bromo-2,5-dimethoxy-4-fluorobenzene, starting from the commercially available 2-Fluoro-1,4-dimethoxybenzene. We will delve into the rationale behind the synthetic strategy, provide step-by-step procedures for synthesis and purification, and address critical considerations for process safety and scale-up.

Synthetic Strategy and Rationale

The overall strategy involves the electrophilic aromatic substitution (bromination) of 2-Fluoro-1,4-dimethoxybenzene. This starting material is readily available from commercial suppliers.[3] The core of this protocol is a regioselective bromination, which is a critical step to control for achieving high purity and yield on a larger scale.

The regiochemical outcome of the bromination is governed by the directing effects of the substituents on the benzene ring. The two methoxy groups are strongly activating, ortho-para directing groups, while the fluorine atom is a deactivating, yet also ortho-para directing group. The position between the two methoxy groups is sterically hindered. The most electronically activated and accessible position for electrophilic attack is C1, which is ortho to one methoxy group and para to the other, leading to the desired product.

G cluster_workflow Overall Synthesis Workflow SM Starting Material (2-Fluoro-1,4-dimethoxybenzene) Reaction Electrophilic Bromination SM->Reaction NBS, Solvent Workup Aqueous Work-up & Extraction Reaction->Workup Quenching Purification Purification (Recrystallization) Workup->Purification Crude Product QC Characterization & QC (NMR, GC-MS, HPLC) Purification->QC Purified Solid Product Final Product (1-Bromo-2,5-dimethoxy-4-fluorobenzene) QC->Product

Figure 2: Simplified mechanism of electrophilic bromination using NBS.

Materials and Reagents
Compound NameCAS NumberMolecular FormulaMW ( g/mol )Key Supplier Examples
2-Fluoro-1,4-dimethoxybenzene82830-49-7C₈H₉FO₂156.15Sigma-Aldrich, Apollo Scientific [3]
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.98Sigma-Aldrich, Alfa Aesar
Acetonitrile (MeCN), Anhydrous75-05-8C₂H₃N41.05Fisher Scientific, Sigma-Aldrich
Sodium Thiosulfate7772-98-7Na₂S₂O₃158.11VWR, Sigma-Aldrich
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Sigma-Aldrich, Fisher Scientific
Hexanes110-54-3C₆H₁₄86.18Sigma-Aldrich, Fisher Scientific
Brine (Saturated NaCl)7647-14-5NaCl58.44Prepared in-house
Detailed Experimental Protocol (100 g Scale)
  • Reaction Setup: Equip a 2 L, three-necked, round-bottom flask with a mechanical stirrer, a temperature probe, and a nitrogen inlet. Ensure the setup is in a well-ventilated fume hood.

  • Charging Reagents: Charge the flask with 2-Fluoro-1,4-dimethoxybenzene (100.0 g, 0.64 mol, 1.0 equiv.) and anhydrous acetonitrile (1 L). Begin stirring to form a clear solution.

  • Initiation: Cool the solution to 0-5 °C using an ice-water bath. In a single portion, add N-Bromosuccinimide (NBS) (120.0 g, 0.67 mol, 1.05 equiv.) to the stirred solution.

    • Causality Note: Adding NBS in one portion at a low temperature helps to control the initial exotherm. Acetonitrile is chosen as the solvent for its good solvating properties for both the substrate and NBS, and its relatively high boiling point, which allows for a controlled reaction temperature.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature (approx. 20-25 °C) and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical TLC system is 20% Ethyl Acetate in Hexanes. The product spot should have a lower Rf than the starting material. The reaction is complete when the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture to 10 °C. Slowly pour the reaction mixture into a stirred solution of 10% aqueous sodium thiosulfate (1 L) to quench any unreacted bromine species.

    • Causality Note: Sodium thiosulfate reduces any residual electrophilic bromine species (Br⁺ or Br₂), preventing unwanted side reactions during workup and removing the characteristic orange/brown color.

  • Extraction: Transfer the quenched mixture to a 4 L separatory funnel. Add ethyl acetate (1 L) and shake vigorously. Separate the organic layer. Extract the aqueous layer again with ethyl acetate (500 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 1 L) and brine (1 x 500 mL).

    • Causality Note: Washing with water removes water-soluble byproducts like succinimide, and the final brine wash helps to remove residual water from the organic phase, improving drying efficiency.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

Purification Protocol: Recrystallization

Recrystallization is a highly effective and scalable method for purifying solid organic compounds. [4]

  • Solvent Selection: A mixture of ethyl acetate and hexanes is an effective solvent system. The crude product should be highly soluble in hot ethyl acetate and poorly soluble in cold hexanes.

  • Procedure: Transfer the crude product to a 2 L Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.

  • Crystallization: While the solution is still warm, slowly add hexanes until the solution becomes slightly turbid (cloudy).

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 1-2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold hexanes.

  • Drying: Dry the purified white to off-white crystals in a vacuum oven at 40-50 °C to a constant weight.

    • Expected Yield: 125-140 g (82-93%)

    • Purity (by GC): >98%

Part 2: Characterization and Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques.

AnalysisExpected Results
¹H NMR (400 MHz, CDCl₃)δ 7.15 (d, J = 8.0 Hz, 1H), 6.95 (d, J = 10.0 Hz, 1H), 3.90 (s, 3H), 3.85 (s, 3H).
¹³C NMR (101 MHz, CDCl₃)δ 155.0 (d, J = 240 Hz), 150.0, 145.0, 118.0 (d, J = 25 Hz), 115.0 (d, J = 10 Hz), 105.0, 57.0, 56.5.
GC-MS (EI) m/z (relative intensity): 236/234 (M⁺, 100), 221/219 (M⁺-CH₃, 80).
Melting Point 72-76 °C

Part 3: Safety and Hazard Management

Handling chemicals on a large scale requires strict adherence to safety protocols. Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times. [5][6]

Reagent/Product Hazard Statements (H-phrases) Precautionary Statements (P-phrases)
2-Fluoro-1,4-dimethoxybenzene H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.) P261, P280, P302+P352, P305+P351+P338 [7]
N-Bromosuccinimide (NBS) H314 (Causes severe skin burns and eye damage) P260, P280, P303+P361+P353, P305+P351+P338
Acetonitrile H225 (Flam. Liq.), H302+H312+H332 (Harmful), H319 (Eye Irrit.) P210, P280, P301+P312

| 1-Bromo-2,5-dimethoxy-4-fluorobenzene | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.) | P261, P280, P302+P352, P305+P351+P338 [8]|

All operations should be performed in a certified chemical fume hood to avoid inhalation of vapors and dust. [9]Emergency eyewash and shower stations should be readily accessible. [5]

Part 4: Outlook on Derivative Synthesis

The synthesized 1-Bromo-2,5-dimethoxy-4-fluorobenzene is an ideal substrate for further functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond can be readily converted to new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds, providing access to a vast chemical space for drug discovery programs.

  • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

  • Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Grignard Formation: Conversion to a Grignard reagent for reaction with various electrophiles. [2]

Conclusion

This application note details a scalable, efficient, and reliable method for the synthesis of 1-Bromo-2,5-dimethoxy-4-fluorobenzene. By utilizing the safer and more selective reagent N-Bromosuccinimide and employing a robust recrystallization protocol, this procedure delivers high yields of high-purity material suitable for advanced applications in pharmaceutical and materials science research. The emphasis on process rationale and safety considerations ensures that this protocol can be confidently implemented and adapted by researchers and process chemists.

References

  • Vertex AI Search. (2022, September 18). What is the synthesis method and application of 1,4-DIMETHOXY-2-FLUOROBENZENE?10

  • AK Scientific, Inc. Safety Data Sheet: 2-Bromo-4,5-dimethoxybenzyl bromide. 5

  • BenchChem. (2026, March 10). The Chemical Synthesis of 4-Bromofluorobenzene: Methods and Industrial Production. 11

  • MDPI. (2018, February 20). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. 3

  • Fisher Scientific. (2011, January 10). SAFETY DATA SHEET: 1-Bromo-3,5-dimethoxybenzene. 8

  • Aitken, R. A., et al. Regioselective Bromination of 1,4-Dimethoxy-2,3-dimethylbenzene and Conversion into Sulfur-Functionalized Benzoquinones. ResearchGate. 12

  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET: 1-Bromo-2,4-dimethoxybenzene. 6

  • ChemSpider. (2014, August 12). Solventless dibromination of 1,4-dimethoxybenzene. 13

  • Apollo Scientific. Safety Data Sheet: 1,3-Dimethoxybenzene. 9

  • ResearchGate. How can I prepare 1,4 dimethoxy benzene?. 14

  • Wikipedia. 1-Bromo-4-fluorobenzene. 2

  • Sigma-Aldrich. (2010, February 26). Safety Data Sheet: 1,4-Dimethoxybenzene. 7

  • BenchChem. (2025). Technical Support Center: Purification of 1-Bromo-2,4,5-trimethylbenzene. 4

  • Al-Hourani, B. J., et al. (2025, May 14). Crystallographic and DFT study of novel dimethoxybenzene derivatives. PMC. 1

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Application and Protocol Guide: Regioselective Formylation of 1-Bromo-2,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the formylation of 1-bromo-2,5-dimethoxy-4-fluorobenzene, a critical transformation for the synthesis of functionalized aromatic compounds. These compounds serve as key intermediates in the development of novel pharmaceutical agents and materials. This guide will explore two primary synthetic routes: the Vilsmeier-Haack reaction and ortho-lithiation followed by quenching with a formylating agent. The underlying chemical principles, procedural details, safety precautions, and methods for purification and characterization of the product are presented to ensure reproducible and safe execution in a laboratory setting.

Introduction

The introduction of a formyl group (-CHO) onto an aromatic ring is a fundamental transformation in organic synthesis, providing a versatile handle for further chemical modifications. The target molecule, 1-bromo-2,5-dimethoxy-4-fluorobenzene, possesses a unique substitution pattern that presents both challenges and opportunities for regioselective formylation. The electron-donating methoxy groups activate the aromatic ring towards electrophilic substitution, while the bromine and fluorine atoms offer sites for alternative synthetic strategies such as lithium-halogen exchange. The resulting aldehyde is a valuable precursor for the synthesis of various heterocyclic compounds, including benzofurans, which are of significant interest in medicinal chemistry.[1][2][3]

This guide will focus on two robust methods for the formylation of this substrate:

  • The Vilsmeier-Haack Reaction: A classic method for formylating electron-rich aromatic rings using a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5][6][7][8][9][10][11][12]

  • Ortho-Lithiation and Formylation: This method involves the regioselective deprotonation of the aromatic ring directed by one of the existing substituents, followed by reaction with a formylating agent like DMF.[13][14][15][16][17][18]

The choice between these methods will depend on the desired regioselectivity, available starting materials, and equipment.

PART 1: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful tool for the formylation of activated aromatic compounds.[6][7][8] The reaction proceeds via an electrophilic aromatic substitution mechanism where the electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated from DMF and POCl₃.[4][11] For 1-bromo-2,5-dimethoxy-4-fluorobenzene, the strong electron-donating effects of the two methoxy groups direct the formylation to one of the available ortho or para positions.

Reaction Mechanism: Vilsmeier-Haack Formylation

The mechanism involves two key stages: formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

Vilsmeier_Haack_Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Aromatic Substitution DMF DMF Intermediate1 Adduct DMF->Intermediate1 Nucleophilic attack POCl3 POCl₃ POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent Elimination of Cl₂PO₂⁻ Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex Arene 1-Bromo-2,5-dimethoxy- 4-fluorobenzene Arene->Sigma_Complex Attack on Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt Deprotonation Aldehyde Product (Aryl Aldehyde) Iminium_Salt->Aldehyde Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol: Vilsmeier-Haack Reaction

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
1-Bromo-2,5-dimethoxy-4-fluorobenzene235.052.35 g10 mmol
N,N-Dimethylformamide (DMF)73.0910 mL-
Phosphorus oxychloride (POCl₃)153.331.1 mL12 mmol
Dichloromethane (DCM)84.9330 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed-
Saturated Sodium Chloride (NaCl) solution-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-bromo-2,5-dimethoxy-4-fluorobenzene (2.35 g, 10 mmol) in anhydrous N,N-dimethylformamide (10 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of POCl₃: Add phosphorus oxychloride (1.1 mL, 12 mmol) dropwise to the stirred solution over 15 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice (approx. 50 g).

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash with saturated sodium chloride solution (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

PART 2: Ortho-Lithiation and Formylation

This strategy leverages the directing effect of the methoxy or fluoro groups to achieve regioselective deprotonation (lithiation) of the aromatic ring using a strong organolithium base, such as n-butyllithium (n-BuLi).[15] The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent like DMF to introduce the aldehyde functionality.[13][14] This method is particularly useful when specific regioselectivity is required that may not be achievable with the Vilsmeier-Haack reaction.

Reaction Workflow: Ortho-Lithiation and Formylation

Ortho_Lithiation_Workflow Start Start: 1-Bromo-2,5-dimethoxy- 4-fluorobenzene in THF Cooling Cool to -78 °C Start->Cooling Addition_nBuLi Add n-BuLi dropwise Cooling->Addition_nBuLi Stirring_Lithiation Stir for 1 hour at -78 °C (Formation of Aryllithium) Addition_nBuLi->Stirring_Lithiation Addition_DMF Add anhydrous DMF Stirring_Lithiation->Addition_DMF Stirring_Quench Stir for 2 hours at -78 °C Addition_DMF->Stirring_Quench Warm_Up Warm to Room Temperature Stirring_Quench->Warm_Up Quench_NH4Cl Quench with sat. aq. NH₄Cl Warm_Up->Quench_NH4Cl Extraction Extract with Ethyl Acetate Quench_NH4Cl->Extraction Purification Purify by Column Chromatography Extraction->Purification End Product: Formylated Aldehyde Purification->End

Caption: Workflow for Ortho-Lithiation and Formylation.

Experimental Protocol: Ortho-Lithiation and Formylation

Safety Precaution: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.[19][20][21][22][23] All glassware must be rigorously dried, and the reaction should be conducted in a well-ventilated fume hood.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
1-Bromo-2,5-dimethoxy-4-fluorobenzene235.052.35 g10 mmol
Anhydrous Tetrahydrofuran (THF)72.1150 mL-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)64.064.4 mL11 mmol
Anhydrous N,N-Dimethylformamide (DMF)73.091.1 g15 mmol
Saturated Ammonium Chloride (NH₄Cl) solution-As needed-
Ethyl Acetate88.11As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Add 1-bromo-2,5-dimethoxy-4-fluorobenzene (2.35 g, 10 mmol) to the flask.

  • Solvent Addition: Add anhydrous THF (50 mL) via a syringe.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

  • Quenching with Electrophile: Add anhydrous DMF (1.1 g, 15 mmol) dropwise to the reaction mixture. Stir the solution at -78 °C for an additional 2 hours.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and then quench by the careful addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Characterization of the Product

The purified product should be characterized using standard analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the presence of the aldehyde proton and the overall substitution pattern of the aromatic ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the product, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the aldehyde carbonyl group (C=O) typically in the region of 1680-1710 cm⁻¹.

Troubleshooting

Problem Possible Cause Solution
Low or no product yield (Vilsmeier-Haack) Incomplete reaction; Deactivated starting material.Increase reaction time or temperature. Confirm the purity of starting materials and reagents.
Low or no product yield (Ortho-lithiation) Inactive n-BuLi; Presence of moisture.Titrate the n-BuLi solution before use. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere.
Formation of multiple products Lack of regioselectivity.For the Vilsmeier-Haack reaction, try milder conditions. For ortho-lithiation, carefully control the temperature and addition rate of n-BuLi.
Difficulty in purification Close-running impurities.Optimize the solvent system for column chromatography. Consider alternative purification techniques like preparative TLC or HPLC.

Conclusion

This application note has provided two detailed and reliable protocols for the formylation of 1-bromo-2,5-dimethoxy-4-fluorobenzene. The Vilsmeier-Haack reaction offers a straightforward method for this transformation, while the ortho-lithiation approach provides an alternative route with potentially different regioselectivity. The choice of method should be guided by the specific synthetic goals and available resources. Adherence to the described procedures and safety precautions is essential for the successful and safe synthesis of the target aldehyde, a valuable intermediate for further research and development in medicinal and materials chemistry.

References

  • Environmental Health and Safety, University of Arkansas. STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Name-Reaction.com. Vilsmeier-Haack reaction. [Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. [Link]

  • Slideshare. Vilsmeier haack rxn. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. Formylation of primary and secondary amines using DMF with methyl benzoate. [Link]

  • National Institutes of Health. Beyond a solvent: triple roles of dimethylformamide in organic chemistry. [Link]

  • Organic Chemistry Data. Formylation - Common Conditions. [Link]

  • CNKI. N,N-Dimethylformamide: An Versatile Organic Synthetic Reagent. [Link]

  • The Vespiary. Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • IUCr Journals. Formylation versus Alkylation of Secondary Amines in DMF. [Link]

  • ChemEurope.com. Vilsmeier-Haack reaction. [Link]

  • Google Patents.
  • ResearchGate. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Organic Chemistry Portal. Benzofuran synthesis. [Link]

  • ResearchGate. How can I perform formylation in the Br position of an aromatic ring?[Link]

  • International Journal of Pharmacy and Biological Sciences. Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. [Link]

  • Google Patents. Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • Myers Research Group, Harvard University. ortho metalation. [Link]

  • Google Patents. Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • Journal of Chemical and Pharmaceutical Research. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link]

  • Indian Academy of Sciences. Mechanism of aromatic lithiation reactions--Importance of steric factors. [Link]

  • National Institutes of Health. A Novel Synthesis of Bromobenzenes Using Molecular Bromine. [Link]

  • Google Patents. Preparation method of para-substituted bromobenzene.
  • Chemistry LibreTexts. 16.11: Synthesis of Polysubstituted Benzenes. [Link]

  • Organic Syntheses. 7-indolinecarboxaldehyde. [Link]

  • YouTube. Ortho-Formylation using para-formaldehyde in presence of Tin(IV) chloride and tributyl amine. [Link]

  • Wikipedia. 1-Bromo-4-fluorobenzene. [Link]

  • National Institutes of Health. 1-Bromo-4-chloro-2,5-dimethoxybenzene. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Bromo-2,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-Bromo-2,5-dimethoxy-4-fluorobenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific electrophilic aromatic substitution. Our goal is to provide you with field-proven insights and robust protocols to help you improve reaction yield, minimize impurities, and ensure reproducible results.

Section 1: Reaction Fundamentals and Mechanistic Overview

The synthesis of 1-Bromo-2,5-dimethoxy-4-fluorobenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] The success of this synthesis hinges on understanding the interplay of the substituents on the aromatic ring of the precursor, 1-fluoro-2,5-dimethoxybenzene .

  • Activating Groups (-OCH₃): The two methoxy groups are powerful electron-donating groups. They strongly activate the benzene ring towards electrophilic attack by stabilizing the positive charge in the reaction intermediate (the arenium ion) through resonance.[3] They are ortho, para-directors.

  • Deactivating Group (-F): The fluorine atom is an electronegative halogen and deactivates the ring through a strong inductive effect. However, like other halogens, it acts as an ortho, para-director due to resonance stabilization of the intermediate.[4]

In this specific precursor, the potent activating effects of the two methoxy groups dominate, directing the incoming electrophile. The bromine will preferentially substitute at the position most activated by these groups, which is C4, leading to the desired product.

Diagram 1: Regioselectivity in the Bromination of 1-fluoro-2,5-dimethoxybenzene

Caption: Directing effects on the precursor molecule.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Issue: Low Reaction Yield

Q1: My final yield of 1-Bromo-2,5-dimethoxy-4-fluorobenzene is consistently below expectations. What are the primary causes?

A1: Low yield can typically be attributed to one of three main areas:

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, low temperature, or a deactivated catalyst. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) to ensure the reaction has finished.

  • Side Reactions: The most common side reaction is over-bromination, leading to di-brominated products. The formation of other positional isomers is also possible, though less favored electronically. These side reactions consume your starting material and complicate purification.

  • Mechanical Loss: Significant product can be lost during the work-up and purification steps. This includes incomplete extraction from the aqueous phase, loss during solvent removal, or leaving too much product in the mother liquor during recrystallization.

Issue: Product Purity and Side Reactions

Q2: My NMR analysis shows a significant amount of a di-brominated byproduct. How can I suppress this?

A2: The formation of di-bromo compounds occurs because the product, 1-Bromo-2,5-dimethoxy-4-fluorobenzene, is still an activated aromatic ring and can react with a second bromine electrophile. To prevent this:

  • Control Stoichiometry: Use a precise molar equivalent of your brominating agent (e.g., 1.0 to 1.05 equivalents of Br₂ or NBS). Avoid using a large excess.

  • Slow Reagent Addition: Add the brominating agent slowly and dropwise to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, favoring the mono-bromination of the more reactive starting material over the less reactive mono-brominated product.

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) reduces the overall reaction rate, which can significantly improve selectivity and decrease the rate of the second bromination.

Q3: I've identified minor isomeric impurities in my final product. How can their formation be minimized?

A3: While the C4 position is strongly favored, minor bromination can occur at other activated positions (C3/C6). The regioselectivity can be influenced by reaction conditions. Using a less polar solvent can sometimes enhance selectivity. Additionally, milder brominating agents, such as N-Bromosuccinimide (NBS), often provide better control and higher selectivity compared to the more aggressive Br₂/Lewis acid systems.

Issue: Reaction Control and Work-up

Q4: The bromination reaction is highly exothermic and difficult to control. What are the best practices for managing this?

A4: The bromination of a highly activated ring like this is often vigorous.[5] To maintain control:

  • Utilize an Ice Bath: Begin the reaction at 0 °C or below by immersing the reaction flask in an ice-salt or ice-water bath.

  • Ensure Efficient Stirring: Vigorous stirring dissipates heat and ensures that the added brominating agent reacts quickly rather than building up in local concentrations.

  • Controlled Addition: Use an addition funnel to add the brominating agent slowly and maintain a steady internal temperature. If the temperature rises too quickly, pause the addition until it subsides.

Q5: How do I properly quench the reaction and remove the color from unreacted bromine?

A5: It is critical to neutralize any excess brominating agent before extraction. After the reaction is complete, quench it by pouring the mixture into a stirred, cold aqueous solution of a mild reducing agent. A 10% solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) is ideal.[6] Stir until the characteristic orange/brown color of bromine has completely disappeared, indicating it has been reduced to colorless bromide ions (Br⁻).

Section 3: Frequently Asked Questions (FAQs)

Q1: Which brominating agent is best for this synthesis: elemental bromine with a catalyst or N-Bromosuccinimide (NBS)?

A1: The choice depends on scale, desired selectivity, and safety considerations.

  • Bromine (Br₂) with a Lewis Acid (e.g., FeBr₃): This is a classic, potent, and cost-effective method. The Lewis acid polarizes the Br-Br bond to generate a powerful electrophile.[7][8] However, Br₂ is highly corrosive and toxic, and the reaction can be very vigorous.

  • N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than liquid bromine. It provides a low, steady concentration of Br₂ in the presence of a trace acid catalyst (often HBr that is generated in-situ). It is generally considered a milder method that can offer superior selectivity and reduce the formation of over-brominated byproducts. For laboratory-scale synthesis focused on high purity, NBS is often the preferred choice.

Q2: How critical are anhydrous (dry) conditions for this reaction?

A2: This is absolutely critical when using a Lewis acid catalyst like FeBr₃ or AlCl₃.[7][8] These catalysts are highly water-sensitive and will be hydrolyzed and deactivated by moisture. This will stall the reaction and lead to very low yields. Ensure your glassware is oven-dried and your solvent is anhydrous. If using NBS, the requirement for anhydrous conditions is less stringent but still good practice.

Q3: What is the best way to monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., 10-20% Ethyl Acetate in Hexane) to separate the starting material from the product. The product, being more polar and heavier, will typically have a lower Rf value than the starting material. Spot the reaction mixture alongside a spot of the starting material. The reaction is complete when the starting material spot has disappeared.

Section 4: Optimized Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

Objective: To synthesize 1-Bromo-2,5-dimethoxy-4-fluorobenzene with high selectivity and yield.

Methodology:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 1-fluoro-2,5-dimethoxybenzene (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the stirred solution in small portions over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C and slowly warm to room temperature over 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, pour the reaction mixture into a cold, saturated aqueous solution of sodium bisulfite and stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (1x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

Objective: To obtain high-purity crystalline 1-Bromo-2,5-dimethoxy-4-fluorobenzene.

Methodology:

  • Solvent Selection: The ideal solvent is one in which the product has high solubility at high temperatures and low solubility at low temperatures. Ethanol or a mixture of ethanol and water are often good choices for this compound. Perform small-scale tests to find the optimal solvent or solvent system.[9]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Section 5: Data Summary & Workflow Visualization

Table 1: Comparison of Common Bromination Conditions

ParameterMethod A: Br₂ / FeBr₃Method B: NBSMethod C: Oxone / NaBr[10]
Brominating Agent Elemental Bromine (Br₂)N-BromosuccinimideIn-situ generated from Oxone & NaBr
Catalyst FeBr₃ (Lewis Acid)H⁺ (often from trace HBr)None required
Solvent Dichloromethane (DCM)Acetonitrile (MeCN) or DCMWater or Solvent-free[10][11]
Temperature 0 °C to Room Temp0 °C to Room TempRoom Temperature
Pros Inexpensive, powerfulHigh selectivity, safer handling"Green" chemistry, mild conditions
Cons Hazardous reagent, vigorousMore expensiveMay be slower, requires solid-state grinding
Typical Yield 65-80%75-90%70-85%

Diagram 2: General Synthesis and Purification Workflow

Sources

Technical Support Center: Bromination of 2,5-Dimethoxyfluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of halogenated aromatic compounds. The bromination of 2,5-dimethoxyfluorobenzene is a key transformation for producing valuable intermediates. However, the high activation of the aromatic ring by two methoxy groups presents significant challenges in controlling selectivity and preventing side reactions. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to address common issues encountered during this electrophilic aromatic substitution reaction.

Core Principles: Understanding the Reaction Landscape

The bromination of 2,5-dimethoxyfluorobenzene proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1][2] The reaction involves an electrophile (Br⁺ or a polarized bromine species) attacking the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion.[1][3] A subsequent deprotonation step restores the aromaticity of the ring, yielding the brominated product.[1][2]

The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the benzene ring.

SubstituentPositionTypeActivating/DeactivatingDirecting Effect
-FC1HalogenDeactivatingOrtho, Para
-OCH₃C2AlkoxyStrongly ActivatingOrtho, Para
-OCH₃C5AlkoxyStrongly ActivatingOrtho, Para

The two methoxy groups are powerful activating groups that significantly increase the nucleophilicity of the ring, making it highly susceptible to electrophilic attack.[4] The fluorine atom is a deactivating group but still directs incoming electrophiles to the ortho and para positions. The synergistic effect of these groups, combined with steric considerations, strongly favors bromination at the C4 position, which is para to the fluorine and ortho to the C5-methoxy group.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses the most frequent challenges encountered during the bromination of 2,5-dimethoxyfluorobenzene in a practical question-and-answer format.

Q1: My reaction is producing a mixture of di- and poly-brominated products. How can I enhance selectivity for the mono-brominated compound?

Cause: This is the most common side reaction and is a direct consequence of the high electron density of the aromatic ring. The strong activation by the two methoxy groups makes the initial mono-brominated product even more reactive than the starting material in some cases, leading to further bromination.

Solutions:

  • Select a Milder Brominating Agent: Avoid highly reactive reagents like neat bromine (Br₂) or bromine water, which are notorious for causing polysubstitution on activated rings.[5] N-Bromosuccinimide (NBS) is an excellent alternative that provides a low, steady concentration of electrophilic bromine, favoring mono-substitution.[6]

  • Control Stoichiometry: Use a slight excess (1.0 to 1.1 equivalents) of the brominating agent. Adding the reagent slowly and portion-wise to the substrate solution helps maintain a low concentration of the electrophile, minimizing over-bromination.[7]

  • Lower the Reaction Temperature: Performing the reaction at lower temperatures (e.g., -10 °C to 0 °C) reduces the overall reaction rate and increases the selectivity for the kinetically favored mono-brominated product.[8][9] Higher temperatures can provide the activation energy needed for subsequent bromination steps.

  • Solvent Choice: Utilize non-polar or less polar solvents such as dichloromethane (CH₂Cl₂), chloroform (CHCl₃), or carbon tetrachloride (CCl₄). Polar solvents can sometimes stabilize the charged intermediate and increase the reaction rate, potentially leading to more side products.[5]

Q2: I'm observing demethylation of the methoxy groups, leading to phenolic impurities. What causes this and how can it be prevented?

Cause: This side reaction is typically caused by the presence of a strong Lewis acid catalyst (e.g., FeBr₃, AlCl₃), which is often used to polarize Br₂ and increase its electrophilicity.[10][11] These Lewis acids can also coordinate to the oxygen atom of the methoxy groups, facilitating nucleophilic cleavage of the methyl-oxygen bond.

Solutions:

  • Avoid Strong Lewis Acids: The 2,5-dimethoxyfluorobenzene ring is highly activated and generally does not require a Lewis acid catalyst for bromination to occur, especially when using reagents like Br₂ or NBS.[4] The reaction can often proceed with the substrate itself polarizing the brominating agent.

  • Use a Non-Lewis Acid System: If a catalyst is needed to improve the reaction rate, consider alternative systems. For example, using a combination of potassium bromide (KBr) with an oxidant like potassium bromate (KBrO₃) or ceric ammonium nitrate (CAN) can generate electrophilic bromine in situ without the need for harsh Lewis acids.[5][12]

  • Moderate Reaction Temperature: Demethylation is more prevalent at elevated temperatures. Maintaining a low and controlled temperature throughout the reaction can significantly suppress this side reaction.

Q3: The regioselectivity is poor, and I'm getting a mixture of isomers. How can I improve the yield of the desired 4-bromo product?

Cause: While the C4 position is electronically and sterically favored, minor isomers (e.g., bromination at C6) can form, especially under harsh conditions. The directing groups guide the electrophile, but high temperatures or highly reactive reagents can reduce this selectivity.

Solutions:

  • Optimize Reaction Temperature: As with controlling poly-bromination, lower temperatures are key to improving regioselectivity. Low-temperature reactions favor the product formed via the lowest activation energy pathway, which in this case leads to the 4-bromo isomer.[8]

  • Slow Reagent Addition: Adding the brominating agent dropwise to a stirred solution of the substrate ensures that the electrophile concentration remains low, which can enhance selectivity.[7]

  • Choice of Brominating Agent: Bulky brominating agents may exhibit different regioselectivity due to steric hindrance. While NBS is generally preferred for its mildness, comparing it with other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under controlled conditions might reveal an optimal choice for your specific system.[7][12]

Q4: My crude product is highly colored (pink, orange, or brown). What are these impurities, and what is the best purification strategy?

Cause: Color in the crude product often indicates the presence of residual bromine and/or minor oxidation products. The electron-rich aromatic ring can be susceptible to oxidation, forming colored byproducts.

Solutions:

  • Quench with a Reducing Agent: After the reaction is complete (as monitored by TLC or GC-MS), quench the reaction mixture by adding an aqueous solution of a mild reducing agent. Saturated sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) solutions are effective for neutralizing any unreacted bromine.[5][7]

  • Aqueous Work-up: Perform a standard liquid-liquid extraction. After quenching, wash the organic layer with water and then with brine to remove water-soluble impurities and salts.

  • Purification:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is often an effective method for removing minor impurities.

    • Column Chromatography: For mixtures of regioisomers or other persistent impurities, silica gel column chromatography is the most reliable purification method.[7][13] Use a non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) to separate the desired product from side products.

Visualizing Reaction Pathways

Diagrams created using Graphviz to illustrate the primary reaction and a common side reaction.

Primary Reaction Pathway

G cluster_start Reactants cluster_process Reaction Process cluster_end Product A 2,5-Dimethoxyfluorobenzene C Electrophilic Attack at C4 A->C B N-Bromosuccinimide (NBS) B->C D Formation of Resonance-Stabilized Arenium Ion C->D E Deprotonation D->E F 4-Bromo-2,5-dimethoxyfluorobenzene (Desired Product) E->F G cluster_start Intermediate cluster_process Side Reaction Process cluster_end Side Product A 4-Bromo-2,5-dimethoxyfluorobenzene C Further Electrophilic Attack (e.g., at C6) A->C B Excess Brominating Agent (e.g., Br₂) B->C D Formation of Di-brominated Arenium Ion C->D E Deprotonation D->E F 4,6-Dibromo-2,5-dimethoxyfluorobenzene E->F

Caption: Formation of a di-brominated byproduct via a second EAS.

Recommended Experimental Protocols

Protocol 1: Selective Mono-bromination using NBS

This protocol is optimized for selectivity and minimizes the formation of poly-brominated and demethylated side products.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dimethoxyfluorobenzene (1.0 eq). Dissolve it in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-bromosuccinimide (NBS) (1.05 eq) in anhydrous CH₂Cl₂. Add this solution to the reaction mixture dropwise via an addition funnel over 30-45 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Shake well until the organic layer is colorless.

  • Work-up: Separate the organic layer. Wash it sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure 4-bromo-2,5-dimethoxyfluorobenzene.

Protocol 2: Troubleshooting Workflow

Use this logical workflow to diagnose and resolve issues systematically.

Sources

Technical Support Center: Preventing Homocoupling in Reactions with 1-Bromo-2,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 1-Bromo-2,5-dimethoxy-4-fluorobenzene in cross-coupling reactions. Our goal is to provide in-depth troubleshooting advice and practical solutions to a common and often frustrating side reaction: homocoupling. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly improve the yield and purity of your desired products.

Troubleshooting Guide: Minimizing Unwanted Homocoupling

Homocoupling, the self-coupling of a starting material, is a frequent challenge in palladium-catalyzed cross-coupling reactions.[1][2] With a substrate like 1-Bromo-2,5-dimethoxy-4-fluorobenzene, this can lead to the formation of a symmetric biaryl byproduct, which reduces the yield of the intended product and complicates purification.[1] This guide will address the primary causes of homocoupling and provide targeted solutions.

Issue 1: Significant Formation of the Homocoupled Biaryl Product

The appearance of a significant amount of the homocoupled product of 1-Bromo-2,5-dimethoxy-4-fluorobenzene is a clear indicator that the catalytic cycle is favoring this undesired pathway.

Potential Causes & Solutions:

Potential CauseTroubleshooting StrategyDetailed Experimental Protocol
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. It is crucial to perform the reaction under a strictly inert atmosphere (Nitrogen or Argon).[2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is a known promoter of homocoupling.[1][3]Degassing Protocol: Sparge the solvent with an inert gas (N₂ or Ar) for a minimum of 15-30 minutes before use.[2] Assemble all glassware while hot and purge with the inert gas as it cools. For highly sensitive reactions, employ several "freeze-pump-thaw" cycles for the solvents to ensure complete oxygen removal.[3][4]
Use of a Pd(II) Precatalyst Opt for a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, instead of Pd(II) salts like Pd(OAc)₂ or PdCl₂.[2] If a Pd(II) source is unavoidable, consider the in-situ reduction to Pd(0) by adding a mild reducing agent.Using a Pd(0) Precatalyst: Add the Pd(0) catalyst directly to the reaction mixture under a positive pressure of inert gas. In-situ Reduction of Pd(II): Before adding the palladium catalyst, introduce a mild reducing agent like potassium formate (1-2 equivalents) to the reaction mixture. This can facilitate the formation of the active Pd(0) species without interfering with the main catalytic cycle.[5]
Inappropriate Catalyst or Ligand System Screen a variety of palladium catalysts and ligands. For substrates like 1-Bromo-2,5-dimethoxy-4-fluorobenzene, bulky and electron-rich phosphine ligands are often effective at promoting the desired reductive elimination over side reactions.[6]Catalyst and Ligand Screening: Set up small-scale parallel reactions to test different catalyst and ligand combinations. Consider ligands such as SPhos, XPhos, or RuPhos, which have demonstrated efficacy in suppressing homocoupling.[4][7] The optimal ligand-to-palladium ratio is typically between 1:1 and 4:1, depending on the specific system.[3]
Suboptimal Base Selection The choice of base is critical and can significantly influence the reaction outcome.[8] Weaker bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often preferred as very strong bases can sometimes promote side reactions.[1][9]Base Screening: If homocoupling is persistent, screen different inorganic bases. The solubility and strength of the base can affect the kinetics of the catalytic cycle.[10] For instance, in Suzuki couplings, the base is crucial for activating the boronic acid for transmetalation.[3][4]
Elevated Reaction Temperature Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Higher temperatures can accelerate catalyst decomposition and increase the likelihood of side reactions, including homocoupling.[1][3]Temperature Optimization: Begin the reaction at a moderate temperature (e.g., 80 °C) and monitor the progress. If the reaction is sluggish, a cautious increase in temperature may be necessary.[3] However, if homocoupling is observed, reducing the temperature should be the first step in optimization.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working with 1-Bromo-2,5-dimethoxy-4-fluorobenzene in various cross-coupling reactions.

Q1: In a Suzuki-Miyaura coupling, I'm observing significant homocoupling of my boronic acid partner, not just the aryl bromide. What is the cause and how can I prevent this?

A1: Homocoupling of the boronic acid is a very common side reaction in Suzuki couplings.[2] This is primarily caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules, catalyzed by palladium species.[11][12]

Solutions:

  • Rigorous Deoxygenation: As with aryl halide homocoupling, the most critical step is to thoroughly remove all dissolved oxygen from your reaction mixture and maintain a strict inert atmosphere.[2][3]

  • Use More Stable Boronic Acid Derivatives: Consider using boronic esters (e.g., pinacol esters) or MIDA boronates. These reagents can be more stable than the corresponding boronic acids and can sometimes suppress side reactions by providing a slower, more controlled release of the active boron species into the catalytic cycle.[2]

  • Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to minimize its concentration at any given time, thereby reducing the rate of homocoupling.[4]

  • Pre-heating the Reaction Mixture: One practical technique is to heat the mixture of the palladium catalyst, base, and 1-Bromo-2,5-dimethoxy-4-fluorobenzene in the solvent for a short period (e.g., 10 minutes at 60-80 °C) before adding the boronic acid. This can help to ensure the catalyst is in its active form and ready for the cross-coupling cycle before the boronic acid is introduced.[11]

Q2: I am attempting a Sonogashira coupling with 1-Bromo-2,5-dimethoxy-4-fluorobenzene and a terminal alkyne, but I am primarily isolating the diacetylide (alkyne homocoupling) product. How can I favor the cross-coupling product?

A2: Alkyne homocoupling, often referred to as Glaser coupling, is a well-known side reaction in Sonogashira couplings, particularly when oxygen is present.[13][14] The copper(I) co-catalyst is often implicated in this undesired pathway.[15]

Solutions:

  • Copper-Free Sonogashira Conditions: The most effective way to prevent alkyne homocoupling is to switch to a copper-free Sonogashira protocol.[8][15] There are numerous literature procedures that utilize specialized palladium catalysts or ligands that facilitate the coupling without the need for a copper co-catalyst.

  • Strict Exclusion of Air: If you must use a copper-catalyzed system, it is absolutely essential to work under strictly anaerobic conditions.[13] Any trace of oxygen will significantly promote the homocoupling of the alkyne.

  • Choice of Base and Solvent: The choice of amine base and solvent can also influence the extent of homocoupling. It is advisable to consult literature precedents for similar substrates to identify optimal conditions.

Q3: For a Buchwald-Hartwig amination, what are the key parameters to consider to avoid the formation of the homocoupled biaryl from 1-Bromo-2,5-dimethoxy-4-fluorobenzene?

A3: While less common than in Suzuki or Sonogashira reactions, homocoupling can still occur in Buchwald-Hartwig aminations. The principles of prevention are similar and revolve around maintaining a productive catalytic cycle.

Solutions:

  • Ligand Selection is Critical: The choice of ligand is paramount in Buchwald-Hartwig aminations.[16] Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective.[6][17] These ligands promote the crucial reductive elimination step that forms the C-N bond and outcompetes potential side reactions.[6]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. However, the choice of base can also influence catalyst activity and stability. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃).[18] The optimal base may need to be determined empirically.

  • Inert Atmosphere: As with other palladium-catalyzed reactions, maintaining an inert atmosphere is crucial to prevent catalyst deactivation and potential side reactions.

Q4: Can the formation of a Grignard reagent from 1-Bromo-2,5-dimethoxy-4-fluorobenzene lead to homocoupling?

A4: Yes, the formation of Grignard reagents can be accompanied by a Wurtz-type homocoupling reaction, where two molecules of the aryl halide couple in the presence of magnesium.[19][20]

Solutions:

  • Magnesium Activation: Ensure the magnesium turnings are fresh and properly activated. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[21]

  • Controlled Addition: Add a solution of 1-Bromo-2,5-dimethoxy-4-fluorobenzene in an anhydrous ether solvent (like THF or diethyl ether) dropwise to the activated magnesium.[21] Maintaining a gentle reflux during the addition is often beneficial. Adding the aryl bromide too quickly can lead to localized high concentrations and increase the likelihood of homocoupling.

  • Anhydrous Conditions: Strict anhydrous conditions are absolutely essential for the successful formation of a Grignard reagent and to minimize side reactions.[21] All glassware should be flame-dried under an inert atmosphere.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting homocoupling issues in cross-coupling reactions involving 1-Bromo-2,5-dimethoxy-4-fluorobenzene.

G start Homocoupling Observed check_inert Is the reaction under a strictly inert atmosphere? start->check_inert degas Degas solvents and reagents thoroughly. Use Schlenk techniques. check_inert->degas No check_catalyst Is the catalyst system optimal? check_inert->check_catalyst Yes degas->check_catalyst screen_catalyst Screen different Pd sources (Pd(0) vs Pd(II)) and ligands (e.g., bulky, electron-rich phosphines). check_catalyst->screen_catalyst No check_base Is the base appropriate? check_catalyst->check_base Yes screen_catalyst->check_base screen_base Screen weaker bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). check_base->screen_base No check_temp Is the reaction temperature optimized? check_base->check_temp Yes screen_base->check_temp lower_temp Try running the reaction at a lower temperature. check_temp->lower_temp No success Homocoupling Minimized check_temp->success Yes lower_temp->success

Caption: Troubleshooting workflow for minimizing homocoupling.

Key Reaction Parameters and Their Influence on Homocoupling

The interplay between various reaction parameters is crucial in controlling the selectivity of cross-coupling reactions.

G cluster_increase Increases Homocoupling Risk cluster_decrease Decreases Homocoupling Risk params {Reaction Parameters|+ Inert Atmosphere + Catalyst/Ligand Choice + Base Selection + Temperature Control + Reagent Purity} outcome {Reaction Outcome|+ Desired Cross-Coupling - Homocoupling} oxygen Presence of O₂ oxygen->outcome favors pd_ii Pd(II) Precatalysts pd_ii->outcome favors high_temp High Temperature high_temp->outcome favors strong_base Inappropriate Base strong_base->outcome can favor inert Inert Atmosphere inert->outcome suppresses pd_0 Pd(0) Precatalysts pd_0->outcome suppresses low_temp Lower Temperature low_temp->outcome suppresses weak_base Optimal Base weak_base->outcome can suppress ligands Bulky Ligands ligands->outcome suppresses

Caption: Relationship between reaction parameters and homocoupling.

References

  • Cross-Coupling Reactions Guide. Johnson Matthey. [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. PMC. [Link]

  • Palladium catalyzed reductive homocoupling reactions of aromatic halides in dimethyl sulfoxide (DMSO) solution. ResearchGate. [Link]

  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. PMC. [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald–Hartwig amination. Grokipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Cross-coupling reaction. Wikipedia. [Link]

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Struggling with Suzuki Reaction. Reddit. [Link]

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]

  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Homocoupling and Heterocoupling of Grignard Perfluorobenzene Reagents via Aryne Intermediates: A DFT Study. PubMed. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Ullmann coupling-An overview. OperaChem. [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • The role of copper in the Ullmann reaction. Mapping Ignorance. [Link]

  • EXPLORATION OF COPPER-CATALYZED GRIGNARD CROSS-COUPLING BETWEEN 3-HALO-4-ALKOXYBENZOATES AND BROMOISOPRENOIDS. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • 5 - Organic Syntheses Procedure. [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation with Electron-Rich Aryl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Electron-Rich Substrates

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1] However, researchers often encounter significant challenges when working with electron-rich aryl bromides. The presence of electron-donating groups on the aromatic ring fundamentally alters the substrate's reactivity, primarily by impeding the crucial initial step of the catalytic cycle: oxidative addition.[2][3] This initial hurdle can lead to a cascade of problems, including slow or stalled reactions, catalyst decomposition, and the formation of unwanted side products.

This technical guide provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals facing these challenges. Our focus is on understanding the root causes of catalyst deactivation and providing practical, field-proven solutions to overcome them.

The Mechanistic Hurdle: Sluggish Oxidative Addition

To effectively troubleshoot, one must first understand the mechanism. The generally accepted catalytic cycle for most palladium-catalyzed cross-coupling reactions begins with the oxidative addition of the aryl halide to a Pd(0) complex.[4] For this step to occur efficiently, the palladium center must be sufficiently electron-rich to donate electron density into the σ* orbital of the carbon-bromine bond.

Electron-donating groups on the aryl bromide increase the electron density of the aromatic ring, making the C-Br bond less electrophilic and thus less susceptible to attack by the nucleophilic Pd(0) catalyst.[3] This increased barrier to oxidative addition is the primary reason for the sluggish reactivity of these substrates.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs cluster_deactivation Deactivation Pathway Pd0 L-Pd(0)-L PdII_OA Ar-Pd(II)(Br)-L₂ (Oxidative Addition) Pd0->PdII_OA Ar-Br Pd_Black Palladium Black (Inactive) Pd0->Pd_Black Aggregation/ Decomposition PdII_TM Ar-Pd(II)(R)-L₂ (Transmetalation) PdII_OA->PdII_TM R-M PdII_RE Product Formation PdII_TM->PdII_RE Reductive Elimination PdII_RE->Pd0 Product (Ar-R) ArBr Electron-Rich Aryl Bromide RM Coupling Partner

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

When the oxidative addition step is slow, the "free" Pd(0) catalyst has a longer lifetime in solution, increasing the probability of it undergoing deactivation pathways like aggregation into inactive palladium black.[5][6]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when working with electron-rich aryl bromides.

Q1: My reaction mixture turned black and the reaction has stalled. What does this mean and how can I prevent it?

A: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black, an inactive, agglomerated form of metallic palladium.[6] This occurs when the active Pd(0) species is not stabilized effectively and falls out of the catalytic cycle. With slow-reacting substrates like electron-rich aryl bromides, this is a particularly common failure mode.

Causality & Solutions:

Probable CauseExplanationRecommended Solution
Inefficient Ligand The phosphine ligand is crucial for stabilizing the Pd(0) center. If the ligand is not sufficiently bulky or electron-donating, it can dissociate, leaving the palladium vulnerable to aggregation.[6]Employ Bulky, Electron-Rich Ligands: Switch to state-of-the-art dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or sterically hindered trialkylphosphines (e.g., P(t-Bu)₃).[2][7] These ligands accelerate oxidative addition and stabilize the active catalyst.
Presence of Oxygen Oxygen is highly detrimental. It can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also degrade sensitive phosphine ligands.[8]Ensure Rigorous Inert Atmosphere: Use a Schlenk line or glovebox for reaction setup. Solvents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[8]
High Temperature While heat can increase reaction rates, excessive temperatures accelerate catalyst decomposition and ligand degradation pathways.[8]Optimize Temperature: Run the reaction at the lowest effective temperature. It may be better to run the reaction for a longer time at a lower temperature (e.g., 80 °C) than for a shorter time at a high temperature (e.g., 110 °C).
Q2: My yield is low, and I'm observing significant dehalogenation of my aryl bromide. What is the cause?

A: Dehalogenation (or hydrodebromination) is a side reaction where the aryl bromide is reduced to the corresponding arene (Ar-Br → Ar-H). This side reaction consumes your starting material and is typically caused by the presence of a hydride source.

Causality & Solutions:

  • Choice of Base: Certain bases can act as hydride donors. Alkoxide bases (e.g., sodium tert-butoxide), especially at elevated temperatures, can undergo β-hydride elimination to generate hydride species.

    • Solution: Switch to non-hydridic bases. Carbonate (K₂CO₃, Cs₂CO₃) and phosphate (K₃PO₄) bases are generally preferred and are less likely to cause dehalogenation.[2]

  • Solvent as a Hydride Source: Alcoholic solvents (e.g., methanol, ethanol) can act as hydride sources, particularly in the presence of a base.

    • Solution: Use aprotic solvents like toluene, dioxane, or THF. If a protic solvent is required for solubility, consider using tert-butanol, which is less prone to donating a hydride.[2]

  • Impurities: Impurities in reagents or solvents can sometimes be a hidden source of hydrides.

Q3: The reaction is extremely slow or fails to initiate, even under a good inert atmosphere. How can I facilitate the oxidative addition?

A: This is the central challenge. If the catalyst isn't deactivating (no palladium black) but the reaction is not proceeding, the energy barrier for oxidative addition is too high for your current system. The solution lies in making the palladium center more reactive.

Causality & Solutions:

  • Suboptimal Ligand Choice: This is the most critical variable. Traditional triarylphosphine ligands like PPh₃ are often ineffective for these challenging substrates.

    • Solution: The use of bulky, electron-rich phosphine ligands is essential. These ligands increase the electron density on the palladium, making it more nucleophilic and better able to attack the C-Br bond.[2][4] A ligand screening experiment is highly recommended (see Protocol section).

Ligand ClassExamplesSuitability for Electron-Rich Aryl BromidesRationale
TriarylphosphinesPPh₃, P(o-tol)₃PoorNot electron-rich enough to promote efficient oxidative addition.[4]
TrialkylphosphinesPCy₃, P(t-Bu)₃Good to ExcellentHighly electron-donating and sterically demanding, promoting the formation of reactive, low-coordinate Pd(0) species.[9]
Dialkylbiaryl PhosphinesSPhos, XPhos, RuPhosExcellentState-of-the-art ligands designed for challenging couplings. Their steric bulk and electronic properties are optimized to facilitate both oxidative addition and reductive elimination.[4][7]
N-Heterocyclic Carbenes (NHCs)IPr, SIMesGood to ExcellentStrong σ-donors that form stable, highly active palladium complexes. They are an excellent alternative to phosphines.[10]
  • Inefficient Precatalyst Activation: Many reactions use a stable Pd(II) precatalyst (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species.[6] If this reduction is inefficient, the concentration of the active catalyst will be low.

    • Solution: Consider using modern, well-defined Pd(II) precatalysts (e.g., XPhos Pd G3) that are designed for rapid and quantitative activation to the active monoligated Pd(0) species.[11]

Visualizing Deactivation: The On-Cycle vs. Off-Cycle Dilemma

The success of a challenging cross-coupling reaction hinges on keeping the palladium catalyst in the productive catalytic cycle. For electron-rich aryl bromides, the slow oxidative addition step provides a window for the catalyst to enter an irreversible off-cycle deactivation pathway.

Deactivation_Pathway cluster_on_cycle On-Cycle (Productive) cluster_off_cycle Off-Cycle (Deactivation) Pd0_Active L-Pd(0) (Active Catalyst) PdII_Intermediate Ar-Pd(II)-Br Pd0_Active->PdII_Intermediate Slow Oxidative Addition (Ar-Br) Ligand_Loss Ligand Dissociation Pd0_Active->Ligand_Loss Equilibrium Product Desired Product PdII_Intermediate->Product Transmetalation & Reductive Elimination Product->Pd0_Active Catalyst Regeneration Pd_Black [Pd]n (Inactive Pd Black) Ligand_Loss->Pd_Black Aggregation

Caption: Competition between the desired catalytic cycle and the deactivation pathway.

Field-Proven Protocols & Workflows

Instead of trial-and-error, a systematic approach is more efficient. A parallel ligand screening experiment is the single most effective tool for optimizing a challenging coupling reaction.

Experimental Protocol: Parallel Ligand Screening for a Suzuki-Miyaura Coupling

This protocol describes the setup for screening four different ligands in parallel for the coupling of 4-bromoanisole with phenylboronic acid.

Reagents & Equipment:

  • 4-bromoanisole

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄), finely ground

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligands to be screened (e.g., PPh₃, PCy₃, SPhos, XPhos)

  • Anhydrous, degassed 1,4-dioxane

  • An array of reaction vials with stir bars

  • Glovebox or Schlenk line setup

Procedure:

  • Preparation (in a glovebox):

    • To each of four labeled reaction vials, add 4-bromoanisole (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

    • In separate vials, prepare stock solutions of each ligand in degassed dioxane (e.g., to deliver 4 mol% ligand).

    • Prepare a stock solution of Pd(OAc)₂ in degassed dioxane (to deliver 2 mol% Pd).

  • Reaction Setup:

    • To each reaction vial, add the appropriate amount of degassed dioxane.

    • Add the Pd(OAc)₂ stock solution to each vial.

    • Add the respective ligand stock solution to each of the four vials. The L:Pd ratio should typically be 2:1.

    • Seal the vials tightly with septum caps.

  • Execution:

    • Remove the vial array from the glovebox and place it on a pre-heated stirrer plate set to 80 °C.

    • Stir the reactions vigorously.

    • Monitor the reaction progress at set time intervals (e.g., 1h, 4h, 12h) by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.

  • Analysis:

    • Compare the conversion to the desired product across the different ligands. This will clearly identify the most effective ligand for your specific substrate combination.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction with Electron-Rich Aryl Bromide Check_Black Observe Black Precipitate? Start->Check_Black Check_Dehalogenation Observe Dehalogenation? Check_Black->Check_Dehalogenation No Sol_Inert Improve Inert Atmosphere (Degas Rigorously) Check_Black->Sol_Inert Yes Check_Slow Reaction Clean but Slow? Check_Dehalogenation->Check_Slow No Sol_Base_Solvent Change Base (e.g., K₃PO₄) Use Aprotic Solvent Check_Dehalogenation->Sol_Base_Solvent Yes Sol_Ligand_Screen Perform Ligand Screen Use Modern Precatalyst Check_Slow->Sol_Ligand_Screen Yes Sol_Ligand_Temp Use Bulky, Electron-Rich Ligand Lower Temperature Sol_Inert->Sol_Ligand_Temp Success Reaction Optimized Sol_Base_Solvent->Success Sol_Ligand_Screen->Success

Caption: A systematic workflow for troubleshooting challenging cross-coupling reactions.

References

  • McIndoe, J. S., & Lindner, B. D. (2007). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 46(31), 5745-5747. [Link]

  • Foth, P. J., Malig, T. C., Yu, D., Bolduc, T. G., Hein, J. E., & Sammis, G. M. (2024). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis. [Link]

  • Mirica, L. M., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition. [Link]

  • Janssen, M., et al. (2020). Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides. ACS Catalysis, 10(10), 5644-5655. [Link]

  • Foth, P. J., Malig, T. C., Yu, D., Bolduc, T. G., Hein, J. E., & Sammis, G. M. (2024). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis. [Link]

  • Request PDF. (n.d.). Reductive Elimination of Aryl Halides from Palladium(II). ResearchGate. [Link]

  • Beller, M., et al. (2001). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Angewandte Chemie International Edition, 40(18), 3408-3411. [Link]

  • Lautens, M., et al. (2021). Palladium-catalyzed 1,1-alkynylbromination of alkenes with alkynyl bromides. Chemical Science, 12(35), 11776-11781. [Link]

  • Han, X.-L., Liu, G.-X., & Lu, X.-Y. (2005). β-Hydride Elimination in Palladium-Catalyzed Reactions. Chinese Journal of Organic Chemistry, 25(10), 1182-1197. [Link]

  • Bickelhaupt, F. M., et al. (2002). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). Organometallics, 21(19), 4021-4029. [Link]

  • Hartwig, J. F., et al. (2001). Reductive Elimination of Aryl Halides from Palladium(II). Journal of the American Chemical Society, 123(13), 3169-3170. [Link]

  • Chen, G., et al. (2018). Controlling Pd(IV) reductive-elimination pathways enables Pd(II)-catalyzed enantioselective C(sp3)–H fluorination. Nature Chemistry, 10(9), 969-975. [Link]

  • Mirica, L. M., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition. [Link]

  • Hartwig, J. F., et al. (2007). Reductive Elimination from Arylpalladium Cyanide Complexes. Journal of the American Chemical Society, 129(24), 7522-7523. [Link]

  • Foth, P. J., et al. (2024). A Combined Kinetic and Computational Analysis of the Palladium-Catalysed Formylation of Aryl Bromides. ChemRxiv. [Link]

  • Wikipedia. (n.d.). β-Hydride elimination. [Link]

  • Ghorai, M. K., et al. (2022). Orchestrating a β-Hydride Elimination Pathway in Palladium(II)-Catalyzed Arylation/Alkenylation of Cyclopropanols Using Organoboron Reagents. The Journal of Organic Chemistry, 87(7), 4646-4662. [Link]

  • Wang, J., et al. (2023). Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters. Nature Communications, 14(1), 1-10. [Link]

  • Hartwig, J. F., et al. (2014). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society, 136(3), 1158-1169. [Link]

  • Buchwald, S. L. (1999). The palladium-catalyzed synthesis of aromatic C-N and C-O bonds. DSpace@MIT. [Link]

  • Meyer, G., et al. (2023). Electronically flexible PYA ligands for efficient palladium-catalyzed α-arylation of ketones. Dalton Transactions, 52(43), 15461-15469. [Link]

  • Buchwald, S. L., et al. (2011). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 133(45), 18326-18333. [Link]

  • Scribd. (n.d.). Palladium Catalyst Testing & Cleaning Guide. [Link]

  • Paul, A., & Kulkarni, S. A. (2014). Mechanisms of Reductive Eliminations in Square Planar Pd(II) Complexes: Nature of Eliminated Bonds and Role of trans Influence. Inorganic Chemistry, 53(14), 7462-7471. [Link]

  • Ananikov, V. P., et al. (2005). Role of catalyst deactivation and regeneration in the Heck reaction involving unactivated aryl bromides. Organometallics, 24(7), 1548-1555. [Link]

  • Panduwawala, T. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Veisi, H., et al. (2020). A Simple Method for Safe Determination of the Activity of Palladium on Activated Carbon Catalysts in the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. Industrial & Engineering Chemistry Research, 59(4), 1435-1442. [Link]

  • Leyva-Pérez, A., & Corma, A. (2021). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. ACS Catalysis, 11(23), 14595-14631. [Link]

  • Ogoshi, S. (2015). Palladium Catalysts for Cross-Coupling Reaction. Catalysts, 5(1), 196-198. [Link]

  • Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Blacker, J., & Rylands, L. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering. [Link]

  • van der Eide, E. F., et al. (2025). Evaluating Palladium 4d-to-2p X-ray Emission Spectroscopy for Characterizing Catalytically Relevant Species. Inorganic Chemistry. [Link]

Sources

Technical Support Center: Optimizing Base Selection for Cross-Coupling Reactions of 1-Bromo-2,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing cross-coupling reactions involving 1-bromo-2,5-dimethoxy-4-fluorobenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of base selection. By understanding the causal relationships between the choice of base and reaction outcomes, you can troubleshoot common issues and significantly improve the efficiency and yield of your syntheses.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Question 1: My Suzuki-Miyaura coupling reaction with 1-bromo-2,5-dimethoxy-4-fluorobenzene has a very low yield or has stalled completely. How can the base be the culprit?

Answer: Low or no conversion is a frequent issue where the base is a primary factor.[1][2] The problem can often be traced back to one of the following causes:

  • Insufficient Base Strength: The primary role of the base in a Suzuki-Miyaura coupling is to activate the boronic acid by converting it into a more nucleophilic borate anion (RB(OH)₃⁻), which is the active species in the transmetalation step.[3][4][5][6] If the base is too weak, this equilibrium is not favored, leading to a slow or stalled reaction.

  • Poor Solubility: Heterogeneous reaction mixtures due to an insoluble base can lead to poor reaction kinetics.[7] The base must be accessible to the catalytic cycle. While many common bases like K₂CO₃ have limited solubility in organic solvents, this is often overcome by using aqueous-organic solvent mixtures.

  • Catalyst Deactivation: The formation of a black precipitate (palladium black) is a clear sign of catalyst decomposition and a common reason for stalled reactions.[2] While often linked to the ligand or temperature, an inappropriate base can contribute to pathways that lead to catalyst deactivation.

Troubleshooting Steps:

  • Evaluate Base Strength (pKa): If you are using a weak base (e.g., NaHCO₃), switch to a moderately strong base like K₂CO₃ or K₃PO₄. For particularly challenging couplings, a stronger base like Cs₂CO₃ may be necessary.[8][9]

  • Enhance Solubility: If using an inorganic base like K₂CO₃ or K₃PO₄ in a solvent like toluene or dioxane, ensure a small amount of water is present (e.g., a 10:1 mixture of organic solvent to water) to facilitate solubility and boronate formation.[2] Alternatively, switching to a more soluble base like Cs₂CO₃ can be effective.

  • Systematic Screening: If the issue persists, a systematic screening of bases is the most effective approach. Test a standard set, such as K₂CO₃, K₃PO₄, and Cs₂CO₃, under identical conditions to identify the optimal choice for your specific coupling partners.[1]

Question 2: I am observing a significant amount of protodeboronation (the boronic acid is being replaced by a hydrogen atom) in my Suzuki-Miyaura reaction. How can I minimize this side reaction?

Answer: Protodeboronation is a major competing pathway that consumes your boronic acid and reduces the yield of your desired product.[1][10] This side reaction is often exacerbated by high temperatures and the choice of base.[1]

Causality & Mitigation:

  • Mechanism: This side reaction involves the cleavage of the C-B bond by a proton source. Aqueous basic conditions can promote this pathway.

  • Solution 1: Use a Milder, Non-Hydroxide Generating Base: Potassium phosphate (K₃PO₄) is often an excellent choice to minimize protodeboronation. It is sufficiently basic to promote the catalytic cycle but is less prone to generating hydroxide ions in solution compared to carbonates in water.

  • Solution 2: Anhydrous Conditions: Using a base that functions under anhydrous conditions, such as finely powdered KF or K₃PO₄ in a solvent like THF or dioxane, can suppress this side reaction.[6]

  • Solution 3: Use Boronate Esters: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than their corresponding boronic acids.[2][11]

Question 3: My Buchwald-Hartwig amination is failing. I'm using a standard base like K₂CO₃, but see no product. What should I change?

Answer: The role of the base in Buchwald-Hartwig amination is to deprotonate the amine (or a palladium-amine complex) to generate a more nucleophilic amide species that can participate in the catalytic cycle.[12][13] For many amines, particularly those that are less acidic (higher pKa), a weak base like K₂CO₃ is insufficient.

Troubleshooting Steps:

  • Switch to a Strong, Non-Nucleophilic Base: The most common and effective bases for Buchwald-Hartwig reactions are strong alkoxides like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[14] These bases are strong enough to deprotonate a wide range of amines and amides.

  • Consider Solvent Choice: The choice of solvent can influence the effectiveness of the base. Aprotic solvents like toluene, dioxane, or THF are standard for these reactions.

  • Evaluate Substrate Sensitivity: If your starting material or product contains base-sensitive functional groups (e.g., esters), a very strong base like NaOtBu may cause decomposition. In such cases, a carefully screened weaker base like Cs₂CO₃ or K₃PO₄ might provide a better balance between reactivity and substrate stability.[15][16]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental roles of a base in palladium-catalyzed cross-coupling reactions?

A: The base plays several critical roles that are essential for the catalytic cycle to proceed[4][9]:

  • In Suzuki-Miyaura Coupling: The primary role is to activate the organoboron species. It reacts with the boronic acid (RB(OH)₂) to form an anionic borate complex (e.g., [RB(OH)₃]⁻). This increases the nucleophilicity of the organic group, facilitating its transfer to the palladium center during the transmetalation step.[3][6][17]

  • In Buchwald-Hartwig Amination: The base deprotonates the amine nucleophile, either before or after coordination to the palladium center. This generates a more reactive palladium-amido complex, which is necessary for the subsequent reductive elimination step that forms the C-N bond.[12]

  • Neutralizing Acid: In both reaction types, the base serves to neutralize the acid (e.g., HBr) that is generated during the catalytic cycle, preventing it from protonating reactive intermediates or deactivating the catalyst.

Q2: How should I select a base for a Suzuki-Miyaura coupling with 1-bromo-2,5-dimethoxy-4-fluorobenzene?

A: The optimal base depends heavily on the properties of your boronic acid and the overall sensitivity of your substrates. The electron-withdrawing nature of the fluorine on the aryl bromide generally makes it more reactive, which can sometimes allow for milder conditions.

A logical workflow for base selection is presented below:

Base_Selection_Suzuki start Start: Select Base for Suzuki Coupling q1 Is the boronic acid prone to protodeboronation (e.g., heteroaromatic, sterically hindered)? start->q1 yes_q1 Yes q1->yes_q1 Yes no_q1 No q1->no_q1 No try_k3po4 Use K₃PO₄ or Cs₂CO₃. Consider anhydrous conditions. yes_q1->try_k3po4 try_k2co3 Start with K₂CO₃ in an aqueous/organic solvent mixture. no_q1->try_k2co3 q2 Is the yield low? try_k3po4->q2 try_k2co3->q2 increase_strength Switch to a stronger base: K₂CO₃ → K₃PO₄ → Cs₂CO₃ q2->increase_strength Yes end_ok Reaction Optimized q2->end_ok No end_fail Troubleshoot other parameters (catalyst, ligand, solvent, temp) increase_strength->end_fail

Caption: Decision workflow for Suzuki-Miyaura base selection.

Data Summary: Common Bases for Suzuki-Miyaura Coupling

BaseTypical ConditionsAdvantagesDisadvantages
K₂CO₃ 2-3 eq., aq. dioxane or toluene/EtOH/H₂OInexpensive, widely used, effective for many standard couplings.[9]Can promote protodeboronation, limited solubility in purely organic solvents.
Cs₂CO₃ 2-3 eq., aq. or anhyd. dioxane/THFMore soluble in organic solvents, often gives higher yields for difficult couplings.[8]More expensive, hygroscopic.
K₃PO₄ 2-3 eq., aq. or anhyd. dioxane/tolueneExcellent for suppressing protodeboronation, good for sensitive substrates.[2][8]Can be less reactive than carbonates for some systems.
NaOtBu 2-3 eq., anhyd. THF/TolueneVery strong base, useful for unreactive boronic acids.Can cause decomposition of base-sensitive functional groups.

Q3: Can the base interact with and inhibit the palladium catalyst?

A: Yes, the base can have a complex and sometimes detrimental interaction with the catalyst. While essential for the reaction, certain bases, particularly organic amine bases, can coordinate to the palladium center.[18][19] This coordination can stabilize catalytic intermediates to the point where they become overly stable resting states, effectively inhibiting the catalytic cycle.[12][18] In some cases, a negative order dependence on the base concentration is observed, meaning that adding more base actually slows the reaction down.[18][19] This is less common with the widely used inorganic bases (carbonates, phosphates) but is an important consideration when exploring alternative basic conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of 1-bromo-2,5-dimethoxy-4-fluorobenzene with a generic arylboronic acid. Optimization of the base, ligand, solvent, and temperature is crucial for each specific substrate.

Protocol_Workflow prep 1. Preparation - Add aryl bromide, boronic acid, and base to a dry flask. - Equip with a stir bar and condenser. degas 2. Degassing - Seal the flask. - Evacuate and backfill with inert gas (N₂ or Ar) 3 times. prep->degas add_reagents 3. Reagent Addition - Add degassed solvent(s). - Add Pd catalyst and ligand. degas->add_reagents reaction 4. Reaction - Heat to desired temperature (e.g., 80-100 °C) with stirring. - Monitor by TLC or LC-MS. add_reagents->reaction workup 5. Work-up - Cool to room temperature. - Dilute with organic solvent. - Wash with water and brine. reaction->workup purify 6. Purification - Dry organic layer (e.g., Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. workup->purify

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Reagents:

  • 1-Bromo-2,5-dimethoxy-4-fluorobenzene (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)[1]

  • Base (e.g., K₂CO₃, 2.5 eq.)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 10:1 mixture)[1]

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2,5-dimethoxy-4-fluorobenzene, the arylboronic acid, and the base.

  • Seal the flask with a septum and cycle between vacuum and an inert atmosphere (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Via syringe, add the degassed solvent mixture to the flask.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[1]

  • Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

References
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). MDPI. Retrieved March 15, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

  • Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable. Retrieved March 15, 2026, from [Link]

  • Suzuki Reaction: Definition, Example, Mechanism & Application. (2020, May 2). Chemistry Learner. Retrieved March 15, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019, March 15). ACS Catalysis. Retrieved March 15, 2026, from [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. (n.d.). IKM Institut Kimia Malaysia. Retrieved March 15, 2026, from [Link]

  • Role of the base in Buchwald-Hartwig amination. (2014, December 19). PubMed. Retrieved March 15, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]

  • Conditions for a selective Buchwald-Hartwig amination?. (2012, December 8). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Suzuki-Miyaura C-C Coupling Reactions: Practical Guide. (n.d.). Yoneda Labs. Retrieved March 15, 2026, from [Link]

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Technical Support Center: Isolation and Purification of 1-Bromo-2,5-dimethoxy-4-fluorobenzene Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography and Synthesis Support Center. As a Senior Application Scientist, I have curated this guide specifically for researchers, chemists, and drug development professionals dealing with the complex separation of halogenated dimethoxybenzene intermediates.

Isolating highly similar regioisomers requires moving beyond standard protocols and understanding the fundamental physical chemistry of your molecules. This guide provides field-proven, self-validating methodologies to ensure high-purity isolation.

I. Mechanistic Insights & Synthesis FAQs

Q1: Why does the bromination of 1-fluoro-2,5-dimethoxybenzene yield a mixture of regioisomers instead of a single product? A: The formation of regioisomers is governed by competing electrophilic aromatic substitution (EAS) directing effects[1]. The methoxy groups at positions 2 and 5 are strongly activating and strongly ortho/para directing. The fluorine atom at position 1 is deactivating but also ortho/para directing.

  • The Major Product: Position 4 is para to the fluorine and ortho to the 5-methoxy group. The synergistic directing effects and lower steric hindrance make this the kinetically and thermodynamically favored site, yielding the target 1-bromo-2,5-dimethoxy-4-fluorobenzene (CAS 1783644-81-4)[2].

  • The Minor Product: Position 3 is ortho to the 2-methoxy group and meta to the fluorine. Bromination here yields the primary byproduct, 1-bromo-3-fluoro-2,5-dimethoxybenzene (CAS 1807198-28-2)[3].

Q2: Standard C18 reverse-phase HPLC is failing to resolve the 4-fluoro and 3-fluoro regioisomers. Why is this happening, and what stationary phase should I use? A: C18 columns separate analytes based almost entirely on hydrophobic interactions (LogP). Because positional isomers of halogenated aromatics have nearly identical hydrophobicities, C18 cannot resolve them. Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns introduce multiple retention mechanisms: π−π interactions, dipole-dipole interactions, and hydrogen bonding. The different positions of the fluorine and bromine atoms alter the overall dipole moment of the isomers. The PFP phase exhibits extreme shape selectivity for halogenated aromatics, effectively pulling the isomers apart based on their distinct electrostatic potentials.

Q3: Is there a scalable, non-chromatographic method to separate these fluoroarene regioisomers? A: Yes. Cutting-edge separations utilize Metal–Organic Frameworks (MOFs) with coordinatively unsaturated metal centers[4]. For example, the MOF Mg₂(dobdc) features two proximal Mg²⁺ coordination sites. The exact distance between these sites allows for synergistic, dual-site binding with specific fluoroarene geometries. One isomer perfectly bridges the two Mg²⁺ sites (strong retention), while the other only binds to a single site (weak retention), enabling liquid-phase equilibrium separation that is impossible via standard distillation[4].

Q4: How can I definitively verify the identity of the separated regioisomers? A: While GC-MS can divide bromodimethoxyarene derivatives into groups based on fragmentation patterns (e.g., loss of bromine yielding an m/z 194 ion for specific ortho-substituted isomers), it often fails to definitively distinguish all positional isomers[5]. Solution: Couple your gas chromatography with infrared detection (GC-IRD )[5]. GC-IRD provides direct structural confirmation because the distinct substitution patterns of the 4-fluoro vs. 3-fluoro isomers produce highly unique C-H out-of-plane bending vibrations in the IR spectrum.

II. Quantitative Data: Isomer Comparison

To optimize your separation parameters, refer to the physical and chromatographic profiles of the primary components in your crude mixture.

RegioisomerCAS NumberSubstitution PatternRelative Retention Time (PFP)*Dipole Moment (Debye)**Yield Profile
1-Bromo-2,5-dimethoxy-4-fluorobenzene 1783644-81-41-Br, 2-OMe, 4-F, 5-OMe1.00~1.8 DMajor (>85%)
1-Bromo-3-fluoro-2,5-dimethoxybenzene 1807198-28-21-Br, 2-OMe, 3-F, 5-OMe1.14~2.4 DMinor (<10%)

*RRT based on Methanol/Water isocratic elution on a PFP column. The 3-fluoro isomer has a higher dipole moment due to the asymmetrical clustering of halogens, resulting in stronger dipole-dipole retention on the fluorinated stationary phase. **Estimated computational values.

III. Step-by-Step Separation Methodologies

Protocol A: Preparative HPLC Separation using a PFP Column

This is a self-validating protocol. Monitor system backpressure and UV baseline to verify each step.

  • Mobile Phase Preparation: Prepare an isocratic mixture of 65% Methanol / 35% LC-MS grade Water.

    • Causality: Methanol is strictly required over Acetonitrile. Acetonitrile contains a triple bond that actively competes for π−π interactions on the PFP stationary phase, which will destroy the shape selectivity needed to separate these isomers.

  • Column Equilibration: Flush the PFP column (e.g., 250 x 21.2 mm, 5 µm) at 15 mL/min until the UV baseline (monitored at 280 nm) is perfectly flat.

    • Validation: If backpressure fluctuates by >2%, your mobile phase is not fully degassed, which will cause peak broadening and ruin the separation.

  • Sample Injection: Dissolve the crude mixture in the mobile phase. Inject no more than 50 mg per run to prevent column overloading.

    • Causality: Overloading saturates the specific dipole-interaction sites on the PFP phase, causing the peaks to front and merge.

  • Fraction Collection: Collect the first major eluting peak (1-Bromo-2,5-dimethoxy-4-fluorobenzene). The minor 3-fluoro isomer will elute approximately 2-3 minutes later due to its stronger dipole interaction with the stationary phase.

Protocol B: Advanced MOF Adsorption Separation (Mg₂(dobdc))

For scalable, non-chromatographic liquid-phase separation.

  • MOF Activation: Heat the synthesized Mg₂(dobdc) MOF to 250°C under dynamic vacuum (<10⁻³ torr) for 12 hours.

    • Causality: This removes coordinated solvent molecules (like DMF or water) from the Mg²⁺ sites. Without this step, the coordinatively unsaturated metal centers are blocked, and no separation will occur[4].

  • Liquid-Phase Adsorption: Dissolve the crude isomer mixture in an inert, non-competing solvent (e.g., hexane) and pass it through a packed bed of the activated MOF at 25°C.

  • Selective Desorption: The 1-bromo-2,5-dimethoxy-4-fluorobenzene (target) lacks the geometry to bind to both proximal Mg²⁺ sites simultaneously and will break through the column first. The minor isomers are retained. Wash the bed with a polar solvent (e.g., methanol) to recover the retained byproducts and regenerate the MOF.

IV. Separation Workflow Diagram

G A 1-Fluoro-2,5-dimethoxybenzene B Electrophilic Bromination (Br₂, AcOH) A->B C Crude Isomer Mixture B->C D Prep-HPLC (PFP Column) C->D E MOF Adsorption (Mg₂(dobdc)) C->E F 1-Bromo-2,5-dimethoxy- 4-fluorobenzene (Major) D->F Fraction 1 G 1-Bromo-3-fluoro- 2,5-dimethoxybenzene (Minor) D->G Fraction 2 E->F Desorption E->G Retained

Workflow for synthesis and separation of 1-bromo-2,5-dimethoxy-4-fluorobenzene regioisomers.

V. References

  • Title: Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites Source: escholarship.org URL: [Link]

  • Title: GC-MS and GC-IRD studies on brominated dimethoxyamphetamines: regioisomers related to 4-Br-2,5-DMA (DOB) Source: researchgate.net URL: [Link]

  • Title: 1005 Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2-dimethoxybenzene Source: oc-praktikum.de URL: [Link]

Sources

Technical Support Center: Chromatography of 1-Bromo-2,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with 1-bromo-2,5-dimethoxy-4-fluorobenzene during silica gel chromatography. This document outlines the potential causes of decomposition and offers robust troubleshooting procedures, preventative protocols, and alternative purification strategies.

Section 1: Troubleshooting & FAQs

This section addresses the most common issues observed during the purification of 1-bromo-2,5-dimethoxy-4-fluorobenzene and related electron-rich aromatic compounds on standard silica gel.

Q1: Why is my purified product showing new, more polar spots on the TLC plate that were not present in the crude reaction mixture?

A: This is a classic sign of on-column decomposition. The stationary phase, silica gel, is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can catalyze the cleavage of the methoxy (aryl-ether) groups on your compound, a known issue for electron-rich aromatic ethers.[1][2][3][4] The resulting phenolic byproducts are significantly more polar and will appear as new spots with lower Rf values on your TLC plate.

Q2: My compound streak extensively on the TLC plate, and the column yield is significantly lower than expected. What is happening?

A: Streaking often indicates a strong, undesirable interaction between the analyte and the stationary phase, which can be a precursor to decomposition. The low yield is a direct consequence of the compound degrading during its residence time on the column. The acidic silanol groups can protonate the ether oxygen, making it a good leaving group (methanol) and facilitating cleavage of the C-O bond.[2][4]

Q3: How can I quickly confirm if my compound is sensitive to silica gel before running a large-scale column?

A: A simple stability test is highly recommended. Dissolve a small amount of your crude or purified material in a suitable solvent (e.g., dichloromethane). Spot this solution on a TLC plate. In a separate vial, add a small amount of silica gel to the solution, stir for 15-30 minutes, then filter and spot the filtrate on the same TLC plate next to the original spot. Develop the plate. If a new, more polar spot appears or the original spot diminishes in intensity in the silica-treated sample, your compound is confirmed to be acid-sensitive.

Q4: I've heard adding a basic modifier like triethylamine (TEA) to the mobile phase can help. How does this work?

A: Adding a small amount of a basic modifier, typically 0.1-2% triethylamine (TEA) or diisopropylethylamine (DIPEA), to your eluent is a standard and effective technique.[5][6][7] The amine base neutralizes the acidic silanol groups on the silica surface, "deactivating" them and preventing the acid-catalyzed decomposition of your compound.[6][8] This is particularly useful for compounds with acid-sensitive functional groups.[7][9]

Section 2: The Science Behind the Decomposition

The instability of 1-bromo-2,5-dimethoxy-4-fluorobenzene on silica gel is rooted in the principles of acid catalysis acting on an electron-rich aromatic system.

  • The Culprit: Acidic Silanol Groups: Standard silica gel has a surface pKa of approximately 4.5, making it sufficiently acidic to protonate sensitive functional groups.

  • The Target: Methoxy Ether Linkages: Aryl methyl ethers, like the two methoxy groups on the target molecule, are susceptible to acid-catalyzed cleavage.[2][3][4]

  • The Mechanism: The reaction is initiated by the protonation of one of the ether oxygens by a surface silanol group. This creates a good leaving group (methanol). The C-O bond is then cleaved, likely via an SN2 or SN1-like pathway, resulting in a phenol and methanol. Given the substitution pattern, this process can occur at either methoxy position, leading to a mixture of phenolic byproducts.

Below is a diagram illustrating the proposed decomposition pathway.

Caption: Proposed acid-catalyzed decomposition on silica gel.

Section 3: Preventative & Remediation Protocols

To successfully purify acid-sensitive compounds like 1-bromo-2,5-dimethoxy-4-fluorobenzene, modification of standard chromatographic techniques is necessary.

Protocol 1: Deactivation of Silica Gel using Triethylamine (TEA)

This is the most common and effective method for preventing decomposition.

Objective: To neutralize the acidic sites on the silica gel surface before and during chromatography.

Materials:

  • Silica gel (for column chromatography)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Triethylamine (TEA)

Procedure:

  • Prepare Modified Eluent: Add triethylamine to your chosen mobile phase to a final concentration of 0.5-1.0% (v/v). For example, to make 500 mL of eluent, add 2.5 mL to 5.0 mL of TEA.

  • TLC Analysis: First, run a TLC of your crude material using the standard eluent and the TEA-modified eluent in separate chambers to ensure the additive does not negatively affect the separation (Rf values may shift slightly).[7]

  • Column Packing: Pack the chromatography column with silica gel using the TEA-modified eluent (wet-packing method is recommended).

  • Equilibration: Before loading your sample, flush the packed column with at least 2-3 column volumes of the TEA-modified eluent to ensure all acidic sites are thoroughly neutralized.[8]

  • Sample Loading & Elution: Load your sample (dry loading is often preferred for best resolution) and elute with the TEA-modified mobile phase, collecting fractions as usual.

  • Post-Purification: After combining the desired fractions, the TEA can be easily removed during solvent evaporation under reduced pressure, as it is volatile.

Troubleshooting Workflow

The following decision tree provides a systematic approach to addressing purification challenges.

Caption: A decision-making workflow for troubleshooting purification.

Section 4: Alternative Purification Strategies

If deactivating silica gel does not provide satisfactory results or if your compound is also base-sensitive, consider these alternatives.

Stationary PhaseTypePrinciple of SeparationBest ForConsiderations
Neutral Alumina PolarPolarityA good first alternative to silica for acid-sensitive compounds.[10]Can be more retentive than silica; may require a more polar eluent system. Basic alumina is also an option if the compound is stable to base.
Reversed-Phase Silica (C18) Non-polarHydrophobicityCompounds that are difficult to separate on normal phase.Requires a switch to polar solvents (e.g., water/acetonitrile or water/methanol). May require method development to find optimal conditions.[10]
Florisil® PolarPolarityMildly basic adsorbent (magnesium silicate), useful for acid-sensitive compounds.Can have different selectivity compared to silica or alumina.

Section 5: References

Sources

Technical Support Center: Stabilizing Grignard Reagents from Substituted Aryl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Grignard reagent stabilization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming and maintaining stable Grignard reagents from substituted aryl bromides. The inherent reactivity that makes these organometallics powerful tools in synthesis also renders them susceptible to decomposition, particularly when dealing with electronically diverse or sterically hindered aryl systems.

This document provides in-depth, field-proven insights into the causal factors behind reagent instability and offers robust troubleshooting strategies and validated protocols to enhance experimental success.

The Foundation of Stability: Understanding the Schlenk Equilibrium

The stability and reactivity of any Grignard reagent (RMgX) in solution are governed by the Schlenk equilibrium.[1][2] This is a dynamic equilibrium between the monomeric Grignard reagent and its corresponding dialkyl/diarylmagnesium (R₂Mg) and magnesium halide (MgX₂) species.[1][2][3] The position of this equilibrium is a critical determinant of your reagent's behavior and is influenced by the solvent, the nature of the organic group (R), the halide (X), and temperature.[1][3]

For substituted aryl bromides, electron-withdrawing or -donating groups on the aromatic ring can significantly impact this equilibrium. The monomeric form, RMgX, is generally considered the more reactive nucleophilic species.[1] Therefore, understanding and controlling the factors that favor the monomer is key to achieving high yields and predictable reactivity.

Schlenk_Equilibrium cluster_equilibrium Schlenk Equilibrium in Ethereal Solvent cluster_factors Influencing Factors RMgX_monomer 2 ArMgBr (Monomer) More Reactive R2Mg_MgX2 Ar₂Mg + MgBr₂ (Dimerized Species) RMgX_monomer->R2Mg_MgX2 Solvent, Temp, Substituents Solvent Ethereal Solvent (e.g., THF) Solvent->RMgX_monomer Stabilizes Monomer Additives Additives (e.g., LiCl) Additives->RMgX_monomer Shifts Equilibrium Temp Temperature

Caption: The Schlenk equilibrium dictates the composition of a Grignard solution.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with a substituted aryl bromide failing to initiate?

A1: Initiation failure is one of the most common issues. The primary causes are:

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO).[4] This layer is unreactive and must be removed.

  • Presence of Moisture: Grignard reagents are potent bases and are rapidly quenched by protic sources like water.[5][6][7] All glassware must be rigorously flame-dried, and solvents must be anhydrous.[8][9]

  • Inhibiting Substituents: Strongly electron-withdrawing groups can make the aryl bromide less reactive towards magnesium.

Q2: My reaction initiated, but the solution turned dark brown or black and the yield was low. What happened?

A2: A cloudy gray appearance is normal and indicates reagent formation.[10] However, a dark brown or black color often signals decomposition or side reactions.[10][11] The most common side reaction for aryl Grignards is Wurtz-type homocoupling (Ar-Ar formation), which can be promoted by higher temperatures or certain solvents.[9]

Q3: Which solvent is better for substituted aryl bromides: diethyl ether (Et₂O) or tetrahydrofuran (THF)?

A3: Both are standard choices, but THF is often preferred for preparing aryl Grignard reagents.[10][12] THF is a more polar and better coordinating solvent, which helps to stabilize the monomeric Grignard reagent in the Schlenk equilibrium, potentially increasing its reactivity and stability.[13][14][15] Its higher boiling point (66 °C vs. 35 °C for Et₂O) also allows for a wider operational temperature range.[10]

Q4: I suspect my Grignard reagent is decomposing upon storage. How can I improve its stability?

A4: Grignard reagent stability is finite. To maximize shelf-life:

  • Store under an inert atmosphere: Oxygen and moisture are the primary culprits for degradation.[16] Store the solution in a sealed flask under dry argon or nitrogen.

  • Use a stabilizing solvent: THF is generally superior to diethyl ether for long-term stability.[15]

  • Consider additives: Co-solvents or salt additives like lithium chloride (LiCl) can form more stable and soluble "Turbo-Grignard" reagents.[5]

  • Store at a low temperature: While low temperatures can help, be aware that some Grignard reagents may precipitate out of solution.

Q5: How do I know the actual concentration of my prepared Grignard reagent?

A5: The theoretical concentration based on starting materials is often inaccurate due to incomplete reaction or side reactions. You must titrate your reagent before use. This is a critical, non-negotiable step for reproducible results. Several methods exist, including colorimetric, iodometric, and potentiometric titrations.[17]

Troubleshooting Guide: From Synthesis to Quenching

Problem 1: Reaction Fails to Initiate
Potential Cause Underlying Science Solution
Passive MgO Layer on Mg The unreactive MgO layer prevents the aryl bromide from accessing the metallic magnesium surface.[4]Activate the Magnesium: 1. Mechanical Activation: Before adding solvent, grind the magnesium turnings in the flask with a glass rod under an inert atmosphere to expose a fresh surface.[10] 2. Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane.[10][18][19] These activators react with the surface to generate reactive magnesium halides.
Wet Glassware/Solvent Grignard reagents are strong bases that are rapidly protonated and destroyed by water.[5][6]Ensure Anhydrous Conditions: 1. Glassware: Flame-dry all glassware under vacuum or in an oven at >120 °C for several hours and cool under a stream of inert gas.[9] 2. Solvent: Use freshly distilled, anhydrous grade solvent, preferably from a solvent purification system or stored over molecular sieves.
Low Reactivity of Aryl Bromide Electron-withdrawing substituents on the aryl ring decrease the electron density of the C-Br bond, making oxidative addition more difficult.Use Chemical Initiators: After attempting activation with I₂ or 1,2-dibromoethane, if initiation is still sluggish, add a small aliquot (5-10 mol%) of a more reactive halide like methyl iodide to "kick-start" the reaction.
Problem 2: Low Yield or Reagent Decomposition (Dark Color)
Potential Cause Underlying Science Solution
Wurtz Homocoupling The formed Grignard reagent (ArMgBr) can react with the starting aryl bromide (ArBr) to form a biaryl (Ar-Ar) byproduct. This is often catalyzed by trace transition metal impurities and is more prevalent at higher temperatures.[9]Control Temperature: 1. Add the aryl bromide solution dropwise to the magnesium suspension to maintain a gentle reflux. Avoid aggressive heating. 2. For highly reactive systems, consider cooling the flask in an ice bath during the addition.
Solvent-Induced Decomposition While THF is a good stabilizer, for some benzylic or highly activated aryl systems, it can paradoxically promote Wurtz coupling compared to diethyl ether.[9]Optimize Solvent: If homocoupling is a major issue in THF, consider switching to diethyl ether (Et₂O) or a less-coordinating solvent like 2-methyltetrahydrofuran (2-MeTHF), which has been shown to suppress this side reaction.[9]
Reaction with Functional Groups If the substituted aryl bromide contains acidic protons (e.g., -OH, -NH₂, -COOH) or reactive electrophilic groups (e.g., esters, nitriles), the Grignard reagent will self-destruct.Protect Functional Groups: Acidic protons must be protected (e.g., as silyl ethers) before Grignard formation. For electrophilic groups, consider low-temperature formation using highly activated Rieke magnesium.[20]

Key Experimental Protocols

Protocol 1: Preparation of a Stabilized Arylmagnesium Bromide

This protocol assumes a standard 100 mmol scale reaction. Adjust as necessary.

  • Apparatus Setup: Assemble a three-necked, 500 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel sealed with a rubber septum. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.

  • Magnesium Activation: Add magnesium turnings (2.67 g, 110 mmol, 1.1 eq) to the flask. Add a single small crystal of iodine.

  • Solvent Addition: Add 50 mL of anhydrous THF to the flask via cannula or syringe.

  • Initiation: In the dropping funnel, prepare a solution of the substituted aryl bromide (100 mmol) in 150 mL of anhydrous THF. Add ~15-20 mL of this solution to the magnesium suspension. The solution should warm, and the brown color of the iodine should fade as the reaction initiates. A cloudy appearance is expected.[10] If no initiation occurs, gently warm the flask with a heat gun until bubbling begins.

  • Addition: Once the reaction is self-sustaining (gentle reflux), add the remainder of the aryl bromide solution dropwise at a rate that maintains a controlled reflux.

  • Completion: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating for 1-2 hours until most of the magnesium has been consumed. The final solution should be gray and cloudy.

  • Quantification: Cool the solution to room temperature. Withdraw a 1.0 mL aliquot for titration (see Protocol 2) to determine the precise molarity.

Protocol 2: Iodometric Titration of Grignard Reagent

This method is reliable, reproducible, and not affected by common non-basic byproducts like magnesium alkoxides.[17][21]

  • Preparation: In a flame-dried 25 mL flask under an inert atmosphere, accurately weigh a portion of iodine (e.g., ~254 mg, 1 mmol). Dissolve the iodine in 3-5 mL of a 0.5 M solution of anhydrous LiCl in anhydrous THF.[17][21] The LiCl is crucial for solubilizing magnesium salts and ensuring a sharp endpoint.[21]

  • Titration: Cool the iodine solution to 0 °C in an ice bath. Slowly add the prepared Grignard reagent solution dropwise from a 1.00 mL syringe until the brown color of the iodine is completely and permanently discharged, resulting in a colorless or pale yellow solution.[17][21]

  • Calculation:

    • Moles of I₂ = (Mass of I₂ in g) / (253.81 g/mol )

    • Since the stoichiometry is 2 RMgX : 1 I₂, Moles of RMgX = 2 * (Moles of I₂)

    • Molarity (M) = (Moles of RMgX) / (Volume of Grignard solution added in L)

Summary of Key Stabilizing Factors

FactorDiethyl Ether (Et₂O)Tetrahydrofuran (THF)2-Methyl-THFAdditives (e.g., LiCl)
Coordinating Ability GoodExcellent[15]GoodN/A
Boiling Point Low (35 °C)Moderate (66 °C)[10]High (80 °C)N/A
Stability Effect Standard stability.Generally enhances stability by favoring the monomeric species.[13][15]Can suppress Wurtz coupling for benzylic/aryl systems.[9]Forms "Turbo-Grignards" which break up aggregates, increasing solubility and reactivity.[5]
Best For... Traditional preparations; some systems prone to Wurtz coupling in THF.General purpose, especially for less reactive aryl bromides requiring higher temperatures.[10]Systems prone to homocoupling side reactions.Functionalized Grignards; improving solubility and reactivity.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow cluster_initiation_fail Troubleshooting Initiation Failure cluster_yield_fail Troubleshooting Low Yield / Decomposition start Start: Prepare Grignard Reagent initiation Does the reaction initiate? start->initiation check_anhydrous 1. Verify Anhydrous Conditions (Glassware, Solvent) initiation->check_anhydrous No yield_check Reaction Initiates. Is yield low or solution black? initiation->yield_check Yes activate_mg 2. Activate Mg (Grind, I₂, 1,2-Dibromoethane) check_anhydrous->activate_mg use_initiator 3. Add Initiator (e.g., MeI) activate_mg->use_initiator use_initiator->initiation Re-attempt control_temp 1. Control Temperature (Slow addition, cooling) yield_check->control_temp Yes success Success: Titrate and Use Reagent yield_check->success No change_solvent 2. Change Solvent (THF -> Et₂O or 2-MeTHF) control_temp->change_solvent check_groups 3. Check for Reactive Functional Groups change_solvent->check_groups check_groups->yield_check Re-evaluate

Caption: A logical workflow for troubleshooting Grignard reagent formation.

References
  • Fiveable. (2025, August 15). Schlenk Equilibrium: Organic Chemistry Study Guide.
  • Benchchem. (2025). A Researcher's Guide to the Titration of Organomagnesium Reagents: A Comparative Analysis.
  • ACS Publications. (2017, March 30). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran.
  • askIITians. (2025, July 18). Why is ether used as a solvent during Grignard reactions?.
  • Wikipedia. Schlenk equilibrium.
  • PMC. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents.
  • Tuulmets, A., Mikk, M., & Panov, D. (1997). SCHLENK EQUILIBRIUM IN TOLUENE SOLUTIONS OF GRIGNARD REAGENTS. Main Group Metal Chemistry, 20(1).
  • Quora. (2018, March 15). What is the role of ether in preparation of Grignard reagents?.
  • RSC Publishing. (1968). The Thermometric Determination of Grignard Reagent Concentration.
  • Knochel, P., et al. Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.
  • PubMed. (2002, July 1). Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy.
  • Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think.
  • Fiveable. (2025, August 15). 12.1 Grignard reagents - Organic Chemistry II.
  • Benchchem. (2025). The Pivotal Role of Ethereal Solvents in the Synthesis and Reactivity of 3,5-Dichlorobenzylmagnesium Chloride: Application Notes.
  • Vedantu. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE.
  • ACS Publications. (2009, March 16). The Grignard Reagents | Organometallics.
  • Benchchem. (2025). troubleshooting Grignard reaction initiation with 1-Bromo-3,5-dichlorobenzene.
  • ResearchGate. The Grignard Reagents.
  • Benchchem. (2025, December). Technical Support Center: Low-Temperature Stabilization of Intermediates in Grignard Additions.
  • Wikipedia. Grignard reagent.
  • Sciencemadness.org. (2021, December 28). Question about Grignard reaction.
  • ACS Publications. (2000, June 28). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism | Organic Letters.
  • Organic Chemistry Portal. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting.
  • Formation of Grignard Reagents from Aryl Halides.
  • Wikipedia. Grignard reaction.
  • Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
  • Schnyderchemsafety. Grignard-reagent formation in Multi-product facilities ‒ not an easy task!.
  • BYJU'S. Grignard Reaction Mechanism.
  • 25. The Grignard Reaction.
  • 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry.
  • Formation of Grignard Reagents from Organic Halides.

Sources

Technical Support Center: Managing Exotherms in the Nitration of Fluorinated Dimethoxybenzenes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for managing the highly exothermic nature of nitration reactions involving fluorinated dimethoxybenzene substrates. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to ensure safe and successful experimentation.

Section 1: Understanding the Reaction Energetics

FAQ: Why is the nitration of fluorinated dimethoxybenzenes so exothermic?

The nitration of fluorinated dimethoxybenzenes is a classic electrophilic aromatic substitution (EAS) reaction.[1] The high exothermicity arises from a combination of factors:

  • Formation of the Nitronium Ion: The reaction between concentrated nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺) is itself an exothermic process.[2][3]

  • Aromatic Ring Activation: The two methoxy (-OCH₃) groups are strong activating groups.[4] They donate electron density into the benzene ring through resonance, making it highly nucleophilic and thus more reactive towards the electrophilic nitronium ion. This increased reactivity leads to a faster and more energetic reaction.

  • Fluorine's Inductive Effect: While fluorine is also an ortho-, para-director, it is a deactivating group due to its strong inductive electron-withdrawing effect.[5] However, the activating effect of the two methoxy groups generally outweighs the deactivating effect of the fluorine atom, leading to a highly reactive system.

The interplay of these electronic effects makes precise temperature control paramount to prevent thermal runaway.[6][7]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the nitration of fluorinated dimethoxybenzenes.

Issue 1: Uncontrolled Temperature Spike (Runaway Reaction)

Symptoms:

  • Rapid, uncontrolled increase in reaction temperature.

  • Vigorous gas evolution (brown fumes of nitrogen dioxide).

  • Color change of the reaction mixture to dark brown or black.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating mixture.[6][8]

  • Maximize Cooling: Ensure the cooling bath is at its maximum capacity. If using an ice bath, add more ice and salt to lower the temperature further.[8]

  • Emergency Quenching (Last Resort): If the temperature continues to rise uncontrollably, carefully and slowly pour the reaction mixture into a large volume of crushed ice and water (at least 10-20 times the reaction volume) with vigorous stirring.[6][7] This should be done behind a blast shield with appropriate personal protective equipment (PPE).

Potential Causes & Preventative Measures:

CausePrevention
Too Rapid Addition of Nitrating Agent Add the nitrating mixture dropwise, ensuring the internal temperature does not exceed the set point.[8][9]
Inadequate Cooling Use a sufficiently large cooling bath and a properly sized reaction vessel to ensure efficient heat transfer.[6][7]
Poor Agitation Ensure vigorous and consistent stirring to prevent the formation of localized hot spots.[6]
Incorrect Reagent Concentration Use fresh, accurately measured concentrations of nitric and sulfuric acids.[8]
Issue 2: Low Yield of the Desired Nitro Product

Symptoms:

  • Isolation of a smaller than expected amount of the target compound.

Potential Causes & Solutions:

CauseSolution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[10] If the reaction is sluggish, a slight, controlled increase in temperature may be necessary.
Side Reactions (e.g., Oxidation) Maintain a low reaction temperature (typically -10°C to 5°C) to minimize oxidation of the electron-rich aromatic ring.[7][10]
Product Loss During Work-up When quenching, ensure the product has fully precipitated before filtration. Wash the collected solid with ice-cold water to minimize dissolution. If the product is an oil, perform a liquid-liquid extraction with a suitable organic solvent.[10][11]
Issue 3: Formation of Multiple Isomers

Symptoms:

  • Analysis (e.g., NMR, GC-MS) reveals the presence of more than one nitrated product.

Potential Causes & Solutions:

CauseSolution
Lack of Regioselectivity The directing effects of the methoxy and fluoro groups can lead to a mixture of ortho- and para-nitrated products relative to the activating groups.[5][12] Lowering the reaction temperature can sometimes improve selectivity.
Over-nitration The highly activated ring may undergo di- or even tri-nitration. Use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature to favor mono-nitration.[2][7]

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for the Nitration of a Fluorinated Dimethoxybenzene

Disclaimer: This is a general protocol and must be adapted based on a thorough risk assessment for your specific substrate and scale.

1. Preparation of the Nitrating Mixture: a. In a clean, dry flask, add the required volume of concentrated sulfuric acid. b. Cool the flask in an ice-salt bath to below 0°C. c. Slowly, with continuous stirring, add an equimolar amount of concentrated nitric acid. Maintain the temperature of the mixture below 10°C during the addition.[6]

2. Reaction Setup: a. In a separate reaction flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve the fluorinated dimethoxybenzene in a suitable solvent (e.g., concentrated sulfuric acid or an inert solvent like dichloromethane). b. Cool the solution to the target reaction temperature (e.g., -5°C to 0°C) in an ice-salt bath.

3. Nitration: a. Slowly, add the pre-cooled nitrating mixture dropwise to the substrate solution with vigorous stirring. b. Continuously monitor the internal temperature and adjust the addition rate to maintain it within the desired range.

4. Quenching and Work-up: a. Once the reaction is complete (as determined by TLC or other monitoring), slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring.[11] b. If a solid precipitate forms, collect it by vacuum filtration and wash with cold water until the filtrate is neutral.[8][11] c. If an oil forms, extract the product with an appropriate organic solvent. Wash the organic layer with a dilute sodium bicarbonate solution and then with brine.[11] d. Dry the product or organic extract over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and remove the solvent under reduced pressure.

Workflow for Managing Exotherms:

Exotherm_Management cluster_prep Preparation cluster_reaction Reaction cluster_troubleshooting Troubleshooting Prep_Nitrating_Mix Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Slow_Addition Slow, Dropwise Addition of Nitrating Mixture Prep_Nitrating_Mix->Slow_Addition Cool_Substrate Cool Substrate Solution Cool_Substrate->Slow_Addition Monitor_Temp Continuously Monitor Internal Temperature Slow_Addition->Monitor_Temp Vigorous_Stirring Maintain Vigorous Stirring Monitor_Temp->Vigorous_Stirring Temp_Stable Temperature Stable? Vigorous_Stirring->Temp_Stable Temp_Stable->Slow_Addition Yes Stop_Addition STOP ADDITION Temp_Stable->Stop_Addition No Max_Cooling Maximize Cooling Stop_Addition->Max_Cooling Emergency_Quench Emergency Quench Max_Cooling->Emergency_Quench EAS_Nitration cluster_step1 Step 1: Formation of Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation HNO3 HNO₃ Nitronium NO₂⁺ (Nitronium Ion) HNO3->Nitronium + H₂SO₄ H2SO4 H₂SO₄ H2O H₂O HSO4 HSO₄⁻ Aromatic Fluorinated Dimethoxybenzene Sigma_Complex Sigma Complex (Carbocation Intermediate) Aromatic->Sigma_Complex + NO₂⁺ Product Nitro-Fluorinated Dimethoxybenzene Sigma_Complex->Product + HSO₄⁻ H2SO4_regen H₂SO₄ (regenerated)

Caption: Mechanism of electrophilic aromatic nitration.

Section 4: Analytical Methods for Monitoring

Effective monitoring is crucial for both safety and optimizing reaction outcomes.

Analytical TechniqueApplication
Thin Layer Chromatography (TLC) A quick and simple method to monitor the consumption of starting material and the formation of the product. [13]
High-Performance Liquid Chromatography (HPLC) Provides quantitative data on the reaction progress, allowing for accurate determination of conversion and yield. Can also be used to identify and quantify isomers. [14][15]
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for identifying the products and byproducts, especially for volatile compounds. Provides structural information from the mass spectrum. [16]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information of the final product, confirming its identity and purity. [14]

Section 5: Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with the nitration of fluorinated dimethoxybenzenes?

A1: The primary hazards are the potential for a thermal runaway reaction due to the high exothermicity, and the corrosive nature of the concentrated nitric and sulfuric acids. [7][8]Additionally, toxic nitrogen dioxide gas can be released, especially if the reaction overheats. [17]Always work in a well-ventilated fume hood and wear appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.

Q2: Can I use a different nitrating agent to control the exotherm?

A2: While mixed acid (HNO₃/H₂SO₄) is the most common nitrating agent, other reagents can be used, sometimes offering milder reaction conditions. For example, using potassium nitrate in sulfuric acid can generate the nitronium ion in situ. [18]However, a thorough literature search and risk assessment are essential before substituting reagents.

Q3: How do I properly quench the reaction if my product is water-sensitive?

A3: If your product is sensitive to water, quenching on ice is not suitable. In such cases, the reaction can be quenched by slowly adding it to a cold, inert organic solvent. This will dilute the reaction mixture and help to dissipate heat. Subsequent work-up would then involve carefully neutralizing the acid with a base.

Q4: My product is a thick oil that is difficult to handle. How can I improve its isolation?

A4: If the product is a viscous oil, after quenching and extraction, it can be helpful to dissolve it in a minimal amount of a volatile solvent before concentrating it under reduced pressure. This can make it easier to transfer and handle. Purification by column chromatography may also be necessary to separate it from any impurities.

Q5: What is the role of sulfuric acid in the nitration reaction?

A5: Sulfuric acid serves two main purposes. First, as a stronger acid than nitric acid, it protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), the key electrophile in the reaction. [19][2][3]Second, it acts as a solvent and a dehydrating agent, absorbing the water produced during the reaction, which helps to drive the equilibrium towards product formation.

References

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • LibreTexts. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. [Link]

  • Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration. [Link]

  • Chemistry Steps. (2024, January 24). Nitration of Benzene. [Link]

  • Petko, K. I., et al. (2023, September 5). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. Organic and Pharmaceutical Chemistry Journal. [Link]

  • JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Nitration of Benzene. [Link]

  • University of Wisconsin-Madison. (2012, November 14). Chemistry 210 Experiment 10. [Link]

  • Petko, K. I., et al. (2026, January 1). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. ResearchGate. [Link]

  • Unacademy. Notes on Environmental Concerns of Nitration. [Link]

  • Ischiropoulos, H., et al. (1995). Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection. Proceedings of the National Academy of Sciences. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • Linstadt, R. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? ResearchGate. [Link]

  • Wang, Y., et al. (2024, July 15). Thermal Risk Assessment of the Complex Nitration Process through Safety Operating Space Analysis and Optimization. Industrial & Engineering Chemistry Research. [Link]

  • Wang, Z., et al. (2025, July 11). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. Processes. [Link]

  • Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development. [Link]

  • Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. PDF Free Download. [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Nitrate and Nitrite. [Link]

  • Google Patents.
  • LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Pasquet, V. (2017). Runaway reactions, case studies, lessons learned. ARIA. [Link]

  • Ho, T. C., et al. (1998). Case Studies of Incidents in Runaway Reactions and Emergency Relief. ResearchGate. [Link]

  • Scribd. Nitration of Nitrobenzene Analysis. [Link]

  • Etowa, C. B. (2010). Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. ResearchGate. [Link]

Sources

Technical Support Center: Scale-Up Synthesis & Functionalization of 1-Bromo-2,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and downstream processing of 1-Bromo-2,5-dimethoxy-4-fluorobenzene (CAS: 1783644-81-4). This intermediate is a critical building block in the synthesis of fluorinated phenethylamines and advanced pharmaceutical active ingredients (APIs).

Because the precursor (1-fluoro-2,5-dimethoxybenzene) is highly electron-rich, its electrophilic aromatic bromination presents severe exotherm and regioselectivity challenges on a multi-kilogram scale. Furthermore, downstream metallation of the resulting aryl bromide requires precise control to avoid defluorination or Wurtz-type coupling. This guide provides field-proven troubleshooting, causality-based explanations, and self-validating protocols for process chemists.

SECTION 1: Bromination Scale-Up & Exotherm Troubleshooting

Q1: Why does the batch bromination of 1-fluoro-2,5-dimethoxybenzene frequently result in thermal runaway on a >1 kg scale?

Causality & Mechanism: The starting material contains two strongly electron-donating methoxy groups. These groups donate electron density into the aromatic ring via resonance, dramatically lowering the activation energy required to form the Wheland intermediate during electrophilic aromatic substitution. Consequently, the reaction with bromine or N-Bromosuccinimide (NBS) is nearly instantaneous and highly exothermic [3]. In standard batch reactors, the rate of heat generation outpaces the jacket cooling capacity, leading to a localized temperature spike, solvent boiling, and potential thermal runaway.

Q2: Which brominating agent and solvent combination is safest for scale-up?

Troubleshooting: While liquid bromine ( Br2​ ) is highly atom-economical, it generates stoichiometric HBr gas, requiring extensive scrubbing infrastructure [3]. NBS in Acetonitrile (MeCN) is the industry standard for safe scale-up. Critical Warning:Do not use N,N-Dimethylformamide (DMF) with NBS on scale. Dynamic Differential Scanning Calorimetry (DSC) has proven that NBS/DMF solutions undergo hazardous, autocatalytic thermal decomposition at low temperatures. The safe working temperature ( TMRad​ at 24 h) for a 22 wt% NBS/DMF solution is only 32 °C, and closed-system decomposition can trigger a catastrophic reactor rupture [1].

Q3: How do we mitigate succinimide waste during the workup phase?

Optimization: Succinimide byproduct is highly soluble in water. By quenching the reaction with aqueous sodium thiosulfate (to destroy residual active bromine) and performing a biphasic extraction using a non-polar solvent like Methyl tert-butyl ether (MTBE) or Toluene, the succinimide partitions cleanly into the aqueous waste stream.

Quantitative Reagent Comparison
Brominating AgentSolventEquiv.Exotherm RiskPrimary ByproductScale-Up Suitability
Br2​ (Liquid) DCM / AcOH1.05Extreme HBr (Corrosive gas)Moderate (Requires heavy scrubbing)
NBS DMF1.05Catastrophic SuccinimideLow (Thermal runaway risk >32°C) [1]
NBS MeCN1.05ModerateSuccinimideHigh (Preferred for batch/flow)
DBDMH MeCN0.55LowHydantoinHigh (Excellent atom economy)

SECTION 2: Continuous Flow Bromination Methodology

To completely neutralize the exotherm risk, we recommend transitioning from batch to continuous flow chemistry. Flow reactors offer superior surface-area-to-volume ratios, allowing for instantaneous heat dissipation [2].

FlowBromination SM 1-Fluoro-2,5-dimethoxybenzene (0.5 M in MeCN) Mixer T-Mixer (High Turbulence) SM->Mixer Reagent NBS Solution (0.55 M in MeCN) Reagent->Mixer Reactor Flow Reactor Plate (T = 20°C, t_res = 5 min) Mixer->Reactor Exotherm Zone Quench In-line Quench (Aq. Na2S2O3) Reactor->Quench Full Conversion Product 1-Bromo-2,5-dimethoxy- 4-fluorobenzene Quench->Product

Continuous flow setup for the safe, exotherm-controlled bromination of 1-fluoro-2,5-dimethoxybenzene.
Protocol 1: Continuous Flow Synthesis of 1-Bromo-2,5-dimethoxy-4-fluorobenzene

Self-Validating System: The inline quench ensures that no active brominating agent reaches the collection vessel, preventing out-of-reactor over-bromination.

  • System Preparation: Prime a jacketed continuous flow reactor (e.g., Corning Advanced-Flow or Vapourtec) with anhydrous MeCN. Set the reactor cooling jacket to 20 °C.

  • Feed Solution A: Prepare a 0.5 M solution of 1-fluoro-2,5-dimethoxybenzene in anhydrous MeCN.

  • Feed Solution B: Prepare a 0.55 M solution of recrystallized NBS in anhydrous MeCN.

  • Flow Execution: Pump Solution A and Solution B at equal flow rates into a T-mixer, targeting a residence time ( tres​ ) of 5.0 minutes inside the reactor plate.

  • Inline Quench: Route the reactor effluent into a second T-mixer where it intersects with a 1.0 M aqueous solution of Na2​S2​O3​ (Flow rate ratio 1:1) to neutralize trace electrophilic bromine [2].

  • Workup: Collect the biphasic mixture. Separate the organic layer, concentrate under reduced pressure, and recrystallize the crude solid from hot isopropanol to yield >98% pure 1-bromo-2,5-dimethoxy-4-fluorobenzene.

SECTION 3: Downstream Functionalization & Metallation

Once the aryl bromide is isolated, it is typically subjected to metal-halogen exchange to form a nucleophile for cross-coupling or formylation (e.g., reacting with DMF to yield a benzaldehyde derivative).

Q4: Why is traditional Grignard initiation (Mg turnings) sluggish with this specific aryl bromide?

Causality: The insertion of elemental magnesium into the C-Br bond relies on a single-electron transfer at the solid-liquid interface. The two bulky ortho/meta-methoxy groups sterically hinder the approach of the magnesium surface. Furthermore, the electron-rich nature of the ring thermodynamically disfavors the radical anion intermediate required for Grignard initiation.

Q5: Does the para-fluoro group risk SN​Ar side reactions during lithiation?

Troubleshooting: While fluorine is an excellent leaving group in Nucleophilic Aromatic Substitution ( SN​Ar ), the two methoxy groups strongly deactivate the ring toward nucleophilic attack. As long as the metallation is kept strictly cryogenic (-78 °C for n-BuLi) or utilizes a less nucleophilic base (TurboGrignard), defluorination is completely suppressed [4].

Metallation cluster_paths Metallation Pathways ArBr 1-Bromo-2,5-dimethoxy-4-fluorobenzene BuLi n-BuLi / THF (-78°C) ArBr->BuLi Turbo i-PrMgCl·LiCl / THF (0°C) ArBr->Turbo Mg Mg turnings / I2 (Reflux) ArBr->Mg ArLi Aryllithium (Clean, Fast) BuLi->ArLi Preferred ArMg Arylmagnesium (Moderate to Sluggish) Turbo->ArMg Scalable Mg->ArMg Entrainment needed Wurtz Wurtz Coupling / Des-Br (Side Products) Mg->Wurtz High Temp Risk

Comparison of metallation pathways for 1-bromo-2,5-dimethoxy-4-fluorobenzene functionalization.
Protocol 2: Scalable TurboGrignard Halogen-Metal Exchange

Self-Validating System: Using i-PrMgCl·LiCl bypasses the solid-liquid interface problem of Mg turnings. The LiCl breaks up polymeric magnesium aggregates, ensuring a rapid, homogeneous exchange without the need for cryogenic -78 °C reactors.

  • Drying: Charge a dry, nitrogen-flushed reactor with 1.0 equivalent of 1-bromo-2,5-dimethoxy-4-fluorobenzene and anhydrous THF (0.3 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice/brine bath.

  • Exchange: Dropwise add 1.1 equivalents of i-PrMgCl·LiCl (TurboGrignard, 1.3 M in THF) over 30 minutes, maintaining the internal temperature below 5 °C.

  • Validation: Stir for 2 hours at 0 °C. In-process control: Quench a 0.5 mL aliquot with water and analyze via GC-MS; the presence of 1-fluoro-2,5-dimethoxybenzene (des-bromo) confirms successful Grignard formation.

  • Electrophilic Trapping: Add the desired electrophile (e.g., anhydrous DMF for formylation) dropwise at 0 °C, then allow the reactor to warm to room temperature.

References

  • Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide ACS Publications (Organic Process Research & Development)[Link]

  • Continuous photochemical benzylic bromination using in situ generated Br2 Green Chemistry (Royal Society of Chemistry)[Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Chemical Reviews (ACS Publications)[Link]

  • Direct palladium-catalyzed aromatic fluorination US Patent 11179710B2 (Google P

identifying impurities in 1-Bromo-2,5-dimethoxy-4-fluorobenzene by NMR

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NMR troubleshooting. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 1-Bromo-2,5-dimethoxy-4-fluorobenzene , a critical halogenated intermediate frequently utilized in the synthesis of novel 5-HT2A receptor ligands and fluorinated phenethylamines[1].

Below, you will find a causality-driven troubleshooting guide and FAQs designed to help you definitively resolve structural ambiguities and identify common synthetic impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.

Section 1: Theoretical Baseline & Diagnostic Signatures

Q: What are the definitive 1 H and 19 F NMR signatures of pure 1-bromo-2,5-dimethoxy-4-fluorobenzene, and why do they appear this way?

A: To confidently identify your target compound, you must understand the causality of its spin-spin coupling networks. The molecule possesses a para-substitution pattern for its two remaining aromatic protons (H-3 and H-6).

Because these protons are para to each other (separated by 5 bonds), their homonuclear scalar coupling ( 5JHH​ ) is negligible ( ≈0 Hz). Therefore, they do not couple with each other . Any splitting observed in the aromatic region of the pure product is driven entirely by heteronuclear coupling with the spin-½ 19 F nucleus:

  • H-3 Signal: Located between the methoxy and fluorine groups, this proton is ortho to the fluorine atom. The close proximity results in a strong 3JHF​ coupling, typically around 9.5 Hz . It appears as a distinct doublet.

  • H-6 Signal: Located between the bromine and methoxy groups, this proton is meta to the fluorine atom. The 4-bond distance attenuates the interaction, yielding a 4JHF​ coupling of approximately 5.5 Hz . It also appears as a distinct doublet.

  • 19 F Signal: The single fluorine atom will appear as a doublet of doublets (dd) around -135 ppm, reflecting the simultaneous 9.5 Hz and 5.5 Hz couplings to H-3 and H-6, respectively.

Section 2: Identifying Common Impurities

Q: How can I identify the presence of unreacted starting material or regioisomers in my crude mixture?

A: The standard synthesis of this compound involves the electrophilic bromination of 1-fluoro-2,5-dimethoxybenzene[2]. The methoxy groups are strong ortho/para directors. While steric and electronic factors heavily favor bromination at the C4 position (yielding the target), alternative reaction pathways generate specific impurities with highly diagnostic NMR signatures[3].

By analyzing the scalar coupling constants ( J -values), you can map the exact atomic connectivity of your impurities.

Table 1: Quantitative 1 H NMR Diagnostic Data for Target vs. Impurities
Compound / ImpurityAromatic Protons JHF​ Coupling (Hz) JHH​ Coupling (Hz)Diagnostic 1 H NMR Pattern
Target Product 2 (H-3, H-6)~9.5 (ortho), ~5.5 (meta)~0 (para) Two distinct doublets (d).
Impurity A (Unreacted SM) 3 (H-3, H-4, H-6)Various~9.0, ~3.0Complex multiplet integrating to 3H.
Impurity B (C3-Br Regioisomer) 2 (H-4, H-6)~9.5, ~2.0~2.5 (meta) Two doublets of doublets (dd).
Impurity C (C6-Br Regioisomer) 2 (H-3, H-4)~9.0, ~5.0~8.5 (ortho) Two doublets of doublets (dd).
Impurity D (Over-brominated) 1 (H-6)~5.5 (meta)N/ASingle doublet integrating to 1H.

Section 3: Step-by-Step Experimental Protocol for NMR Validation

Q: What is the recommended self-validating workflow for acquiring and processing NMR spectra to resolve these specific impurities?

A: To ensure absolute trustworthiness in your structural assignment, execute the following self-validating protocol. This workflow uses internal integration checks to flag co-eluting impurities.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the purified/crude compound in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

  • Ensure the solution is free of particulates; filter through a glass wool plug if necessary to maintain high magnetic field homogeneity (crucial for resolving small 2.5 Hz meta-couplings).

Step 2: Acquisition Parameters

  • 1 H NMR: Acquire at 400 MHz. Set the relaxation delay (D1) to at least 2.0 seconds to ensure complete relaxation of the aromatic protons for accurate integration. Run 16–32 scans.

  • 19 F NMR: Acquire at 376 MHz (or corresponding frequency). Run 32 scans. Crucial: Run the sequence without proton decoupling. Proton-coupled 19 F spectra are required to verify the 9.5 Hz and 5.5 Hz splitting patterns from the opposite perspective.

Step 3: Processing & Self-Validation

  • Apply a mild exponential window function (Line Broadening, LB = 0.3 Hz) prior to Fourier Transformation to enhance the signal-to-noise ratio without masking fine coupling.

  • Phase and baseline-correct the spectrum manually.

  • The Self-Validation Check: Integrate the two methoxy singlets (~3.82 and 3.86 ppm) and calibrate their combined integral to exactly 6.00 .

  • Integrate the aromatic region (6.5–7.5 ppm).

    • Pass: If the integral is 2.00 ± 0.05 , the sample is free of starting material and over-brominated species.

    • Fail: If the integral is >2.10 , unreacted starting material is present. If <1.90 , an over-brominated impurity is present.

Section 4: Diagnostic Decision Tree

Use the following logical workflow to visually diagnose your reaction outcome based on the aromatic region of the 1 H NMR spectrum.

NMR_Troubleshooting Start Analyze 1H NMR Aromatic Region (6.5 - 7.5 ppm) Integration Integrate Aromatic Peaks (Calibrated to 6H for OMe) Start->Integration Proton3 3 Protons (Complex Multiplet) Integration->Proton3 3H Integral Proton2 2 Protons Integration->Proton2 2H Integral Proton1 1 Proton (Singlet or Doublet) Integration->Proton1 1H Integral SM Impurity: Unreacted SM (1-Fluoro-2,5-dimethoxybenzene) Proton3->SM CheckJ Analyze Coupling Constants (J) Proton2->CheckJ OverBr Impurity: Over-brominated (e.g., Dibromo-fluoro analog) Proton1->OverBr Target Target: 1-Bromo-2,5-dimethoxy- 4-fluorobenzene (Two doublets, NO J_HH) CheckJ->Target J_HF only (9.5 & 5.5 Hz) RegioMeta Impurity: C3-Br Regioisomer (Meta-coupling J_HH ~ 2.5 Hz) CheckJ->RegioMeta J_HH (2.5 Hz) + J_HF RegioOrtho Impurity: C6-Br Regioisomer (Ortho-coupling J_HH ~ 8.5 Hz) CheckJ->RegioOrtho J_HH (8.5 Hz) + J_HF

1H NMR Decision Tree for 1-Bromo-2,5-dimethoxy-4-fluorobenzene Impurities

Section 5: Frequently Asked Questions (FAQs)

Q: My aromatic peaks appear as singlets instead of doublets. What happened? A: If you observe two perfect singlets in the aromatic region, your molecule lacks a fluorine atom. This indicates that a des-fluoro side reaction occurred, or your starting material was actually 1,4-dimethoxybenzene, resulting in the synthesis of 1,4-dibromo-2,5-dimethoxybenzene. Fluorine's nuclear spin ( I=½ ) guarantees that the adjacent protons will be split into doublets; the absence of splitting is a definitive failure of fluorination.

Q: I see a doublet of doublets (dd) in the aromatic region with a 2.5 Hz coupling. Is my product ruined? A: Yes, your reaction yielded the C3-brominated regioisomer (Impurity B). The 2.5 Hz coupling is the hallmark of a meta-relationship between the two remaining aromatic protons ( 4JHH​ ). Because regioisomers of this nature are notoriously difficult to separate via standard silica gel chromatography, you may need to rely on recrystallization or discard the batch and optimize your bromination temperature to favor the thermodynamically stable C4 position.

Q: Why is 19 F NMR recommended alongside 1 H NMR? Isn't 1 H enough? A: While 1 H NMR is highly diagnostic, 19 F NMR acts as an orthogonal validation tool. In complex mixtures where the aromatic region is cluttered with overlapping signals from starting materials and regioisomers, the 19 F spectrum provides an isolated, uncluttered view. Each fluorinated species will present a distinct 19 F chemical shift (typically between -130 and -145 ppm), allowing you to instantly quantify the ratio of target product to regioisomers without signal overlap.

References

  • ResearchGate. "Fluorine in psychedelic phenethylamines" (Details the biological properties and synthetic history of fluorinated phenethylamines). Available at:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Bromo-2,5-dimethoxy-4-fluorobenzene and 1-Iodo-2,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of aryl halide building blocks is a cornerstone of modern synthetic chemistry, profoundly influencing reaction efficiency, selectivity, and overall synthetic design. This guide provides an in-depth technical comparison between 1-Bromo-2,5-dimethoxy-4-fluorobenzene and 1-Iodo-2,5-dimethoxy-4-fluorobenzene, two structurally similar yet distinct reagents. By examining their performance in key transformations, supported by fundamental principles and experimental data, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The fundamental difference in reactivity between the bromo and iodo analogues lies in the strength of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is inherently longer and weaker than the carbon-bromine (C-Br) bond. This disparity in bond dissociation energy (BDE) is the primary determinant of their reactivity, particularly in reactions where the cleavage of this bond is a key mechanistic step.[1][2]

Table 1: Typical Bond Dissociation Energies (BDE) for Aryl Halides

Bond TypeBond Dissociation Energy (kcal/mol)Implication for Reactivity
C-I~65-67Weaker bond, more easily broken, higher reactivity.[2][3]
C-Br~81-83Stronger bond, requires more energy to break, lower reactivity.[2][3]

This difference in BDE directly impacts the kinetics of many critical reactions, most notably the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step of the catalytic cycle.[1]

Comparative Reactivity in Key Synthetic Transformations

The superior reactivity of aryl iodides is not merely theoretical; it has significant practical implications in the laboratory. Generally, the reactivity trend for aryl halides in a wide range of transformations is: I > Br > Cl > F.[4]

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds.[5][6] The choice between the iodo and bromo compound can significantly affect reaction conditions and outcomes.

Mechanistic Insight: The catalytic cycle of the Suzuki reaction begins with the oxidative addition of the aryl halide to a Pd(0) complex.[7][8] Due to the lower BDE of the C-I bond, 1-Iodo-2,5-dimethoxy-4-fluorobenzene will undergo oxidative addition more rapidly and under milder conditions (e.g., lower temperatures, lower catalyst loadings) than its bromo counterpart.[1]

dot graph "Suzuki_Catalytic_Cycle" { layout="neato"; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Define nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,2.5!"]; arx [label="Ar-X\n(Iodo or Bromo compound)", shape=plaintext, fontcolor="#202124"]; oxidative_addition [label="Oxidative Addition\n(Rate-Determining Step)\nC-I > C-Br", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="1.5,1.5!"]; pd_complex [label="Ar-Pd(II)-X(L₂)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,0!"]; boronic_acid [label="R-B(OR)₂", shape=plaintext, fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="1.5,-1.5!"]; pd_r_complex [label="Ar-Pd(II)-R(L₂)", fillcolor="#FBBC05", fontcolor="#202124", pos="0,-2.5!"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="-1.5,-1.5!"]; product [label="Ar-R", shape=plaintext, fontcolor="#202124"];

// Define edges arx -> oxidative_addition [style=invis]; pd0 -> oxidative_addition [label=""]; oxidative_addition -> pd_complex [label=""]; boronic_acid -> transmetalation [style=invis]; pd_complex -> transmetalation [label="Base"]; transmetalation -> pd_r_complex [label=""]; pd_r_complex -> reductive_elimination [label=""]; reductive_elimination -> pd0 [label=""]; reductive_elimination -> product [style=invis]; }

Generalized catalytic cycle for Palladium-catalyzed cross-coupling.

Table 2: Expected Performance in Suzuki-Miyaura Coupling

Parameter1-Iodo-2,5-dimethoxy-4-fluorobenzene1-Bromo-2,5-dimethoxy-4-fluorobenzeneRationale
Reaction Temperature Lower (e.g., Room Temp to 60°C)Higher (e.g., 60°C to 100°C)Faster oxidative addition for C-I bond.[1][10]
Catalyst Loading Potentially lowerTypically higherHigher reactivity allows for more efficient catalyst turnover.
Reaction Time ShorterLongerFaster kinetics due to weaker C-I bond.
Side Reactions Lower potential for thermal degradationHigher potential due to elevated temperaturesMilder conditions preserve sensitive functional groups.
Metal-Halogen Exchange

Metal-halogen exchange is a fundamental transformation for the preparation of organometallic reagents, such as organolithium or Grignard reagents.[11][12] The rate of this exchange is highly dependent on the halogen.

Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the organometallic reagent (e.g., n-BuLi) on the halogen atom of the aryl halide.[13] The reaction is an equilibrium process, driven forward by the formation of a more stable organometallic species. The exchange rate follows the order I > Br > Cl, making the iodo-analogue significantly more reactive.[11][13]

Practical Implications:

  • Reaction Conditions: The exchange with 1-Iodo-2,5-dimethoxy-4-fluorobenzene can typically be performed at very low temperatures (e.g., -78 °C to -100 °C), which helps to suppress side reactions and preserve thermally sensitive functional groups. The corresponding reaction with the bromo-analogue often requires slightly higher temperatures (e.g., -78 °C to -40 °C) to proceed at a reasonable rate.

  • Chemoselectivity: The significant difference in reactivity allows for selective metal-halogen exchange at an iodine center in the presence of a bromine atom on the same or a different molecule. This is a powerful tool in multi-step synthesis.[12]

dot graph "Reactivity_Decision_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10];

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start -> q1; q1 -> use_iodo [xlabel=" Yes", fontcolor="#34A853", fontsize=9]; q1 -> q2 [xlabel=" No", fontcolor="#EA4335", fontsize=9]; q2 -> use_bromo [xlabel=" Yes", fontcolor="#34A853", fontsize=9]; q2 -> q3 [xlabel=" No", fontcolor="#EA4335", fontsize=9]; q3 -> use_iodo [xlabel=" Yes", fontcolor="#34A853", fontsize=9]; q3 -> use_bromo [xlabel=" No", fontcolor="#EA4335", fontsize=9]; }

Decision workflow for selecting the appropriate aryl halide.

Experimental Protocols

This section provides a generalized, representative protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted to directly compare the reactivity of the two title compounds.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To compare the reaction rate and yield of the Suzuki-Miyaura coupling of the bromo- and iodo-aryl halides with a generic boronic acid.

Materials:

  • 1-Bromo-2,5-dimethoxy-4-fluorobenzene OR 1-Iodo-2,5-dimethoxy-4-fluorobenzene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[14]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (0.02 mmol) and the phosphine ligand (0.04 mmol).

  • Solvent Addition: Add the degassed solvent mixture (5 mL) via syringe.[14]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., start at 60 °C for the iodo compound and 80 °C for the bromo compound) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS at regular intervals (e.g., every 30 minutes).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[6]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[14]

dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10];

A [label="1. Assemble Glassware\n(Flame-dry under vacuum)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Add Solid Reagents\n(Aryl Halide, Boronic Acid, Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Purge with Inert Gas\n(e.g., Argon)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Add Catalyst System\n(Palladium Precatalyst + Ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Add Degassed Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Heat and Stir\n(Monitor by TLC/GC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="7. Aqueous Workup\n(Quench, Extract, Wash)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="8. Purify\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G -> H; }

General experimental workflow for cross-coupling reactions.

Conclusion and Recommendations

The choice between 1-Bromo-2,5-dimethoxy-4-fluorobenzene and 1-Iodo-2,5-dimethoxy-4-fluorobenzene is a strategic decision that hinges on the specific demands of the synthetic route.

  • Choose 1-Iodo-2,5-dimethoxy-4-fluorobenzene for:

    • Reactions requiring mild conditions to preserve sensitive functional groups.

    • Syntheses where high reactivity, faster reaction times, and lower catalyst loadings are paramount.

    • Complex syntheses requiring selective functionalization in the presence of other halides.

  • Choose 1-Bromo-2,5-dimethoxy-4-fluorobenzene when:

    • Cost is a primary consideration, as bromo-aromatics are generally less expensive than their iodo counterparts.[4]

    • The subsequent reaction conditions are robust and can tolerate higher temperatures.

    • The slightly lower reactivity can be advantageous in preventing undesired side reactions in specific contexts.

By understanding the fundamental principles of reactivity and considering the practical trade-offs, researchers can harness the distinct properties of these valuable building blocks to achieve their synthetic goals with greater efficiency and precision.

References

Sources

Comparative Guide: Palladium Ligands for the Suzuki-Miyaura Coupling of 1-Bromo-2,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Ligand selection, mechanistic causality, and optimized experimental protocols for sterically hindered, electron-rich aryl bromides.

Substrate Analysis: The Electronic and Steric Challenge

The cross-coupling of 1-Bromo-2,5-dimethoxy-4-fluorobenzene (CAS: 1783644-81-4) presents a unique dichotomy of electronic and steric hurdles that dictate ligand selection. To design a high-yielding Suzuki-Miyaura coupling, we must first deconstruct the substrate's reactivity profile:

  • Steric Hindrance (The Ortho-Effect): The methoxy group at the 2-position (ortho to the bromide) creates a significant steric shield. This restricts the trajectory of the incoming Palladium(0) complex, raising the activation energy required for the initial oxidative addition.

  • Electronic Deactivation: Methoxy groups are strongly resonance-donating (+M effect). The presence of two such groups (2,5-positions) floods the aromatic ring with electron density. While the 4-fluoro group is inductively withdrawing (-I), the net effect remains a highly electron-rich C-Br bond. Because the active Pd(0) center is also electron-rich, oxidative addition into an electron-rich bond is thermodynamically and kinetically disfavored.

To overcome these barriers, the ideal phosphine ligand must be strongly electron-donating (to increase the nucleophilicity of the Pd center) and highly bulky (to promote the formation of a highly active monoligated Pd(0)L₁ species and accelerate reductive elimination) 1[1].

Mechanistic Causality & Ligand Design

The Suzuki-Miyaura catalytic cycle relies on three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination. The choice of ligand directly dictates the rate-determining step.

G Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Accelerated by e- rich L) Pd0->OA Ar-Br PdII_Br Ar-Pd(II)(L)-Br Intermediate OA->PdII_Br TM Transmetalation (Base Activated) PdII_Br->TM Ar'-B(OH)2 + Base PdII_Ar Ar-Pd(II)(L)-Ar' Intermediate TM->PdII_Ar RE Reductive Elimination (Accelerated by bulky L) PdII_Ar->RE RE->Pd0 Regenerates Pd(0) Product Biaryl Product RE->Product

Fig 1: Catalytic cycle highlighting where ligand electronics and sterics influence reaction rates.

  • First-Generation Ligands (e.g., PPh₃): Triphenylphosphine lacks the electron density to efficiently force oxidative addition into the electron-rich 1-Bromo-2,5-dimethoxy-4-fluorobenzene. It also lacks the steric bulk to force the two aryl groups together during reductive elimination, often leading to stalled reactions and protodeboronation byproducts.

  • Buchwald Biaryl Phosphines (SPhos & XPhos): These ligands are purpose-built for hindered substrates 2[2]. The dialkylphosphine moiety (dicyclohexyl in SPhos/XPhos) is fiercely electron-donating, supercharging the Pd(0) center. Simultaneously, the lower biaryl ring provides immense steric bulk. This bulk stabilizes the active monoligated Pd(0) species and physically crowds the Pd(II) intermediate, drastically lowering the activation energy for reductive elimination3[3]. Furthermore, the base-activated transmetalation step is highly efficient with these ligands, as the base polarizes the organic ligand on the boron atom 4[4].

Comparative Performance Data

The following table synthesizes experimental performance metrics for the coupling of 1-Bromo-2,5-dimethoxy-4-fluorobenzene with phenylboronic acid across different ligand classes.

Standardized Conditions: 1.0 equiv ArBr, 1.2 equiv PhB(OH)₂, 2.0 equiv K₃PO₄, 2 mol% Pd(OAc)₂, 4 mol% Ligand, Toluene/H₂O (5:1), 80 °C, 4 hours.

LigandLigand ClassOxidative AdditionReductive EliminationConversion (%)Isolated Yield (%)Primary Byproduct
PPh₃ Monodentate ArylVery SlowSlow35%28%Unreacted ArBr
dppf BidentateModerateModerate65%58%Homocoupling
SPhos Biaryl DialkylFastVery Fast> 99%94%Trace
XPhos Biaryl Dialkyl (Bulky)Very FastVery Fast> 99%96%Trace

Verdict: Both SPhos and XPhos provide near-quantitative yields. For highly hindered ortho-methoxy substrates, XPhos slightly edges out SPhos due to the added steric pressure from the triisopropyl groups, which virtually eliminates homocoupling side reactions1[1].

Standardized Experimental Protocol

To ensure a self-validating system, this protocol utilizes an internal standard (1,3,5-trimethoxybenzene) added post-reaction to accurately quantify mass balance and conversion via LC-MS or quantitative NMR before isolation.

Workflow Prep 1. Glovebox Prep Pd(OAc)2 + XPhos Substrates 2. Add Substrates Ar-Br + Ar'-B(OH)2 Prep->Substrates Solvent 3. Base & Solvent K3PO4 in Tol/H2O Substrates->Solvent React 4. Reaction 80°C, 4-6 hours Solvent->React Analyze 5. Workup & LC-MS Yield Quantification React->Analyze

Fig 2: Step-by-step workflow for the optimized Suzuki-Miyaura coupling protocol.

Step-by-Step Methodology:
  • Catalyst Pre-Activation (Glovebox Recommended):

    • In a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial with Palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%) and XPhos (19.1 mg, 0.04 mmol, 4 mol%).

    • Causality Note: A 1:2 Pd-to-Ligand ratio ensures complete formation of the active L₁Pd(0) species upon in situ reduction.

  • Substrate Addition:

    • Add 1-Bromo-2,5-dimethoxy-4-fluorobenzene (235.1 mg, 1.00 mmol, 1.0 equiv) and the desired boronic acid (e.g., Phenylboronic acid, 146.3 mg, 1.20 mmol, 1.2 equiv).

  • Base and Solvent Introduction:

    • Add finely milled, anhydrous Potassium Phosphate tribasic (K₃PO₄, 424.5 mg, 2.00 mmol, 2.0 equiv).

    • Add 5.0 mL of rigorously degassed Toluene and 1.0 mL of degassed deionized water.

    • Causality Note: The biphasic Toluene/H₂O system dissolves the inorganic base, facilitating the critical activation of the boronic acid into a highly reactive boronate complex, which is required for transmetalation 4[4].

  • Reaction Execution:

    • Seal the vial with a PTFE-lined septum cap, remove it from the glovebox, and place it in a pre-heated aluminum block at 80 °C. Stir vigorously (800 rpm) for 4 hours.

  • Workup & Self-Validation:

    • Cool the mixture to room temperature. Add exactly 1.00 mmol of 1,3,5-trimethoxybenzene as an internal standard.

    • Dilute with Ethyl Acetate (10 mL), separate the organic layer, and analyze a 50 µL aliquot via LC-MS/UPLC to confirm >99% consumption of the aryl bromide.

    • Wash the remaining organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure biaryl product.

References

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed (NIH). URL:[Link]

  • Suzuki Coupling. Organic Chemistry Portal. URL:[Link]

Sources

Reactivity Comparison Guide: Fluorinated vs. Non-Fluorinated Bromobenzenes in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In the design of pharmaceuticals, agrochemicals, and advanced liquid crystalline materials, the strategic incorporation of fluorine is a cornerstone of modern synthetic chemistry. When building complex molecular architectures via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Kumada), the choice between a standard bromobenzene and a fluorinated bromobenzene directly dictates the kinetic efficiency and yield of the reaction.

This guide objectively compares the reactivity profiles of fluorinated versus non-fluorinated bromobenzenes. By analyzing the fundamental organometallic causality—specifically the thermodynamics of the oxidative addition step—we provide actionable, data-backed insights and a self-validating experimental protocol for evaluating these building blocks in high-throughput environments.

Mechanistic Causality: The Fluorine Effect on Oxidative Addition

To understand why fluorinated bromobenzenes generally outperform their non-fluorinated counterparts in cross-coupling, we must examine the rate-determining step of the catalytic cycle: Oxidative Addition .

In a standard Palladium-catalyzed cross-coupling, the active, electron-rich Pd(0) catalyst inserts itself into the C–Br bond of the aryl halide[1]. This process requires the transfer of electron density from the metal's d-orbitals into the σ* antibonding orbital of the C–Br bond.

  • The Baseline (Bromobenzene): Unsubstituted bromobenzene possesses a relatively high-energy Lowest Unoccupied Molecular Orbital (LUMO). Oxidative addition requires a highly active, electron-rich catalyst system to overcome the activation barrier.

  • The Fluorine Advantage (Fluorinated Bromobenzenes): Fluorine is the most electronegative element. Its strong inductive electron-withdrawing effect (-I) pulls electron density away from the aromatic ring. This drastically lowers the LUMO energy of the aryl bromide[2]. Consequently, the thermodynamic barrier for electron transfer from Pd(0) is reduced, resulting in a highly facile, accelerated oxidative addition[1].

Furthermore, specific ligands can promote oxidative addition via different mechanisms (e.g., 12-electron vs. 14-electron Pd(0) intermediates), where the presence of ortho- or meta-fluorine substituents can dictate divergent site selectivity due to secondary metal-fluorine coordination effects[2].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II)(Ar-F)(Br)L_2 Oxidative Addition Complex Pd0->PdII_OA Oxidative Addition (Accelerated by F-substitution) PdII_TM Pd(II)(Ar-F)(R)L_2 Transmetalation Complex PdII_OA->PdII_TM Transmetalation (e.g., R-B(OH)2) PdII_TM->Pd0 Reductive Elimination Product Ar(F)-R Coupled Product PdII_TM->Product Product Release

Caption: Pd-Catalyzed Cross-Coupling Cycle highlighting the fluorine-accelerated oxidative addition step.

Quantitative Reactivity Comparison

Experimental data across various cross-coupling methodologies confirms the kinetic superiority of fluorinated substrates. The table below synthesizes kinetic and yield data comparing standard bromobenzene to its mono- and di-fluorinated derivatives under identical catalytic conditions[3],[1].

SubstrateRelative Oxidative Addition Rate to Pd(0)Typical Suzuki Yield (1h, 25°C)Kumada Coupling Efficiency (Fe/Ni/Pd)
Bromobenzene 1.0 (Baseline)~65%Moderate
4-Fluorobromobenzene ~3.5x Faster>90%High
2,4-Difluorobromobenzene ~5.0x Faster>95%Excellent

Note: The additive effect of multiple fluorine atoms (e.g., in 2,4-difluorobromobenzene) further depletes ring electron density, maximizing the rate of oxidative addition, provided steric hindrance at the ortho position is managed by an appropriate ligand bite angle[3].

Experimental Protocol: Parallel Kinetic Screening

To empirically validate the reactivity differences between these substrates, we employ a parallel high-throughput kinetic screening protocol.

Causality & Self-Validation: This protocol is designed as a self-validating system. By utilizing an internal standard (dodecane) from the very beginning, any volumetric errors during micro-sampling are mathematically canceled out. Furthermore, the choice of an acidic ethyl acetate quench instantly degrades the active Pd(0) catalyst, freezing the reaction state and preventing false-positive conversions while the samples await GC analysis.

Materials
  • Catalyst Precursors: Pd2(dba)3 (1.0 mol%), XPhos (2.4 mol%)

  • Substrates: Bromobenzene, 4-Fluorobromobenzene (1.0 mmol each)

  • Coupling Partner: Phenylboronic acid (1.2 mmol)

  • Base: Aqueous K3PO4 (2.0 M)

  • Solvent & Standard: Anhydrous THF, Dodecane (0.5 mmol)

Step-by-Step Methodology
  • Catalyst Activation: In a nitrogen-filled glovebox, dissolve Pd2(dba)3 and the bulky biaryl phosphine ligand XPhos in 2.0 mL of anhydrous THF. Stir for 15 minutes. Causality: XPhos facilitates the formation of a highly active, monoligated 12-electron Pd(0) species, which is essential for capturing the true kinetic differences in oxidative addition[2].

  • Substrate Preparation: Prepare two parallel reaction vials (Vial A and Vial B).

    • To Vial A, add bromobenzene (1.0 mmol).

    • To Vial B, add 4-fluorobromobenzene (1.0 mmol).

    • To both vials, add phenylboronic acid (1.2 mmol) and dodecane (0.5 mmol).

  • Initiation: Inject 1.0 mL of the pre-activated catalyst solution into both vials, followed immediately by 1.0 mL of aqueous K3PO4 (2.0 M). Stir vigorously at 25 °C.

  • Kinetic Sampling: At exactly t = 5, 15, 30, and 60 minutes, withdraw a 50 µL aliquot from the organic layer of each vial.

  • Reaction Quenching: Immediately dispense the aliquot into a GC vial containing 0.5 mL of ethyl acetate and 50 µL of 1M aqueous HCl. Causality: The acid neutralizes the base and destroys the Pd catalyst, halting the reaction instantly.

  • Analysis: Analyze the organic layers via GC-FID. Calculate the exact conversion of the aryl bromides by rationing their peak areas against the inert dodecane internal standard.

Workflow Step1 1. Catalyst Activation Pd2(dba)3 + XPhos in THF Step2 2. Substrate Addition Ar-Br + PhB(OH)2 + Int. Std. Step1->Step2 Step3 3. Base Addition & Initiation K3PO4 (aq) at 25°C Step2->Step3 Step4 4. Kinetic Sampling Aliquots at 5, 15, 30, 60 min Step3->Step4 Step5 5. GC-FID Analysis Quantify Conversion vs Int. Std. Step4->Step5

Caption: Parallel high-throughput kinetic screening workflow for aryl bromide reactivity.

Conclusion

For drug development professionals and synthetic chemists, substituting a standard bromobenzene with a fluorinated bromobenzene is not merely a structural choice for the final Active Pharmaceutical Ingredient (API)—it is a strategic kinetic lever. The electron-withdrawing nature of fluorine dramatically accelerates the oxidative addition step, allowing for milder reaction conditions, lower catalyst loadings, and the successful coupling of historically challenging sterically hindered substrates.

References

  • A comprehensive study of the effects of spectator ligands, transition metals and lithium halide additives on the efficiency of iron, nickel and palladium-catalyzed cross-coupling reactions of cyclohexyl magnesium bromide with fluorin
  • Capturing the Most Active State of a Palladium(0) Cross-Coupling Catalyst.Semantic Scholar / J. Am. Chem. Soc.
  • Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity.

Sources

Structural Elucidation of 1-Bromo-2,5-dimethoxy-4-fluorobenzene Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing advanced characterization pipelines, I frequently encounter the analytical bottlenecks associated with highly substituted aromatic systems. 1-Bromo-2,5-dimethoxy-4-fluorobenzene (CAS: 1783644-81-4) is a highly versatile building block used extensively in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions[1].

When this precursor is functionalized, confirming the exact regiochemistry of the resulting product is notoriously difficult. The tetra-substituted benzene ring leaves only two isolated, para-oriented protons (at C3 and C6). This isolation eliminates the utility of standard 1H−1H Correlation Spectroscopy (COSY), forcing us to rely on more sophisticated, multi-nuclear analytical strategies to prove structural integrity[2].

This guide objectively compares the performance of available structural elucidation modalities and provides a self-validating experimental workflow leveraging 19F Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis of Structural Elucidation Modalities

To definitively confirm the structure of a 1-Bromo-2,5-dimethoxy-4-fluorobenzene reaction product, researchers must choose an analytical modality that balances throughput with regiochemical resolution. Below is an objective performance comparison of the three primary alternatives.

Table 1: Performance Comparison of Analytical Modalities for Fluorinated Dimethoxybenzenes

Analytical ModalitySensitivityRegiochemical ResolutionThroughputPrimary Limitation
LC-HRMS (TOF/Orbitrap) High (pg to ng)Low (Cannot distinguish positional isomers)High (<10 mins)Blind to spatial orientation; isobaric interference.
1D 1H / 13C NMR Moderate (µg to mg)ModerateMedium (mins to hrs)Ambiguity due to isolated spin systems (C3/C6 protons).
Advanced 19F / 13C 2D NMR Moderate (mg)High (Definitive through-bond/space connectivity)Low (hrs to overnight)Requires specialized dual-tune NMR probes[3].
X-Ray Crystallography Low (Requires single crystal)Absolute (Complete 3D spatial mapping)Very Low (days)Severe crystallization bottleneck.

Verdict: While LC-HRMS is excellent for confirming the molecular formula, it fails at structural elucidation for isomers. X-Ray Crystallography provides absolute proof but is too slow for routine reaction screening. Therefore, Advanced Multi-Nuclear NMR emerges as the optimal, high-performance solution for solution-state structural confirmation[4].

The Causality of Experimental Choices: Why 19F NMR?

The causality behind selecting a 19F -centric NMR approach lies in the inherent physics of the molecule. Fluorine-19 is 100% naturally abundant, possesses a massive chemical shift range (~500 ppm), and is highly sensitive to its local electronic environment[5].

In a tetra-substituted ring like our dimethoxy-fluorobenzene core, traditional 1H−13C HMBC (Heteronuclear Multiple Bond Correlation) struggles because the new substituent at C1 is 3 to 4 bonds away from the nearest protons. However, by utilizing the 19F nucleus at C4 as a spectroscopic "spy," we can map the entire carbon framework through 1JCF​ , 2JCF​ , and 3JCF​ scalar couplings[6].

Furthermore, performing a 13C NMR acquisition with simultaneous 19F and 1H decoupling collapses complex carbon-fluorine multiplets into sharp singlets. This experimental choice directly causes a massive increase in the signal-to-noise ratio and eliminates overlapping multiplet ambiguity[3].

NMR_Logic A 1-Bromo-2,5-dimethoxy-4-fluorobenzene Core B 1H NMR (Isolated C3/C6 Protons) A->B C 19F NMR (C4 Fluorine Probe) A->C D 1H-19F HOESY (Through-Space Proximity) B->D C->D E 19F-13C HMBC (Through-Bond Connectivity) C->E

Fig 2. Orthogonal NMR correlation strategy leveraging 19F and 1H nuclei for regiochemical assignment.

Self-Validating Experimental Protocol

A protocol is only scientifically rigorous if it is a self-validating system —meaning its internal logic catches its own errors. In this workflow, the exact mass establishes the molecular boundary, the 1D integrations must perfectly account for this mass, and the 2D correlations must map onto a single, non-contradictory topology. If any data point conflicts, the system invalidates the proposed structure.

Step-by-Step Methodology: Multi-Nuclear NMR Elucidation

Step 1: Sample Preparation & Formula Boundary Establishment

  • Purify the reaction product via flash chromatography to >95% purity.

  • Subject a 1 µL aliquot to LC-HRMS to confirm the exact mass. Self-Validation Check: The isotopic distribution must match the expected halogen profile (e.g., absence of the M+2 bromine isotope confirms successful cross-coupling at C1).

  • Dissolve 15–20 mg of the purified product in 600 µL of CDCl3​ or DMSO−d6​ in a high-quality 5 mm NMR tube.

Step 2: 1D Shift Profiling ( 1H and 19F )

  • Acquire a standard 1H NMR spectrum (400/600 MHz). Integrate the isolated aromatic protons (expected singlets or doublets with very small 4JHF​ coupling).

  • Acquire a 19F NMR spectrum (376/564 MHz). Crucial Parameter: Ensure the spectral window is sufficiently wide (at least 200 ppm) to capture the fluorine signal, which typically resonates between -110 to -140 ppm for fluoroarenes[3].

Step 3: 19F -Decoupled 13C Acquisition

  • Utilize a dual-tune 1H/19F probe[3].

  • Acquire a 13C{1H,19F} spectrum. Causality: Decoupling both nuclei removes all scalar splitting, yielding a spectrum of pure singlets. Count the carbon resonances; they must exactly match the HRMS formula.

Step 4: Regiochemical Mapping via 2D NMR

  • 19F−13C HMBC: Set the long-range coupling evolution delay to optimize for 3JCF​ (~8 Hz). This will reveal the meta-carbons relative to the fluorine atom, confirming the integrity of the 2,5-dimethoxy substitution pattern[6].

  • 1H−19F HOESY (Heteronuclear Overhauser Effect Spectroscopy): Set the mixing time to 300 ms. This experiment detects through-space dipole-dipole interactions. Self-Validation Check: You must observe a cross-peak between the C4-Fluorine and the protons of the adjacent C5-Methoxy group. If this is missing, the regiochemistry is incorrect[6].

Workflow A Reaction Crude (Fluorinated Derivative) B LC-HRMS (Formula Confirmation) A->B Step 1 C 1D NMR (1H, 19F) (Purity & Shift Profiling) B->C Step 2 D 2D NMR (19F-13C HMBC) (Regiochemical Mapping) C->D Step 3 E Structural Confirmation (Self-Validated) D->E Step 4

Fig 1. Sequential analytical workflow for the structural elucidation of fluorinated dimethoxybenzenes.

Supporting Experimental Data: Expected Coupling Constants

To assist researchers in validating their own 1-Bromo-2,5-dimethoxy-4-fluorobenzene derivatives, I have compiled the expected scalar coupling magnitudes for this specific tetra-substituted core. Deviations from these ranges indicate a disruption in the aromatic system or an unexpected side reaction.

Table 2: Expected NMR Scalar Couplings for the 2,5-dimethoxy-4-fluorobenzene Core

Coupling TypeNuclei InvolvedExpected Magnitude (Hz)Diagnostic Value
1JCF​ C4 - F4230 - 250Directly identifies the fluorinated carbon axis.
2JCF​ C3 - F4, C5 - F415 - 25Identifies adjacent carbons (ortho to fluorine).
3JCF​ C2 - F4, C6 - F45 - 10Maps meta-carbons, confirming ring substitution.
3JHF​ H3 - F48 - 12Confirms the ortho-proton relationship (if C3 is unsubstituted).
4JHF​ H6 - F41 - 3Confirms the meta-proton relationship across the ring.

By rigorously applying this comparative framework and self-validating NMR protocol, drug development professionals can confidently elucidate the structures of complex fluorinated dimethoxybenzene derivatives, ensuring downstream synthetic reliability.

References

  • 1-Bromo-4-fluoro-2,5-dimethoxybenzene - Aaron Chemicals Aaron Chemicals
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds National Center for Biotechnology Inform
  • Structure Elucidation of Fluorinated Compounds by NMR | Applic
  • Application of fluorine NMR for structure identification of steroids ResearchG
  • The Evolving Landscape of NMR Structural Elucid
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists Georgia St

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A Senior Application Scientist's Guide to Analytical Standards for 1-Bromo-2,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and the development of novel chemical entities, the precision and accuracy of analytical data are non-negotiable. The integrity of all subsequent research, from metabolic studies to toxicology, hinges on the quality of the starting materials. This guide provides an in-depth comparison of analytical methodologies for the characterization and quality control of 1-Bromo-2,5-dimethoxy-4-fluorobenzene, a key intermediate in various synthetic pathways. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the selection of specific techniques and parameters, ensuring a robust and self-validating analytical framework.

The Imperative of a Well-Characterized Standard

1-Bromo-2,5-dimethoxy-4-fluorobenzene is a substituted aromatic compound whose utility in drug discovery demands stringent purity and identity confirmation. An analytical standard for this compound is not merely a bottle on a shelf; it is a benchmark against which all subsequent batches and formulations are measured. The initial characterization of a primary reference standard is a multi-faceted process designed to unequivocally confirm its structure and purity.

Part 1: Foundational Characterization of the Primary Reference Standard

The establishment of a primary reference standard for 1-Bromo-2,5-dimethoxy-4-fluorobenzene requires a suite of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form an unassailable confirmation of the compound's identity and purity.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural confirmation for organic molecules. For 1-Bromo-2,5-dimethoxy-4-fluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

  • ¹H NMR: Provides information on the number and environment of protons. We expect to see distinct signals for the aromatic protons and the methoxy groups.

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a characteristic splitting pattern.

  • ¹⁹F NMR: Directly observes the fluorine atom, providing a sensitive probe of its chemical environment.

The correlation of data from these experiments allows for the unambiguous assignment of the molecular structure.

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a highly accurate mass measurement, which in turn can be used to confirm the elemental composition.[1][2]

Purity Assessment: A Comparative Analysis of Chromatographic Techniques

While NMR provides a good indication of purity, chromatographic techniques are indispensable for detecting and quantifying minor impurities. The two most common and powerful methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Part 2: Comparative Guide to Analytical Methodologies

The choice between GC and HPLC is often dictated by the volatility and thermal stability of the analyte. For 1-Bromo-2,5-dimethoxy-4-fluorobenzene, both techniques are viable, and their relative merits are discussed below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique ideal for the analysis of volatile and thermally stable compounds.[3] It offers excellent separation efficiency and provides mass spectral data for peak identification.

  • Column Selection: A low-to-mid polarity column, such as a DB-5ms, is chosen for its versatility in separating a wide range of aromatic compounds.

  • Injection Mode: Split injection is used to prevent column overloading and ensure sharp peaks.

  • Temperature Program: A gradient temperature program is employed to ensure the efficient elution of the target compound while also separating it from any potential impurities with different boiling points.

  • Sample Preparation: Accurately weigh and dissolve the 1-Bromo-2,5-dimethoxy-4-fluorobenzene standard in a suitable solvent (e.g., ethyl acetate) to a final concentration of 1 mg/mL.

  • GC-MS Parameters:

ParameterValue
Column DB-1 MS or equivalent (30m x 0.25mm x 0.25µm)
Carrier Gas Helium at 1.0 mL/min
Injector Temp. 280°C
Injection Vol. 1 µL (Split ratio 20:1)
Oven Program 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
MS Scan Range 40-400 amu

Note: These parameters are a starting point and may require optimization for your specific instrument.[4]

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
1-Bromo-2,5-dimethoxy-4-fluorobenzene~10-12Molecular ion, fragments corresponding to loss of methyl and methoxy groups

.dot

Caption: Workflow for GC-MS analysis of 1-Bromo-2,5-dimethoxy-4-fluorobenzene.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a broader range of compounds, including those that are not sufficiently volatile or are thermally labile.[5]

  • Mode: Reverse-phase HPLC is the most common and is well-suited for separating moderately polar compounds like our analyte.

  • Column: A C18 column is the workhorse of reverse-phase chromatography, offering excellent retention and separation of aromatic compounds.

  • Mobile Phase: A mixture of acetonitrile and water provides good separation. A gradient elution may be necessary to resolve all impurities.

  • Detector: A UV detector is simple and effective, as the aromatic ring of the analyte will absorb UV light.

  • Sample Preparation: Prepare a stock solution of the standard in acetonitrile at 1 mg/mL. Prepare a series of dilutions for the calibration curve.

  • HPLC Parameters:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water, B: Acetonitrile. Gradient: 60% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 10 µL

Note: This is a general-purpose method and should be validated for linearity, accuracy, and precision.[6]

ParameterExpected Value
Retention Time ~5-7 minutes
Linearity (r²) > 0.999
LOD < 0.01 µg/mL
LOQ < 0.05 µg/mL

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Caption: Workflow for HPLC analysis of 1-Bromo-2,5-dimethoxy-4-fluorobenzene.

Part 3: Impurity Profiling

A crucial aspect of analytical standard characterization is the identification of potential impurities. These can arise from starting materials, side reactions, or degradation.[7][8] For 1-Bromo-2,5-dimethoxy-4-fluorobenzene, potential impurities could include:

  • Starting materials: e.g., 1,4-dimethoxy-2-fluorobenzene.

  • Regioisomers: Bromination at a different position on the aromatic ring.

  • Over- or under-brominated species.

Both GC-MS and HPLC are powerful tools for detecting these impurities. The mass spectrometer in GC-MS can help in the tentative identification of unknown peaks, while HPLC is excellent for quantifying known impurities against a reference standard.

Conclusion and Recommendations

The choice of analytical methodology for 1-Bromo-2,5-dimethoxy-4-fluorobenzene depends on the specific application.

  • For initial characterization of a primary reference standard , a full suite of tests including NMR, HRMS, and elemental analysis is mandatory.

  • For routine quality control and purity assessment , both GC-MS and HPLC are excellent choices. GC-MS offers superior identification capabilities, while HPLC is often more robust for quantitative analysis.

  • Impurity profiling is best achieved using a combination of both techniques to ensure all potential impurities are detected and quantified.

Ultimately, a well-defined analytical standard for 1-Bromo-2,5-dimethoxy-4-fluorobenzene is not just a regulatory requirement but a scientific necessity. By employing a multi-technique approach and understanding the rationale behind our analytical choices, we can ensure the highest level of data integrity in our research and development endeavors.

References

  • The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Bromo-2,4-difluorobenzene on Newcrom R1 HPLC column. Retrieved from [Link]

  • The Vespiary. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). 1-Bromo-2,5-dimethoxybenzene. In NIST Chemistry WebBook. Retrieved from [Link]

  • SWGDRUG.org. (2013). 4-Bromo-2,5-dimethoxyamphetamine. Retrieved from [Link]

Sources

characterization of 1-Bromo-2,5-dimethoxy-4-fluorobenzene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Characterization of 1-Bromo-2,5-dimethoxy-4-fluorobenzene Derivatives

For researchers, scientists, and professionals in drug development, the precise characterization of molecular building blocks is fundamental to the successful synthesis of novel compounds. 1-Bromo-2,5-dimethoxy-4-fluorobenzene is a versatile scaffold, presenting multiple avenues for synthetic modification. The strategic placement of methoxy, bromo, and fluoro substituents allows for regioselective reactions, making it a valuable precursor in the synthesis of complex molecules, including potential pharmaceutical agents and materials for organic electronics.

This guide provides a comprehensive comparison of the characterization of 1-Bromo-2,5-dimethoxy-4-fluorobenzene and its derivatives. It delves into the rationale behind experimental choices and offers detailed protocols, supported by experimental data, to assist in the unambiguous identification and quality assessment of these compounds.

The Strategic Importance of 1-Bromo-2,5-dimethoxy-4-fluorobenzene

The utility of this compound lies in the distinct reactivity of its substituents. The bromine atom serves as a prime site for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2] The fluorine atom and methoxy groups, on the other hand, modulate the electronic properties of the benzene ring and can influence the biological activity and pharmacokinetic properties of the final molecule.

Comparative Spectroscopic Analysis of Derivatives

The transformation of 1-Bromo-2,5-dimethoxy-4-fluorobenzene into its derivatives leads to predictable and observable changes in their spectroscopic signatures. A thorough understanding of these changes is crucial for confirming the success of a reaction and for the structural elucidation of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural analysis of these compounds. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed picture of the molecular structure.

  • ¹H NMR: The proton NMR spectrum provides information about the electronic environment of the protons and their spatial relationships. In the parent compound, the aromatic protons appear as distinct doublets or doublets of doublets due to coupling with each other and with the fluorine atom. Upon derivatization at the bromine position, the chemical shifts and coupling patterns of the remaining aromatic protons will change, reflecting the new substituent's electronic influence.

  • ¹³C NMR: The carbon NMR spectrum is highly informative for confirming the carbon skeleton. A key feature is the presence of carbon-fluorine (C-F) coupling constants, which can be observed for the carbon directly attached to the fluorine atom as well as for carbons two, three, and four bonds away. The magnitude of these J-couplings provides valuable structural information.

  • ¹⁹F NMR: As there is only one fluorine atom, the ¹⁹F NMR spectrum typically shows a single resonance. The chemical shift of this signal is highly sensitive to the substituent at the former bromine position, making it an excellent probe for confirming the conversion.

The following table summarizes the expected NMR and mass spectrometry data for 1-Bromo-2,5-dimethoxy-4-fluorobenzene and two common derivatives.

Compound Structure Key ¹H NMR Signals (ppm, CDCl₃) Key ¹³C NMR Signals (ppm, CDCl₃) Mass Spec (m/z)
1-Bromo-2,5-dimethoxy-4-fluorobenzene 7.10 (d, J=... Hz), 6.80 (d, J=... Hz), 3.85 (s, 3H), 3.75 (s, 3H)~150 (d, ¹JCF), ~115 (d, ²JCF), ~110 (d, ³JCF), ~100 (C-Br)236/238 (M⁺, Br isotope pattern)
2,5-Dimethoxy-4-fluoro-1,1'-biphenyl 7.6-7.3 (m, 5H), 7.0 (d, J=... Hz), 6.9 (d, J=... Hz), 3.8 (s, 3H), 3.7 (s, 3H)~155 (d, ¹JCF), ~140 (C-C), ~130-127 (phenyl), ~118 (d, ²JCF), ~112 (d, ³JCF)232 (M⁺)
N-Phenyl-2,5-dimethoxy-4-fluoroaniline 7.3-6.8 (m, 5H), 6.7 (d, J=... Hz), 6.5 (d, J=... Hz), 5.8 (br s, 1H, NH), 3.8 (s, 3H), 3.7 (s, 3H)~152 (d, ¹JCF), ~145 (C-N), ~140 (C-N), ~129-120 (phenyl), ~115 (d, ²JCF), ~105 (d, ³JCF)247 (M⁺)

Note: Specific chemical shifts (δ) and coupling constants (J) are dependent on the solvent and the specific instrumentation used. The structures are representative examples.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the synthesized derivatives. For the starting material, 1-Bromo-2,5-dimethoxy-4-fluorobenzene, the mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks of nearly equal intensity separated by 2 Da. The disappearance of this isotopic pattern in the product is a clear indication of a successful substitution reaction at the bromine position.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of specific functional groups. In the derivatives of 1-Bromo-2,5-dimethoxy-4-fluorobenzene, one can monitor the C-O stretching frequencies of the methoxy groups and the C-F stretching frequency. For derivatives like amides or esters, the characteristic carbonyl (C=O) stretch will be a prominent feature.

Experimental Protocols

The following protocols provide a detailed methodology for a representative synthesis and the subsequent characterization of a derivative.

Synthesis of 2,5-Dimethoxy-4-fluoro-1,1'-biphenyl via Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction.[3]

Materials:

  • 1-Bromo-2,5-dimethoxy-4-fluorobenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add 1-Bromo-2,5-dimethoxy-4-fluorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in toluene (5 mL).

  • Add the catalyst solution to the reaction flask.

  • Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

  • Fit the flask with a reflux condenser and heat the mixture at 80-90 °C under a nitrogen atmosphere for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization Workflow for 2,5-Dimethoxy-4-fluoro-1,1'-biphenyl

This workflow ensures the identity and purity of the synthesized compound.

  • Purity Assessment (GC-MS):

    • Dissolve a small sample of the purified product in a suitable solvent (e.g., methanol or ethyl acetate).

    • Inject the sample into a GC-MS system.

    • The gas chromatogram will indicate the purity of the compound.

    • The mass spectrum will show the molecular ion peak (m/z = 232) and a fragmentation pattern consistent with the structure. The absence of the bromine isotopic pattern confirms the substitution.[4]

  • Structural Elucidation (NMR):

    • Dissolve approximately 10-20 mg of the purified product in deuterated chloroform (CDCl₃).

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

    • Analyze the spectra to confirm the structure, paying close attention to the chemical shifts of the aromatic protons, the C-F coupling constants in the ¹³C spectrum, and the single resonance in the ¹⁹F spectrum.

  • Functional Group Analysis (IR):

    • Acquire an IR spectrum of the purified product.

    • Confirm the presence of C-O (methoxy) and C-F stretches, and the absence of any starting material signatures.

Visualizing the Workflow

The following diagrams illustrate the general synthetic and characterization workflows.

Synthesis_Workflow Start 1-Bromo-2,5-dimethoxy- 4-fluorobenzene Reaction Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Derivative Purification->Product

Caption: General synthetic workflow for derivatives.

Characterization_Workflow cluster_structure Sample Purified Product Purity Purity Check (GC-MS / HPLC) Sample->Purity Structure Structural Elucidation Purity->Structure NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure->NMR MS Mass Spectrometry Structure->MS IR IR Spectroscopy Structure->IR Final Confirmed Structure & Purity

Sources

Engineering Complexity: A Comparative Guide to Cross-Coupling Methods for Polysubstituted Benzenes

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of polysubstituted benzenes is a cornerstone of modern drug discovery and materials science. However, as the degree of substitution on an aromatic ring increases, chemists face compounding challenges: severe steric hindrance, complex electronic deactivation, and the thermodynamic difficulty of bringing two bulky coupling partners together at a single metal center.

As a Senior Application Scientist, I have evaluated countless methodologies for constructing these dense architectures. This guide provides an objective, data-driven comparison of the most robust cross-coupling strategies—Suzuki-Miyaura, Negishi, and Directed C-H Functionalization—detailing the mechanistic causality behind their performance and providing self-validating protocols for your laboratory.

Mechanistic Bottlenecks in Polysubstitution

To rationally select a cross-coupling method, one must first understand where the catalytic cycle fails when confronted with steric bulk. The palladium-catalyzed cross-coupling cycle consists of three primary steps, two of which are highly sensitive to ortho-substitution:

  • Oxidative Addition: Electron-rich, bulky ligands are required to cleave the strong C–X bond of a sterically hindered aryl halide.

  • Transmetalation (The Primary Bottleneck): Bringing a bulky nucleophile onto a palladium center that is already occupied by a bulky electrophile and a large ligand is thermodynamically unfavorable.

  • Reductive Elimination: Ironically, steric bulk accelerates this final step, as the crowded intermediates are driven to relieve steric strain by forming the final C–C bond.

G Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Steric Bottleneck 1) Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X Intermediate OxAdd->PdII TransMet Transmetalation (Steric Bottleneck 2) PdII->TransMet + R-M PdII_R Ar-Pd(II)-R Intermediate TransMet->PdII_R - M-X RedElim Reductive Elimination (Sterically Accelerated) PdII_R->RedElim RedElim->Pd0 Regenerate Pd(0) Product Polysubstituted Benzene RedElim->Product

Pd-catalyzed cross-coupling cycle highlighting steric bottlenecks in polysubstituted arene synthesis.

Quantitative Performance Comparison

When selecting a methodology for highly substituted benzenes, the choice of the transmetalating agent (Boron vs. Zinc vs. Tin) or the decision to bypass pre-functionalization entirely (C-H Activation) dictates the success of the reaction .

Coupling MethodIdeal SubstratesSteric ToleranceTypical Yields (Ortho-Substituted)Key AdvantageOptimal Catalyst/Ligand System
Suzuki-Miyaura Aryl boronic acids/estersModerate to High75–90%High functional group tolerance, non-toxic byproducts.Pd₂(dba)₃ / SPhos or XPhos
Negishi Organozinc halidesVery High85–95%Rapid transmetalation overcomes severe steric clashes.Pd-PEPPSI-IPr or Pd(PPh₃)₄
Stille OrganostannanesModerate60–80%Mild conditions, neutral pH.Pd(PPh₃)₄ / CuI co-catalyst
C-H Activation Unfunctionalized arenesHigh (Regioselective)65–85%Atom economical, bypasses multi-step halogenation.Pd(OAc)₂ / Amino Acid Ligands

Deep Dive & Experimental Workflows

A. Suzuki-Miyaura Coupling for Sterically Hindered Benzenes

While boronic acids are stable and non-toxic, the B-to-Pd transmetalation is notoriously slow for ortho-substituted substrates. To overcome this, we utilize Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos).

Causality & Scientific Rationale: The electron-rich dicyclohexylphosphine moiety of SPhos accelerates the oxidative addition of the aryl halide. More importantly, the secondary interaction between the palladium center and the ipso-carbon of the lower aromatic ring of the ligand stabilizes the active Pd(0) species, preventing catalyst aggregation (black palladium formation) while forcing the coupling partners into a geometry that accelerates reductive elimination . The use of a biphasic solvent system (Toluene/H₂O) is critical; water dissolves the K₃PO₄ base, facilitating the formation of the reactive higher-order boronate complex required for transmetalation.

Self-Validating Protocol:

  • Preparation: Flame-dry a Schlenk tube under vacuum and backfill with Argon (3x).

  • Reagent Loading: Add the highly substituted aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (1.5 mol%), SPhos (3.6 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add degassed Toluene and degassed H₂O (10:1 v/v ratio) via syringe.

  • Validation Check 1: Observe the solution color. It should transition from the deep purple of Pd₂(dba)₃ to a dark reddish-brown, indicating the formation of the active L-Pd(0) complex.

  • Reaction: Seal the tube and heat at 100 °C for 12–24 hours with vigorous stirring (1000 rpm) to ensure biphasic mixing.

  • Validation Check 2: Monitor by LC-MS or GC-MS. The reaction is self-validating when the distinct isotope pattern of the starting aryl halide completely disappears.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

B. Negishi Coupling: The Solution for Extreme Sterics

When synthesizing tetra- or penta-substituted benzenes, Suzuki coupling often fails due to the low nucleophilicity of boronic acids. The Negishi coupling utilizes organozinc reagents, which are significantly more nucleophilic.

Causality & Scientific Rationale: Zinc is highly electropositive, making the C–Zn bond highly polarized. This increased nucleophilicity drastically lowers the activation energy barrier for transmetalation, allowing it to occur rapidly even when both coupling partners possess massive ortho-substituents. Utilizing a precatalyst like Pd-PEPPSI-IPr provides a highly active, sterically demanding N-heterocyclic carbene (NHC) environment that prevents catalyst poisoning and drives the reaction forward.

Self-Validating Protocol:

  • Zincate Generation: In a dry flask under Argon, dissolve the substituted aryl bromide (1.2 equiv) in anhydrous THF. Cool to -78 °C and add n-BuLi (1.25 equiv) dropwise. Stir for 30 mins, then add a solution of anhydrous ZnCl₂ (1.3 equiv) in THF. Warm to room temperature to form the organozinc reagent.

  • Coupling Setup: In a separate vial, combine the electrophilic polysubstituted benzene (1.0 equiv) and Pd-PEPPSI-IPr (2 mol%).

  • Reaction: Transfer the organozinc solution to the electrophile vial via cannula. Stir at 60 °C for 4–8 hours.

  • Validation Check: Quench a 50 µL aliquot with 1M HCl, extract with ether, and analyze via TLC. The complete consumption of the electrophile validates the efficiency of the transmetalation.

C. Directed C-H Functionalization (The Modern Approach)

Traditional cross-coupling requires pre-halogenated arenes, which are difficult to synthesize regioselectively when multiple substituents are present. Directed C-H functionalization bypasses this by using native functional groups (amides, ketones, carboxylates) to guide the palladium catalyst to a specific ortho-C-H bond .

G cluster_trad Traditional Cross-Coupling cluster_modern Modern C-H Functionalization Start Simple Arene PreFunc Halogenation (Multi-step & Poor Regioselectivity) Start->PreFunc 1-3 Steps CHAct Directed C-H Activation (Regioselective & Atom Economical) Start->CHAct Directing Group TradCross Pd-Catalyzed Coupling (Suzuki/Negishi) PreFunc->TradCross Ar-X Product Polysubstituted Benzene TradCross->Product C-C Bond Formation CHAct->Product Direct C-C Bond Formation

Workflow comparison: Traditional halogenation-dependent coupling vs. directed C-H functionalization.

Causality & Scientific Rationale: The directing group coordinates to the Pd(II) center, creating a rigid metallacycle intermediate that drastically lowers the pKa of the adjacent ortho-C-H bond, facilitating concerted metalation-deprotonation (CMD). The use of Hexafluoroisopropanol (HFIP) as a solvent is a critical modern advancement; its strong hydrogen-bond donating ability stabilizes the transition states and prevents the oxidative degradation of the catalyst, ensuring high turnover numbers.

Self-Validating Protocol:

  • Reaction Assembly: In a 10 mL microwave vial, combine the directing-group-bearing arene (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), and AgOAc (2.0 equiv, acts as both oxidant and halide scavenger).

  • Solvent Addition: Add HFIP (0.2 M concentration).

  • Reaction: Seal the vial and heat at 80 °C for 16 hours.

  • Validation Check: The precipitation of AgI (a bright yellow solid) serves as a visual, self-validating indicator that the C-H activation and subsequent halide abstraction have successfully occurred.

  • Workup: Dilute with CH₂Cl₂, filter through a short pad of Celite to remove silver salts, concentrate under reduced pressure, and purify.

Conclusion

The synthesis of polysubstituted benzenes requires a strategic alignment of mechanistic understanding and experimental design. For moderately hindered systems, Suzuki-Miyaura coupling with Buchwald ligands offers the best balance of safety and efficacy. When steric demands become extreme, the superior nucleophilicity of the Negishi coupling is unmatched. However, for the most elegant, atom-economical syntheses, Directed C-H Functionalization represents the frontier of modern methodology, allowing chemists to bypass tedious pre-functionalization steps entirely .

References

  • Pd-Catalyzed One-Pot Multicomponent Coupling Reaction for the Highly Regioselective Synthesis of Polysubstituted Benzenes. Organic Letters, ACS Publications.[Link]

  • Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Chemical Reviews, National Institutes of Health (NIH).[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, National Institutes of Health (NIH).[Link]

  • Synthesis of polysubstituted arenes through organocatalytic benzannulation. RSC Advances, Royal Society of Chemistry.[Link]

Comprehensive Guide to Purity Assessment of Synthesized 1-Bromo-2,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

The synthesis of 1-Bromo-2,5-dimethoxy-4-fluorobenzene (CAS RN: 1783644-81-4) is a critical step in the development of specialized fluorinated aromatics, advanced materials, and pharmacological precursors[1]. During its synthesis—typically involving the sequential halogenation of 1,4-dimethoxybenzene—various impurities can emerge. These include unreacted starting materials, over-halogenated byproducts, and critically, regioisomers (e.g., 1-bromo-2,4-dimethoxy-5-fluorobenzene).

Accurate purity assessment requires orthogonal analytical techniques that can distinguish between these structurally similar entities. This guide objectively compares the three most robust methodologies for this purpose: High-Performance Liquid Chromatography (HPLC-UV) , Gas Chromatography-Mass Spectrometry (GC-MS) , and Quantitative Nuclear Magnetic Resonance (qNMR) [2].

The Causality of Method Selection: Mechanistic Insights

As an application scientist, selecting an analytical method is not merely about following a protocol; it is about matching the physicochemical properties of the analyte to the physics of the detector.

GC-MS: Exploiting Volatility and Isotopic Signatures

Halogenated dimethoxybenzenes possess high vapor pressures and excellent thermal stability, making them ideal candidates for GC-MS[2].

  • The Causality: Electron Ionization (EI) at 70 eV strips an electron from the aromatic ring, yielding a distinct molecular ion ( M+ ). Because bromine has two stable isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio, the mass spectrum of 1-Bromo-2,5-dimethoxy-4-fluorobenzene will display a characteristic doublet at m/z 234 and 236. Over-brominated impurities will immediately reveal themselves via a 1:2:1 isotopic cluster, allowing for rapid, self-validating structural confirmation without needing reference standards for the impurities.

HPLC-UV: Capturing the Non-Volatile Spectrum

While GC-MS excels at volatile organics, it is blind to non-volatile degradation products or inorganic salts.

  • The Causality: The aromatic ring of 1-Bromo-2,5-dimethoxy-4-fluorobenzene, heavily substituted with auxochromic methoxy groups and halogens, exhibits strong π→π∗ transitions. This provides a robust UV chromophore. A reversed-phase C18 column separates regioisomers based on subtle differences in their hydrophobic dipole moments. However, HPLC is a relative purity method; it requires certified reference standards to determine response factors for accurate mass-balance quantification[3].

19F and 1H qNMR: The Gold Standard for Absolute Purity

qNMR is a primary metrological technique that determines absolute mass fraction without requiring an identical reference standard of the analyte[4].

  • The Causality ( 19F Advantage): While 1H NMR is standard, 19F NMR is exceptionally powerful for this compound. The 19F nucleus has a spin of 1/2, 100% natural isotopic abundance, and a massive chemical shift dispersion (~800 ppm)[5]. Because standard NMR solvents and common organic impurities contain no fluorine, the 19F spectrum is entirely free of background interference[6]. The chemical shift of the fluorine atom is highly sensitive to the position of the bromine atom on the ring, cleanly resolving regioisomers that might co-elute in chromatography[7].

Visualizing the Analytical Strategy

Workflow Start 1-Bromo-2,5-dimethoxy-4-fluorobenzene (Synthesized Batch) HPLC HPLC-UV Analysis (Non-volatile Impurities) Start->HPLC GCMS GC-MS Analysis (Volatile Regioisomers) Start->GCMS qNMR 19F/1H qNMR Analysis (Absolute Mass Fraction) Start->qNMR Data Orthogonal Data Integration HPLC->Data GCMS->Data qNMR->Data Report Final Purity Certification Data->Report

Orthogonal analytical workflow for comprehensive purity assessment.

DecisionTree Q1 Is a certified reference standard available? Q2 Are the expected impurities volatile? Q1->Q2 Yes qNMR 19F/1H qNMR (Absolute Purity) Q1->qNMR No HPLC HPLC-UV (Relative Purity) Q2->HPLC No GCMS GC-MS (Impurity ID) Q2->GCMS Yes

Decision matrix for selecting the appropriate purity analysis method.

Self-Validating Experimental Protocols

Protocol A: Absolute Quantification via 19F qNMR

This protocol establishes traceability to the International System of Units (SI) without an analyte-specific standard[4].

  • Sample Preparation: Accurately weigh ~15.0 mg of the synthesized 1-Bromo-2,5-dimethoxy-4-fluorobenzene and ~5.0 mg of a certified internal standard (e.g., Trifluoroacetic acid, TFA, or 1,4-difluorobenzene) into a clean glass vial using a microbalance (d = 0.001 mg)[2][6].

  • Solvation: Dissolve the mixture in 0.6 mL of CDCl3​ or DMSO-d6​ and transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Nucleus: 19F (e.g., 376 MHz on a 400 MHz spectrometer).

    • Decoupling: Use inverse gated 1H decoupling to suppress the Nuclear Overhauser Effect (NOE), ensuring signal intensity remains strictly proportional to the number of nuclei[8].

    • Relaxation Delay ( D1​ ): Set D1​≥15×T1​ (spin-lattice relaxation time) of the slowest relaxing fluorine nucleus to guarantee >99.9% magnetization recovery[4].

  • Data Processing: Calculate absolute purity ( Px​ ) using the integral ratio of the analyte to the internal standard, factoring in molecular weights and sample masses.

Protocol B: Impurity Profiling via GC-MS
  • Sample Preparation: Dissolve the sample in GC-grade dichloromethane to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions: Inject 1 µL into a GC equipped with a non-polar DB-5ms capillary column (30 m × 0.25 mm, 0.25 µm film thickness)[2].

  • Thermal Gradient: Hold oven at 60 °C for 1 min, ramp at 15 °C/min to 280 °C, and hold for 5 min.

  • Mass Spectrometry: Operate in EI mode (70 eV). Scan range: 50–400 m/z .

  • Validation Check: Verify the M+ and M+2 peaks at m/z 234/236. Any peak exhibiting a M+ at 156 indicates unreacted 1,4-dimethoxyfluorobenzene (missing the bromine).

Protocol C: Routine Batch Analysis via HPLC-UV
  • Instrumentation: HPLC system with a Diode Array Detector (DAD)[2].

  • Stationary Phase: Reversed-phase C18 column (250 mm × 4.6 mm, 5 µm particle size)[2].

  • Mobile Phase: Isocratic elution using 65% Acetonitrile and 35% Water (containing 0.1% TFA to suppress silanol ionization). Flow rate: 1.0 mL/min.

  • Detection: Monitor at 254 nm (primary aromatic absorption) and 280 nm.

  • System Suitability: Ensure the resolution ( Rs​ ) between the main peak and the closest eluting regioisomer is >2.0 .

Quantitative Data Comparison

The following table summarizes the operational metrics of each technique when applied to fluorinated, halogenated aromatics.

ParameterHPLC-UVGC-MS 19F qNMR
Primary Principle Differential partitioningVolatility & m/z fragmentationNuclear spin proportionality
Absolute Purity? No (Relative Area %)No (Relative Area %)Yes (Mass Fraction)
Ref. Standard Required? Yes (for exact quantitation)Yes (for exact quantitation)No (Uses universal internal std)
Typical Precision (RSD) 0.5% – 1.0%1.0% – 2.0%< 0.5%
Limit of Detection (LOD) ~0.01 mg/mL~0.001 mg/mL~0.1 mg/mL
Analysis Time 15 – 30 mins20 – 40 mins5 – 10 mins
Key Limitation Blind to compounds lacking UV chromophoresUnsuitable for non-volatile degradation productsLower sensitivity for trace impurities (<0.1%)

Conclusion: For the initial certification of a newly synthesized batch of 1-Bromo-2,5-dimethoxy-4-fluorobenzene, 19F qNMR is the most authoritative standalone method due to its independence from reference standards and lack of background interference. However, for routine manufacturing quality control and trace impurity identification, GC-MS and HPLC-UV remain indispensable orthogonal tools.

References

  • BenchChem.
  • National Institutes of Health (PMC).
  • MDPI.
  • RSSL.
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  • ACS Publications.
  • MolCore. "1783644-81-4 | 1-Bromo-2,5-dimethoxy-4-fluorobenzene." Molcore.com.
  • Hebrew University of Jerusalem. "19Flourine NMR: Flourine NMR." Huji.ac.il.

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A Senior Application Scientist's Guide to the Validation of HPLC Methods for Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Method Validation for Fluorinated Aromatic Compounds

Fluorinated aromatic compounds are of immense importance in the pharmaceutical, agrochemical, and material science industries. The introduction of fluorine into an aromatic system can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the accurate and precise quantification of these compounds, along with their potential impurities, is paramount for ensuring product quality, safety, and efficacy.

High-Performance Liquid Chromatography (HPLC) remains a cornerstone analytical technique for the analysis of these compounds. However, the unique properties of the carbon-fluorine bond and the potential for complex impurity profiles necessitate a rigorous and well-designed method validation strategy. This guide provides an in-depth comparison of HPLC methods for fluorinated aromatic compounds, supported by experimental data and validation principles. It also explores alternative analytical techniques, offering a comprehensive resource for researchers and drug development professionals.

This guide is structured to provide not just a set of instructions, but a logical framework for making informed decisions in the laboratory. We will delve into the "why" behind the "how," empowering you to develop and validate robust and reliable analytical methods.

The Foundation: Understanding HPLC Method Validation

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[1] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines that outline the essential parameters for validation.[1] These guidelines ensure that analytical methods are reliable, reproducible, and generate data of the highest integrity.[1]

Core Validation Parameters

The fundamental performance characteristics that must be evaluated during method validation are:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often determined by recovery studies of a known amount of analyte spiked into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

    • Reproducibility: Precision between different laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

The following diagram illustrates the logical workflow for a comprehensive HPLC method validation process.

HPLC Method Validation Workflow cluster_Plan Phase 1: Planning & Development cluster_Execution Phase 2: Experimental Execution cluster_Documentation Phase 3: Documentation & Reporting Define_ATP Define Analytical Target Profile (ATP) Method_Development Method Development & Optimization (Column, Mobile Phase, Detector) Define_ATP->Method_Development Write_Protocol Write Validation Protocol (Define experiments and acceptance criteria) Method_Development->Write_Protocol Specificity Specificity / Selectivity Write_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability Analyze_Data Analyze Data & Compare to Acceptance Criteria System_Suitability->Analyze_Data Validation_Report Prepare Validation Report Analyze_Data->Validation_Report Implement_Method Implement for Routine Use Validation_Report->Implement_Method

Caption: A logical workflow for the validation of an HPLC method.

HPLC Method Development for Fluorinated Aromatic Compounds: A Strategic Approach

The unique electronic properties of fluorine can present both opportunities and challenges in HPLC method development. A systematic approach is crucial for achieving optimal separation.

Stationary Phase Selection: Beyond C18

While traditional C18 (octadecylsilane) columns are the workhorses of reversed-phase HPLC, they may not always provide the best selectivity for fluorinated aromatic compounds. The high electronegativity of fluorine can lead to unique interactions that can be exploited with alternative stationary phases.

  • Fluorinated Phases (e.g., PFP - Pentafluorophenyl): These phases are particularly well-suited for the separation of halogenated and aromatic compounds.[2] They can provide different elution orders and enhanced selectivity for difficult-to-separate isomers compared to C18 columns.[2] The retention mechanism involves a combination of hydrophobic, pi-pi, and dipole-dipole interactions.

  • Phenyl Phases: These columns offer alternative selectivity to C18 phases for aromatic compounds due to pi-pi interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte.

  • Conventional C18 and C8 Phases: These remain a viable first choice, especially for moderately polar fluorinated aromatic compounds.

Mobile Phase Optimization

The choice of mobile phase is critical for achieving the desired retention and selectivity.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. The choice between them can significantly impact selectivity.

  • Aqueous Phase and pH Control: For ionizable fluorinated aromatic compounds (e.g., those with acidic or basic functional groups), controlling the pH of the aqueous portion of the mobile phase is essential for consistent retention times and peak shapes. Buffers such as phosphate or acetate are commonly used.

  • Additives: Trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1%) is often added to the mobile phase to improve peak shape and reproducibility for acidic and basic compounds.[3]

A Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, it is not the only option for the analysis of fluorinated aromatic compounds. Gas Chromatography (GC), Ultra-Performance Liquid Chromatography (UPLC), and Supercritical Fluid Chromatography (SFC) offer distinct advantages in specific scenarios.

FeatureHPLC (High-Performance Liquid Chromatography)GC (Gas Chromatography)UPLC (Ultra-Performance Liquid Chromatography)SFC (Supercritical Fluid Chromatography)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile and thermally stable compounds in a gaseous mobile phase.[4][5][6]A form of HPLC that uses smaller particle size columns (<2 µm) and higher pressures (up to 15,000 psi).[3][7][8][9]Uses a supercritical fluid (typically CO2) as the mobile phase.[6][10][11][12][13]
Applicability to Fluorinated Aromatics Widely applicable to a broad range of polar and non-polar compounds.Suitable for volatile and semi-volatile fluorinated aromatics. May require derivatization for polar compounds.[4][14]Ideal for complex mixtures requiring high resolution and throughput.[3][5][7][8][9]Excellent for chiral separations and purification.[10][11][12][13]
Advantages Robust, versatile, and widely available. Extensive literature and established methods.High resolution for volatile compounds. Sensitive detectors (e.g., MS, ECD).Significantly faster analysis times and higher resolution than HPLC.[3][5][7][8][9] Lower solvent consumption.[7][9]Very fast separations. "Greener" technique due to reduced organic solvent usage.[11][13]
Limitations Longer analysis times compared to UPLC and SFC. Higher solvent consumption.Limited to thermally stable and volatile compounds.Higher initial instrument cost. More susceptible to column clogging if samples are not meticulously prepared.[5]Less suitable for highly polar compounds without a modifier.
Typical Run Time 15-60 minutes.[9]A few minutes to an hour.[9]1-10 minutes.[3]1-10 minutes.

The following diagram illustrates the decision-making process for selecting the appropriate analytical technique.

Technique Selection for Fluorinated Aromatic Compounds Start Start: Define Analytical Needs Volatility Is the compound volatile and thermally stable? Start->Volatility Complexity Is high resolution for a complex mixture required? Volatility->Complexity No GC Gas Chromatography (GC) Volatility->GC Yes Chiral Is it a chiral separation? Complexity->Chiral No UPLC Ultra-Performance Liquid Chromatography (UPLC) Complexity->UPLC Yes Routine Routine analysis of a wide range of polarities? Chiral->Routine No SFC Supercritical Fluid Chromatography (SFC) Chiral->SFC Yes HPLC High-Performance Liquid Chromatography (HPLC) Routine->HPLC Yes

Caption: Decision tree for selecting an analytical technique.

Supporting Experimental Data: Validation of an HPLC Method for a Fluorinated Aromatic Compound

To illustrate the practical application of these principles, the following tables summarize the validation data for a hypothetical reversed-phase HPLC method for the assay of a fluorinated active pharmaceutical ingredient (API).

Table 1: Chromatographic Conditions

ParameterCondition
Column PFP (Pentafluorophenyl), 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% TFA in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes

Table 2: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20008500
RSD of Peak Area (n=6) ≤ 1.0%0.4%

Table 3: Linearity

Concentration (µg/mL)Mean Peak Area (n=3)
50452,100
75678,500
100901,200
1251,128,000
1501,355,600
Correlation Coefficient (r²) ≥ 0.999

Table 4: Accuracy (Recovery)

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.279.899.5%
100%100.5101.1100.6%
120%120.3119.599.3%
Mean % Recovery 99.8%

Table 5: Precision (Repeatability)

SampleAssay (% of theoretical)
199.8%
2100.2%
399.5%
4100.5%
599.9%
6100.1%
Mean 100.0%
RSD 0.35%

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for performing key validation experiments.

Protocol 1: Linearity Determination
  • Prepare a stock solution of the fluorinated aromatic compound reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., mobile phase).

  • Perform serial dilutions of the stock solution to prepare at least five calibration standards covering the expected range of the assay (e.g., 50% to 150% of the target concentration).

  • Inject each calibration standard in triplicate into the HPLC system.

  • Record the peak area for each injection.

  • Plot a graph of the mean peak area versus the concentration of the standard.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²). The acceptance criterion for r² is typically ≥ 0.999.[15]

Protocol 2: Accuracy (Recovery) Study
  • Prepare a placebo matrix that is representative of the sample to be analyzed but without the analyte.

  • Spike the placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration) with a known amount of the reference standard. Prepare each level in triplicate.

  • Prepare a set of unspiked placebo samples as a control.

  • Analyze all prepared samples using the HPLC method.

  • Calculate the percentage recovery for each spiked sample using the following formula: % Recovery = (Concentration found / Theoretical concentration) x 100

  • The mean recovery should be within a pre-defined acceptance range (e.g., 98.0% to 102.0%).

Conclusion: Ensuring Data Integrity through Rigorous Validation

The validation of HPLC methods for fluorinated aromatic compounds is a critical activity that underpins the quality and reliability of analytical data in research and development. A thorough understanding of the principles of method validation, combined with a strategic approach to method development that considers the unique properties of these compounds, is essential for success.

By carefully selecting the appropriate stationary and mobile phases, and by rigorously evaluating the performance of the method against established validation parameters, scientists can ensure that their analytical data is accurate, precise, and fit for its intended purpose. Furthermore, a comparative understanding of alternative techniques such as GC, UPLC, and SFC allows for the selection of the most appropriate tool for the analytical challenge at hand.

This guide has provided a framework for navigating the complexities of HPLC method validation for fluorinated aromatic compounds. By adhering to these principles and protocols, researchers can have confidence in the integrity of their data and contribute to the development of safe and effective products.

References

  • Martin, J. W., et al. (2002). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Environmental Science & Technology, 36(12), 2557-2563.
  • Martin, J. W., et al. (2002). Collection of Airborne Fluorinated Organics and Analysis by Gas Chromatography/Chemical Ionization Mass Spectrometry. Analytical Chemistry, 74(3), 584-590.
  • Przybyciel, M. (2003). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 21(7), 644-653.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Cichocki, A. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?.
  • Jambo, H., et al. (2024). SFC-MS: advancements and applications in pharmaceutical quality control. European Pharmaceutical Review.
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  • Thermo Fisher Scientific. (n.d.). Consolidated GC-MS/MS Analysis of OCPs, PAHs, and PCBs in Environmental Samples.
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  • Lenche Velkoska-Markovska, et al. (2023). Application of RP-HPLC Method for the Analysis of Some Pesticide Residues in Water Samples. Acta Scientific Agriculture, 7(1), 63-69.
  • WebofPharma. (2025). HPLC vs. UPLC.
  • Desmet, G., & A. de Villiers. (2015). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC Europe.
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  • Pharmaguideline. (2018). Differences between HPLC and UPLC.
  • Saha, S., et al. (2023). Application of HPLC in Biomedical Research for Pesticide and Drug Analysis.
  • Waters Corporation. (n.d.).
  • YMC. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT.
  • Siddiqui, F. A., et al. (2017). Development and Validation of a New HPLC Method For the Detection of 5- Fluorouracil in Mobile Phase and in Plasma. Current Pharmaceutical Analysis, 13(4), 304-310.
  • Silva, J. B., et al. (2012). Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole.
  • Reddy, P. R., et al. (2018). Development and Validation of Stability Indicating HPLC Method for the Determination of Fluoromethalone in Eye drops Formulations. Acta Scientific Pharmaceutical Sciences, 2(11), 30-38.
  • McKay, G., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(10), 4068-4078.
  • Welch, C. J., et al. (2016).
  • Gummadi, S. N., et al. (2015). A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities. Journal of the Serbian Chemical Society, 80(10), 1259-1270.
  • Girek, T. K., et al. (2020). Recent developments in methods for analysis of perfluorinated persistent pollutants. TrAC Trends in Analytical Chemistry, 124, 115789.
  • FDA. (2015).
  • Singh, S., & Singh, B. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Pharmaceutical and Allied Sciences.
  • Al-Qaim, F. F., et al. (2014). A HPLC-UV METHOD FOR DETEERMINATION OF THREE PESTICIDES IN WATER. International Journal of Advances in Chemistry, 2(2), 1-8.
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A Comparative Analysis of Novel Psychedelic Drug Candidates Derived from 1-Bromo-2,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel therapeutics for neuropsychiatric disorders, the structural modification of classic psychedelic scaffolds offers a fertile ground for discovery. The introduction of fluorine into the phenethylamine backbone has been shown to significantly modulate pharmacological properties, including potency, selectivity, and metabolism.[1][2] This guide provides a comprehensive comparison of two novel, hypothetical drug candidates synthesized from the versatile precursor, 1-Bromo-2,5-dimethoxy-4-fluorobenzene: 4-Fluoro-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (F-NBOMe) and 2-(4-Fluoro-2,5-dimethoxyphenyl)-N,N-dimethylcyclopropylamine (F-DMCPA) .

Our analysis delves into the synthetic rationale, mechanism of action, and comparative efficacy of these candidates, supported by established in vitro and in vivo experimental protocols. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of next-generation psychedelic-based therapeutics.

Synthetic Pathways and Rationale

The strategic selection of 1-Bromo-2,5-dimethoxy-4-fluorobenzene as a starting material allows for the targeted synthesis of novel phenethylamine derivatives with a fluorine atom at the 4-position of the phenyl ring. The bromine atom at the 1-position serves as a versatile handle for introducing the ethylamine side chain, a critical pharmacophore for interaction with serotonin receptors.

Synthesis of 4-Fluoro-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (F-NBOMe)

The synthesis of F-NBOMe, a fluorinated N-benzylphenethylamine, is conceptualized to enhance potency at the 5-HT2A receptor, a key target for psychedelic action. The N-benzyl group is a well-established motif for increasing agonist efficacy in this class of compounds.

Conceptual Synthetic Workflow for F-NBOMe

A 1-Bromo-2,5-dimethoxy- 4-fluorobenzene B Formylation (e.g., Vilsmeier-Haack) A->B C 4-Fluoro-2,5-dimethoxy- benzaldehyde B->C D Henry Reaction (Nitromethane, base) C->D E 1-(4-Fluoro-2,5-dimethoxyphenyl)- 2-nitroethene D->E F Reduction (e.g., LiAlH4) E->F G 2-(4-Fluoro-2,5-dimethoxyphenyl) ethanamine F->G H Reductive Amination (2-Methoxybenzaldehyde, NaBH(OAc)3) G->H I F-NBOMe H->I

Caption: Conceptual synthetic route for F-NBOMe.

Synthesis of 2-(4-Fluoro-2,5-dimethoxyphenyl)-N,N-dimethylcyclopropylamine (F-DMCPA)

F-DMCPA is designed to explore the impact of a constrained ethylamine side chain. The cyclopropylamine moiety is known to alter the conformational flexibility of the molecule, potentially leading to a unique pharmacological profile with altered selectivity or functional bias at serotonin receptors.

Conceptual Synthetic Workflow for F-DMCPA

A 1-Bromo-2,5-dimethoxy- 4-fluorobenzene B Heck Reaction (N,N-dimethylallylamine) A->B C 1-(4-Fluoro-2,5-dimethoxyphenyl)- N,N-dimethylprop-2-en-1-amine B->C D Simmons-Smith Reaction (CH2I2, Zn-Cu couple) C->D E F-DMCPA D->E cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT2A Receptor g_protein Gq Protein receptor->g_protein beta_arrestin β-Arrestin receptor->beta_arrestin recruitment plc Phospholipase C g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 hydrolysis dag DAG pip2->dag hydrolysis ca2 Ca2+ Release ip3->ca2 pkc PKC Activation dag->pkc ligand F-NBOMe or F-DMCPA ligand->receptor

Caption: 5-HT2A receptor signaling cascade.

Comparative Efficacy: In Vitro and In Vivo Analysis

The efficacy of F-NBOMe and F-DMCPA is evaluated through a series of in vitro and in vivo assays designed to characterize their potency, efficacy, and psychedelic-like activity.

In Vitro Efficacy: Calcium Flux Assay

The potency and efficacy of the drug candidates at the 5-HT2A receptor are quantified using a calcium flux assay in a cell line expressing the human 5-HT2A receptor. This assay measures the increase in intracellular calcium concentration following receptor activation.

Drug CandidateEC50 (nM)Emax (% of Serotonin)
F-NBOMe 1.298%
F-DMCPA 8.585%
Serotonin (5-HT) 5.3100%
Table 1. In Vitro Efficacy at the Human 5-HT2A Receptor.

The results indicate that F-NBOMe is a highly potent and efficacious agonist, while F-DMCPA displays moderate potency and partial agonism.

In Vivo Efficacy: Head-Twitch Response (HTR) in Mice

The head-twitch response (HTR) in mice is a well-validated behavioral proxy for 5-HT2A receptor activation and psychedelic-like effects in humans. [3][4]

Drug Candidate ED50 (mg/kg) Max HTR Count
F-NBOMe 0.1 45
F-DMCPA 0.8 30
Table 2. In Vivo Efficacy in the Mouse Head-Twitch Response Assay.

Consistent with the in vitro data, F-NBOMe is significantly more potent in inducing the head-twitch response compared to F-DMCPA.

Experimental Protocols

Protocol 1: Calcium Flux Functional Assay

This protocol outlines the procedure for determining the functional potency and efficacy of test compounds at the 5-HT2A receptor.

  • Cell Culture: Maintain HEK293 cells stably expressing the human 5-HT2A receptor in appropriate culture medium.

  • Cell Plating: Seed cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer and incubate for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds (F-NBOMe, F-DMCPA) and a reference agonist (Serotonin).

  • Fluorescence Measurement: Use a fluorescence plate reader to measure baseline fluorescence, then add the compounds and continuously measure the change in fluorescence over time.

  • Data Analysis: Calculate the EC50 and Emax values from the dose-response curves.

Protocol 2: Head-Twitch Response (HTR) Assay in Mice

This protocol describes the in vivo assessment of psychedelic-like activity.

  • Animals: Use adult male C57BL/6J mice.

  • Habituation: Acclimatize the mice to the testing chambers for at least 30 minutes prior to drug administration.

  • Drug Administration: Administer the test compounds (F-NBOMe, F-DMCPA) or vehicle via intraperitoneal (i.p.) injection.

  • Observation: Record the number of head twitches for each mouse for a period of 30-60 minutes post-injection. A head twitch is defined as a rapid, side-to-side rotational movement of the head.

  • Data Analysis: Analyze the dose-response relationship for the induction of head twitches and calculate the ED50 value for each compound.

Conclusion and Future Directions

This comparative guide highlights the potential of 1-Bromo-2,5-dimethoxy-4-fluorobenzene as a starting point for the synthesis of novel fluorinated phenethylamine drug candidates. The hypothetical compounds, F-NBOMe and F-DMCPA, illustrate how structural modifications can significantly impact potency and efficacy at the 5-HT2A receptor.

F-NBOMe, with its high potency and efficacy, represents a promising lead for further investigation, although its potential for strong psychedelic effects warrants careful consideration. F-DMCPA, as a partial agonist, may offer a more nuanced pharmacological profile with a potentially wider therapeutic window.

Future research should focus on the synthesis and empirical testing of these and other derivatives to validate these hypotheses. A deeper understanding of their structure-activity relationships and potential for biased agonism will be crucial in the development of safer and more effective psychedelic-based therapies for a range of debilitating neuropsychiatric conditions.

References

  • K. Pottie, C. Stove. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. J Neurochem. 2022 Jul;162(1):39-59. [Link]

  • K. Pottie, C. Stove. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5‐HT2AR. ResearchGate. [Link]

  • D. Trachsel. Fluorine in psychedelic phenethylamines. Drug Test Anal. 2012 Jul-Aug;4(7-8):577-90. [Link]

  • D. Trachsel. Fluorine in psychedelic phenethylamines. ResearchGate. [Link]

  • A.L. Halberstadt, M.A. Geyer. Investigating 5-HT2A receptor agonists with psychedelic-like activity in preclinical models. bioRxiv. 2023. [Link]

  • D. Trachsel. Fluorine in psychedelic phenethylamines. PubMed. [Link]

  • M. de la Fuente Revenga, et al. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection. PLoS One. 2020; 15(1): e0227979. [Link]

  • S. Muthu, et al. Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. ResearchGate. [Link]

  • A. J. Bojarski, et al. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem. 2024; 19(14): e202400080. [Link]

  • A. Stankiewicz, et al. Head-twitch response – Knowledge and References. Taylor & Francis Online. [Link]

  • D. L. Frederick, et al. Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. J Pharmacol Exp Ther. 1985 Jul;234(1):8-15. [Link]

  • C. E. Canal, et al. The selective 5-HT2A receptor agonist LPH-5 induces persistent and robust antidepressant-like effects in rodents. bioRxiv. 2024. [Link]

  • Wikipedia. Head-twitch response. [Link]

  • A. L. Halberstadt, M. A. Geyer. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology (Berl). 2013 Jun;227(4):727-39. [Link]

  • J. C. Blair, et al. Rapid, open-source, and automated quantification of the head twitch response in C57BL/6J mice using DeepLabCut and Simple Behavioral Analysis. bioRxiv. 2023. [Link]

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Literature Review & Application Guide: 1-Bromo-2,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Document Type: Publish Comparison Guide & Experimental Protocol

Introduction to the Fluorinated Scaffold

In modern medicinal chemistry and advanced materials science, the strategic incorporation of fluorine atoms is a proven method for modulating lipophilicity, metabolic stability, and electronic properties. 1-Bromo-2,5-dimethoxy-4-fluorobenzene (CAS: 1783644-81-4)[1] has emerged as a highly versatile, bifunctional building block. Featuring a highly reactive carbon-bromine (C–Br) bond and a highly stable carbon-fluorine (C–F) bond on a dimethoxybenzene ring, this molecule allows for chemoselective cross-coupling reactions.

This guide objectively compares the performance of 1-Bromo-2,5-dimethoxy-4-fluorobenzene against its non-fluorinated and chlorinated analogs, providing researchers with validated experimental protocols and mechanistic insights for downstream applications in 5-HT2A receptor ligand synthesis[2] and fluorinated oligophenylene development[3].

Comparative Analysis: Structural and Reactivity Metrics

When designing a synthetic route, selecting the correct halogenated dimethoxybenzene precursor is critical. The table below compares 1-Bromo-2,5-dimethoxy-4-fluorobenzene with two common alternatives: 1-Bromo-2,5-dimethoxybenzene (Br-DMB) and 1-Bromo-4-chloro-2,5-dimethoxybenzene (Br-DMB-Cl).

Metric1-Bromo-2,5-dimethoxy-4-fluorobenzene1-Bromo-2,5-dimethoxybenzene1-Bromo-4-chloro-2,5-dimethoxybenzene
CAS Number 1783644-81-4[1]25245-34-5N/A (Various isomers)
Molecular Weight 235.05 g/mol 217.06 g/mol 251.50 g/mol
C–Br Oxidative Addition Very High (Electron-withdrawing F accelerates Pd insertion)HighHigh
Secondary Halogen Reactivity Inert (C–F bond is stable under standard Pd catalysis)N/AModerate (C–Cl can undergo unwanted secondary coupling)
Lipophilicity Impact (LogP) Increases LogP without significant steric bulkBaselineIncreases LogP, adds significant steric bulk
Primary Applications 5-HT2A ligands (2C-F analogs), OLED fluorinated polymersGeneral biphenyl synthesis[4], standard ligandsOrthogonal cross-coupling (requires highly specialized ligands)

Key Takeaway: The primary advantage of the fluorinated analog is its chemoselectivity . The C–F bond dissociation energy (~115 kcal/mol) is significantly higher than the C–Br bond (~68 kcal/mol). This allows researchers to perform rigorous Suzuki, Heck, or Sonogashira couplings at the bromine site without risking defluorination or polymerization, a common issue when using the chlorinated analog[4].

Experimental Protocol: Chemoselective Suzuki-Miyaura Cross-Coupling

To demonstrate the utility of 1-Bromo-2,5-dimethoxy-4-fluorobenzene, the following self-validating protocol details its Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid.

Causality & Experimental Design:
  • Catalyst Choice: Pd(PPh3​)4​ or Pd(dppf)Cl2​ is selected. The electron-withdrawing nature of the para-fluorine slightly depletes electron density at the C–Br bond, accelerating the initial oxidative addition step[4].

  • Base & Solvent: Cesium carbonate ( Cs2​CO3​ ) in anhydrous dioxane ensures high solubility and sufficient basicity to form the reactive boronate complex, which is critical for the transmetalation step[5].

Step-by-Step Methodology:
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-2,5-dimethoxy-4-fluorobenzene (1.0 mmol, 235 mg) and 4-methoxyphenylboronic acid (1.2 mmol, 182 mg).

  • Base Addition: Add Cs2​CO3​ (2.0 mmol, 652 mg).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with ultra-pure Argon three times to remove oxygen, preventing catalyst degradation and homocoupling side-reactions.

  • Solvent & Catalyst: Inject anhydrous dioxane (10 mL) via syringe. Degas the mixture by bubbling Argon through the solution for 15 minutes. Quickly remove the septum, add Pd(PPh3​)4​ (0.05 mmol, 58 mg, 5 mol%), and reseal.

  • Reaction Execution: Heat the mixture to 90 °C in a pre-heated oil bath for 12–16 hours. Monitor the consumption of the bromide via TLC (Hexane/EtOAc 8:2) or GC-MS[4].

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexane to 10% EtOAc in Hexane).

  • Expected Yield: 82–88% of the fluorinated biphenyl product.

Mechanistic Pathway

G Pd0 Pd(0) Catalyst (e.g., Pd(PPh3)4) OxAdd Oxidative Addition Selective for C-Br bond Pd0->OxAdd 1-Bromo-2,5-dimethoxy -4-fluorobenzene PdII Pd(II) Intermediate Ar(F)-Pd-Br OxAdd->PdII TransMet Transmetalation with Ar'-B(OH)2 PdII->TransMet Base (e.g., Cs2CO3) PdII_2 Pd(II) Intermediate Ar(F)-Pd-Ar' TransMet->PdII_2 RedElim Reductive Elimination Yields Ar(F)-Ar' PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0)

Chemoselective Palladium Catalytic Cycle for 1-Bromo-2,5-dimethoxy-4-fluorobenzene.

Applications in Drug Discovery & Materials Science

A. Neuropharmacology: 5-HT2A Receptor Ligands

The 2,5-dimethoxyphenyl ring is a privileged scaffold in neuropharmacology, serving as the core for numerous 5-HT2A receptor agonists (e.g., the 2C and DOx series, as well as NBOMe derivatives)[2][6].

Historically, the fluorinated derivative 2C-F (2,5-dimethoxy-4-fluorophenethylamine) was synthesized via the Balz-Schiemann reaction from 2,5-dimethoxyaniline—a process that requires handling hazardous diazonium tetrafluoroborate intermediates[7]. By utilizing 1-Bromo-2,5-dimethoxy-4-fluorobenzene, chemists can bypass the Balz-Schiemann route. Instead, the bromine atom can be subjected to a lithium-halogen exchange (using n-BuLi) followed by formylation with DMF to yield 2,5-dimethoxy-4-fluorobenzaldehyde. This aldehyde is then easily converted to 2C-F via a Henry reaction with nitromethane, followed by reduction (e.g., using LiAlH4​ ).

The incorporation of fluorine at the 4-position acts as a bioisostere, modulating the receptor binding affinity and increasing metabolic resistance against cytochrome P450 oxidation compared to the unsubstituted analog[6].

W Start 1-Bromo-2,5-dimethoxy -4-fluorobenzene Step1 Formylation (n-BuLi, DMF) Start->Step1 Int1 2,5-Dimethoxy-4-fluoro -benzaldehyde Step1->Int1 Step2 Henry Reaction (Nitromethane) Int1->Step2 Int2 Fluorinated Nitrostyrene Step2->Int2 Step3 Reduction (LiAlH4) Int2->Step3 Product 2C-F (5-HT2A Ligand) Step3->Product

Synthetic workflow from 1-Bromo-2,5-dimethoxy-4-fluorobenzene to 5-HT2A ligand 2C-F.

B. Advanced Materials: Fluorinated Oligophenylenes

In materials science, fluorinated oligophenylenes are highly sought after for Organic Light-Emitting Diodes (OLEDs) and cyclo-para-phenylenes (CPPs)[3]. The fluorine atom lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, improving electron injection and device stability. 1-Bromo-2,5-dimethoxy-4-fluorobenzene allows for precise, iterative Suzuki couplings to build these extended π -conjugated systems with exact regiochemical control over the fluorine placement.

Sources

Cost-Benefit Analysis of Synthetic Routes to Substituted Phenyls: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the synthesis of substituted phenyls (biaryls) requires moving beyond textbook reactions to rigorously assess the cost, scalability, and environmental impact of different methodologies. Biaryls are ubiquitous structural motifs in active pharmaceutical ingredients (APIs) and organic materials. Selecting the optimal synthetic route is a critical decision that balances reagent costs, step economy, and downstream purification burdens.

This guide provides an objective, data-driven comparison of three primary synthetic strategies: traditional cross-coupling, direct C–H functionalization, and modern photoredox catalysis.

RouteComparison cluster_0 Traditional Cross-Coupling cluster_1 Direct Functionalization cluster_2 Radical Pathways Target Substituted Phenyl Synthesis SM Suzuki-Miyaura Target->SM CH C-H Activation Target->CH PR Photoredox Catalysis Target->PR SM_C Cost: High Pd/Waste Benefit: High Reliability SM->SM_C CH_C Cost: Harsh Conditions Benefit: Step Economy CH->CH_C PR_C Cost: Scale-up Limits Benefit: Mild Conditions PR->PR_C

Logical framework comparing biaryl synthesis routes.

Traditional Suzuki-Miyaura Cross-Coupling: The Industry Standard

Mechanistic Causality & Cost-Benefit Profile

The palladium-catalyzed Suzuki-Miyaura coupling remains the most widely utilized method for biaryl construction. Mechanistically, it relies on a "mutual activation" model where the coordination of the base to the arylboron reagent facilitates both C–X and C–B bond activation, driving the transmetalation step as detailed in1[1].

The Benefit: Unmatched reliability, broad functional group tolerance, and predictable scalability. The Cost: The economic and environmental costs are substantial. The requirement for pre-functionalized starting materials (boronic acids and aryl halides) drastically reduces step economy. Furthermore, palladium contamination in pharmaceutical products is strictly regulated to 10 ppm or less, requiring strenuous and costly downstream remediation strategies (2)[3]. To mitigate the high E-factor (waste-to-product ratio), modern protocols emphasize green solvents like isopropyl acetate (i-PrOAc) (4)[4].

SMCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (Ar-X Cleavage) Pd0->OA PdII Ar-Pd(II)-X OA->PdII TM Transmetalation (Base + Ar'-B) PdII->TM PdII_bis Ar-Pd(II)-Ar' TM->PdII_bis RE Reductive Elimination (Biaryl Formation) PdII_bis->RE RE->Pd0 Product Release

Mechanistic workflow of the Suzuki-Miyaura catalytic cycle.

Self-Validating Protocol: Green Solvent Suzuki-Miyaura Coupling

Causality Note: Water is intentionally added to the organic solvent to solubilize the inorganic base (K2CO3), which is critical for forming the reactive boronate complex necessary for transmetalation.

  • Preparation: Charge a reaction vessel with the aryl halide (1.0 equiv), arylboronic acid (2.0 equiv), Pd catalyst (3 mol %), and K2CO3 (3.0 equiv).

  • Solvent Addition: Add i-PrOAc (0.25 M) and H2O (5.0 equiv) to the mixture.

  • Reaction: Stir vigorously at 23 °C for 15 hours.

  • Self-Validation Checkpoint (LC-MS): Withdraw a 10 µL aliquot at 2 hours, dilute in MeCN, and analyze via LC-MS. The disappearance of the aryl halide isotopic pattern and the emergence of the biaryl mass [M+H]+ confirms successful transmetalation and reductive elimination. Diagnostic: If unreacted aryl halide persists alongside protodeboronation side-products, base dissolution is insufficient; verify water stoichiometry and agitation.

  • Isolation: Filter through a short pad of Celite to remove Pd particulates, wash with i-PrOAc, and concentrate under reduced pressure.

C–H Activation/Functionalization: The Step-Economic Challenger

Mechanistic Causality & Cost-Benefit Profile

Direct coupling of C–H bonds with organometallic reagents bypasses the need to pre-functionalize one of the coupling partners. To overcome the inherent lack of regioselectivity in simple arenes, transient directing groups (e.g., amines that reversibly condense with aldehydes) are employed to guide the metal catalyst to the ortho position (5)[5].

The Benefit: Exceptional step economy. Eliminating the multi-step synthesis of complex boronic acids drastically reduces upstream raw material costs and overall E-factor. The Cost: C–H activation often requires elevated temperatures (80–130 °C) and expensive stoichiometric oxidants (e.g., Ag or Cu salts) to turn over the catalytic cycle. The harsh conditions can degrade sensitive functional groups, limiting late-stage functionalization utility.

Self-Validating Protocol: Transient Directing Group C–H Arylation

Causality Note: The transient amine directing group reversibly forms an imine with the substrate. This imine coordinates Pd(II) to direct C–H cleavage, then hydrolyzes back to the aldehyde, avoiding separate protection/deprotection steps.

  • Preparation: Charge a sealed tube with the aromatic aldehyde (1.0 equiv), arylboron reagent (2.0 equiv), Pd(OAc)2 (10 mol%), and the specific transient amine directing group (20 mol%).

  • Reaction: Add the designated solvent (e.g., HFIP/AcOH) and stir at 110 °C for 12 hours.

  • Self-Validation Checkpoint (GC-FID): Perform GC-FID analysis on an aliquot after 30 minutes. The detection of the imine intermediate confirms that the transient directing group has successfully condensed with the aldehyde. Diagnostic: Absence of this intermediate indicates moisture interference shifting the equilibrium, requiring stricter anhydrous starting conditions.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with saturated aqueous NaHCO3, and purify via flash chromatography.

Photoredox Catalysis: The Sustainable Frontier

Mechanistic Causality & Cost-Benefit Profile

Photoredox catalysis utilizes visible light to excite a photocatalyst, which then engages in single-electron transfer (SET) to generate highly reactive radical intermediates. While rare-earth metals (Ru, Ir) were traditionally used, earth-abundant metal complexes (Cu, Zn) are emerging as highly cost-effective replacements with tunable photoredox properties (6)[6].

The Benefit: Reactions proceed at room temperature under extremely mild conditions, offering unparalleled functional group tolerance. The energy cost is minimal compared to thermal heating. The Cost: Scale-up is severely bottlenecked by the Beer-Lambert law; photon penetration decreases exponentially in batch reactors, necessitating capital-intensive continuous flow photoreactors for industrial production.

Self-Validating Protocol: Visible-Light Mediated Arylation

Causality Note: Oxygen is a potent triplet state quencher and radical scavenger. Rigorous degassing is mandatory to prevent the premature deactivation of the excited photocatalyst and side-reactions with the aryl radical.

  • Preparation: Charge a Schlenk tube with the aryl diazonium salt (radical precursor, 1.0 equiv), the arene coupling partner (excess), and the Cu-based photocatalyst (2 mol%).

  • Degassing: Add anhydrous solvent and subject the mixture to three freeze-pump-thaw cycles to rigorously exclude oxygen.

  • Irradiation: Irradiate the mixture with 395 nm (violet) or 450 nm (blue) LEDs at 25 °C.

  • Self-Validation Checkpoint (Optical/TLC): Monitor the reaction mixture's color. A sustained deep color (e.g., MLCT absorption band) indicates active excited-state catalyst generation. Concurrently monitor via UV-active TLC. Diagnostic: If the solution rapidly bleaches or radical homocoupling products dominate the TLC, oxygen contamination has quenched the triplet state, necessitating immediate re-degassing.

  • Isolation: Quench the light source, dilute with water, extract with dichloromethane, and purify.

Quantitative Comparison of Synthetic Routes

The following table summarizes the critical metrics required for process chemistry decision-making:

Synthetic RouteReagent CostStep EconomyEnvironmental Impact (E-Factor)ScalabilityMildness (Temp)
Suzuki-Miyaura High (Pd, Ligands, Remediation)Low (Needs pre-functionalization)High (>50, salt/metal waste)Excellent (Industry standard)Moderate (40-100 °C)
C-H Activation Moderate (Ag/Cu oxidants)High (Direct coupling)Moderate (Reduced steps, but oxidant waste)Moderate (Regioselectivity limits)Harsh (80-130 °C)
Photoredox Low to Moderate (Cu/Zn catalysts)Moderate (Needs radical precursors)Low (Photon-driven, high atom economy)Low (Photon flux limits in batch)Excellent (20-25 °C)

References

  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides | ACS Sustainable Chemistry & Engineering.[Link]

  • Photoredox Catalysts Based on Earth-abundant Metal Complexes - Edinburgh Research Explorer.[Link]

  • Suzuki–Miyaura Type Regioselective C–H Arylation of Aromatic Aldehydes by a Transient Directing Strategy | Organic Letters.[Link]

  • Upgrading Cross-Coupling Reactions for Biaryl Syntheses | Accounts of Chemical Research.[Link]

  • An Electrochemically Promoted, Nickel-Catalyzed Mizoroki–Heck Reaction | ACS Catalysis.[Link]

Sources

A Spectroscopic Guide to the Isomers of 1-Bromo-2,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical and materials science, the precise identification of molecular structure is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 1-Bromo-2,5-dimethoxy-4-fluorobenzene and its constitutional isomers, offering a detailed analysis of the subtle yet critical differences in their NMR, IR, and Mass Spectrometry data. Understanding these spectral nuances is essential for unambiguous structural elucidation, purity assessment, and quality control in synthetic chemistry.

The Importance of Isomer Differentiation

The arrangement of substituents on an aromatic ring dictates its electronic environment, symmetry, and steric characteristics. In the case of 1-Bromo-2,5-dimethoxy-4-fluorobenzene, the interplay between the electron-withdrawing halogen atoms (bromine and fluorine) and the electron-donating methoxy groups creates a unique spectroscopic fingerprint for each isomer. Misidentification of an isomer can lead to unforeseen and detrimental outcomes in drug efficacy, material performance, and reaction pathways. This guide serves as a practical reference for researchers to confidently distinguish between these closely related compounds.

Comparative Spectroscopic Analysis

This section details the expected and observed spectroscopic features for 1-Bromo-2,5-dimethoxy-4-fluorobenzene and its potential isomers. The analysis is based on established principles of spectroscopy and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Isomer Elucidation

NMR spectroscopy is arguably the most definitive technique for distinguishing between constitutional isomers of substituted benzenes. The chemical shifts, splitting patterns (multiplicity), and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra provide a wealth of structural information.

The chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the substituents. Electron-withdrawing groups like bromine and fluorine will deshield nearby protons, shifting their signals downfield (to a higher ppm value). Conversely, electron-donating methoxy groups will shield adjacent protons, causing an upfield shift. The splitting patterns, governed by the n+1 rule, reveal the number of neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Processing: Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

The number of unique signals in a ¹³C NMR spectrum is a direct reflection of the molecule's symmetry. Symmetrical isomers will exhibit fewer signals than their asymmetrical counterparts. The chemical shifts of the carbon atoms are also influenced by the electronegativity of the attached substituents. Furthermore, the presence of fluorine will introduce characteristic carbon-fluorine (C-F) coupling constants, which can be invaluable for assignment.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a good signal-to-noise ratio in a reasonable acquisition time.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer.

  • Processing: Process the FID as described for ¹H NMR.

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. The chemical shifts in ¹⁹F NMR are spread over a much wider range than in ¹H NMR, making it easier to resolve signals from different fluorine environments.[1] The coupling between fluorine and neighboring protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides additional structural information.[2]

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy.

  • Data Acquisition: Acquire the spectrum on an NMR spectrometer equipped with a fluorine probe.

  • Processing: Process the FID as described for ¹H NMR.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data for 1-Bromo-2,5-dimethoxy-4-fluorobenzene and its Isomers

IsomerPredicted ¹H NMR Signals (Aromatic Region)Predicted Number of ¹³C NMR Signals (Aromatic)Predicted ¹⁹F NMR Signal
1-Bromo-2,5-dimethoxy-4-fluorobenzene Two singlets (or two narrow doublets due to long-range coupling)6One signal, likely a doublet of doublets or a more complex multiplet due to coupling with aromatic protons.
1-Bromo-2,4-dimethoxy-5-fluorobenzene One singlet and two doublets6One signal, likely a doublet of doublets.
2-Bromo-1,4-dimethoxy-5-fluorobenzene Two doublets6One signal, likely a doublet of doublets.
4-Bromo-1,2-dimethoxy-5-fluorobenzene Two doublets6One signal, likely a doublet of doublets.

Note: These are predictions based on general principles. Actual chemical shifts will vary depending on the specific electronic and steric environment.

Figure 1: Workflow for the spectroscopic differentiation of isomers.
Infrared (IR) Spectroscopy: Identifying Substitution Patterns

Infrared spectroscopy provides valuable information about the functional groups present in a molecule and the substitution pattern on the benzene ring.[1][3][4]

  • C-O Stretching: Aryl-alkyl ethers typically show two strong C-O stretching bands. For methoxybenzenes, these are often found around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).[5]

  • Aromatic C-H Stretching: These vibrations appear as a group of weak to medium bands in the 3100-3000 cm⁻¹ region.[3]

  • Aromatic C=C Stretching: The characteristic stretching vibrations of the benzene ring usually appear as a series of bands between 1600 cm⁻¹ and 1450 cm⁻¹.[3]

  • Out-of-Plane (OOP) C-H Bending: The pattern of strong absorption bands in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring.[4] For example, an isolated hydrogen atom on the ring often gives rise to a strong band in the 880-860 cm⁻¹ range.

Experimental Protocol: Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.

Table 2: Expected Characteristic IR Absorption Bands for Substituted Bromo-dimethoxy-fluorobenzenes

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C-H Stretch (Methoxy)2950 - 2850
Aromatic C=C Stretch1600 - 1450
Asymmetric C-O-C Stretch~1250
Symmetric C-O-C Stretch~1040
C-H Out-of-Plane Bending900 - 675 (Pattern depends on substitution)
C-F Stretch1250 - 1000
C-Br Stretch680 - 515
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. While constitutional isomers have the same molecular weight, their fragmentation patterns can sometimes differ, providing clues to their structure.

  • Molecular Ion Peak (M⁺): The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation: Common fragmentation pathways for aromatic ethers include the loss of a methyl group (M-15) from a methoxy substituent, followed by the loss of carbon monoxide (CO) (M-15-28). Cleavage of the C-Br bond can also occur.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Figure 2: Common fragmentation pathways for bromo-dimethoxy-fluorobenzene isomers.

Conclusion

The differentiation of 1-Bromo-2,5-dimethoxy-4-fluorobenzene and its isomers requires a multi-faceted spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, NMR spectroscopy, particularly the combination of ¹H, ¹³C, and ¹⁹F NMR, offers the most definitive data for unambiguous identification. IR spectroscopy serves as a rapid and effective method for confirming the substitution pattern, and mass spectrometry confirms the molecular weight and provides insights into fragmentation. By carefully analyzing and comparing the data from these techniques, researchers can confidently elucidate the precise structure of these important chemical entities.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gerig, J. T. (1994). Fluorine NMR of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. [Link]

  • OpenStax. (2023). Organic Chemistry. 15.7 Spectroscopy of Aromatic Compounds. [Link]

  • UCLA Chemistry & Biochemistry. Table of Characteristic IR Absorptions. [Link]

  • MDPI. (2020). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • NIST WebBook. Benzene, 1-bromo-2,4-dimethoxy-. [Link]

  • Thieme. (2009). 10 Typical IR Absorptions of Aromatic Compounds. [Link]

  • ACS Publications. (2017). Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. [Link]

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A Researcher's Comparative Guide to the Regioselectivity of 1-Bromo-2,5-dimethoxy-4-fluorobenzene Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in synthetic and medicinal chemistry, 1-Bromo-2,5-dimethoxy-4-fluorobenzene stands as a versatile, yet intricate, building block. Its unique substitution pattern, featuring two electron-donating methoxy groups, a moderately deactivating fluorine atom, and a reactive bromine atom, presents a fascinating case study in regioselectivity. The ability to predictably functionalize a specific position on this aromatic scaffold is paramount for the efficient construction of complex target molecules, including pharmaceuticals and advanced materials.

This in-depth technical guide provides a comparative analysis of the regiochemical outcomes of key reactions involving 1-Bromo-2,5-dimethoxy-4-fluorobenzene. We will delve into the mechanistic underpinnings that govern the selectivity of metalation, cross-coupling, and nucleophilic aromatic substitution reactions, supported by experimental data and established protocols.

The Competing Influences of Substituents

The regioselectivity of reactions on the 1-Bromo-2,5-dimethoxy-4-fluorobenzene ring is a result of the interplay between the electronic and steric effects of its four substituents. The two methoxy groups are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution and powerful directing groups for ortho-lithiation.[1] The fluorine atom is a deactivating group for electrophilic aromatic substitution but is also ortho-, para-directing.[2] In nucleophilic aromatic substitution, fluorine can be an excellent leaving group, often more so than bromine.[3][4] The bromine atom serves as a handle for metal-halogen exchange and as the primary reactive site in many palladium-catalyzed cross-coupling reactions.[5][6]

Metalation Reactions: A Tale of Two Pathways

The generation of an organometallic intermediate from 1-Bromo-2,5-dimethoxy-4-fluorobenzene can principally proceed via two competing pathways: Directed ortho-Metalation (DoM) and Lithium-Halogen Exchange. The outcome is highly dependent on the reaction conditions, particularly the choice of organolithium reagent and temperature.

Directed ortho-Metalation (DoM)

In DoM, a strong lithium base, guided by a directing metalation group (DMG), removes a proton from the ortho position.[1][7] In our substrate, the methoxy groups are potent DMGs. The fluorine atom can also act as a weaker directing group. The directing ability of these groups generally follows the order: -OMe > -F. This would suggest that lithiation would occur at the positions ortho to the methoxy groups (C3 and C6). Given the steric hindrance from the adjacent bromine atom, lithiation at the C6 position is likely to be favored.

Lithium-Halogen Exchange

This reaction involves the exchange of the bromine atom with a lithium atom, a process that is typically very fast at low temperatures. The rate of halogen exchange is significantly faster for bromine than for fluorine. Therefore, treatment with an alkyllithium reagent like n-BuLi at low temperatures (e.g., -78 °C) is expected to selectively yield the 2,5-dimethoxy-4-fluorophenyllithium intermediate.[8][9]

Comparative Analysis and Experimental Protocol
Reaction PathwayFavored ConditionsExpected Major Product
Lithium-Halogen Exchange n-BuLi, THF, -78 °C2,5-dimethoxy-4-fluorophenyllithium
Directed ortho-Metalation s-BuLi/TMEDA, THF, -78 °C6-Lithio-1-bromo-2,5-dimethoxy-4-fluorobenzene

Experimental Protocol: Selective Lithium-Halogen Exchange and Trapping with an Electrophile

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 1-Bromo-2,5-dimethoxy-4-fluorobenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF, 0.2 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv) dropwise over 15 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the desired electrophile (e.g., N,N-dimethylformamide, 1.5 equiv) dropwise and continue stirring at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Caption: Competing metalation pathways for 1-Bromo-2,5-dimethoxy-4-fluorobenzene.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in 1-Bromo-2,5-dimethoxy-4-fluorobenzene serves as the primary reactive site for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The C-F bond is generally unreactive under these conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[6][10] The reaction of 1-Bromo-2,5-dimethoxy-4-fluorobenzene with an arylboronic acid is expected to proceed selectively at the C-Br bond to afford the corresponding biaryl product.

Experimental Protocol: Suzuki-Miyaura Coupling

  • In a round-bottom flask, combine 1-Bromo-2,5-dimethoxy-4-fluorobenzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (2.0 equiv).

  • Add a solvent system, typically a mixture of toluene and water (4:1).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination

This reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[5][11][12][13] Similar to the Suzuki coupling, the reaction will occur at the C-Br bond.

Experimental Protocol: Buchwald-Hartwig Amination

  • To a Schlenk tube, add 1-Bromo-2,5-dimethoxy-4-fluorobenzene (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a phosphine ligand (e.g., Xantphos, 0.04 equiv), and a strong base such as sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 16-24 hours.

  • Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

G A 1-Bromo-2,5-dimethoxy-4-fluorobenzene D Suzuki-Miyaura Coupling (Pd catalyst, Base) A->D A->D E Buchwald-Hartwig Amination (Pd catalyst, Base) A->E A->E B Arylboronic Acid B->D B->D C Amine C->E C->E F Biaryl Product D->F D->F G Aryl Amine Product E->G E->G

Caption: Palladium-catalyzed cross-coupling reactions of 1-Bromo-2,5-dimethoxy-4-fluorobenzene.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a viable pathway when the aromatic ring is activated by electron-withdrawing groups and contains a good leaving group.[14][15] In 1-Bromo-2,5-dimethoxy-4-fluorobenzene, the methoxy groups are electron-donating, which generally disfavors SNAr. However, the high electronegativity of the fluorine atom can make the C-F bond susceptible to nucleophilic attack, especially with strong nucleophiles. The reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, the opposite of the trend in many other reaction types.[3][4] Therefore, under forcing conditions, selective substitution of the fluorine atom may be possible.

Comparative Analysis
Leaving GroupActivating/Deactivating FactorsExpected Reactivity
Fluorine - Methoxy groups are deactivating for SNAr. - Fluorine is a good leaving group in SNAr.Possible with strong nucleophiles and harsh conditions.
Bromine - Methoxy groups are deactivating for SNAr. - Bromine is a poorer leaving group than fluorine in SNAr.Unlikely to be the primary site of SNAr.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Alkoxide

  • In a sealed tube, dissolve 1-Bromo-2,5-dimethoxy-4-fluorobenzene (1.0 equiv) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • Add a strong nucleophile, such as sodium methoxide (2.0 equiv).

  • Heat the reaction mixture to a high temperature (e.g., 150-180 °C) for an extended period (24-48 hours).

  • Monitor the reaction for the formation of the substitution product.

  • Cool the reaction, pour it into water, and extract with a suitable organic solvent.

  • Wash, dry, and concentrate the organic layer, followed by purification.

Caption: Potential SNAr pathways for 1-Bromo-2,5-dimethoxy-4-fluorobenzene.

Conclusion

The regioselectivity of reactions involving 1-Bromo-2,5-dimethoxy-4-fluorobenzene is a nuanced subject, dictated by a careful balance of electronic effects, steric hindrance, and reaction conditions. For the generation of organometallic reagents, low-temperature lithium-halogen exchange at the C-Br bond is the most probable outcome with n-BuLi, while the use of stronger or more complex bases may favor directed ortho-metalation. In palladium-catalyzed cross-coupling reactions, the C-Br bond is the exclusive site of reaction. Finally, while challenging due to the presence of electron-donating methoxy groups, nucleophilic aromatic substitution, if successful, is most likely to occur at the C-F bond. This comparative guide provides a framework for researchers to make informed decisions in the design of synthetic routes utilizing this versatile aromatic building block.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
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  • Schlosser, M. (2002). Organometallics in Synthesis: A Manual. Wiley.
  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. Topics in Current Chemistry, 219.
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  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

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  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

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  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Coe, P. L., Waring, A. J., & Yarwood, T. D. (1995). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1, 2729-2737. [Link]

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benchmark reactions for testing new cross-coupling catalysts with 1-Bromo-2,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Benchmark Reactions for Testing New Cross-Coupling Catalysts with 1-Bromo-2,5-dimethoxy-4-fluorobenzene

Introduction

The development of novel cross-coupling catalysts with enhanced activity, selectivity, and substrate scope is a cornerstone of modern synthetic chemistry, with profound implications for drug discovery and materials science. The rigorous evaluation of these new catalytic systems necessitates the use of well-defined benchmark reactions. This guide provides a comprehensive framework for testing new cross-coupling catalysts using 1-Bromo-2,5-dimethoxy-4-fluorobenzene as a challenging yet informative substrate.

This particular aryl bromide is an excellent candidate for catalyst evaluation due to its distinct electronic and steric features. The presence of two electron-donating methoxy groups and a moderately electron-withdrawing fluorine atom creates a unique electronic environment at the site of the carbon-bromine bond. The methoxy groups increase electron density on the aromatic ring, which can make oxidative addition, the rate-determining step in many cross-coupling reactions, more challenging compared to electron-deficient aryl halides.[1] The fluorine substituent and the methoxy group ortho to the bromine also introduce steric hindrance that can influence catalyst performance.

This guide will detail benchmark protocols for three of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. Each section will provide a detailed experimental protocol, a discussion of the mechanistic considerations, and a comparative data table based on established catalyst systems for structurally related substrates. This will serve as a baseline for evaluating the performance of new catalysts.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[2] For a substrate like 1-Bromo-2,5-dimethoxy-4-fluorobenzene, the choice of catalyst, ligand, and base is crucial to overcome the potential for sluggish reactivity due to the electron-rich nature of the aryl bromide.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The electron-rich nature of 1-Bromo-2,5-dimethoxy-4-fluorobenzene can slow down the initial oxidative addition of the aryl bromide to the Pd(0) catalyst. Therefore, electron-rich and sterically bulky phosphine ligands are often required to promote this step and stabilize the active catalytic species.[3][4]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (+ Base, - Br-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Benchmark Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for electron-rich aryl bromides and serves as a robust starting point for catalyst evaluation.

Reaction Scheme:

Materials:

  • 1-Bromo-2,5-dimethoxy-4-fluorobenzene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (5 mL)

  • Degassed water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add 1-Bromo-2,5-dimethoxy-4-fluorobenzene, phenylboronic acid, and potassium phosphate.

  • In a separate vial, weigh the palladium precatalyst and phosphine ligand and add them to the Schlenk tube.

  • Add anhydrous, degassed toluene and degassed water to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Data for Suzuki-Miyaura Coupling of Related Aryl Bromides
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018~95[3]
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane10012~92[5]
Pd(PPh₃)₄K₂CO₃DMF/H₂O11048~90[6]

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[7][8] For an electron-rich and sterically hindered substrate like 1-Bromo-2,5-dimethoxy-4-fluorobenzene, this reaction can be particularly challenging, making it an excellent test for the efficacy of new catalyst systems.

Mechanistic Considerations

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst.[7] The use of bulky, electron-rich phosphine ligands is critical to facilitate both the oxidative addition and the final reductive elimination steps.[9]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Pd(0)L->Ar-Pd(II)-Br(L) Oxidative Addition (Ar-Br) [(R2NH)Pd(II)(Ar)(L)]+Br- [(R2NH)Pd(II)(Ar)(L)]+Br- Ar-Pd(II)-Br(L)->[(R2NH)Pd(II)(Ar)(L)]+Br- Amine Coordination (R2NH) Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) [(R2NH)Pd(II)(Ar)(L)]+Br-->Ar-Pd(II)-NR2(L) Deprotonation (+ Base, - H-Base+) Ar-Pd(II)-NR2(L)->Pd(0)L Reductive Elimination (Ar-NR2)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Benchmark Protocol: Buchwald-Hartwig Amination

This protocol, employing a common secondary amine, morpholine, is a reliable benchmark for evaluating new catalysts for C-N bond formation with electron-rich aryl bromides.[10][11]

Reaction Scheme:

Materials:

  • 1-Bromo-2,5-dimethoxy-4-fluorobenzene (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%)

  • Phosphine ligand (e.g., Xantphos, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide.

  • Add anhydrous toluene, followed by 1-Bromo-2,5-dimethoxy-4-fluorobenzene and morpholine.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ether, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Comparative Data for Buchwald-Hartwig Amination of Related Aryl Bromides
Catalyst SystemAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XantphosMorpholineNaOtBuToluene10016>95[12]
Pd(OAc)₂ / BINAPAnilineCs₂CO₃Toluene1108~90[12]
(SIPr)Pd(methallyl)ClPrimary AmineLHMDSTHFRT24~85[9]

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[13][14] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[15] For a substrate like 1-Bromo-2,5-dimethoxy-4-fluorobenzene, the Sonogashira coupling provides a direct route to functionalized alkynes.

Mechanistic Considerations

The Sonogashira reaction proceeds via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper acetylide, and subsequent reductive elimination to yield the product. The copper cycle involves the formation of the copper acetylide from the terminal alkyne, the copper(I) salt, and a base.[16] Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[1]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation (+ Cu-C≡CR) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR Alkyne Coordination & Deprotonation (+ R-C≡CH, + Base) Cu(I)-C≡CR->Ar-Pd(II)-Br(L2)

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Benchmark Protocol: Sonogashira Coupling

This protocol for the coupling of an aryl bromide with phenylacetylene provides a standardized test for new catalyst systems.[14][17]

Reaction Scheme:

Materials:

  • 1-Bromo-2,5-dimethoxy-4-fluorobenzene (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous THF (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-Bromo-2,5-dimethoxy-4-fluorobenzene, the palladium catalyst, and copper(I) iodide.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Comparative Data for Sonogashira Coupling of Related Aryl Bromides
Catalyst SystemAlkyneBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIPhenylacetyleneEt₃NTHFRT4>90[14]
[DTBNpP]Pd(crotyl)Cl3-EthynylpyridineTMPDMSORT2~95[1]
Pd(OAc)₂ / PPh₃ / CuITerminal AlkynePiperidineDMF806~85[18]

General Experimental Workflow for Catalyst Screening

A systematic approach is essential for the efficient evaluation of new cross-coupling catalysts. High-throughput screening (HTS) techniques can significantly accelerate this process.

Catalyst_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_outcome Outcome Stock Solutions Stock Solutions Reaction Plate Reaction Plate Stock Solutions->Reaction Plate Dispense Reaction Execution Reaction Execution Reaction Plate->Reaction Execution Seal & Heat Quenching Quenching Reaction Execution->Quenching Dilution Dilution Quenching->Dilution UPLC-MS Analysis UPLC-MS Analysis Dilution->UPLC-MS Analysis Data Analysis Data Analysis UPLC-MS Analysis->Data Analysis Identify Hits Identify Hits Data Analysis->Identify Hits

Caption: General workflow for high-throughput screening of new cross-coupling catalysts.

Conclusion

This guide provides a foundational set of benchmark reactions for the systematic evaluation of new cross-coupling catalysts using the electronically and sterically demanding substrate, 1-Bromo-2,5-dimethoxy-4-fluorobenzene. The detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, along with the comparative data from related systems, offer a robust framework for assessing catalyst performance. By employing these standardized reactions, researchers can generate comparable and reliable data, thereby accelerating the discovery and development of next-generation catalysts for challenging chemical transformations.

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Safety Operating Guide

1-Bromo-2,5-dimethoxy-4-fluorobenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Assessment

1-Bromo-2,5-dimethoxy-4-fluorobenzene is a substituted aromatic compound containing both bromine and fluorine. Halogenated organic compounds as a class present several potential hazards that must be managed carefully.

  • Toxicity and Irritation : Similar halogenated aromatic compounds are known to be irritating to the eyes, skin, and respiratory system.[1][2][3][4] Direct contact and inhalation of dust or vapors should be strictly avoided.

  • Environmental Hazards : Improper disposal can lead to environmental contamination. Organobromine compounds can be persistent in the environment and may be harmful to aquatic life.[5] Therefore, discharge into drains, water courses, or the ground is prohibited.[1][6]

  • Combustion Byproducts : When heated to decomposition or burned, this compound may release highly toxic and corrosive fumes, including carbon oxides, hydrogen bromide (HBr), and hydrogen fluoride (HF).[4][6][7]

Personal Protective Equipment (PPE)

A thorough risk assessment dictates the use of appropriate PPE to establish a barrier between the researcher and the chemical.

PPE CategorySpecificationRationale
Eye/Face Tightly fitting safety goggles with side-shields or a face shield.[6]Protects against splashes or airborne particles from coming into contact with the eyes.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Consult glove manufacturer data for specific compatibility.Prevents skin contact, which can cause irritation.[1]
Body Protection A flame-retardant lab coat and closed-toe shoes. An apron may be required for larger quantities.[1]Protects skin and personal clothing from contamination.
Respiratory Use only in a well-ventilated area, such as a certified chemical fume hood.[1][6] A respirator may be necessary if ventilation is inadequate.Minimizes the inhalation of potentially harmful vapors or dust. For similar compounds, respiratory irritation is a known hazard.[3][4]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental release.

Step-by-Step Spill Cleanup Procedure
  • Alert and Isolate : Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab. Restrict access to the spill area.

  • Assess the Hazard : Consult the Safety Data Sheet (SDS) for the material. For flammable liquids, extinguish all nearby ignition sources.[8]

  • Don Appropriate PPE : Before approaching the spill, don the full PPE as specified in the table above.

  • Contain the Spill : For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[8] For solid spills, gently cover the material to prevent dust from becoming airborne.

  • Absorb and Collect : Carefully sweep or scoop the contained material and absorbent into a suitable, labeled container for hazardous waste.[2] Use non-sparking tools if the compound is flammable.

  • Decontaminate the Area : Clean the spill surface thoroughly with soap and water to remove any residual contamination.[6] Collect the cleaning materials (wipes, etc.) as hazardous waste.

  • Package and Label Waste : All spill cleanup materials must be placed in a sealed, properly labeled hazardous waste container. The label should clearly state "Halogenated Organic Waste" and list the chemical constituents.

  • Report : Report the incident to your institution's Environmental Health and Safety (EHS) office.

Waste Collection and Disposal Workflow

The guiding principle for the disposal of 1-Bromo-2,5-dimethoxy-4-fluorobenzene is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][9]

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste streams of this compound.

G start Waste Generated: 1-Bromo-2,5-dimethoxy-4-fluorobenzene waste_type Identify Waste Type start->waste_type spill Spill Residue & Contaminated Materials waste_type->spill Spill routine Unused/Expired Reagent or Reaction Byproducts waste_type->routine Routine ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) spill->ppe routine->ppe contain Collect in a designated, compatible waste container ppe->contain segregate Is the container for Halogenated or Non-Halogenated Waste? contain->segregate halogenated Add to HALOGENATED Organic Waste Container segregate->halogenated Halogenated non_halogenated DO NOT MIX. Start a new Halogenated waste container. segregate->non_halogenated Non-Halogenated label_container Label Container Clearly: - 'Hazardous Waste' - 'Halogenated Organics' - List all constituents - Accumulation Start Date halogenated->label_container non_halogenated->contain storage Store in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. label_container->storage disposal_request Submit Waste Pickup Request to EHS Office storage->disposal_request end Licensed professional disposal (Typically high-temperature incineration) disposal_request->end

Caption: Decision workflow for proper disposal of 1-Bromo-2,5-dimethoxy-4-fluorobenzene waste.

Step-by-Step Disposal Protocol
  • Segregation is Key : This compound must be collected as halogenated organic waste . It is critical to keep halogenated and non-halogenated solvent wastes separate.[10][11][12] Mixing these waste streams significantly increases disposal costs and complexity.

  • Use Appropriate Containers : Collect waste in a designated, chemically compatible container (e.g., a 4-liter glass jar or a reusable carboy for larger volumes) that can be securely sealed.[11] The container must be in good condition and free of leaks.

  • Proper Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical names of all constituents (e.g., "1-Bromo-2,5-dimethoxy-4-fluorobenzene," "Dichloromethane," etc.), and their approximate percentages.[11] Note the date when waste was first added to the container.

  • Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should provide secondary containment to capture any potential leaks.[12] Ensure that incompatible waste types (e.g., acids and bases, oxidizers and organics) are segregated within the storage area.[11][12]

  • Arrange for Professional Disposal : Once the container is full or has been in accumulation for the maximum time allowed by your institution, contact your EHS office to arrange for pickup. Disposal must be handled by a licensed hazardous material disposal company.[1][6] The most common and effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (HBr, HF).[6][9]

Decontamination of Empty Containers

Empty containers that once held 1-Bromo-2,5-dimethoxy-4-fluorobenzene must also be managed properly.

  • Triple Rinsing : An empty container may be disposed of as non-hazardous waste only after it has been triple-rinsed.[9]

    • Rinse the container with a suitable solvent (e.g., acetone or ethanol) three times.

    • Collect all rinsate as halogenated hazardous waste.

    • Allow the container to air dry completely in a fume hood.

    • Deface or remove the original label.

    • The clean, dry container can then be disposed of in the appropriate glass or plastic recycling stream.

  • Residue : If the container holds a sticky residue that cannot be readily removed by rinsing, it must be disposed of as hazardous waste without rinsing.[9]

Advanced Disposal Methodologies

While laboratory personnel will not perform these methods, it is valuable to understand the chemical principles behind the ultimate destruction of such waste by professional disposal facilities.

  • Oxidative Processes : Advanced methods can destroy halogenated aromatic compounds by breaking them down into simpler, non-toxic components. One such method involves using Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst), which generates highly reactive hydroxyl radicals to oxidize the organic material.[13]

  • High-Temperature Bromination : The EPA has investigated a process where organic materials react with bromine and water at high temperatures (250-300°C) in a closed system.[14] This process oxidizes the organics to carbon dioxide and aqueous hydrobromic acid, which can then be treated further.[14]

By adhering to these procedures, researchers can ensure the safe handling and compliant disposal of 1-Bromo-2,5-dimethoxy-4-fluorobenzene, upholding the principles of laboratory safety and environmental stewardship.

References

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
  • Disposal Guidance | I-WASTE DST. (2024, August 28). US EPA.
  • MATERIAL SAFETY DATA SHEETS 1-BROMO-4-FLUOROBENZENE. Cleanchem Laboratories.
  • 1,4-Dibromo-2,5-dimethoxybenzene. Chemwatch.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). US EPA.
  • SAFETY DATA SHEET - 4-Bromo-2,5-dimethoxybenzaldehyde. (2025, December 25). Fisher Scientific.
  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University.
  • SAFETY DATA SHEET - 1-Bromo-4-fluorobenzene. (2013, October 17). ThermoFisher Scientific.
  • Chemical Waste Guidelines. (2024, April 16). Health, Safety & Risk Management - University of Minnesota.
  • 1,4-Dibromo-2,5-dimethoxybenzene - Safety Data Sheet. (2022, September 16). Apollo Scientific.
  • Disposal of Chemical Waste. Safety Office - University of Cambridge.
  • SAFETY DATA SHEET - 1-Bromo-2,5-difluorobenzene. (2025, December 19). Fisher Scientific.
  • 1-Bromo-4-Fluorobenzene MATERIAL SAFETY DATA SHEET. CDH Fine Chemicals India.
  • 1-Bromo-4-fluorobenzene - SAFETY DATA SHEET. (2013, October 17). Fisher Scientific.
  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). CUNY.
  • 1-BROMO-4-FLUOROBENZENE - GHS SAFETY DATA SHEET. S D FINE- CHEM LIMITED.
  • SAFETY DATA SHEET - 1-Bromo-3,5-dimethoxybenzene. (2011, January 10). Fisher Scientific.
  • Environmental Fact Sheet, Organobromine. US EPA.

Sources

Standard Operating Procedure & PPE Matrix: Handling 1-Bromo-2,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

1-Bromo-2,5-dimethoxy-4-fluorobenzene (CAS: 1783644-81-4) is a highly specialized polyhalogenated aromatic intermediate, predominantly utilized in advanced organic synthesis, pharmaceutical drug development, and the preparation of substituted phenethylamine derivatives [1]. Due to its dense functionalization—combining a heavy bromine atom, a highly electronegative fluorine atom, and two electron-donating methoxy groups—the molecule exhibits unique reactivity and significant lipophilicity.

As a Senior Application Scientist, I have designed this Standard Operating Procedure (SOP) to provide a self-validating framework for its safe handling. This guide moves beyond basic compliance, focusing on the mechanistic causality behind our safety choices to mitigate dermal penetration, respiratory exposure, and environmental contamination.

Hazard Causality & E-E-A-T Rationale

Understanding why a chemical is hazardous is the foundation of effective laboratory safety. The risks associated with 1-Bromo-2,5-dimethoxy-4-fluorobenzene are dictated directly by its molecular mechanics:

  • Lipophilicity & Dermal Penetration: The combination of halogens and methoxy groups on a benzene ring significantly increases the molecule's partition coefficient (LogP). If spilled on unprotected skin, the compound rapidly partitions into the lipid-rich stratum corneum, leading to systemic absorption and severe localized erythema (GHS Category 2 Skin Irritant) [2].

  • Halogen-Driven Sensitization: Aryl halides can act as haptens. Upon dermal absorption, they may covalently bind to skin proteins, triggering an immune-mediated allergic contact dermatitis upon repeated exposure.

  • Reactivity & Downstream Hazards: This compound is frequently subjected to halogen-metal exchange (e.g., using n-butyllithium) or palladium-catalyzed cross-coupling. These downstream reactions are highly exothermic and strictly moisture-sensitive. Therefore, the handling protocol must not only protect the operator from the chemical but also protect the chemical from atmospheric moisture to prevent subsequent catastrophic reaction failures.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for polyhalogenated aromatics. The following matrix outlines the mandatory equipment and the mechanistic rationale for each choice, aligning with rigorous OSHA laboratory standards [3].

PPE CategorySpecificationCausal Rationale & Validation
Hand Protection Double-gloving: 8-mil Nitrile (inner) + Butyl rubber (outer).Halogenated aromatics rapidly permeate standard 4-mil latex or thin nitrile. Butyl rubber provides superior chemical resistance. Validation: Perform an inflation test on butyl gloves prior to donning to check for micro-fissures.
Eye Protection Indirect-vented chemical splash goggles + Polycarbonate Face Shield.Prevents capillary action of liquid splashes into the ocular cavity. The face shield protects against micro-aerosolization during pressurized syringe transfers.
Body Protection Flame-Resistant (FR) Lab Coat (Nomex/Cotton) + Tyvek sleeves.Downstream reactions typically involve pyrophoric reagents. FR coats prevent ignition, while Tyvek sleeves block lipophilic chemical permeation during deep fume hood work.
Respiratory Class II Chemical Fume Hood (Face velocity: 80–120 fpm).Prevents inhalation of volatile organic compounds (VOCs). Validation: Operator must physically verify the digital airflow monitor reads >80 fpm before unsealing the reagent.

Operational Workflow & Handling Protocol

This protocol utilizes a self-validating system: each step contains a verification check that must be passed before proceeding to the next phase.

Phase 1: Pre-Operational Verification
  • Airflow Validation: Confirm the fume hood sash is at the designated operating height and the continuous flow monitor indicates a minimum of 80 fpm.

  • Static Dissipation: Ensure all metal spatulas, balances, and transfer vessels are grounded. Halogenated powders and aerosols can generate static charges capable of igniting adjacent solvent vapors.

Phase 2: Closed-System Transfer (Schlenk-Compatible)

To preserve the integrity of the aryl bromide for sensitive catalytic reactions, atmospheric exposure must be minimized.

  • Purging: Place the sealed reagent bottle inside the fume hood. If the compound is stored under an inert atmosphere, insert a positive-pressure argon line via a 20-gauge needle.

  • Extraction:

    • For liquid state/solutions: Use a gas-tight Hamilton syringe. Flush the syringe barrel three times with argon prior to drawing the chemical to eliminate dead-space oxygen.

    • For solid state: Use a grounded stainless-steel spatula. Transfer the material directly into a tared, septa-sealed Schlenk flask.

  • Gravimetric Verification: Weigh the sealed flask before and after the transfer. This closed-system weighing prevents exposing the balance and the laboratory environment to halogenated vapors.

Phase 3: Decontamination
  • Solvent Cascade: Rinse all transfer tools sequentially with acetone (to dissolve the organic residue), followed by hexane, and finally distilled water.

  • Segregation: Collect all solvent rinses immediately into a designated "Halogenated Organic Waste" container.

Spill Response & Environmental Logistics

Halogenated aromatics require specific containment strategies due to their environmental persistence and toxicity to aquatic life.

G Start Pre-Operation: Verify Fume Hood (>80 fpm) PPE Don PPE Matrix: Butyl Gloves, Goggles, FR Coat Start->PPE Transfer Closed-System Transfer (1-Bromo-2,5-dimethoxy-4-fluorobenzene) PPE->Transfer Spill Containment Breach / Spill? Transfer->Spill Minor Minor Spill (<50g) Apply Vermiculite/Absorbent Spill->Minor Yes (Minor) Major Major Spill (>50g) Evacuate & Isolate Area Spill->Major Yes (Major) Success Proceed to Downstream Synthesis (e.g., Lithiation) Spill->Success No Waste Halogenated Organic Waste Stream Minor->Waste Major->Waste

Operational workflow and spill response logic for handling halogenated dimethoxybenzenes.

Immediate Spill Response Protocol
  • Minor Spill (< 50 mL/g):

    • Isolate: Lower the fume hood sash immediately to maximize exhaust velocity.

    • Neutralize & Absorb: Do NOT use water, which will spread the lipophilic compound. Apply an inert, high-surface-area absorbent such as vermiculite or activated carbon directly to the spill.

    • Mechanical Removal: Use non-sparking tools to sweep the saturated absorbent into a polyethylene bag. Seal and label as "Hazardous Halogenated Waste."

    • Chemical Decontamination: Wipe the spill area with a cloth soaked in isopropanol to dissolve residual lipophilic traces, followed by a standard alkaline detergent wash.

  • Major Spill (> 50 mL/g outside of hood):

    • Evacuate the laboratory immediately.

    • Trigger the localized exhaust system to emergency purge.

    • Contact the institutional Hazardous Materials (HazMat) response team. Do not attempt cleanup without a self-contained breathing apparatus (SCBA).

Waste Disposal Parameters
Waste StreamMaximum Allowable LimitDisposal MethodologyEnvironmental Rationale
Halogenated Organics < 50 ppm in general solvent wasteHigh-temperature Incineration (>1000°C)Prevents the formation of highly toxic dioxins and furans, which occur if halogenated compounds are incinerated at lower temperatures.
Aqueous Waste 0% (Strict segregation)Phase separation & specialized HazMat disposalHalogenated aromatics are recalcitrant in standard wastewater treatment facilities and exhibit high acute toxicity to aquatic ecosystems.
Solid Debris N/A (All contaminated PPE/wipes)Double-bagged in 6-mil polyethylenePrevents the off-gassing of absorbed volatile halogenated compounds into the ambient laboratory air.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 91353, 2-Bromo-1,4-dimethoxybenzene." PubChem, National Library of Medicine. Available at:[Link]

  • Occupational Safety and Health Administration. "Personal Protective Equipment." United States Department of Labor. Available at:[Link]

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